molecular formula C12H14Cl3O4P B103538 Chlorfenvinphos CAS No. 18708-86-6

Chlorfenvinphos

Cat. No.: B103538
CAS No.: 18708-86-6
M. Wt: 359.6 g/mol
InChI Key: FSAVDKDHPDSCTO-XYOKQWHBSA-N
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Description

Chlorfenvinphos is an organophosphate compound with significant historical and ongoing relevance in scientific research. Its primary value lies in its use as a potent acetylcholinesterase (AChE) inhibitor, a mechanism it shares with other organophosphates . By phosphorylating the serine residue within the enzyme's active site, this compound prevents the hydrolysis of the neurotransmitter acetylcholine, leading to its accumulation in cholinergic synapses and disruption of nervous system function . This specific action makes it a critical reference standard in toxicological studies aimed at understanding the effects, biomarkers, and treatment of organophosphate poisoning . Researchers utilize this compound to investigate the environmental fate of pesticides, including its metabolic pathways involving oxidative dealkylation by cytochrome P450 enzymes . Furthermore, it serves as a model compound in the development and validation of novel analytical methods and biosensors for detecting organophosphate residues in various matrices . Despite its discontinued use as an insecticide and acaricide in many regions, it remains a vital tool for ecotoxicological research and for monitoring compliance in environmental protection frameworks . All studies must be conducted in accordance with relevant safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate
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InChI

InChI=1S/C12H14Cl3O4P/c1-3-17-20(16,18-4-2)19-12(8-13)10-6-5-9(14)7-11(10)15/h5-8H,3-4H2,1-2H3/b12-8+
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InChI Key

FSAVDKDHPDSCTO-XYOKQWHBSA-N
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Canonical SMILES

CCOP(=O)(OCC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl
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Isomeric SMILES

CCOP(=O)(OCC)O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl
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Molecular Formula

C12H14Cl3O4P
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Molecular Weight

359.6 g/mol
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Physical Description

Chlorfenvinfos is an amber-colored liquid with a mild chemical odor. Used for control of ticks, flies, lice, and mites on cattle and for blowfly, lice, ked, and itchmite on sheep. Controls fleas and mites on dogs; not used on cats. Applied on organic wastes and breeding places of fly larvae. Also used as a foliage insecticide for potatoes, rice, maize, and sugar cane. Used to control soil insects. (EPA, 1998), Colorless liquid with a mild odor; [ATSDR PHS], ORANGE-TO-BROWN LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

333 to 338 °F at 0.5 mmHg (EPA, 1998), Amber liquid; bp: 167-170 °C at 0.5 mm Hg /Technical chlorfenvinphos/, at 0.07kPa: 167-170 °C
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Solubility

Miscible with most common organic solvents, e.g. acetone, ethanol, kerosene, xylene, propylene glycol, dichloromethane, hexane., In water, 124 mg/l at 20 °C, Solubility in water: none
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Density

1.36 at 59.9 °F (EPA, 1998) - Denser than water; will sink, 1.36 g/cu cm @ 20 °C, Relative density (water = 1): 1.36
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Vapor Pressure

4e-06 mmHg at 68 °F (EPA, 1998), 0.0000075 [mmHg], Vapor pressure: 1.7X10-7 mm Hg @ 25 °C /Technical/, 7.5X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C:
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Color/Form

Colorless liquid, Yellowish liquid, Amber-colored liquid

CAS No.

470-90-6, 18708-86-6
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Melting Point

-9 to -2 °F (EPA, 1998), -23 to -19 °C, -19 - -23 °C
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Foundational & Exploratory

Chlorfenvinphos: A Comprehensive Technical Review of its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenvinphos is an organophosphate insecticide and acaricide first introduced in 1963. It has been utilized to control a range of insect pests on livestock and in various agricultural settings.[1] As a member of the organophosphate class, its mode of action is the inhibition of acetylcholinesterase, a critical enzyme in the nervous system.[2] This technical guide provides an in-depth overview of the chemical properties and structural characteristics of this compound, intended for a scientific audience. The information is presented to support research and development activities related to this compound.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its environmental fate, transport, and toxicological profile.

PropertyValue
IUPAC Name [2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate[3]
Molecular Formula C₁₂H₁₄Cl₃O₄P[3]
Molecular Weight 359.6 g/mol [3]
Physical State Colorless to amber liquid with a mild odor[3]
Melting Point -23 to -19 °C[3]
Boiling Point 167-170 °C at 0.5 mmHg[3]
Density 1.36 g/cm³ at 20 °C[3]
Water Solubility 145 mg/L at 23 °C[4]
Vapor Pressure 7.5 x 10⁻⁶ mmHg at 25 °C[4]
log Kow 3.81
Isomerism Exists as (E) and (Z) isomers. Commercial preparations are typically a mix, with the (Z)-isomer often being more abundant.

Chemical Structure

This compound is characterized by a dichlorophenyl group attached to a chloro-substituted vinyl group, which is in turn linked to a diethyl phosphate (B84403) moiety. The presence of the carbon-carbon double bond gives rise to geometric isomerism (E/Z isomers).

Caption: Chemical structure of this compound.

Synthesis

This compound is synthesized through the reaction of triethylphosphite with 2,2,2',4'-tetrachloroacetophenone.[5] This reaction, a variation of the Perkow reaction, results in the formation of the enol phosphate structure characteristic of this compound. The process typically yields a mixture of the (E) and (Z) isomers.[5]

G reactant1 Triethylphosphite product This compound ((E) and (Z) isomers) reactant1->product reactant2 2,2,2',4'-Tetrachloroacetophenone reactant2->product

Caption: Synthesis of this compound.

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of this compound are outlined below. These are based on standard laboratory methods.

Melting Point Determination (Thiele Tube Method)

The melting point of a solid organic compound can be determined using a Thiele tube.[3]

Methodology:

  • A small, finely powdered sample of the organic compound is packed into a capillary tube, which is then sealed at one end.

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The thermometer and attached capillary tube are suspended in a Thiele tube containing a high-boiling point liquid, such as mineral oil or silicone oil.

  • The side arm of the Thiele tube is gently heated, which creates a convection current, ensuring uniform heating of the liquid bath.

  • The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the solid is completely liquefied are recorded. This range represents the melting point. For a pure substance, this range is typically narrow (0.5-1.0 °C).[4]

Boiling Point Determination (Microscale Method)

The boiling point of a liquid can be determined using a small-scale apparatus.[6][7]

Methodology:

  • A small volume (a few milliliters) of the liquid is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

  • The test tube is gently heated in a suitable apparatus, such as a Thiele tube or an aluminum block heater.

  • As the temperature increases, a steady stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the liquid is allowed to cool slowly.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the external atmospheric pressure.

Water Solubility Determination (OECD Guideline 105: Flask Method)

The water solubility of a chemical substance can be determined following the OECD Guideline 105, which describes the flask method for substances with solubilities above 10⁻² g/L.[1][8][9]

Methodology:

  • An excess amount of the test substance is added to a known volume of distilled water in a flask.

  • The flask is agitated at a constant, controlled temperature until saturation is reached. A preliminary test can help determine the necessary equilibration time.

  • After equilibration, the mixture is centrifuged or filtered to separate the undissolved substance from the aqueous solution.

  • The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • The measurement is performed at least in duplicate. The water solubility is reported as the mean concentration at the specified temperature.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[10] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.[10] The inhibition by organophosphates like this compound is considered irreversible.[5]

The process involves the phosphorylation of the serine hydroxyl group in the active site of AChE.[11] This forms a stable, covalent bond that is not readily hydrolyzed, thus rendering the enzyme inactive.[5]

G cluster_0 Normal Function cluster_1 Inhibition Pathway AChE Acetylcholinesterase (Active) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis AChE_inhibited Phosphorylated AChE (Inactive) AChE->AChE_inhibited Phosphorylation ACh Acetylcholine ACh->AChE This compound This compound This compound->AChE_inhibited

Caption: Acetylcholinesterase inhibition by this compound.

References

Chlorfenvinphos: A Technical Guide to its Mechanism as a Cholinesterase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of chlorfenvinphos, an organophosphate insecticide, focusing on its role as a potent cholinesterase inhibitor. The document details the molecular interactions, kinetic properties, and downstream physiological consequences of this inhibition. It also includes comprehensive experimental protocols and quantitative data to support further research and development in toxicology and pharmacology.

Core Mechanism of Action: Irreversible Cholinesterase Inhibition

This compound exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh).[1][2][3] As a synthetic organophosphorus compound, this compound acts as an irreversible inhibitor of AChE.[1][3][4]

The mechanism involves the phosphorylation of a serine hydroxyl group within the catalytic active site of the AChE enzyme.[5] This reaction forms a stable, phosphorylated enzyme complex that is unable to perform its physiological function of breaking down acetylcholine.[1][5] While the initial phosphorylation is technically reversible, the complex can undergo a subsequent chemical rearrangement known as "aging."[1] This process involves the dealkylation of the phosphate (B84403) group, resulting in a conformational change that renders the inhibition irreversible.[1][6] Reactivation of the "aged" enzyme is no longer possible, and the recovery of cholinergic function then depends on the de novo synthesis of new AChE.[6]

The inactivation of AChE leads to the accumulation of acetylcholine in the synaptic cleft and at neuromuscular junctions.[1][4] This buildup of ACh results in excessive and continuous stimulation of its target receptors—muscarinic and nicotinic receptors—in the central and peripheral nervous systems, leading to a state of cholinergic crisis and the manifestation of toxic symptoms.[1][4][6]

Figure 1: Molecular Mechanism of AChE Inhibition by this compound cluster_0 Synaptic Cleft cluster_1 Inhibition Pathway cluster_2 Result AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) AChE->ACh Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_Accumulation ACh Accumulation ACh->AChE Hydrolysis CVP This compound (CVP) CVP->AChE Phosphorylation of Active Site Phosphorylated_AChE Phosphorylated AChE (Inactive) Aged_AChE Aged AChE (Irreversibly Inactive) Phosphorylated_AChE->Aged_AChE Aging (Dealkylation)

Figure 1: Molecular mechanism of AChE inhibition by this compound.

Downstream Signaling and Toxicological Effects

The accumulation of acetylcholine hyperstimulates cholinergic receptors throughout the body, leading to a predictable toxidrome.[1] The symptoms can be broadly categorized based on the type of receptor being overstimulated: muscarinic or nicotinic.[1][6]

  • Muscarinic Effects: These arise from the overstimulation of muscarinic receptors located in smooth muscles, the heart, and exocrine glands.[1] Symptoms are often remembered by the mnemonic SLUDGE (Salivation, Lacrimation, Urination, Diaphoresis, Gastrointestinal upset, Emesis).[7] Other critical symptoms include bronchoconstriction (wheezing, chest tightness), bradycardia (slow heart rate), and miosis (pinpoint pupils).[1]

  • Nicotinic Effects: Overstimulation of nicotinic receptors in skeletal muscle and autonomic ganglia leads to symptoms such as muscle fasciculations (involuntary twitching), fatigue, muscular weakness, and eventually paralysis.[1] Hypertension and hyperglycemia can also occur.[1] The most severe consequence is paralysis of the respiratory muscles, which, combined with bronchoconstriction and bronchial hypersecretion, is the most likely cause of death from this compound poisoning.[1]

  • Central Nervous System (CNS) Effects: Cholinergic overstimulation in the brain can cause a range of neurological effects, including anxiety, confusion, tremors, seizures, and respiratory depression.[2][6][8]

Figure 2: Pathophysiological Cascade of this compound Toxicity CVP This compound Exposure AChE_Inhibition AChE Inhibition CVP->AChE_Inhibition ACh_Accumulation Acetylcholine Accumulation AChE_Inhibition->ACh_Accumulation Receptor_Overstim Cholinergic Receptor Overstimulation ACh_Accumulation->Receptor_Overstim Muscarinic Muscarinic Receptors Receptor_Overstim->Muscarinic Nicotinic Nicotinic Receptors Receptor_Overstim->Nicotinic CNS CNS Receptors Receptor_Overstim->CNS Muscarinic_Effects SLUDGE Symptoms Bronchoconstriction Bradycardia Muscarinic->Muscarinic_Effects Effects Nicotinic_Effects Muscle Fasciculations Paralysis Hypertension Nicotinic->Nicotinic_Effects Effects CNS_Effects Seizures Respiratory Depression Anxiety CNS->CNS_Effects Effects

Figure 2: Pathophysiological cascade of this compound toxicity.

Quantitative Inhibition Data

The inhibitory potency of this compound against cholinesterase has been quantified in various biological systems. A study on human erythrocyte AChE revealed a mixed type of inhibition at higher concentrations, affecting both the maximum reaction velocity (Vmax) and the substrate affinity (Km).[9] At lower concentrations, it exhibited competitive inhibition.[9]

ParameterSpecies / TissueValueNotesReference
Inhibition Type Human ErythrocytesCompetitive (low conc.)Mixed (high conc.)Increased Km value; decreased Vmax at higher concentrations.[9]
Brain AChE Inhibition Rat (Wistar), male62% decreaseOral dose of 2 mg/kg. Maximum inhibition at 3 hours.[6]
Brain AChE Inhibition Rat (Wistar), male82% decreaseOral dose of 4 mg/kg. Maximum inhibition at 3 hours.[6]
Brain AChE Inhibition Rat (Fischer 344), maleStrongly inhibitedOral dose of 30 mg/kg.[6]
Brain AChE Inhibition Rat (Wistar), female70-85% decreaseIntragastric dose of 3/4 LD50.[10]
Erythrocyte AChE Inhibition Rat (Wistar), female69-73% decreaseOral dose of 3/4 LD50.[10]
Plasma ChE Inhibition Rat (Wistar), female48% decreaseDietary dose of 2.4 mg/kg/day for 10 days.[6]
NOAEL Rat0.05 mg/kg/dayBased on plasma and/or brain cholinesterase inhibition from multiple studies.[11]
Acceptable Daily Intake (ADI) Human0.0005 mg/kgEstablished from rat NOAEL with a 100-fold safety factor.[11]

Experimental Protocol: In Vitro AChE Inhibition Assay (Ellman's Method)

The most common method for quantifying AChE activity and its inhibition is the colorimetric assay developed by Ellman.[12][13][14] This assay measures the product of a reaction between thiocholine (B1204863) (produced by AChE from the substrate acetylthiocholine) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Principle

Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) into thiocholine and acetate. The produced thiocholine then reacts with DTNB (Ellman's reagent) to form 5-Thio-2-nitrobenzoic acid (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at or near 412 nm.[12][13] The rate of TNB formation is directly proportional to the AChE activity.

Required Materials
  • Purified Acetylcholinesterase (e.g., from Electrophorus electricus)

  • Acetylthiocholine iodide (ATCI) or chloride (ATCh)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0

  • This compound (or other test inhibitor)

  • Solvent for inhibitor (e.g., DMSO, ensuring final concentration is <1%)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 405-412 nm

Reagent Preparation
  • Assay Buffer: Prepare 0.1 M sodium phosphate buffer and adjust the pH to 8.0.[13]

  • AChE Working Solution: Dilute a stock solution of AChE in Assay Buffer to a final working concentration (e.g., 0.05-0.25 U/mL).[12][13] The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • DTNB Solution (10 mM): Dissolve DTNB in Assay Buffer. Protect from light and store at 4°C.[12][13]

  • ATCh Substrate Solution (10-15 mM): Dissolve ATCI or ATCh in deionized water. Prepare this solution fresh before use.[12][13]

  • Inhibitor Solutions: Prepare a high-concentration stock of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve the desired range of test concentrations.

Assay Procedure (96-well plate)
  • Plate Setup: Designate wells for:

    • Blank: Assay Buffer only (no enzyme or inhibitor).

    • 100% Activity Control: Enzyme + Inhibitor Solvent (e.g., DMSO).

    • Test Wells: Enzyme + various concentrations of this compound.

  • Enzyme and Inhibitor Addition:

    • To the appropriate wells, add 20 µL of Assay Buffer, 20 µL of the diluted inhibitor (or solvent for control), and 20 µL of the diluted AChE enzyme solution.[13]

    • For the blank well, add 40 µL of Assay Buffer and 20 µL of the inhibitor solvent.[13]

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.[13]

  • Reaction Initiation: Prepare a fresh Working Reagent Mix containing Assay Buffer, DTNB, and ATCh. Add 140 µL of this mix to all wells to start the reaction (final volume = 200 µL).[13]

  • Measurement:

    • Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-set to 25-37°C. Measure the absorbance at 412 nm every minute for 10-20 minutes.

    • Endpoint Assay: Incubate the plate for a fixed time (e.g., 10 minutes) at room temperature, then measure the final absorbance at 412 nm.[13]

Data Analysis
  • Calculate the rate of reaction (ΔAbsorbance/minute) for each well by plotting absorbance versus time and determining the slope of the linear portion.

  • Correct the rates by subtracting the rate of the blank well.

  • Calculate the percent inhibition for each this compound concentration:

    • % Inhibition = 100 * (1 - (Rate of Test Well / Rate of 100% Activity Control))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Figure 3: Experimental Workflow for AChE Inhibition Assay start Start reagent_prep Reagent Preparation (Buffer, AChE, DTNB, ATCh, Inhibitor) start->reagent_prep plate_setup Plate Setup in 96-well Plate (Blanks, Controls, Test Concentrations) reagent_prep->plate_setup add_enzyme_inhibitor Add AChE and Inhibitor (or solvent) to appropriate wells plate_setup->add_enzyme_inhibitor pre_incubation Pre-incubate Plate (15-30 min at RT) add_enzyme_inhibitor->pre_incubation initiate_reaction Initiate Reaction (Add ATCh/DTNB Working Mix) pre_incubation->initiate_reaction measure Measure Absorbance at 412 nm (Kinetic or Endpoint) initiate_reaction->measure analyze Data Analysis (Calculate % Inhibition, Determine IC50) measure->analyze end End analyze->end

Figure 3: Experimental workflow for AChE inhibition assay.

References

The Synthetic Pathways of Chlorfenvinphos: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chlorfenvinphos is a synthetic organophosphorus compound that has been utilized as an insecticide and acaricide. This technical guide provides an in-depth exploration of the chemical synthesis of this compound, designed for researchers, scientists, and professionals in drug development. This document outlines the primary manufacturing process, including the synthesis of its key precursor, details the reaction mechanism, and presents relevant quantitative data. It is important to note that this compound is a synthetic molecule and does not have any known natural biosynthetic pathways.

Chemical Synthesis of this compound

The industrial production of this compound is primarily achieved through a multi-step chemical synthesis. The key final step involves the Perkow reaction, where a trialkyl phosphite (B83602) reacts with a specific α-haloketone. The overall process can be broken down into two main stages:

Synthesis of 2,2,2',4'-Tetrachloroacetophenone

The synthesis of the key intermediate, 2,2,2',4'-tetrachloroacetophenone, begins with the Friedel-Crafts acylation of m-dichlorobenzene to produce 2',4'-dichloroacetophenone (B156173). This is followed by a chlorination step to yield 2,2',4'-trichloroacetophenone, and a subsequent chlorination furnishes the final tetrachlorinated precursor.

Step 1a: Synthesis of 2',4'-Dichloroacetophenone

This step involves the acylation of m-dichlorobenzene with acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 2',4'-Dichloroacetophenone

  • Materials:

  • Procedure:

    • To a reaction vessel, add m-dichlorobenzene and anhydrous aluminum trichloride.

    • With stirring, slowly add acetyl chloride dropwise, maintaining the reaction temperature between 50-60°C.

    • After the addition is complete, gradually heat the mixture to 90-95°C and maintain it under reflux with stirring for approximately 4 hours.

    • After the reaction is complete, cool the mixture and add toluene for extraction.

    • Pour the reaction mixture into ice-cold water to hydrolyze the aluminum chloride complex.

    • Separate the organic layer, wash it with water, and then distill under reduced pressure to isolate the 2',4'-dichloroacetophenone product.

Step 1b: Chlorination to 2,2,2',4'-Tetrachloroacetophenone

The 2',4'-dichloroacetophenone is then subjected to exhaustive chlorination on the acetyl group to produce 2,2,2',4'-tetrachloroacetophenone. This is a critical step to introduce the necessary chlorine atoms for the subsequent Perkow reaction. While specific industrial protocols are proprietary, this transformation is typically achieved using chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under appropriate conditions (e.g., with a catalyst or UV irradiation).

The Perkow Reaction: Synthesis of this compound

The final step in the synthesis of this compound is the Perkow reaction, where 2,2,2',4'-tetrachloroacetophenone reacts with triethylphosphite.[1] This reaction results in the formation of a vinyl phosphate.

Experimental Protocol: Synthesis of this compound (General)

  • Materials:

    • 2,2,2',4'-tetrachloroacetophenone

    • Triethylphosphite

    • An appropriate inert solvent (e.g., toluene, benzene)

  • Procedure:

    • In a reaction vessel, dissolve 2,2,2',4'-tetrachloroacetophenone in an inert solvent.

    • Slowly add triethylphosphite to the solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

    • The reaction mixture is typically stirred for several hours at a specific temperature to ensure complete reaction.

    • After the reaction is complete, the solvent and any volatile byproducts are removed under reduced pressure.

    • The crude this compound is then purified, for example, by vacuum distillation, to yield the final product as an amber liquid.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of this compound and its precursor.

Parameter Value Reference
Precursor Synthesis (2',4'-dichloroacetophenone)
Reactant Ratio (m-dichlorobenzene:acetyl chloride:AlCl₃)1.0 : 1.2 : 1.3 (molar)
Reaction Temperature50-95°C
Reaction Time~4 hours
Yield97%
This compound Synthesis (Perkow Reaction)
Isomeric Ratio (Z:E)8.5 : 1[1]
Purity of Technical Grade Product>92%[1]

Synthesis and Reaction Pathway Diagrams

The following diagrams illustrate the chemical synthesis of this compound and the mechanism of the Perkow reaction.

Chlorfenvinphos_Synthesis m_dichlorobenzene m-Dichlorobenzene dichloroacetophenone 2',4'-Dichloroacetophenone m_dichlorobenzene->dichloroacetophenone Friedel-Crafts Acylation acetyl_chloride Acetyl Chloride acetyl_chloride->dichloroacetophenone Friedel-Crafts Acylation AlCl3 AlCl₃ chlorine Cl₂ tetrachloroacetophenone 2,2,2',4'-Tetrachloroacetophenone triethylphosphite Triethylphosphite This compound This compound triethylphosphite->this compound Perkow Reaction dichloroacetophenone->tetrachloroacetophenone Chlorination tetrachloroacetophenone->this compound Perkow Reaction Perkow_Reaction_Mechanism reactants Triethylphosphite + 2,2,2',4'-Tetrachloroacetophenone zwitterion Zwitterionic Intermediate reactants->zwitterion Nucleophilic attack on carbonyl carbon cationic_species Cationic Species + Cl⁻ zwitterion->cationic_species Rearrangement & halide elimination enol_phosphate This compound (Enol Phosphate) + Ethyl Chloride cationic_species->enol_phosphate Dealkylation by Cl⁻

References

The Toxicokinetics and Metabolism of Chlorfenvinphos in Mammals: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenvinphos, an organophosphate insecticide, has been utilized for its efficacy against a broad spectrum of agricultural and veterinary pests. Understanding its toxicokinetics and metabolism in mammals is crucial for assessing its safety profile and for the development of potential therapeutic interventions in cases of exposure. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound in mammalian systems, with a focus on quantitative data, experimental methodologies, and the elucidation of metabolic pathways.

Toxicokinetics of this compound

The toxicokinetics of this compound, which describes its movement into, through, and out of the body, is characterized by rapid absorption and extensive metabolism, followed by a relatively swift excretion.

Absorption

This compound is readily absorbed following oral ingestion. In animal studies, the extent of oral absorption has been reported to be between 67.1% and 72.5% of the administered dose[1]. Following oral administration to rats, unchanged this compound has been detected in peripheral blood[2]. In a human volunteer study, absorption was also rapid[2].

Distribution

Once absorbed, this compound is distributed in the body. However, as an organophosphorus compound, it is not expected to accumulate significantly in tissues due to its relatively short biological half-life[1]. In humans, it has been detected in various bodily fluids, including serum, cervical mucus, follicular and sperm fluids, and milk[1]. The estimated half-life of this compound in the body fat of rabbits is approximately one day[2].

Metabolism

This compound undergoes extensive metabolism in mammals, primarily in the liver. The biotransformation of this compound is a detoxification process, converting the parent compound into more water-soluble metabolites that can be readily excreted. The primary metabolic pathway involves oxidative dealkylation, specifically de-ethylation, catalyzed by hepatic microsomal monooxygenases[1]. This reaction is a critical step in the detoxification of this compound[1].

Key metabolites identified in rats and dogs include:

  • 2-chloro-1-(2',4'-dichlorophenyl)vinyl ethyl hydrogen phosphate (B84403)

  • [1-(2',4'-dichlorophenyl)ethyl beta-d-glucopyranosid]uronic acid

  • 2,4-dichloromandelic acid

  • 2,4-dichlorophenylethanediol glucuronide

  • 2,4-dichlorohippuric acid (in rats)[3]

Species differences in the rate and profile of metabolism have been observed. For instance, dogs metabolize this compound at a higher rate than rats[3][4]. This is reflected in the different proportions of metabolites found in the urine of these species[3][4].

Excretion

The excretion of this compound and its metabolites is rapid and occurs predominantly via the urine. Following a single oral dose of radiolabeled this compound to rats, the majority of the radioactivity is eliminated within four days, with 87.2% excreted in the urine and 11.2% in the feces[3][4]. In dogs, excretion is even more rapid, with 86.0% of the administered radioactivity appearing in the urine within the first 24 hours[3][4]. In a human study, 94% of an oral dose was excreted in the urine within 24 hours[2]. Unchanged this compound is generally absent from the urine, indicating complete metabolism[3][4].

Quantitative Toxicokinetic Data

The following tables summarize the available quantitative data on the toxicokinetics of this compound in different mammalian species.

Table 1: Excretion of [¹⁴C]this compound Following a Single Oral Dose

SpeciesDoseRouteTime Frame% of Dose in Urine% of Dose in Feces% of Dose in Expired AirReference
Rat2 mg/kgOral4 days87.211.21.4[3][4]
Dog0.3 mg/kgOral4 days94.0--[3][4]
Human12.5 mg (total)Oral24 hours94--[2]

Table 2: Major Urinary Metabolites of this compound (% of Administered Dose)

MetaboliteRatDogReference
2-chloro-1-(2',4'-dichlorophenyl)vinyl ethyl hydrogen phosphate32.369.6[3][4]
[1-(2',4'-dichlorophenyl)ethyl beta-d-glucopyranosid]uronic acid41.03.6[3][4]
2,4-dichloromandelic acid7.013.4[3][4]
2,4-dichlorophenylethanediol glucuronide2.62.7[3][4]
2,4-dichlorohippuric acid4.3-[3][4]

Experimental Protocols

This section details the methodologies used in key studies on the toxicokinetics and metabolism of this compound.

Study of this compound Metabolism in Rats and Dogs (Hutson et al., 1967)
  • Test Substance: [¹⁴C]this compound (labeled in the vinyl moiety) dissolved in olive oil.

  • Animals: Male and female rats; male and female dogs.

  • Administration: A single oral dose was administered to the animals. Rats received 2 mg/kg, and dogs received 0.3 mg/kg in gelatin capsules[2].

  • Sample Collection: Urine, feces, and expired air were collected for 4 days following administration[3][4].

  • Analysis:

    • Radioactivity in urine, feces, and expired air was measured to determine the extent and rate of excretion.

    • Urine samples were analyzed for metabolites using paper and thin-layer chromatography.

    • Metabolites were identified by comparison with synthetic standards and through chemical and enzymatic hydrolysis.

Analytical Method for this compound Metabolites in Urine (Hunter et al., 1972)
  • Sample Matrix: Urine.

  • Preparation:

    • Solvent extraction of the urine sample.

    • Methylation of the extracted metabolites.

  • Analytical Method: Gas Chromatography with Flame Photometric Detection (GC/FPD).

  • Sample Detection Limit: 0.002 ppm.

  • Percent Recovery: 97%[5].

Analytical Method for this compound in Biological Samples (Hladká et al., 1975)
  • Sample Matrices: Rat liver, muscle, whole blood.

  • Preparation:

    • Solvent extraction of the tissue homogenate or blood.

    • Clean-up of the extract.

  • Analytical Method: Gas Chromatography with Thermionic Detection (GC/thermionic detection).

  • Sample Detection Limit: 0.01-0.02 ppm.

  • Percent Recovery: 92% (muscle, liver)[6].

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes in the toxicokinetics and analysis of this compound.

Chlorfenvinphos_Metabolism cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Oral_Intake Oral Intake of This compound Bloodstream Bloodstream Oral_Intake->Bloodstream Gastrointestinal Tract Tissues Tissues Bloodstream->Tissues Chlorfenvinphos_Met This compound Bloodstream->Chlorfenvinphos_Met Feces Feces Bloodstream->Feces Deethylation Oxidative De-ethylation (Microsomal Monooxygenases) Chlorfenvinphos_Met->Deethylation Metabolite1 2-chloro-1-(2',4'-dichlorophenyl)vinyl ethyl hydrogen phosphate Deethylation->Metabolite1 Further_Metabolism Further Metabolism (Hydrolysis, Conjugation) Metabolite1->Further_Metabolism Urine Urine Metabolite1->Urine Metabolite2 [1-(2',4'-dichlorophenyl)ethyl beta-d-glucopyranosid]uronic acid Further_Metabolism->Metabolite2 Metabolite3 2,4-dichloromandelic acid Further_Metabolism->Metabolite3 Metabolite4 Other Metabolites Further_Metabolism->Metabolite4 Metabolite2->Urine Metabolite3->Urine Metabolite4->Urine

Caption: Metabolic pathway of this compound in mammals.

Experimental_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing & Analysis Dosing Oral Administration of [14C]this compound to Rats/Dogs Housing Housing in Metabolism Cages Dosing->Housing Collection Collection of Urine, Feces, and Expired Air (4 days) Housing->Collection Measurement Measurement of Radioactivity (Scintillation Counting) Collection->Measurement Extraction Solvent Extraction of Urine Collection->Extraction Chromatography Chromatographic Separation (TLC, Paper Chromatography) Extraction->Chromatography Identification Metabolite Identification (Comparison with Standards, Hydrolysis) Chromatography->Identification

Caption: Experimental workflow for a radiolabeled this compound metabolism study.

Analytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine, Blood, Tissue) Extraction Solvent Extraction Sample->Extraction Cleanup Clean-up (e.g., Florisil column) Extraction->Cleanup Derivatization Derivatization (optional, e.g., Methylation) Cleanup->Derivatization GC Gas Chromatography (GC) Derivatization->GC Detector Detector (e.g., FPD, NPD, MS) GC->Detector Quantification Quantification Detector->Quantification

Caption: General analytical workflow for this compound and its metabolites.

Conclusion

The toxicokinetics of this compound in mammals is characterized by rapid absorption, widespread but non-cumulative distribution, extensive hepatic metabolism, and prompt urinary excretion of its metabolites. The primary metabolic pathway is oxidative de-ethylation, leading to the formation of several polar metabolites. Species differences in metabolic rates and profiles are evident, with dogs exhibiting a faster metabolism than rats. The provided quantitative data and experimental protocols offer a solid foundation for further research into the safety assessment and potential therapeutic strategies related to this compound exposure. The visualized pathways and workflows serve as a clear guide for understanding the disposition of this compound in mammalian systems and the methodologies employed for its analysis.

References

The Environmental Trajectory of Chlorfenvinphos: A Technical Guide to its Fate and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Chlorfenvinphos is an organophosphorus insecticide and acaricide first introduced in 1963 to control a range of insect pests on livestock and in agricultural settings, as well as household pests like flies, fleas, and mites.[1][2][3] As a synthetic organophosphorus compound, it functions by inhibiting the enzyme acetylcholinesterase, leading to neurotoxicity in target organisms.[3][4] Although its use has been discontinued (B1498344) in many regions, including the United States (since 1991) and the European Union, understanding its behavior in the environment remains critical for assessing the long-term impact of its historical use and for managing contaminated sites.[2][4][5] This technical guide provides an in-depth examination of the environmental fate and degradation of this compound, tailored for researchers and environmental scientists.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physicochemical properties. It is a colorless to amber-colored liquid with a mild odor, moderate aqueous solubility, and a tendency to partition into organic phases.[1][5] These characteristics influence its distribution across air, water, and soil compartments.

PropertyValueSource
Molecular Formula C₁₂H₁₄Cl₃O₄P[1]
Molar Mass 359.6 g/mol [5]
Water Solubility 130 - 145 mg/L at 23 °C[1][6]
Vapor Pressure 7.5 x 10⁻⁶ mm Hg at 25 °C[5]
Octanol-Water Partition Coefficient (log Kow) 3.81 - 4.22[5][6]
Henry's Law Constant 2.9 x 10⁻⁸ atm·m³/mol[5]

Environmental Fate and Degradation

This compound enters the environment primarily through runoff and leaching from agricultural lands and hazardous waste sites.[2][7] Soil is the environmental medium most likely to be contaminated.[8] The primary processes governing its fate include biodegradation, hydrolysis, adsorption, and, to a lesser extent, volatilization and photolysis.[8]

In Soil

Soil is the main reservoir for this compound in the environment. Its persistence and movement are dictated by a complex interplay of biotic and abiotic factors.

Persistence and Degradation: Biodegradation is the predominant mechanism for the loss of this compound from soil.[8] Its persistence is highly variable, depending on factors such as soil type, organic matter content, temperature, moisture, and the history of pesticide application.[8] Repeated applications can enhance microbial degradation, suggesting adaptation of soil microbial communities.[8] The half-life in soil can range from a few weeks to several months.[5][8] For instance, in sandy soils, initial half-life values of 4 to 30 weeks have been reported, while it persists much longer in peat soils with high organic matter.[8] Slower degradation is observed in muck soil compared to sandy loam, likely due to lower bioavailability resulting from strong adsorption to organic matter.[9]

Soil TypeHalf-life (t½)ConditionsSource
Sandy Soil28 - 210 days (4 - 30 weeks)Field/Lab studies[8]
Sandy Loam (pH 7.2)Varies with temperatureLab incubation[8]
Muck (Organic, pH 6.5)More persistent than sandy loamLab incubation[8]
Various agricultural soils9 - 35 daysField studies (cauliflower, cabbage)[8]
Soil (general)14 - >150 daysVarious studies[5]

Mobility and Sorption: this compound exhibits moderate mobility in soil.[5] Its tendency to adsorb to soil particles, particularly organic matter and clays, limits its potential for leaching into groundwater.[5][8] The organic carbon-adjusted soil sorption coefficient (Koc) suggests moderate adsorption.[8] Field studies have shown that surface-applied this compound does not leach significantly below the top soil layer.[5]

ParameterValueInterpretationSource
Soil Organic Carbon Partition Coefficient (Koc) 280 - 295Moderate mobility/adsorption[5][8]
Distribution Coefficient (Kd) 1.9 - 12.4 L/kgVaries with soil/amendments[10]
In Water

In aquatic systems, this compound is subject to hydrolysis, biodegradation, and partitioning to sediment.

Persistence and Degradation: Hydrolysis of this compound is slow in neutral and acidic conditions but accelerates with increasing pH and temperature.[6][8] The hydrolysis half-life can extend to several months at ambient temperatures and neutral pH.[8] Biodegradation is considered the dominant degradation process in natural waters.[8] Direct photolysis in water is negligible as the compound does not significantly absorb UV light at wavelengths greater than 290 nm.[8]

ConditionHalf-life (t½)TemperatureSource
pH 6170 days20-30 °C[8]
pH 880 days20-30 °C[8]
pH 1.1>700 hours ( >29 days)38 °C[8][11]
pH 9.1>400 hours ( >16 days)38 °C[8][11]
River Water (filtered, dark)51.2 daysNot specified[5]
River Water (non-filtered, open)13.2 daysNot specified[5]

Mobility and Partitioning: With a water solubility of 145 mg/L, this compound can be transported in the solution phase of runoff water.[8] However, due to its moderate Koc value, it is expected to adsorb to suspended solids and sediment, which acts as a significant transport and partitioning mechanism.[5][8] The potential for bioconcentration in aquatic organisms is considered low to moderate.[1][5]

In Air

The low Henry's Law constant and vapor pressure of this compound indicate that volatilization from moist soil and water surfaces is not a major transport process.[5][6] However, if it does enter the atmosphere, it is expected to exist in both vapor and particulate phases.[5][8] In the vapor phase, it is degraded by reacting with photochemically-produced hydroxyl radicals and ozone.[5][8]

Degradation ProcessHalf-life (t½)Source
Reaction with Hydroxyl Radicals~7 hours[8][9]
Reaction with Ozone92 hours (~3.8 days)[8][9]

Degradation Pathways

The breakdown of this compound in the environment leads to the formation of several metabolites. None of the identified degradation products are known to retain pesticidal characteristics.[8]

In soil, the primary degradation pathway involves the cleavage of the phosphate (B84403) ester bond. The main transformation product is trichloroacetophenone , which can be further hydrolyzed, oxidized, and decarboxylated to form 2,4-dichlorobenzoic acid .[8] Other identified metabolites include 2,4-dichloroacetophenone , α-(chloromethyl)-2,4-dichlorobenzyl alcohol , and 1-(2',4'-dichlorophenyl)-ethan-1-ol .[8] Further degradation of 2,4-dichlorobenzoic acid can lead to hydroxylated products like 2-hydroxy-4-chlorobenzoic acid and 2,4-dihydroxybenzoic acid .[8]

In water, hydrolysis pathways also lead to the cleavage of the phosphate ester, though the specific intermediate products can vary.[8] Advanced oxidation processes like the photo-Fenton reaction can rapidly degrade this compound and its primary metabolites into smaller organic substances (acetate, formate) and inorganic ions (chloride, phosphate).[12][13]

G Chemical Structures of this compound and Key Degradation Products This compound This compound (C12H14Cl3O4P) Trichloroacetophenone Trichloroacetophenone This compound->Trichloroacetophenone Primary Degradation Dichloroacetophenone 2,4-Dichloroacetophenone This compound->Dichloroacetophenone Slower Process Dichlorobenzyl_alcohol α-(chloromethyl)-2,4-dichlorobenzyl alcohol Trichloroacetophenone->Dichlorobenzyl_alcohol Reduction Dichlorobenzoic_acid 2,4-Dichlorobenzoic acid Trichloroacetophenone->Dichlorobenzoic_acid Hydrolysis, Oxidation G Environmental Degradation Pathway of this compound in Soil cluster_main Primary Compound cluster_products Primary Degradation Products cluster_secondary Secondary Degradation Products cluster_tertiary Further Metabolites This compound This compound in Soil TCA Trichloroacetophenone (Main Product) This compound->TCA Biodegradation (Dominant) DCA 2,4-Dichloroacetophenone This compound->DCA Slower Pathway DCBA α-(chloromethyl)-2,4- dichlorobenzyl alcohol TCA->DCBA Reduction DCBAcid 2,4-Dichlorobenzoic acid TCA->DCBAcid Hydrolysis & Oxidation HBA 2-hydroxy-4-chlorobenzoic acid & 2,4-dihydroxybenzoic acid DCBAcid->HBA Hydroxylation G General Experimental Workflow for this compound Residue Analysis cluster_sampling Step 1: Sampling cluster_prep Step 2: Sample Preparation & Extraction cluster_analysis Step 3: Instrumental Analysis cluster_data Step 4: Data Processing Soil Soil Extraction Solvent Extraction (e.g., Hexane/Acetone) or Solid-Phase Extraction (SPE) Soil->Extraction Water Water Water->Extraction Sediment Sediment Sediment->Extraction Cleanup Clean-up (e.g., Florisil, GPC) Extraction->Cleanup GC Gas Chromatography (GC) - NPD, FPD, ECD, MS Cleanup->GC HPLC High-Performance Liquid Chromatography (HPLC) - UV, TOF-MS Cleanup->HPLC Data Quantification & Identification GC->Data HPLC->Data

References

An In-depth Technical Guide to the History and Original Use of Chlorfenvinphos as a Pesticide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenvinphos is an organophosphate insecticide and acaricide that was first introduced in the United States in 1963.[1] Developed by Shell International Chemical Company Ltd., Ciba AG (now Ciba-Geigy AG), and Allied Chemical Corporation, it was initially used to control external parasites on livestock and household pests. This technical guide provides a comprehensive overview of the history, original applications, and fundamental technical details of this compound, including its synthesis, mechanism of action, toxicity, and environmental fate.

History and Original Use

This compound emerged in an era of rapid development and widespread use of synthetic organic pesticides. Its primary initial application was in the veterinary field and for public health purposes.

Initial Applications (1960s-1970s):

  • Veterinary Use: Marketed under trade names such as Dermaton® , it was widely used as a dip and spray to control fleas, ticks, lice, and mites on domestic animals, including cattle, sheep, and dogs.

  • Public Health: It was employed to control nuisance and vector insects, such as flies in and around dairy barns, poultry houses, and other agricultural buildings. It was also used as a larvicide in manure and refuse areas to prevent fly breeding.

Expansion of Use:

Outside of the United States, under trade names like Birlane® , its application expanded to agriculture as a soil and foliar insecticide. It was used to control a variety of crop pests, including:

  • Root maggots, rootworms, and cutworms in various root vegetables.

  • Colorado beetles on potatoes.

  • Scale insects on citrus crops.

Due to its toxicity profile and environmental concerns, the use of this compound has been discontinued (B1498344) in many countries, including the United States and the European Union, since the early 1990s.[1]

Chemical and Physical Properties

PropertyValue
IUPAC Name 2-chloro-1-(2,4-dichlorophenyl)vinyl diethyl phosphate (B84403)
CAS Number 470-90-6
Molecular Formula C₁₂H₁₄Cl₃O₄P
Molecular Weight 359.57 g/mol
Appearance Amber-colored liquid
Water Solubility 145 mg/L
Vapor Pressure 2.2 x 10⁻⁷ mbar at 25°C
Log Kow 3.85 - 4.22

Data Presentation

Table 1: Acute Toxicity of this compound
SpeciesRouteLD₅₀ (mg/kg)Reference
RatOral9.6 - 39[1]
Rat (female)Dermal30[2]
RabbitOral300 - 500[3]
RabbitDermal400[3]
DogOral>12,000[1]
MouseOral100[3]
Table 2: Environmental Persistence of this compound
MediumParameterValueReference
Soil (Sandy)Half-life (t½)28 - 210 days[4]
Soil (Peat)Half-life (t½)16 - 23 weeks[5]
Water (pH 6, 20-30°C)Hydrolysis Half-life (t½)170 days[4]
Water (pH 8, 20-30°C)Hydrolysis Half-life (t½)80 days[4]
Water (pH 1.1, 38°C)Hydrolysis Half-life (t½)>700 hours[6]
Water (pH 9.1, 38°C)Hydrolysis Half-life (t½)>400 hours[6]

Experimental Protocols

Synthesis of this compound (Perkow Reaction)

Principle: The synthesis of this compound is achieved through the Perkow reaction, which involves the reaction of a trialkyl phosphite (B83602) with a halo-ketone. In this case, triethyl phosphite reacts with 2,2,2',4'-tetrachloroacetophenone (B42897).

Materials:

  • 2,2,2',4'-tetrachloroacetophenone

  • Triethyl phosphite

  • Inert solvent (e.g., toluene (B28343) or benzene)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

  • NMR spectrometer and Mass spectrometer for characterization

Procedure:

  • In a clean, dry round-bottom flask, dissolve 2,2,2',4'-tetrachloroacetophenone in an inert solvent.

  • With stirring, slowly add an equimolar amount of triethyl phosphite to the solution at room temperature.

  • After the initial exothermic reaction subsides, heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product is then purified by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (B1210297) to yield pure this compound.

  • Characterize the final product using ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.

Determination of Acute Oral LD₅₀ (OECD Guideline 423 - Acute Toxic Class Method)

Principle: This method involves a stepwise procedure with the use of a minimal number of animals to classify the substance based on its acute oral toxicity.[7][8][9][10][11]

Materials:

  • Wistar rats (young, healthy adults of a single sex, typically females)

  • This compound (technical grade)

  • Vehicle for administration (e.g., corn oil)

  • Gavage needles

  • Animal cages with appropriate bedding

  • Calibrated balance for weighing animals and test substance

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days.

  • Dose Preparation: Prepare the appropriate concentrations of this compound in the chosen vehicle.

  • Sighting Study: A single animal is dosed at a starting dose level (e.g., 5, 50, 300, or 2000 mg/kg) to determine the appropriate starting dose for the main study.

  • Main Study:

    • Dose a group of 3 animals with the starting dose determined from the sighting study.

    • Observe the animals for signs of toxicity and mortality for up to 14 days.

    • Based on the outcome (number of deaths), the next step is determined:

      • If 2 or 3 animals die, the test is stopped, and the substance is classified in that toxicity class.

      • If 0 or 1 animal dies, a higher or lower dose is administered to another group of 3 animals, following the stepwise procedure outlined in the OECD 423 guideline.

  • Observations: Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior patterns.

  • Data Analysis: The LD₅₀ is not determined as a precise value but rather the substance is assigned to a toxicity class based on the observed mortality at specific dose levels.

Analysis of this compound Residues in Soil by GC-MS

Principle: This protocol outlines the extraction of this compound from a soil sample using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14][15][16][17]

Materials:

  • Soil sample

  • Acetonitrile (ACN)

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride (NaCl)

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Centrifuge tubes (50 mL and 2 mL)

  • Vortex mixer

  • Centrifuge

  • GC-MS system with an appropriate column (e.g., HP-5ms)

Procedure:

  • Sample Extraction:

    • Weigh 10 g of the soil sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Vortex vigorously for 1 minute.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately shake vigorously for 1 minute.

    • Centrifuge at 3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL micro-centrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • GC-MS Analysis:

    • Transfer the cleaned extract into a GC vial.

    • Inject 1 µL of the sample into the GC-MS system.

    • GC Parameters (example):

      • Inlet temperature: 250°C

      • Oven program: Start at 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

      • Carrier gas: Helium at a constant flow of 1 mL/min.

    • MS Parameters (example):

      • Ion source temperature: 230°C

      • Acquisition mode: Selected Ion Monitoring (SIM) or full scan.

      • Monitor characteristic ions for this compound (e.g., m/z 358, 323, 267).

  • Quantification: Create a calibration curve using this compound standards of known concentrations to quantify the amount in the soil sample.

Mandatory Visualization

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolyzed by Nerve_Impulse Nerve_Impulse ACh_Receptor->Nerve_Impulse Signal Transmission Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Phosphorylated_AChE Phosphorylated AChE (Inactive) This compound This compound This compound->AChE Phosphorylates

Caption: Signaling pathway of acetylcholinesterase inhibition by this compound.

LD50_Workflow start Start acclimatization Animal Acclimatization (≥ 5 days) start->acclimatization sighting_study Sighting Study (1 animal) acclimatization->sighting_study select_start_dose Select Starting Dose sighting_study->select_start_dose main_study Main Study (3 animals per step) select_start_dose->main_study observation Observe for Toxicity & Mortality (14 days) main_study->observation decision Evaluate Outcome observation->decision classify Classify Toxicity decision->classify 2 or 3 deaths next_dose Administer Next Dose Step decision->next_dose 0 or 1 death end End classify->end next_dose->main_study

Caption: Experimental workflow for acute oral LD₅₀ determination (OECD 423).

Chlorfenvinphos_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Dealkylation O-de-ethylation This compound->Dealkylation Hydrolysis Hydrolysis of Phosphate Ester This compound->Hydrolysis Metabolite1 2-chloro-1-(2,4-dichlorophenyl) vinyl ethyl hydrogen phosphate Dealkylation->Metabolite1 Metabolite2 1-(2,4-dichlorophenyl)ethanediol Hydrolysis->Metabolite2 Glucuronidation Glucuronide Conjugation Conjugate Glucuronide Conjugates Glucuronidation->Conjugate Metabolite1->Glucuronidation Metabolite3 2,4-dichloromandelic acid Metabolite2->Metabolite3 Oxidation Metabolite3->Glucuronidation Excretion Urinary Excretion Conjugate->Excretion

Caption: Simplified metabolic pathway of this compound in mammals.[18]

References

Chlorfenvinphos CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Chlorfenvinphos

This guide provides a comprehensive overview of the organophosphate insecticide this compound, focusing on its chemical identity, physicochemical properties, mechanism of action, toxicological profile, and analytical methodologies. The information is intended for researchers, scientists, and drug development professionals.

Chemical Identity

IdentifierValue
Common Name This compound
IUPAC Name 2-chloro-1-(2,4-dichlorophenyl)vinyl diethyl phosphate[1]
CAS Registry Number 470-90-6[2][3][4][5][6][7][8][9]
Molecular Formula C₁₂H₁₄Cl₃O₄P[2][3][4][6][7][8]
Molecular Weight 359.57 g/mol [1][3]
Synonyms Birlane, Supona, Dermaton, Enolofos, Apachlor[1][5][6]

This compound is a synthetic organophosphorus compound.[1][5] The technical product is an amber liquid with a mild odor and consists of a mixture of (E) and (Z) isomers, with the (Z) isomer typically being more predominant.[1][10] It is miscible with most organic solvents but has low solubility in water.[6][10]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Appearance Amber liquid[5]
Melting Point -23 to -19 °C[4]
Boiling Point 390 °C[4]
Water Solubility 145 mg/L[5]
Vapor Pressure Low volatility[1]
Log Kow Moderate bioconcentration potential[1]

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effects primarily through the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][2][5][9] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, a process crucial for terminating nerve impulses at cholinergic synapses.

The inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in excessive and prolonged stimulation of cholinergic receptors, leading to a range of neurotoxic effects.[11] The clinical signs of poisoning are characteristic of cholinesterase inhibition and include hyperexcitability, salivation, and bronchoconstriction.[11]

AChE_Inhibition cluster_synapse Cholinergic Synapse cluster_effect Result ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase ACh->AChE Hydrolyzed by Nerve Impulse Nerve Impulse AChR->Nerve Impulse Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE This compound This compound This compound->AChE Inhibits Accumulated_ACh Accumulated Acetylcholine Overstimulation Receptor Overstimulation Accumulated_ACh->Overstimulation Toxicity Neurotoxicity Overstimulation->Toxicity

Mechanism of Acetylcholinesterase Inhibition by this compound.

Toxicological Profile

This compound is highly toxic to mammals.[2] The acute toxicity varies depending on the species.

SpeciesRouteLD₅₀Reference
RatOral9.7 - 15.4 mg/kg[12]
RabbitOral300 mg/kg[12]
DogOral50.5 mg/kg[12]
MouseOral148 mg/kg[12]

Long-term exposure to this compound can lead to a decrease in plasma and erythrocyte cholinesterase activity.[5] However, studies have not shown significant evidence of carcinogenicity, genotoxicity, or teratogenicity.[5][11]

Experimental Protocols: Analytical Methods

Several analytical methods are available for the detection and quantification of this compound in various matrices.

Analysis in Water

Method: Solid Phase Extraction (SPE) followed by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[11]

  • Sample Preparation: Water samples are passed through a solid phase extraction cartridge to concentrate the analyte and remove interfering substances.

  • Instrumentation: A gas chromatograph coupled with a tandem mass spectrometer.

  • Detection Limit (LOD): As low as 4 ng/L.[11]

Alternative Method: Stir-bar sorptive extraction with gas chromatography-mass spectrometry (LOD 4.3 ng/L).[11]

Analysis in Biological Samples

Method: Solvent extraction followed by Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD).[13][14]

  • Sample Preparation: Biological matrices such as milk, blood, or tissue are extracted with an appropriate organic solvent. The extract is then cleaned up using techniques like Florisil column chromatography.[14]

  • Instrumentation: A gas chromatograph equipped with a nitrogen-phosphorus detector, which is specific for phosphorus-containing compounds.[13]

  • Detection Limit (LOD): 0.040 µg/kg in human milk.[14]

Analysis of Biomarkers

Method: Measurement of cholinesterase activity in red blood cells or plasma.[15]

  • Principle: Exposure to this compound inhibits acetylcholinesterase. The level of enzyme activity can be determined spectrophotometrically and is inversely correlated with the extent of exposure.

  • Note: This is a non-specific biomarker for organophosphate exposure.[5]

Method for Metabolites: Gas Chromatography with Flame Photometric Detection (GC-FPD) for desethyl this compound in urine.[16]

  • Sample Preparation: Solvent extraction of urine followed by methylation.[16]

  • Detection Limit (LOD): 0.002 ppm.[16]

Experimental_Workflow cluster_water Water Sample Analysis cluster_biological Biological Sample Analysis cluster_biomarker Biomarker Analysis W1 Water Sample W2 Solid Phase Extraction W1->W2 Concentration W3 GC-MS/MS Analysis W2->W3 Quantification B1 Biological Matrix (e.g., Blood, Tissue) B2 Solvent Extraction B1->B2 Extraction B3 Cleanup (e.g., Florisil) B2->B3 Purification B4 GC-NPD Analysis B3->B4 Detection M1 Blood Sample M2 Cholinesterase Activity Assay M1->M2 Enzyme Activity M3 Urine Sample M4 Metabolite Extraction & Derivatization M3->M4 Preparation M5 GC-FPD Analysis M4->M5 Metabolite Quantification

General Experimental Workflows for this compound Analysis.

References

Chlorfenvinphos and the Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the neurotoxic effects of chlorfenvinphos, an organophosphate insecticide. The document focuses on the core molecular and cellular impacts on the nervous system, presenting quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways.

Executive Summary

This compound exerts its primary neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in nerve signal transmission. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in overstimulation of cholinergic receptors and subsequent disruption of nervous system function.[1] Beyond its direct impact on cholinergic signaling, this compound also induces significant oxidative stress within the central nervous system, contributing to neuronal damage. This guide synthesizes the current understanding of these mechanisms, providing a comprehensive resource for researchers in toxicology, neuropharmacology, and drug development.

Acetylcholinesterase Inhibition

The principal mechanism of this compound neurotoxicity is the inhibition of acetylcholinesterase (AChE).[1] By phosphorylating the serine hydroxyl group at the active site of AChE, this compound renders the enzyme unable to hydrolyze acetylcholine. This leads to the accumulation of acetylcholine in the synaptic cleft and continuous stimulation of cholinergic receptors, causing a range of neuromuscular and central nervous system effects.[1]

Quantitative Data on Acetylcholinesterase Inhibition

The inhibitory effects of this compound on AChE have been quantified in various studies. The following tables summarize key findings on the dose-dependent and time-course inhibition of AChE activity in different biological compartments.

ParameterSpeciesTissue/CompartmentDoseTime Point% Inhibition/EffectReference
AChE Activity Rat (Wistar)Brain2 mg/kg (oral)3 hours62% decrease[2]
Rat (Wistar)Brain4 mg/kg (oral)3 hours82% decrease[2]
RatBrain3/4 LD5015 min - 3 hours70-85% inhibition[3]
RatErythrocytes3/4 LD50 (oral)15 min - 3 hours69-73% inhibition[3]
RatErythrocytes3/4 LD50 (transcutaneous)15 min - 3 hours77-82% inhibition[3]
Inhibition Type HumanErythrocytes0.05 - 250 µM1 hourMixed (competitive at low concentrations)[4]

Induction of Oxidative Stress

In addition to its anticholinesterase activity, this compound induces oxidative stress in the nervous system, a key secondary mechanism of its neurotoxicity. Exposure to this compound leads to an imbalance between the production of reactive oxygen species (ROS) and the capacity of the antioxidant defense system to neutralize them. This can result in damage to cellular components, including lipids, proteins, and DNA.

Quantitative Data on Oxidative Stress Markers

Studies have demonstrated significant alterations in the activity of antioxidant enzymes and levels of oxidative stress markers in the brain following this compound exposure.

ParameterSpeciesTissueDoseEffectReference
Superoxide Dismutase (SOD) RatBrain0.3 mg/kg/day (subchronic)Increased activity
Catalase (CAT) RatBrain0.3 mg/kg/day (subchronic)Increased activity
Glutathione Peroxidase (GPx) RatBrain0.3 mg/kg/day (subchronic)Increased activity
Glutathione Reductase (GR) RatBrain0.3 mg/kg/day (subchronic)Increased activity
Reduced Glutathione (GSH) RatBrain0.3 mg/kg/day (subchronic)Decreased level
Hydrogen Peroxide (H2O2) RatLiver Mitochondria0.02, 0.1, 0.5 LD50Enhanced level[5]
Malondialdehyde (MDA) RatLiver0.02 LD50 (subchronic)Enhanced level[6]

Signaling Pathways

Cholinergic Signaling Pathway Disruption

The following diagram illustrates the disruption of the cholinergic signaling pathway by this compound.

CholinergicSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential AChVesicle Acetylcholine (ACh) Vesicle ActionPotential->AChVesicle Triggers release ACh ACh AChVesicle->ACh Releases AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChReceptor Acetylcholine Receptor ACh->AChReceptor Binds to This compound This compound This compound->AChE Inhibits Signal Continuous Signal (Overstimulation) AChReceptor->Signal

Caption: Disruption of cholinergic signaling by this compound.

Oxidative Stress Signaling Pathway

The induction of oxidative stress by organophosphates like this compound is thought to involve the activation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

OxidativeStress This compound This compound ROS Reactive Oxygen Species (ROS) Production This compound->ROS MAPK_Pathway MAPK Signaling Pathways (p38, JNK, ERK) ROS->MAPK_Pathway Antioxidant_Response Antioxidant Response (e.g., via Nrf2) ROS->Antioxidant_Response Induces Oxidative_Damage Oxidative Damage (Lipid Peroxidation, etc.) MAPK_Pathway->Oxidative_Damage Apoptosis Apoptosis MAPK_Pathway->Apoptosis

Caption: Proposed oxidative stress signaling pathway induced by this compound.[7]

Experimental Protocols

Acetylcholinesterase Activity Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for the colorimetric determination of AChE activity.[8]

Materials:

  • 0.1 M Phosphate (B84403) Buffer (pH 8.0)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • Purified acetylcholinesterase or tissue homogenate

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation: Prepare all solutions fresh on the day of the assay.

  • Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with this compound): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate the plate for 10 minutes at 25°C.

  • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated as: [1 - (Rate of test sample / Rate of control)] x 100.

Open Field Test for Neurobehavioral Assessment

The open field test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.[9]

Apparatus:

  • A square or circular arena with high walls to prevent escape. The floor is typically divided into a grid of squares (center and peripheral zones).

  • A video camera mounted above the arena to record the animal's movement.

  • Video tracking software for automated analysis of behavior.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.

  • Test Initiation: Gently place the rodent in the center of the open field arena.

  • Recording: Record the animal's behavior for a predetermined period, typically 5-10 minutes.

  • Arena Cleaning: Thoroughly clean the arena with a 70% ethanol (B145695) solution between each animal to remove olfactory cues.

  • Data Analysis: The video tracking software is used to analyze various parameters, including:

    • Total distance traveled: A measure of general locomotor activity.

    • Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).

    • Rearing frequency: The number of times the animal stands on its hind legs, an exploratory behavior.

    • Grooming duration: The total time spent grooming.

Conclusion

This compound poses a significant threat to the nervous system through its potent inhibition of acetylcholinesterase and the induction of oxidative stress. The quantitative data and experimental protocols presented in this guide provide a foundational resource for researchers and professionals working to understand the neurotoxic mechanisms of this compound and to develop potential therapeutic interventions. Further research is warranted to fully elucidate the complex signaling cascades involved in this compound-induced neurotoxicity and to explore novel strategies for mitigating its detrimental effects.

References

Biomarkers of Exposure to Chlorfenvinphos: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenvinphos is an organophosphate insecticide that has been used to control a range of agricultural and public health pests. Due to its potential for human toxicity, primarily through the inhibition of acetylcholinesterase (AChE), monitoring exposure to this compound is of significant importance for both clinical and research purposes. This technical guide provides a comprehensive overview of the key biomarkers of exposure to this compound, detailed experimental protocols for their detection and quantification, and insights into the molecular pathways affected by this toxicant.

Biomarkers of Exposure

Exposure to this compound can be assessed through the measurement of the parent compound, its metabolites in biological matrices, or the formation of protein adducts.

Parent Compound and Metabolites

The detection of unchanged this compound and its metabolites in biological samples is a direct confirmation of exposure.[1]

  • This compound (Parent Compound): Can be detected in various biological matrices including blood, human milk, cervical fluid, sperm fluid, liver, and muscle.[2][3]

  • Metabolites: this compound is metabolized in the body into several excretable compounds.

    • Dialkyl Phosphates (DAPs): These are common, non-specific metabolites of many organophosphate pesticides. Diethyl phosphate (B84403) (DEP) is a key DAP metabolite of this compound found in urine.[2]

    • Desethyl this compound: A more specific urinary metabolite of this compound.[4]

Protein Adducts

This compound and its reactive metabolites can form covalent adducts with various proteins, which can serve as longer-term biomarkers of exposure.

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Adducts: The primary mechanism of this compound toxicity involves the phosphorylation of the serine hydroxyl group in the active site of AChE and BChE, forming stable adducts.[1][5]

  • Other Protein Adducts: Studies have shown that this compound can also form adducts with other proteins in the brain and other tissues.[6]

Biomarkers of Effect

These biomarkers indicate a biological response to this compound exposure.

  • Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Reduced activity of these enzymes in red blood cells and plasma is a well-established biomarker of effect for organophosphate pesticides, including this compound.[7]

  • Oxidative Stress Markers: Exposure to this compound has been shown to induce oxidative stress, leading to changes in the levels of antioxidant enzymes and glutathione (B108866).[8]

Quantitative Data Summary

The following tables summarize quantitative data related to the analysis of this compound and its biomarkers.

Table 1: Analytical Methods for this compound in Biological Samples

Sample MatrixPreparation MethodAnalytical MethodSample Detection LimitPercent RecoveryReference
Human milk, cervical fluid, sperm fluidSolvent extraction; clean-up on FlorisilGC/NPD0.040 µg/kgNo data[3]
Rat liver, muscle, whole bloodSolvent extraction; clean-upGC/thermionic detection0.01-0.02 ppm92% (muscle, liver)[3]
Rat liver, bloodSolvent extractionTLC/enzyme-inhibition detectionsub-nanogram levels94-96% (blood); 84-89% (liver)[3]

Table 2: Analytical Methods for this compound in Environmental Samples

Sample MatrixPreparation MethodAnalytical MethodSample Detection LimitPercent RecoveryReference
Workplace airCollection on filters/Tenax traps, desorptionHPLC/UV2 µg/m³No data[9]
Drinking and surface waterFiltration; solid-phase extraction (SPE)HPLC/UV≈0.025 µg/LNo data[9]
Waste water (EPA Method 1657)Solvent extraction; optional clean-up using GPC and/or SPECapillary GC/FPD; confirmation on second GC column2 ng/LNo data[9]
Water and sedimentsWater: solvent extraction Sediments: solvent extraction; clean-up by GPCDual column/dual detector: capillary GC/NPD, FPD0.01 µg/L (water); 1 µg/kg (soil, sediment)99% (water); 97% (soil); 96% (sediment)[9]
Solid wastes (EPA Method 8141 A)Solvent extraction; optional cleanup using Florisil column or GPCCapillary GC/NPDNo dataNo data[9]
SoilSolvent extractionGC/ECD<0.02 ppm95–115%[9]
Animal tissue, milkSolvent extraction; clean-up on Florisil columnGC/thermoionic detection0.001 ppm (milk); 0.005 ppm (tissue)73–87% (beef fat); 84–105% (milk)[9]
Fruits and vegetablesSolvent extractionCapillary GC/FPD; confirmation by capillary GC/MS10 µg/kg90.5%[9]

Table 3: Human Biomonitoring Reference Values for Organophosphate Metabolites (General Population)

MetaboliteMatrixPopulation95th Percentile (µg/L)Reference
Chlorpyrifos (TCPy)UrineIranian Adults2.8[10][11]
Diazinon (IMPY)UrineIranian Adults8.6[10][11]
Malathion (MDA)UrineIranian Adults9.8[10][11]

Note: Data for this compound-specific metabolites in the general human population is limited. The provided data for other organophosphates can serve as a reference for expected concentration ranges of urinary metabolites.

Experimental Protocols

Analysis of Urinary Dialkyl Phosphate (DAP) Metabolites by GC-MS

This protocol describes the determination of DAP metabolites, including diethyl phosphate (a metabolite of this compound), in human urine.

a. Sample Preparation (Automated Solid-Phase Extraction - SPE) [12]

  • Sample Hydrolysis: To deconjugate glucuronidated and sulfated metabolites, treat urine samples with β-glucuronidase/sulfatase.[13][14]

  • Internal Standard Spiking: Spike urine samples with a suitable internal standard (e.g., dibutyl phosphate or isotope-labeled DAPs) to correct for extraction losses and matrix effects.[12][15]

  • SPE: Use an automated SPE system with a polymeric reverse-phase or mixed-mode cation exchange cartridge.

    • Conditioning: Condition the cartridge with methanol (B129727) followed by water.

    • Loading: Load the pre-treated urine sample onto the cartridge.

    • Washing: Wash the cartridge with water to remove interfering substances.

    • Elution: Elute the DAP metabolites with an appropriate solvent, such as methanol or acetonitrile.[16]

b. Derivatization [12][15][17]

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add a derivatizing agent such as pentafluorobenzyl bromide (PFBBr) in a suitable solvent (e.g., acetonitrile) and a catalyst (e.g., triethylamine).

  • Reaction: Heat the mixture at a specific temperature (e.g., 60-75°C) for a defined period (e.g., 1 hour) to convert the polar DAP metabolites into their more volatile and thermally stable pentafluorobenzyl esters.

c. GC-MS Analysis [12]

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Use a capillary column (e.g., DB-5ms) with a suitable temperature program to separate the derivatized DAP metabolites.

  • Mass Spectrometric Detection: Operate the mass spectrometer in either electron impact (EI) or negative chemical ionization (NCI) mode and monitor for the characteristic ions of each derivatized metabolite.

  • Quantification: Quantify the analytes using the internal standard method based on the peak area ratios of the target analytes to the internal standard.

Determination of Acetylcholinesterase (AChE) Activity (Ellman Assay)

This colorimetric assay is widely used to measure AChE activity and its inhibition by compounds like this compound.[4][18][19][20][21]

a. Reagent Preparation [18]

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is reached.

  • DTNB Solution (10 mM): Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) in the phosphate buffer.

  • Acetylthiocholine (B1193921) Iodide (ATCI) Solution (14 mM): Dissolve acetylthiocholine iodide in deionized water. Prepare this solution fresh daily.

  • AChE Solution: Prepare a stock solution of purified acetylcholinesterase in phosphate buffer.

  • Inhibitor Solution (this compound): Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

b. Assay Procedure (96-well plate format) [18]

  • Plate Setup:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL this compound solution at various concentrations.

  • Pre-incubation: Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells. Mix gently and incubate the plate for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 10 µL of the ATCI solution to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well from the linear portion of the absorbance versus time curve.

    • Subtract the rate of the blank from the rates of the control and test samples to correct for non-enzymatic hydrolysis.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analysis of Protein Adducts by Mass Spectrometry

This protocol outlines a general workflow for the identification of protein adducts of this compound using a bottom-up proteomics approach.[5][22]

a. Sample Preparation

  • Protein Extraction: Extract proteins from the biological sample of interest (e.g., blood plasma, tissue homogenate) using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration using a standard method (e.g., BCA assay).

b. Proteomic Workflow [22]

  • Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using a specific protease, such as trypsin or chymotrypsin (B1334515). For cholinesterase adducts, chymotrypsin can be used.[5]

  • Peptide Cleanup: Desalt and concentrate the peptides using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Separate the peptides using a nanoflow liquid chromatography system with a reverse-phase column.

    • Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q-Exactive, Orbitrap).

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode to acquire both MS1 spectra of the intact peptides and MS/MS spectra of the fragmented peptides.

c. Data Analysis [22]

  • Database Searching: Search the acquired MS/MS spectra against a protein sequence database using a search engine (e.g., Mascot, Sequest).

  • Adduct Identification: Include the mass shift corresponding to the this compound adduct (and its aged forms) as a variable modification in the search parameters. For example, a diethyl phosphate adduct would result in a mass increase of 136 Da.

  • Validation: Manually validate the identified adducted peptides by inspecting the MS/MS spectra for characteristic fragment ions.

  • De Novo Sequencing: For unknown adducts, de novo sequencing can be employed to determine the peptide sequence and the site of modification directly from the MS/MS spectrum.

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition Pathway

The primary mechanism of this compound neurotoxicity is the inhibition of acetylcholinesterase (AChE). This leads to an accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft, resulting in overstimulation of cholinergic receptors.

AChE_Inhibition cluster_hydrolysis This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits ACh Acetylcholine (ACh) ACh_accumulation ACh Accumulation in Synapse AChE->ACh_accumulation Leads to Choline_Acetate Choline + Acetate ACh->Choline_Acetate Hydrolyzes Cholinergic_Receptors Cholinergic Receptors (Muscarinic & Nicotinic) ACh_accumulation->Cholinergic_Receptors Binds to Overstimulation Neuronal Overstimulation Cholinergic_Receptors->Overstimulation Causes Neurotoxicity Neurotoxicity Overstimulation->Neurotoxicity Results in Oxidative_Stress_MAPK This compound This compound ROS_Generation Reactive Oxygen Species (ROS) Generation This compound->ROS_Generation Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress MAPK_Activation MAPK Pathway Activation (JNK, p38, ERK) Oxidative_Stress->MAPK_Activation Activates Apoptosis Apoptosis MAPK_Activation->Apoptosis Inflammation Inflammation MAPK_Activation->Inflammation Neuronal_Damage Neuronal Damage Apoptosis->Neuronal_Damage Inflammation->Neuronal_Damage Calcium_Homeostasis This compound This compound Ca_Influx Increased Intracellular Ca²⁺ Concentration This compound->Ca_Influx ER_Stress Endoplasmic Reticulum (ER) Stress Ca_Influx->ER_Stress Mitochondrial_Ca_Overload Mitochondrial Ca²⁺ Overload Ca_Influx->Mitochondrial_Ca_Overload ER_Stress->Mitochondrial_Ca_Overload Contributes to Mitochondrial_Dysfunction Mitochondrial Dysfunction Mitochondrial_Ca_Overload->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis ROS_Production->Apoptosis Biomarker_Workflow cluster_sample Biological Sample cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_biomarker Biomarker Detected Urine Urine SPE Solid-Phase Extraction (SPE) Urine->SPE Enzymatic_Hydrolysis Enzymatic Hydrolysis Urine->Enzymatic_Hydrolysis Blood Blood LLE Liquid-Liquid Extraction (LLE) Blood->LLE Protein_Precipitation Protein Precipitation Blood->Protein_Precipitation Ellman_Assay Ellman Assay Blood->Ellman_Assay Tissue Tissue Tissue->Protein_Precipitation GC_MS GC-MS SPE->GC_MS Derivatization LLE->GC_MS LC_MS_MS LC-MS/MS LLE->LC_MS_MS Protein_Precipitation->LC_MS_MS Digestion Enzymatic_Hydrolysis->SPE Metabolites Metabolites (e.g., DAPs) GC_MS->Metabolites Parent_Compound Parent Compound GC_MS->Parent_Compound LC_MS_MS->Parent_Compound Protein_Adducts Protein Adducts LC_MS_MS->Protein_Adducts AChE_Activity AChE Activity Ellman_Assay->AChE_Activity

References

Chlorfenvinphos: A Technical Guide to its Solubility in Aqueous and Organic Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenvinphos, a vinyl organophosphate insecticide, has been a subject of extensive study due to its biological activity and environmental presence. A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for researchers in fields ranging from toxicology and environmental science to drug development and formulation. This technical guide provides a comprehensive overview of the solubility of this compound in water and a range of common organic solvents, supplemented with detailed experimental protocols and relevant biochemical pathways.

Data Presentation: Solubility of this compound

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental fate. The following tables summarize the available quantitative and qualitative solubility data for this compound.

Table 1: Solubility of this compound in Water

SolventTemperature (°C)Solubility (mg/L)Reference(s)
Water20-23145[1][2]
WaterNot Specified130[3]

Table 2: Solubility of this compound in Organic Solvents

SolventTemperature (°C)SolubilityReference(s)
Acetone20Miscible[4][5][6]
Dichloromethane20Miscible[5]
Ethanol20Miscible[4][5][6]
Hexane20Miscible[5]
Kerosene20Miscible[6][7]
Propylene Glycol20Miscible[4][5][8]
Xylene20Miscible[5][6][7]

Note on "Miscible": The term "miscible" indicates that this compound and the respective organic solvent are soluble in each other in all proportions, forming a homogeneous solution.[4][5][6][7][8] While specific quantitative values (e.g., in g/100 mL) are not consistently reported in publicly available literature, this designation signifies very high solubility.

Experimental Protocols

Accurate determination of solubility is crucial for scientific research. The following protocols are based on established methodologies for assessing the solubility of chemical compounds.

Determination of Aqueous Solubility (Based on OECD Guideline 105: Flask Method)

This method is suitable for substances with a solubility of 10 mg/L or higher.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved solid.

Apparatus:

  • Constant temperature water bath with shaking or stirring capabilities.

  • Glass flasks with stoppers.

  • Centrifuge (if necessary).

  • Analytical instrument for quantification (e.g., HPLC, GC).

Procedure:

  • Preparation: Add an excess amount of the test substance (this compound) to a flask containing a known volume of water. The amount should be sufficient to create a visible excess of undissolved substance.

  • Equilibration: The flask is tightly stoppered and agitated in the constant temperature water bath. A preliminary test is recommended to determine the time required to reach equilibrium. A minimum of 24 hours is typical, but longer periods may be necessary.

  • Phase Separation: Once equilibrium is reached, the mixture is allowed to stand at the test temperature to allow the undissolved material to settle. If necessary, centrifugation can be used to facilitate separation.

  • Sampling: A sample of the clear, supernatant aqueous phase is carefully withdrawn.

  • Analysis: The concentration of this compound in the sample is determined using a validated analytical method.

  • Replicates: The experiment should be performed in at least triplicate.

Determination of Solubility in Organic Solvents (Adapted from the Flask Method)

While a specific OECD guideline for solubility in organic solvents is not provided, the principles of the flask method for aqueous solubility can be adapted.

Procedure:

  • Solvent Selection: Choose the organic solvent of interest.

  • Preparation and Equilibration: Follow steps 1 and 2 as described for the aqueous solubility determination, using the selected organic solvent instead of water.

  • Phase Separation and Sampling: Follow steps 3 and 4 as described above.

  • Analysis: Determine the concentration of this compound in the organic solvent using a suitable and validated analytical method. It is crucial to ensure that the analytical standards are prepared in the same solvent.

  • Replicates: Conduct the experiment in at least triplicate.

Mandatory Visualizations

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its primary toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132) in synaptic clefts, resulting in overstimulation of cholinergic receptors.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding & Activation Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibited_AChE Inhibited AChE (Phosphorylated) This compound This compound This compound->AChE Inhibition

Caption: Acetylcholinesterase inhibition by this compound.

Metabolic Pathway of this compound

The biotransformation of this compound is a critical process that determines its detoxification and elimination from the body. The primary metabolic pathways involve oxidative dealkylation and cleavage of the phosphate (B84403) ester bond.

Chlorfenvinphos_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism / Further Degradation This compound This compound Metabolite1 2-chloro-1-(2,4-dichlorophenyl) vinylethylhydrogen phosphate This compound->Metabolite1 Oxidative De-ethylation (CYP450) Metabolite2 Acetaldehyde This compound->Metabolite2 Metabolite3 2,4-dichloroacetophenone Metabolite1->Metabolite3 Hydrolysis Metabolite4 1-(2,4-dichlorophenyl)ethanol Metabolite3->Metabolite4 Reduction Metabolite5 2,4-dichloromandelic acid Metabolite4->Metabolite5 Oxidation Metabolite6 Glucuronide & Glycine Conjugates Metabolite5->Metabolite6 Conjugation Excretion Excretion Metabolite6->Excretion

Caption: Simplified metabolic pathway of this compound.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the flask method for determining the solubility of a compound.

Solubility_Workflow Start Start Add_Excess Add excess this compound to solvent Start->Add_Excess Equilibrate Equilibrate at constant temperature with agitation Add_Excess->Equilibrate Check_Equilibrium Has equilibrium been reached? Equilibrate->Check_Equilibrium Check_Equilibrium->Equilibrate No Separate_Phases Separate solid and liquid phases Check_Equilibrium->Separate_Phases Yes Sample_Supernatant Sample clear supernatant Separate_Phases->Sample_Supernatant Analyze Analyze concentration (e.g., HPLC, GC) Sample_Supernatant->Analyze Calculate Calculate solubility Analyze->Calculate End End Calculate->End

Caption: Workflow for solubility determination via the flask method.

References

The Regulatory Demise of Chlorfenvinphos: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenvinphos is an organophosphorus insecticide and acaricide first introduced in the United States in 1963.[1][2] It was utilized to control a range of insect pests on livestock and household pests like flies, fleas, and mites.[1][3] Marketed under trade names such as Birlane®, Dermaton®, and Supona®, its primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1][4] This mechanism, while effective for pest control, also underlies its significant toxicity to non-target organisms, including mammals. Growing concerns over its adverse health effects led to stringent regulatory actions and eventual bans in many parts of the world. This technical guide provides a comprehensive overview of the regulatory history, toxicological profile, and the scientific basis for the banning of this compound.

Regulatory History and Banning

The use of this compound has been largely discontinued (B1498344) in major markets due to its toxicity profile.

  • United States: All products containing this compound as an active ingredient were canceled in 1991.[1][4] The U.S. Environmental Protection Agency (EPA) had slated it for a Re-registration Eligibility Decision (RED) review, but the registrant was not willing to support the chemical through this process.[5] It is also regulated under "The Emergency Planning and Community Right-to-Know Act of 1986," which requires reporting of its release into the environment.[1]

  • European Union: The European Union has banned this compound for use as a plant protection product.[1]

  • Australia: In Australia, the use of this compound has been partially banned. Its agricultural applications were canceled, while its veterinary use was restricted following a review in 2000.[1][6]

  • Other Regions: While banned in many regions, some uses persist. For instance, in Switzerland, it is still permitted for certain agricultural applications.[1]

These regulatory decisions were underpinned by a growing body of evidence highlighting its acute and chronic toxicity.

Mechanism of Toxicity: Acetylcholinesterase Inhibition

The primary mechanism of this compound toxicity is the inhibition of acetylcholinesterase (AChE).[1][7] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine (B1216132) in synaptic clefts.

  • Phosphorylation: this compound phosphorylates the serine hydroxyl group at the active site of AChE.[1]

  • Enzyme Inactivation: This phosphorylation prevents acetylcholine from binding to the enzyme, leading to its accumulation in the synapse.[1]

  • Overstimulation: The buildup of acetylcholine results in the continuous and excessive stimulation of cholinergic receptors (both muscarinic and nicotinic).[1]

  • Clinical Effects: This overstimulation manifests as a range of symptoms, from headache and blurred vision to more severe effects like convulsions, respiratory failure, and death.[1][6][8]

  • "Aging": The phosphorylated enzyme can undergo a process called "aging," where a conformational change occurs, making the inhibition irreversible.[1]

This compound Acetylcholinesterase Inhibition Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Cholinergic Receptor ACh->Receptor Binding ACh->Receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_inhibited Inhibited AChE (Phosphorylated) Stimulation Continuous Stimulation Receptor->Stimulation This compound This compound This compound->AChE Inhibits

Mechanism of Acetylcholinesterase Inhibition by this compound.

Toxicological Data

The decision to ban this compound was based on extensive toxicological studies. The following tables summarize key quantitative data.

Table 1: Acute Toxicity of this compound (LD50)
SpeciesRouteLD50 (mg/kg body weight)Reference(s)
RatOral9.6 - 39[1]
9.7[9]
15.4[9]
RabbitOral300 - 4,700[1][9]
Dermal400 (undiluted)[9]
DogOral50.5 to >12,000[1][9]
MouseOral148[9]
Table 2: Chronic Toxicity and Exposure Limits
ValueSpeciesDose (mg/kg/day)EffectReference(s)
NOAEL Rat0.05Basis for ADI; plasma/brain cholinesterase inhibition[1][6]
LOAEL Rat (acute)2.4Adverse neurological effects[9][10]
Rat (chronic)0.7Adverse neurological effects[10]
Mouse (intermediate)1.5Adverse immunological/lymphoreticular effects[10]
ADI Human0.0005Acceptable Daily Intake[1][6]
MRL Human (acute oral)0.002Minimal Risk Level[1][9][10]
Human (chronic oral)0.0007Minimal Risk Level[1][10]

Experimental Protocols

The toxicological data presented were derived from standardized experimental protocols, largely following OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Oral Toxicity (LD50) Determination (Ref: OECD 425)

The Up-and-Down Procedure is a method to determine the LD50 that minimizes the number of animals required.

  • Animal Selection: Healthy, young adult rodents (typically female rats) are used.[11]

  • Housing and Fasting: Animals are acclimatized and fasted overnight before dosing.[4]

  • Dose Administration: The test substance is administered orally via gavage in a single dose.[4]

  • Sequential Dosing: A single animal is dosed at a time. The dose for the next animal is adjusted up or down by a fixed factor depending on the outcome (survival or death) for the previous animal.[12]

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.[5]

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.[11]

OECD_425_Workflow start Start: Select Animal (Fasted Female Rat) dose Administer Dose 1 (Step below estimated LD50) start->dose observe Observe for 48h dose->observe outcome Outcome? observe->outcome end_condition Stopping Criteria Met? (e.g., 3 reversals) observe->end_condition survives Animal Survives outcome->survives Survival dies Animal Dies outcome->dies Death increase_dose Increase Dose for Next Animal (Factor = 3.2) survives->increase_dose decrease_dose Decrease Dose for Next Animal (Factor = 3.2) dies->decrease_dose next_animal Dose Next Animal increase_dose->next_animal decrease_dose->next_animal next_animal->observe end_condition->outcome No calculate Calculate LD50 (Maximum Likelihood Method) end_condition->calculate Yes Chlorfenvinphos_Regulatory_Timeline y1963 1963 y1991 1991 y2000 2000 y2000s Early 2000s e1963 Introduced and registered in the United States e1963->y1963 e1991 All uses canceled in the United States (EPA) e1991->y1991 e2000 Australia reviews use, cancels agricultural applications e2000->y2000 e2000s Banned in the European Union as a plant protection product e2000s->y2000s

References

Environmental Impact of Chlorfenvinphos on Non-Target Organisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Overview for Researchers, Scientists, and Drug Development Professionals

Chlorfenvinphos, an organophosphate insecticide, has been utilized in agriculture to control a range of pests. However, its application has raised significant concerns regarding its impact on non-target organisms. This technical guide provides a comprehensive analysis of the environmental effects of this compound, focusing on its toxicity, sublethal impacts, and the underlying mechanisms of action in various non-target species. The information is presented to aid researchers and professionals in understanding the ecological risks associated with this compound.

Acute Toxicity of this compound to Non-Target Organisms

The acute toxicity of this compound varies significantly across different non-target species. The following tables summarize the available quantitative data, primarily expressed as the median lethal dose (LD50) or median lethal concentration (LC50), which represents the dose or concentration required to kill 50% of a test population.

Table 1: Acute Oral Toxicity of this compound to Avian Species

SpeciesScientific NameLD50 (mg/kg body weight)Reference
StarlingSturnus vulgaris3.2 - 5.6[1]
Mallard DuckAnas platyrhynchos8.9[2]
Ring-necked PheasantPhasianus colchicus4.2[2]
Chukar PartridgeAlectoris graeca3.2[2]
Coturnix QuailCoturnix coturnix japonica15.8[2]
Common PigeonColumba livia3.2[2]
House SparrowPasser domesticus3.2[2]

Table 2: Acute Toxicity of this compound to Aquatic Organisms

SpeciesScientific NameEndpointValue (µg/L)Exposure TimeReference
Rainbow TroutOncorhynchus mykiss96-h LC503096 hours[3][4]
Bluegill SunfishLepomis macrochirus96-h LC501396 hours[3][4]
Water FleaDaphnia magna48-h EC500.348 hours[5][6]

Table 3: Acute Contact Toxicity of this compound to Beneficial Insects

SpeciesCommon NameLD50 (µ g/bee )Reference
HoneybeeApis mellifera0.22[7][8]

Table 4: Acute Toxicity of this compound to Soil Organisms

SpeciesCommon NameEndpointValue (mg/kg soil)Reference
EarthwormEisenia fetida14-d LC50>1000[9][10][11]

Table 5: Acute Oral Toxicity of this compound to Mammals

SpeciesScientific NameLD50 (mg/kg body weight)Reference
RatRattus norvegicus9.6 - 39[2]
MouseMus musculus100 - 200[2]
RabbitOryctolagus cuniculus300 - 1000[2]
DogCanis lupus familiaris>12,000[2]

Sublethal Effects on Non-Target Organisms

Beyond direct mortality, sublethal concentrations of this compound can induce a range of adverse effects on the behavior, physiology, and reproduction of non-target organisms.

Avian Species

In birds, sublethal exposure to this compound has been shown to cause significant behavioral changes. Studies on starlings (Sturnus vulgaris) have demonstrated that exposure can lead to altered posture, reduced flying and singing, and increased resting time.[1][12] These behavioral alterations are directly linked to the inhibition of brain acetylcholinesterase (AChE) activity.[1]

Aquatic Organisms

For fish, sublethal exposure to this compound can result in neurotoxic effects, leading to altered swimming behavior and reduced feeding.[13] The primary mechanism for these effects is the inhibition of AChE in the brain and muscle tissues.[13][14]

Beneficial Insects

Beneficial insects, such as parasitoid wasps, are crucial for natural pest control. Sublethal doses of this compound can impair their ability to locate hosts and mates, significantly reducing their effectiveness as biological control agents.[15][16][17] This disruption is often mediated through the impairment of their olfactory senses.[16]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for this compound in most organisms is the inhibition of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) at nerve synapses.

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

By inhibiting AChE, this compound causes an accumulation of acetylcholine in the synaptic cleft. This leads to continuous stimulation of cholinergic receptors, resulting in neurotoxicity and, at high doses, death.[18]

Environmental Fate and Persistence

The persistence of this compound in the environment is a key factor in its potential to impact non-target organisms.

  • Soil: The half-life of this compound in soil can range from 28 to 210 days, depending on factors such as soil type, organic matter content, temperature, and moisture.[19] Biodegradation is the primary mechanism of its breakdown in soil.[19]

  • Water: In water, the hydrolysis half-life of this compound is dependent on pH and temperature, ranging from 80 days at pH 8 to 170 days at pH 6 at 20-30°C.[19]

  • Bioaccumulation: this compound has a low to moderate potential for bioaccumulation in aquatic organisms.[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. The following sections outline the general principles of key experimental protocols used to assess the environmental impact of this compound.

Avian Acute Oral Toxicity Test (LD50)

This test is typically conducted following guidelines such as those from the Organisation for Economic Co-operation and Development (OECD) Test Guideline 223 or the U.S. Environmental Protection Agency (EPA) OCSPP 850.2100.[18]

Avian_Acute_Oral_Toxicity_Protocol start Test Initiation acclimation Acclimation of Birds (e.g., Sturnus vulgaris) for at least 7 days start->acclimation grouping Random assignment to dose groups and control acclimation->grouping dosing Single oral dose of this compound (in a suitable vehicle like corn oil) via gavage grouping->dosing observation Observation period (typically 14 days) dosing->observation data_collection Record mortality, clinical signs (e.g., lethargy, convulsions), and body weight observation->data_collection analysis Statistical analysis (e.g., Probit analysis) to determine LD50 data_collection->analysis end Test Conclusion analysis->end

Caption: General workflow for an avian acute oral toxicity (LD50) test.

Key Methodological Details:

  • Test Species: Commonly used species include the Northern Bobwhite Quail (Colinus virginianus) or the Mallard Duck (Anas platyrhynchos).

  • Dose Administration: A single dose is administered directly into the crop or esophagus using a gavage tube.

  • Observation: Birds are observed for mortality and signs of toxicity at regular intervals.

  • Data Analysis: The LD50 and its 95% confidence limits are calculated using appropriate statistical methods.

Fish Acute Toxicity Test (LC50)

This test is generally performed according to OECD Test Guideline 203 or EPA OCSPP 850.1075.[3][4]

Fish_Acute_Toxicity_Protocol start Test Initiation acclimation Acclimation of Fish (e.g., Oncorhynchus mykiss) to test conditions start->acclimation exposure Exposure to a series of This compound concentrations in water for 96 hours acclimation->exposure monitoring Monitor water quality parameters (pH, temperature, dissolved oxygen) exposure->monitoring observation Record mortality and sublethal effects (e.g., loss of equilibrium) exposure->observation analysis Calculate LC50 and confidence limits observation->analysis end Test Conclusion analysis->end

Caption: General workflow for a fish acute toxicity (LC50) test.

Key Methodological Details:

  • Test System: Can be static, semi-static, or flow-through.

  • Test Concentrations: A geometric series of at least five concentrations is typically used.

  • Water Quality: Parameters such as pH, temperature, and dissolved oxygen are monitored regularly.

  • Endpoint: The primary endpoint is mortality, but sublethal effects are also recorded.

Aquatic Invertebrate Acute Immobilisation Test (EC50)

For aquatic invertebrates like Daphnia magna, the acute immobilisation test is conducted following OECD Test Guideline 202.[5][6]

Daphnia_Acute_Immobilisation_Protocol start Test Initiation culture Culture of Daphnia magna under controlled conditions start->culture exposure Exposure of neonates (<24h old) to this compound concentrations for 48 hours culture->exposure observation Record immobilisation at 24 and 48 hours exposure->observation analysis Calculate EC50 (concentration causing 50% immobilisation) observation->analysis end Test Conclusion analysis->end

Caption: General workflow for a Daphnia magna acute immobilisation test.

Key Methodological Details:

  • Test Organisms: Young daphnids (less than 24 hours old) are used.

  • Endpoint: Immobilisation, defined as the inability to swim after gentle agitation.

  • Test Duration: The standard test duration is 48 hours.

Honeybee Acute Contact Toxicity Test (LD50)

This test follows guidelines such as OECD Test Guideline 214.[7]

Honeybee_Acute_Contact_Toxicity_Protocol start Test Initiation collection Collection of young adult worker honeybees start->collection application Topical application of a single dose of this compound in a solvent to the dorsal thorax collection->application incubation Incubation in cages with food and water application->incubation observation Record mortality at 4, 24, and 48 hours incubation->observation analysis Calculate LD50 and confidence limits observation->analysis end Test Conclusion analysis->end

Caption: General workflow for a honeybee acute contact toxicity test.

Key Methodological Details:

  • Application: A micro-applicator is used to deliver a precise volume of the test substance.

  • Control Groups: Both a negative (solvent only) and a positive (toxic standard) control are included.

Earthworm Acute Toxicity Test (LC50)

This test is conducted according to ISO 11268-1 or OECD Test Guideline 207.[9][11]

Earthworm_Acute_Toxicity_Protocol start Test Initiation soil_prep Preparation of artificial soil (e.g., sand, clay, peat) start->soil_prep mixing Thorough mixing of this compound into the soil at various concentrations soil_prep->mixing exposure Introduction of adult earthworms (e.g., Eisenia fetida) mixing->exposure incubation Incubation in the dark at controlled temperature and moisture exposure->incubation assessment Assess mortality after 7 and 14 days incubation->assessment analysis Calculate LC50 and confidence limits assessment->analysis end Test Conclusion analysis->end

Caption: General workflow for an earthworm acute toxicity test.

Key Methodological Details:

  • Test Substrate: A standardized artificial soil is used to ensure reproducibility.

  • Endpoint: Mortality is the primary endpoint, assessed by the absence of response to a mechanical stimulus.

Analytical Methodology for this compound Residue Analysis

The determination of this compound residues in environmental samples is typically performed using gas chromatography (GC).[20][21][22][23][24]

GC_NPD_Analysis_Protocol start Sample Collection extraction Extraction of this compound from the sample matrix (e.g., water, soil) using an organic solvent start->extraction cleanup Sample clean-up to remove interfering substances (e.g., solid-phase extraction) extraction->cleanup concentration Concentration of the extract cleanup->concentration analysis Analysis by Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) concentration->analysis quantification Quantification based on calibration with standards analysis->quantification end Result Reporting quantification->end

Caption: General workflow for the analysis of this compound residues by GC-NPD.

Key Methodological Details:

  • Detector: A Nitrogen-Phosphorus Detector (NPD) is highly selective for phosphorus-containing compounds like this compound, providing good sensitivity.

  • Confirmation: Confirmation of positive results is often done using a different GC column or by mass spectrometry (GC-MS).

Conclusion

The data presented in this technical guide clearly indicate that this compound poses a significant risk to a wide range of non-target organisms. Its high acute toxicity to birds, aquatic invertebrates, and beneficial insects, coupled with its potential for sublethal effects on behavior and reproduction, underscores the need for careful consideration of its environmental impact. The persistence of this compound in soil and water further elevates the long-term risk to ecosystems. Researchers and professionals involved in drug development and environmental safety should be aware of these impacts when evaluating the risks associated with this and similar organophosphate compounds. The detailed experimental protocols provided serve as a foundation for conducting further research and for the robust assessment of pesticide toxicity.

References

Methodological & Application

Application Note: Analysis of Chlorfenvinphos using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Chlorfenvinphos in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. The methodology is validated for its performance, demonstrating high sensitivity, linearity, accuracy, and precision, making it suitable for routine analysis in food safety and environmental monitoring.

Introduction

This compound is an organophosphate insecticide and acaricide used to control a wide range of pests on crops and livestock.[1] Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in food and environmental samples.[2][3] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the determination of pesticide residues due to its high sensitivity and selectivity.[1][4] This document provides a comprehensive protocol for the analysis of this compound using GC-MS, including sample preparation, instrument conditions, and method validation data.

Experimental Protocol

Sample Preparation

A crucial step in the analysis of this compound is the effective extraction of the analyte from the sample matrix and subsequent cleanup to remove interfering components.[5] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[2][6][7]

a. Extraction:

  • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.[2] For dry samples, add an appropriate amount of water to hydrate (B1144303) the sample.[5]

  • Add 10 mL of acetonitrile (B52724) to the tube.[2]

  • Shake the tube vigorously for 1 minute to ensure thorough mixing.[2]

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

  • Immediately shake the tube for 1 minute and then centrifuge at ≥ 4000 rpm for 5 minutes.[5]

b. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

  • Vortex the tube for 30 seconds.

  • Centrifuge at a high speed for 5 minutes.[8]

  • The resulting supernatant is ready for GC-MS analysis. An internal standard may be added prior to injection.[6]

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of this compound.

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent[3]
Injector Split/splitless inlet[4]
Injection ModePulsed splitless[4]
Injection Volume1 µL[6]
Inlet Temperature280 °C
Column DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[9]
Carrier GasHelium at a constant flow of 1.2 mL/min[10]
Oven ProgramInitial temperature of 60°C (hold for 1 min), ramp to 170°C at 40°C/min, then ramp to 310°C at 8°C/min (hold for 3 min)[9]
Mass Spectrometer Agilent 7010B Triple Quadrupole MS or equivalent[11]
Ionization ModeElectron Ionization (EI)[4]
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions (SIM)m/z 267, 323, 358
MRM TransitionsPrecursor Ion: 359; Product Ions: 267, 323

Quantitative Data Summary

The performance of the GC-MS method for the analysis of this compound has been validated according to international guidelines.[12] The key validation parameters are summarized in the table below.

ParameterResultReference
Limit of Detection (LOD) 0.1–2.8 µg/kg[9]
Limit of Quantification (LOQ) 0.3–9.2 µg/kg[9]
Linearity (R²) > 0.99[12]
Recovery 93% - 118%[9]
Precision (RSD) < 11%[9]

Experimental Workflow

Chlorfenvinphos_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Homogenized Sample (10g) extraction Acetonitrile Extraction & Salting Out sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract injection GC Injection final_extract->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Spectrometric Detection (SIM/MRM) ionization->detection peak_integration Peak Integration & Identification detection->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification reporting Reporting of Results quantification->reporting

Caption: Workflow for this compound analysis by GC-MS.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the determination of this compound residues. The sample preparation protocol is straightforward and effective, and the instrumental conditions are optimized for high performance. The method has been validated and shown to meet the requirements for the routine analysis of this compound in various matrices, supporting food safety and environmental monitoring programs.

References

Application Note: Quantification of Chlorfenvinphos using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantification of Chlorfenvinphos in environmental samples using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. The described protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring. The methodology encompasses sample preparation through solid-phase extraction, followed by chromatographic separation and quantification. All quantitative data is summarized for clear comparison, and a detailed experimental protocol is provided.

Introduction

This compound is an organophosphate insecticide used to control a range of pests on crops and in veterinary applications. Due to its potential toxicity and environmental persistence, accurate and sensitive methods for its quantification are essential. While gas chromatography (GC) is a common technique for pesticide analysis, HPLC offers a viable alternative, particularly for compounds that may be thermally labile.[1] This application note presents a validated HPLC-UV method for the determination of this compound.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is employed for the extraction and pre-concentration of this compound from aqueous samples.[1][2] For soil and sediment samples, a solvent extraction followed by an optional cleanup step is recommended.[1][2]

Protocol for Aqueous Samples (SPE):

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: Pass 500 mL of the filtered water sample through the conditioned C18 cartridge at a flow rate of approximately 5 mL/min.

  • Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any polar impurities.

  • Analyte Elution: Elute the retained this compound from the cartridge with 5 mL of acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

HPLC Conditions

The chromatographic separation is achieved using a C18 reversed-phase column with an isocratic mobile phase.

ParameterValue
Instrument HPLC system with UV/Vis Detector
Column ET Nucleosil C18 (250 x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[3]
Column Temperature Ambient
Detection UV at 203 nm[3]
Retention Time ~17.5 min

Quantitative Data

The following table summarizes the quantitative data for the analysis of this compound using the described HPLC method.

ParameterValueSample MatrixReference
Limit of Detection (LOD) ≈0.025 µg/LDrinking and Surface Water[2]
Limit of Detection (LOD) 40 µg/LWater[4][5]
Limit of Quantification (LOQ) Not Reported-
Recovery 90.2 ± 2.8%Soil (organic rich)[3]
Recovery 92.1 ± 3.4%Sandy Soil[3]
Retention Time 17.5 min-

Experimental Workflow

The following diagram illustrates the logical workflow for the quantification of this compound from sample collection to data analysis.

Chlorfenvinphos_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis SampleCollection Sample Collection (Water/Soil) Filtration Filtration (for water samples) SampleCollection->Filtration SolventExtraction Solvent Extraction (for soil samples) SampleCollection->SolventExtraction SPE Solid-Phase Extraction (SPE) - Conditioning - Loading - Washing - Elution Filtration->SPE Evaporation Evaporation & Reconstitution SPE->Evaporation SolventExtraction->Evaporation HPLC_Injection HPLC Injection Evaporation->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation UV_Detection UV Detection (203 nm) Chromatographic_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Quantification by HPLC.

Conclusion

The HPLC-UV method described in this application note provides a reliable and sensitive approach for the quantification of this compound in environmental samples. The sample preparation protocol using solid-phase extraction is effective for concentrating the analyte and removing interfering matrix components. This method is suitable for routine monitoring and research applications where accurate determination of this compound is required.

References

Application Notes and Protocols for Chlorfenvinphos Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for the sample preparation and analysis of chlorfenvinphos residues in various matrices. The following sections offer step-by-step experimental procedures for widely used extraction and clean-up techniques, alongside quantitative performance data to aid in method selection and validation.

Introduction

This compound is an organophosphate insecticide and acaricide that has been used to control a range of pests on crops and livestock. Due to its potential toxicity, monitoring its residue levels in environmental and food samples is crucial for ensuring consumer safety and environmental protection. Effective sample preparation is a critical step in the analytical workflow to isolate this compound from complex matrices and minimize interferences prior to instrumental analysis. This document details three common and effective sample preparation techniques: QuEChERS, Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE).

General Analytical Workflow

The analysis of this compound residues typically follows a standardized workflow, beginning with sample collection and preparation, followed by extraction and cleanup, and concluding with instrumental analysis, most commonly by gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).

Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Clean-up cluster_analysis Analysis Sample Sample Collection (e.g., Soil, Water, Vegetables) Homogenization Homogenization/ Sub-sampling Sample->Homogenization Extraction Extraction (QuEChERS, SPE, or LLE) Homogenization->Extraction Cleanup Clean-up (d-SPE, SPE Cartridge, etc.) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

General workflow for this compound residue analysis.

Quantitative Performance Data

The selection of a sample preparation method often depends on the matrix, desired recovery, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize representative quantitative data for this compound analysis using different techniques.

Table 1: QuEChERS Method Performance

MatrixRecovery (%)LODLOQReference
Grapes91 (avg)0.001 - 0.005 mg/kg0.005 - 0.020 mg/kg[1]
Lettuce70-120<10 ng/g<10 ng/g[2]
Oranges70-120<10 ng/g<10 ng/g[2]
Soil75-95-4 µg/kg[3]
Human Urine54.2-113.9-10 ng/mL[4]

Table 2: Solid-Phase Extraction (SPE) Performance

MatrixRecovery (%)LODLOQReference
Drinking Water5215 ng/L-[5]
Surface Water83-1000.02-0.1 µg/L-[6]
Water990.01 µg/L-[5]
Wine69-119--[7]

Table 3: Liquid-Liquid Extraction (LLE) Performance

MatrixRecovery (%)LODLOQReference
Vegetables85-970.02 mg/kg-[5]
Fruits and Vegetables90.510 µg/kg-[5]
Water (emulsion-prone)95.9-110.6-5-20 ng/L[8]
Soil950.01 ppm-[5]

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted technique for pesticide residue analysis in food and agricultural products due to its simplicity, high throughput, and minimal solvent consumption.[2][9]

This protocol is based on the AOAC Official Method 2007.01.[2][10]

Extraction Workflow

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE (d-SPE) Clean-up cluster_analysis Analysis Start 10-15 g Homogenized Sample in 50 mL Centrifuge Tube Add_ACN Add 10-15 mL Acetonitrile (B52724) (+ Internal Standard) Start->Add_ACN Shake1 Shake Vigorously (1 min) Add_ACN->Shake1 Add_Salts Add QuEChERS Salts (e.g., 4g MgSO₄, 1g NaCl) Shake1->Add_Salts Shake2 Shake Vigorously (1 min) Add_Salts->Shake2 Centrifuge1 Centrifuge (e.g., 3000 xg, 5 min) Shake2->Centrifuge1 Transfer Transfer Aliquot of Supernatant (e.g., 1 mL or 6 mL) to d-SPE Tube Centrifuge1->Transfer dSPE_Tube d-SPE Tube containing (e.g., 150 mg MgSO₄, 50 mg PSA) Transfer->dSPE_Tube Vortex Vortex (30 sec) dSPE_Tube->Vortex Centrifuge2 Centrifuge (e.g., 3000 xg, 2 min) Vortex->Centrifuge2 Final_Extract Collect Supernatant Centrifuge2->Final_Extract Analysis GC-MS or LC-MS/MS Analysis Final_Extract->Analysis

QuEChERS sample preparation workflow.

Protocol:

  • Sample Homogenization: Homogenize a representative portion of the fruit or vegetable sample. For high-water-content matrices, cryogenic milling with dry ice can be employed to prevent degradation of volatile pesticides.[11][12]

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.[10]

    • Add 10-15 mL of acetonitrile (ACN). If using an internal standard, add it at this stage.

    • Shake the tube vigorously for 1 minute.

    • Add the appropriate QuEChERS extraction salts. For the AOAC 2007.01 method, this is typically 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl). For the EN 15662 method, a buffered salt mixture is used.[2][9]

    • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

    • Centrifuge the tube for 5 minutes at approximately 3000 xg.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL or 6 mL) to a d-SPE centrifuge tube.

    • The d-SPE tube contains a mixture of anhydrous MgSO₄ to remove excess water and primary secondary amine (PSA) sorbent to remove organic acids, sugars, and fatty acids. For samples with pigments like chlorophyll, graphitized carbon black (GCB) may be included. For fatty matrices, C18 sorbent can be added.[9] A common composition is 150 mg MgSO₄ and 50 mg PSA per mL of extract.

    • Vortex the d-SPE tube for 30 seconds.

    • Centrifuge for 2 minutes at approximately 3000 xg.

  • Final Extract:

    • The resulting supernatant is the final extract.

    • Carefully transfer the extract into an autosampler vial for analysis by GC-MS or LC-MS/MS.

Solid-Phase Extraction (SPE)

SPE is a versatile technique used to extract and concentrate analytes from a liquid sample by passing it through a solid sorbent material.[13] It is particularly useful for cleaning up complex aqueous samples.

This protocol is based on the principles outlined in EPA Method 3535.[14][15][16]

SPE Workflow

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction cluster_elution Elution & Concentration Conditioning Conditioning (e.g., with Dichloromethane (B109758), Methanol) Equilibration Equilibration (with Reagent Water) Conditioning->Equilibration Sample_Loading Sample Loading (Pass water sample through cartridge) Equilibration->Sample_Loading Washing Cartridge Washing (Remove interferences) Sample_Loading->Washing Drying Cartridge Drying (e.g., with Nitrogen gas) Washing->Drying Elution Elute Analytes (with organic solvent, e.g., Acetone (B3395972)/Hexane) Drying->Elution Concentration Concentrate Eluate (e.g., Nitrogen Evaporation) Elution->Concentration Analysis GC-MS or LC-MS/MS Analysis Concentration->Analysis

Solid-Phase Extraction (SPE) workflow.

Protocol:

  • Sample Pre-treatment:

    • Adjust the pH of the water sample if necessary for the target analyte stability and retention on the sorbent. For many organochlorine and organophosphorus pesticides, a neutral pH is suitable.[17]

    • If the sample contains suspended solids, it may need to be filtered to prevent clogging of the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Select an appropriate SPE cartridge. C18 cartridges are commonly used for the extraction of non-polar to moderately polar compounds like this compound from aqueous matrices.[18]

    • Condition the cartridge by passing a sequence of solvents to activate the sorbent. A typical sequence for a C18 cartridge is:

      • 10 mL of dichloromethane (or another suitable organic solvent).

      • 10 mL of methanol.

    • Do not allow the cartridge to go dry after this step.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridge by passing 10-20 mL of reagent water. Ensure a small amount of water remains on top of the sorbent bed.

  • Sample Loading:

    • Pass the water sample (e.g., 500 mL to 1 L) through the conditioned and equilibrated SPE cartridge at a controlled flow rate (e.g., 5-10 mL/min).

  • Interference Wash:

    • After loading the entire sample, wash the cartridge with a small volume of reagent water to remove any remaining water-soluble interferences.

  • Cartridge Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes to remove residual water.

  • Elution:

    • Elute the retained this compound from the cartridge with a suitable organic solvent. A mixture of acetone and n-hexane (e.g., 1:1 v/v) is often effective.[19] Collect the eluate in a collection tube.

  • Concentration and Analysis:

    • Concentrate the eluate to a small volume (e.g., 1 mL) using a gentle stream of nitrogen.

    • The concentrated extract is then ready for analysis by GC or LC.

Liquid-Liquid Extraction (LLE)

LLE is a traditional and robust method for extracting analytes from a liquid sample into an immiscible organic solvent.[20]

This protocol is based on the principles of EPA Method 3510.[11][21][22]

LLE Workflow

LLE_Workflow cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Start Aqueous Sample in Separatory Funnel Add_Solvent Add Immiscible Organic Solvent (e.g., Dichloromethane) Start->Add_Solvent Shake Shake Funnel Vigorously (with venting) Add_Solvent->Shake Separate Allow Layers to Separate Shake->Separate Collect_Organic Collect Organic Layer Separate->Collect_Organic Repeat Repeat Extraction 2-3 times Collect_Organic->Repeat Combine Combine Organic Extracts Repeat->Combine Dry Dry with Anhydrous Sodium Sulfate Combine->Dry Concentrate Concentrate Extract (e.g., Rotary Evaporator) Dry->Concentrate Analysis GC-MS or LC-MS/MS Analysis Concentrate->Analysis

Liquid-Liquid Extraction (LLE) workflow.

Protocol:

  • Sample Preparation:

    • For water samples, measure a specific volume (e.g., 1 L) into a 2 L separatory funnel.

    • For solid samples like soil or vegetables, an initial extraction with a solvent like acetone is performed. The resulting extract is then partitioned with an immiscible organic solvent.[23]

    • Adjust the pH of the aqueous sample if necessary. For this compound, a neutral pH is generally suitable.[17]

  • Extraction:

    • Add a portion of the extraction solvent (e.g., 60 mL of dichloromethane) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel to release pressure.

    • Allow the layers to separate. If an emulsion forms, it may be broken by mechanical means (stirring, centrifugation) or by adding a small amount of salt.[8]

    • Drain the lower organic layer into a collection flask.

    • Repeat the extraction process two more times with fresh portions of the extraction solvent.

  • Drying and Concentration:

    • Combine the organic extracts.

    • Dry the combined extract by passing it through a column containing anhydrous sodium sulfate.

    • Concentrate the dried extract to a final volume of 1-10 mL using a Kuderna-Danish concentrator or a rotary evaporator.

  • Analysis:

    • The concentrated extract is ready for analysis by GC or LC.

Conclusion

The choice of sample preparation technique for this compound residue analysis is dependent on the sample matrix, required sensitivity, available equipment, and desired sample throughput. The QuEChERS method offers a fast and efficient approach for a wide range of food matrices. SPE provides excellent cleanup and concentration for aqueous samples. LLE remains a robust and reliable, albeit more labor-intensive, method for various sample types. The detailed protocols and performance data provided in these application notes serve as a valuable resource for developing and validating analytical methods for the determination of this compound residues.

References

Application Notes: In Vitro Assays for Measuring Chlorfenvinphos Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenvinphos is an organophosphorus insecticide and acaricide that exerts its toxic effects primarily through the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132), which terminates synaptic signals.[3] Inhibition of AChE by organophosphates like this compound leads to an accumulation of acetylcholine at nerve endings, causing continuous stimulation of cholinergic receptors and resulting in neurotoxicity.[1][4]

Accurate in vitro methods for measuring the inhibition of cholinesterase activity are essential for toxicological assessment, environmental monitoring, and the development of potential antidotes. The most widely used method for this purpose is the colorimetric assay developed by Ellman, which provides a robust and sensitive platform for quantifying AChE activity and screening for its inhibitors.[3][5] These application notes provide a detailed protocol for measuring this compound-induced cholinesterase inhibition using the Ellman's method.

Mechanism of Cholinesterase Inhibition by this compound

This compound, like other organophosphates, inhibits acetylcholinesterase by phosphorylating a serine residue within the enzyme's catalytic active site.[1] This reaction forms a stable, phosphorylated enzyme complex that is incapable of hydrolyzing acetylcholine.[4] This inhibition can become irreversible through a process called "aging," which involves conformational changes in the phosphorylated enzyme.[1] The accumulation of acetylcholine in the synaptic cleft leads to overstimulation of muscarinic and nicotinic receptors, resulting in the clinical signs of cholinergic poisoning.[1][4]

G Mechanism of this compound Action cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by this compound ACh Acetylcholine (ACh) AChE_active Active Acetylcholinesterase (AChE) ACh->AChE_active Receptor Cholinergic Receptor ACh->Receptor Binds & Activates ACh_accum ACh Accumulation ACh->ACh_accum Products Choline + Acetate AChE_active->Products Hydrolyzes ACh This compound This compound AChE_inhibited Inactive Phosphorylated AChE Overstimulation Receptor Overstimulation Receptor->Overstimulation Signal_Termination Signal Termination Products->Signal_Termination This compound->AChE_active Phosphorylates ACh_accum->Overstimulation

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Principle of the Ellman's Assay

The Ellman's method is a widely used colorimetric assay for quantifying cholinesterase activity.[3][5] The assay is based on a two-step reaction:

  • Enzymatic Hydrolysis : Acetylcholinesterase hydrolyzes the substrate analogue acetylthiocholine (B1193921) (ATCh) to produce thiocholine (B1204863) and acetic acid.[3]

  • Colorimetric Reaction : The resulting thiocholine, which contains a sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce the yellow-colored anion 5-thio-2-nitrobenzoate (TNB).[3][6]

The rate of TNB formation is directly proportional to the AChE activity and can be measured spectrophotometrically by monitoring the increase in absorbance at or near 412 nm.[3][7] In the presence of an inhibitor like this compound, the rate of this reaction decreases.

Application Protocol: AChE Inhibition Assay (96-Well Plate Format)

This protocol details the procedure for determining the in vitro inhibitory effect of this compound on acetylcholinesterase activity.

I. Required Materials and Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel) (e.g., EC 3.1.1.7)[3]

  • This compound (analytical standard)

  • Acetylthiocholine iodide (ATCI) or Acetylthiocholine chloride (ATCh)[3][8]

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[3]

  • Sodium Phosphate (B84403) Buffer (0.1 M, pH 8.0)[3]

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • 96-well microplate[3]

  • Microplate reader capable of measuring absorbance at 412 nm[9]

II. Reagent Preparation
  • Assay Buffer (0.1 M Sodium Phosphate, pH 8.0) : Prepare solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic. Mix the two solutions while monitoring with a pH meter until a stable pH of 8.0 is achieved. Store at 4°C.[6]

  • AChE Enzyme Solution (1 U/mL Stock) : Prepare a stock solution of AChE in the Assay Buffer. Aliquot and store at -20°C. Immediately before use, dilute the stock solution with Assay Buffer to the desired final working concentration (e.g., 0.1-0.25 U/mL). Keep the diluted enzyme on ice.[3]

  • DTNB Solution (10 mM) : Dissolve 39.6 mg of DTNB in 10 mL of Assay Buffer. Protect from light and store at 4°C.[3][6]

  • ATCI Substrate Solution (14-15 mM) : Dissolve approximately 40.2 mg of ATCI in 10 mL of deionized water. This solution should be prepared fresh on the day of the experiment.[3][6]

  • This compound Stock Solution : Prepare a high-concentration stock solution of this compound in 100% DMSO. From this stock, prepare serial dilutions in Assay Buffer to achieve a range of desired test concentrations. The final DMSO concentration in the assay wells should not exceed 1% to avoid affecting enzyme activity.[3]

III. Experimental Workflow

G start Start: Prepare Reagents plate_setup Plate Setup (96-well) - Blanks - 100% Activity Control - Test Wells (this compound) start->plate_setup add_enzyme Add AChE Solution to Control and Test Wells plate_setup->add_enzyme add_inhibitor Add this compound Dilutions or Vehicle (DMSO/Buffer) add_enzyme->add_inhibitor pre_incubation Pre-incubate Plate (e.g., 15-30 min at RT) Allows enzyme-inhibitor interaction add_inhibitor->pre_incubation add_reagents Initiate Reaction: Add Working Reagent Mix (ATCI + DTNB) to all wells pre_incubation->add_reagents measure Measure Absorbance at 412 nm (Kinetic or Endpoint Reading) add_reagents->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC50 Value measure->analyze end End analyze->end

Caption: Experimental workflow for the this compound AChE inhibition assay.

IV. Detailed Assay Protocol (Final Volume: 200 µL/well)
  • Plate Setup :

    • Test Wells : Add 20 µL of Assay Buffer, 20 µL of the appropriate this compound dilution, and 20 µL of the diluted AChE enzyme solution.[10]

    • 100% Activity Control (No Inhibitor) : Add 20 µL of Assay Buffer, 20 µL of the inhibitor solvent (e.g., Assay Buffer with the same final DMSO concentration as the test wells), and 20 µL of the diluted AChE enzyme solution.[10]

    • Blank (No Enzyme) : Add 40 µL of Assay Buffer and 20 µL of the inhibitor solvent. This is used for background subtraction.[10]

  • Pre-incubation : Gently mix the contents of the plate by tapping. Incubate the plate for 15-30 minutes at room temperature to allow this compound to interact with the AChE.[10]

  • Initiate Reaction : Prepare a fresh working reagent mix containing ATCI and DTNB in Assay Buffer. A common final concentration in the well is 0.5 mM ATCI and 0.3 mM DTNB. Add 140 µL of this mix to all wells to start the enzymatic reaction.[10]

  • Measurement : Immediately begin measuring the absorbance at 412 nm using a microplate reader. Readings can be taken kinetically (e.g., every 10-15 seconds for 3-5 minutes) or as an endpoint reading after a fixed incubation time (e.g., 10-15 minutes).[9][11] The plate should be incubated at a constant temperature (e.g., 25°C or 37°C) during the measurement.[6][11]

V. Data Analysis
  • Calculate the Rate of Reaction : For kinetic assays, determine the rate of reaction (V) by calculating the change in absorbance over time (ΔAbs/Δt). Subtract the rate of the blank from all other readings.

  • Calculate Percent Inhibition : The percentage of AChE inhibition for each this compound concentration is calculated using the following formula:

    • % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Where V_inhibitor is the reaction rate in the presence of this compound and V_control is the reaction rate of the 100% activity control.[11]

  • Determine IC50 Value : The IC50 value is the concentration of an inhibitor that causes 50% inhibition of the enzyme's activity. To determine the IC50, plot the % Inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and calculate the IC50 value.[11][12]

Quantitative Data for Cholinesterase Inhibition

Table 1: Kinetic Parameters of Human Erythrocyte AChE Inhibition by this compound

ParameterValueDescription
Inhibition Type Competitive (low concentrations) Mixed (high concentrations)At low concentrations, this compound competes with the substrate. At higher concentrations, it binds to both the free enzyme and the enzyme-substrate complex.[13][14]
Km Increased with inhibitor concentrationMichaelis constant; an increased Km indicates a lower affinity of the enzyme for its substrate in the presence of the inhibitor.[13][14]
Vmax Unchanged (low concentrations) Decreased (high concentrations)Maximum reaction rate; a decreased Vmax is characteristic of non-competitive or mixed inhibition.[13][14]
Ki and Ki' Lowest among several compounds testedInhibition constants for binding to the free enzyme (Ki) and the enzyme-substrate complex (Ki'). Lower values indicate stronger inhibition.[13]

Data sourced from a study by Sosnowska et al. on human erythrocytes, with concentrations ranging from 0.05 to 250 µM.[13][14]

For comparative context, IC50 values for other organophosphate pesticides against red blood cell AChE have been reported. For example, chlorpyrifos (B1668852) was found to have an IC50 of 0.12 µM.[15] Such data highlights the high potency of organophosphates as AChE inhibitors.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background absorbance in blank wells Spontaneous hydrolysis of substrate. Contamination of reagents.Prepare substrate solution fresh. Ensure purity of all reagents.
Low signal or activity in control wells Inactive enzyme. Suboptimal assay conditions (pH, temp).Use a fresh enzyme aliquot or new enzyme stock. Verify buffer pH and incubation temperature.[6]
Precipitation in wells Low solubility of this compound at high concentrations.Ensure the final DMSO concentration is low and consistent across wells (<1%). Run a solvent control to check for interference.[6]
Inconsistent results between replicates Pipetting errors. Inadequate mixing. Temperature fluctuations.Use calibrated pipettes and ensure proper mixing in wells. Maintain a stable temperature during incubation and reading.

References

Application Notes and Protocols for Studying Chlorfenvinphos Neurotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in the study of Chlorfenvinphos (CVP) neurotoxicity. CVP is an organophosphate insecticide known to induce neurotoxic effects primarily through the inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine (B1216132) and subsequent overstimulation of cholinergic receptors.[1][2][3] However, evidence also points to non-cholinergic mechanisms, including oxidative stress, neuroinflammation, and apoptosis, contributing to its neurotoxicity.[3][4][5][6] This document outlines common animal models, experimental protocols, and key signaling pathways involved in CVP-induced neurotoxicity.

Animal Models for this compound Neurotoxicity

Rodent models, particularly rats, are the most extensively used for investigating CVP neurotoxicity due to their well-characterized physiology and neuroanatomy, which share similarities with humans.[7] Zebrafish have also emerged as a valuable model for high-throughput screening, especially for developmental neurotoxicity, owing to their rapid external development and genetic tractability.[8][9][10]

Table 1: Summary of Rodent Models for this compound Neurotoxicity Studies
Animal ModelStrainDosage and RouteExposure DurationKey Neurotoxic Effects ObservedReference(s)
RatWistar2 and 4 mg/kg, oralAcute (single dose)Significant decrease in brain cholinesterase activity.[11] EEG arousal pattern, indicating central cholinergic activation.[12][11][12]
RatWistar0.3 mg/kg/day, oralSubchronicIncreased activity of brain antioxidative enzymes (superoxide dismutase, catalase, glutathione (B108866) peroxidase, and reductase) and decreased reduced glutathione level.[4][4]
RatSprague-Dawley1.25, 5, or 20 mg/kg, oralAcute (single dose)Cholinergic signs, with death occurring at the highest dose.[11][11]
RatFischer 3442.4 mg/kg/day, oral10 daysAdverse neurological effects.[11][11]
RatNot Specified1.0 mg/kg, repeated exposureNot SpecifiedFacilitated acquisition of one-way active avoidance response and persistent footshock-induced analgesia.[13][13]
Neonatal RatNot Specified1 mg/kg, subcutaneousPostnatal days 1-4Neurotoxicity with minimal cholinesterase inhibition, indicating mechanisms beyond AChE inhibition.[5][14][5][14]
MouseNot SpecifiedNot SpecifiedNot SpecifiedDose-dependent decreases in hippocampal neuron cell counts following subchronic exposure.[15][15]
Table 2: Zebrafish Model for Developmental Neurotoxicity of Organophosphates
Animal ModelExposure MethodExposure DurationKey Neurotoxic Effects ObservedReference(s)
Zebrafish (Danio rerio)Static immersionFrom 6 hours post-fertilizationReduced acetylcholinesterase activity and larval motility.[8] Neuronal hyperexcitation, behavioral abnormalities, and brain damage.[9][8][9][16]

Key Signaling Pathways in this compound Neurotoxicity

The primary mechanism of CVP neurotoxicity is the inhibition of AChE. However, other pathways are also significantly impacted.

Primary Cholinergic Pathway Disruption

Chlorfenvinphos_Cholinergic_Pathway CVP This compound (CVP) AChE Acetylcholinesterase (AChE) CVP->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Receptors Muscarinic & Nicotinic Receptors ACh->Receptors Activates Overstimulation Cholinergic Hyperstimulation Receptors->Overstimulation Leads to Neurotoxicity Neurotoxic Effects (e.g., tremors, seizures, cognitive deficits) Overstimulation->Neurotoxicity

Caption: CVP inhibits AChE, leading to ACh accumulation and neurotoxicity.

Induction of Oxidative Stress

CVP_Oxidative_Stress CVP This compound (CVP) ROS Increased Reactive Oxygen Species (ROS) CVP->ROS Antioxidants Decreased Glutathione (GSH) Increased Antioxidant Enzymes (SOD, CAT) CVP->Antioxidants Damage Cellular Damage (Lipid Peroxidation, DNA damage) ROS->Damage Antioxidants->Damage Fails to prevent Apoptosis Apoptosis / Cell Death Damage->Apoptosis

Caption: CVP induces oxidative stress, leading to cellular damage.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results in CVP neurotoxicity studies.

Protocol 1: Assessment of Neurobehavioral Effects in Rats

This protocol outlines the open field test to assess locomotor activity and exploratory behavior, which can be altered by CVP exposure.[13]

1. Animal Preparation and Dosing:

  • Acclimate male Wistar rats (200-250g) to the housing facility for at least one week.
  • Administer CVP orally via gavage at desired concentrations (e.g., 0, 1.0, and 3.0 mg/kg) dissolved in a suitable vehicle like corn oil.[17]
  • Conduct behavioral testing at a specified time point post-dosing (e.g., 24 hours or several weeks for long-term effects).[13][17]

2. Open Field Test Procedure:

  • Use an open field apparatus (e.g., a 100x100 cm arena with 40 cm high walls) under controlled lighting conditions.
  • Place a rat gently in the center of the arena and allow it to explore freely for a set duration (e.g., 5-10 minutes).
  • Record the animal's behavior using a video tracking system.
  • Analyze the following parameters:
  • Locomotor activity: Total distance traveled.
  • Exploratory behavior: Number of line crossings, rearing frequency.
  • Anxiety-like behavior: Time spent in the center versus the periphery of the arena.

3. Data Analysis:

  • Compare the behavioral parameters between CVP-treated and control groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 2: Measurement of Brain Acetylcholinesterase (AChE) Activity

This protocol is based on the Ellman method and is a fundamental assay for determining the primary toxic effect of CVP.

1. Tissue Preparation:

  • Euthanize animals at a specific time after CVP administration.
  • Rapidly dissect the brain on ice and homogenize specific brain regions (e.g., hippocampus, cortex) in ice-cold phosphate (B84403) buffer.
  • Centrifuge the homogenate and collect the supernatant for analysis.

2. AChE Activity Assay:

  • Prepare a reaction mixture containing the brain homogenate supernatant, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and a phosphate buffer in a 96-well plate.
  • Initiate the reaction by adding the substrate, acetylthiocholine (B1193921) iodide.
  • Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

3. Data Analysis:

  • Calculate AChE activity and express it as a percentage of the control group's activity.
  • Statistically compare the AChE activity between different dose groups.

Protocol 3: Evaluation of Oxidative Stress Markers in Brain Tissue

This protocol describes the measurement of key markers of oxidative stress in the brain.[4]

1. Tissue Preparation:

  • Prepare brain tissue homogenates as described in Protocol 2.

2. Glutathione (GSH) Assay:

  • Measure the levels of reduced GSH using a commercially available kit or a standard spectrophotometric method involving DTNB.

3. Antioxidant Enzyme Activity Assays:

  • Superoxide Dismutase (SOD): Measure SOD activity using a kit based on the inhibition of a chromogen reduction.
  • Catalase (CAT): Determine CAT activity by measuring the rate of hydrogen peroxide decomposition.

4. Lipid Peroxidation Assay (Malondialdehyde - MDA):

  • Measure MDA levels, a marker of lipid peroxidation, using the thiobarbituric acid reactive substances (TBARS) assay.

5. Data Analysis:

  • Compare the levels of GSH, the activities of SOD and CAT, and MDA levels between CVP-treated and control groups using appropriate statistical analyses.

Experimental Workflow for a Comprehensive CVP Neurotoxicity Study

CVP_Neurotoxicity_Workflow cluster_0 Phase 1: Dosing and Observation cluster_1 Phase 2: Assessments cluster_2 Phase 3: Data Analysis and Interpretation Animal_Selection Animal Model Selection (e.g., Rats, Zebrafish) Dosing CVP Administration (Route, Dose, Duration) Animal_Selection->Dosing Clinical_Observation Clinical Signs Monitoring (e.g., tremors, convulsions) Dosing->Clinical_Observation Behavioral Neurobehavioral Testing (e.g., Open Field, Morris Water Maze) Clinical_Observation->Behavioral Biochemical Biochemical Assays (AChE, Oxidative Stress) Clinical_Observation->Biochemical Histopathology Histopathological Examination (e.g., H&E, Nissl staining) Clinical_Observation->Histopathology Data_Analysis Statistical Analysis Behavioral->Data_Analysis Biochemical->Data_Analysis Histopathology->Data_Analysis Interpretation Interpretation of Results and Conclusion Data_Analysis->Interpretation

Caption: A typical workflow for a CVP neurotoxicity study.

References

Protocols for Assessing the Ecotoxicity of Chlorfenvinphos: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenvinphos is an organophosphate insecticide and acaricide that has been used to control a range of agricultural and livestock pests.[1] Due to its mechanism of action as a potent acetylcholinesterase inhibitor, it poses a significant ecotoxicological risk to non-target organisms.[1] This document provides detailed application notes and standardized protocols for assessing the ecotoxicity of this compound across various environmental compartments. The provided methodologies are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), to ensure data consistency and regulatory acceptance.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system.[1][2] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to continuous stimulation of cholinergic receptors, resulting in neurotoxicity and potentially death.[2]

Quantitative Ecotoxicity Data

The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms. This data is essential for conducting environmental risk assessments and establishing safe concentration limits.

Table 1: Aquatic Ecotoxicity of this compound

Test OrganismEndpointDurationValue (µg/L)Reference
Oncorhynchus mykiss (Rainbow Trout)LC5096 hours25 - 1000[3]
Daphnia magna (Water Flea)EC5048 hours> 0.3[1]
Daphnia magna (Water Flea)NOEC (Reproduction)21 days0.1[4]
Scenedesmus subspicatus (Green Algae)EC50 (Growth Inhibition)48 hours150[5]
Zooplankton CommunityNOEC91 days0.5[4]

Table 2: Terrestrial Ecotoxicity of this compound

Test OrganismEndpointDurationValueReference
Apis mellifera (Honeybee)LD50 (Contact)48 hours< 2 µ g/bee [1]
Eisenia fetida (Earthworm)LC5014 daysNot specified[6]
Colinus virginianus (Bobwhite Quail)LD50 (Oral)-80 - 160 mg/kg[7]

Experimental Protocols

Detailed methodologies for key ecotoxicity assessments are provided below. These protocols are adapted from OECD guidelines to ensure robust and reproducible results.

Fish, Acute Toxicity Test (Adapted from OECD Guideline 203)

Objective: To determine the median lethal concentration (LC50) of this compound to fish over a 96-hour exposure period.

Test Organism: Rainbow trout (Oncorhynchus mykiss) or other sensitive fish species.

Procedure:

  • Test Solutions: Prepare a geometric series of at least five concentrations of this compound in dilution water. A solvent carrier may be used for poorly soluble substances, with a corresponding solvent control group. A negative control (dilution water only) is also required.

  • Test Chambers: Use glass aquaria of sufficient volume to maintain loading rates below 0.8 g of fish per liter of test solution.

  • Acclimation: Acclimate fish to test conditions for at least 12 days.

  • Exposure: Introduce a minimum of seven fish to each test and control chamber. The exposure period is 96 hours under static or semi-static conditions (renewal of test solutions every 24 hours).

  • Observations: Record mortality and any sublethal effects (e.g., loss of equilibrium, abnormal swimming) at 24, 48, 72, and 96 hours.

  • Water Quality: Measure and record temperature, pH, and dissolved oxygen at the beginning and end of the test, and daily in semi-static tests.

  • Data Analysis: Calculate the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

Daphnia sp. Acute Immobilisation Test (Adapted from OECD Guideline 202)

Objective: To determine the median effective concentration (EC50) of this compound that immobilizes 50% of Daphnia magna within a 48-hour period.

Test Organism: Daphnia magna, less than 24 hours old.

Procedure:

  • Test Solutions: Prepare a geometric series of at least five concentrations of this compound in a suitable culture medium. Include a control group.

  • Test Vessels: Use glass beakers or similar vessels.

  • Exposure: Introduce at least 20 daphnids, divided into at least four replicates, to each test and control vessel. The exposure duration is 48 hours under static conditions.

  • Observations: Record the number of immobilized daphnids at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Test Conditions: Maintain a constant temperature (20 ± 1°C) and a 16-hour light/8-hour dark photoperiod.

  • Data Analysis: Calculate the 48-hour EC50 value and its 95% confidence limits.

Algal, Growth Inhibition Test (Adapted from OECD Guideline 201)

Objective: To determine the effect of this compound on the growth of a freshwater green alga.

Test Organism: Scenedesmus subspicatus or other recommended algal species.

Procedure:

  • Test Cultures: Use exponentially growing algal cultures.

  • Test Solutions: Prepare a geometric series of at least five concentrations of this compound in a nutrient-rich medium. Include a control.

  • Exposure: Inoculate the test solutions with a low density of algal cells. Incubate the cultures for 72 hours under constant illumination and temperature (21-24°C).

  • Growth Measurement: Determine the algal biomass (e.g., by cell counts, fluorescence, or absorbance) at the start of the test and at least daily thereafter.

  • Data Analysis: Calculate the EC50 value for growth rate inhibition and yield.

Earthworm, Acute Toxicity Test (Adapted from OECD Guideline 207)

Objective: To assess the acute toxicity of this compound to earthworms in an artificial soil.

Test Organism: Eisenia fetida.

Procedure:

  • Artificial Soil: Prepare an artificial soil mixture as specified in the guideline.

  • Test Substance Application: Apply this compound to the soil, typically by mixing it with a small amount of sand before incorporating it into the bulk soil. Prepare at least five concentrations.

  • Exposure: Introduce ten adult earthworms into each test container with the treated soil. Maintain the containers at 20 ± 2°C with continuous light for 14 days.

  • Observations: Assess mortality at day 7 and day 14. Record any behavioral abnormalities.

  • Data Analysis: Calculate the 14-day LC50 value.

Honeybee, Acute Contact Toxicity Test (Adapted from OECD Guideline 214)

Objective: To determine the acute contact median lethal dose (LD50) of this compound to adult honeybees.

Test Organism: Young adult worker honeybees (Apis mellifera).

Procedure:

  • Dosing Solutions: Prepare a geometric series of at least five concentrations of this compound in a suitable solvent (e.g., acetone).

  • Application: Anesthetize the bees (e.g., with carbon dioxide) and apply a precise volume (e.g., 1 µL) of the dosing solution to the dorsal side of the thorax of each bee.

  • Exposure: Place the treated bees in individual or group cages with a food source (e.g., 50% sucrose (B13894) solution). Maintain at a controlled temperature and humidity.

  • Observations: Record mortality at 4, 24, and 48 hours after application.

  • Data Analysis: Calculate the 48-hour contact LD50 value.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the general workflow for ecotoxicity assessment, the following diagrams are provided.

G cluster_0 Synaptic Cleft cluster_1 This compound Action ACh Acetylcholine (ACh) AChR Acetylcholine Receptor ACh->AChR Binds Choline_Acetate Choline + Acetate ACh_Accumulation ACh Accumulation AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Signal Transduction Continuous_Stimulation Continuous Stimulation This compound This compound This compound->AChE Inhibits ACh_Accumulation->AChR Excessive Binding Neurotoxicity Neurotoxicity Continuous_Stimulation->Neurotoxicity

Caption: Acetylcholinesterase Inhibition by this compound.

G cluster_0 Phase 1: Preliminary Assessment cluster_2 Phase 3: Data Analysis and Risk Assessment Lit_Review Literature Review & Physicochemical Properties Range_Finding Range-Finding Tests Lit_Review->Range_Finding Aquatic_Tests Aquatic Toxicity (Fish, Daphnia, Algae) Range_Finding->Aquatic_Tests Terrestrial_Tests Terrestrial Toxicity (Earthworm, Honeybee, Birds) Range_Finding->Terrestrial_Tests Soil_Tests Soil Microorganism Toxicity Range_Finding->Soil_Tests Data_Analysis LC50/EC50/NOEC Determination Aquatic_Tests->Data_Analysis Terrestrial_Tests->Data_Analysis Soil_Tests->Data_Analysis Risk_Quotient Risk Quotient (RQ) Calculation Data_Analysis->Risk_Quotient Risk_Characterization Risk Characterization Risk_Quotient->Risk_Characterization

Caption: General Workflow for Ecotoxicity Assessment.

References

Determining the Environmental Persistence of Chlorfenvinphos: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to determine the environmental persistence of Chlorfenvinphos, a moderately persistent organophosphate insecticide. The following sections detail experimental protocols for analyzing this compound residues in various environmental matrices, summarize key quantitative data on its persistence, and visualize the degradation pathways and experimental workflows.

Introduction

This compound is an insecticide used to control a range of pests in soil and on crops.[1] Its persistence in the environment is a critical factor in assessing its potential for long-term ecological impact. Factors influencing its persistence include soil type, organic matter content, temperature, moisture, and pH.[2] Microbial degradation is the primary process for its breakdown in soil.[2] This document outlines the established methods for studying its environmental fate.

Quantitative Data on this compound Persistence

The persistence of this compound is typically expressed as its half-life (t½), which can vary significantly depending on the environmental compartment and conditions.

Environmental MatrixConditionHalf-life (t½)Reference
Soil Sandy Soil28 to 210 days[2]
Agricultural Soils (post-repeated application)9 to 35 days[2]
Mineral Soil (Sandy Loam)Generally less stable than in muck[2]
Organic Soil (Muck)More stable than in sandy loam[2]
Soil treated with organic fertilizer (manure, compost)Increased persistence (e.g., 35-43 days vs. 18 days in control)[2]
Water pH 6 (20-30°C)170 days[2]
pH 8 (20-30°C)80 days[2]
pH 1.1 (38°C)>700 hours (58 days)[2][3]
pH 9.1 (38°C)>400 hours (>33 days)[2][3]
River Water (including volatilization and adsorption)13.2 days[4]
River Water (chemical and biodegradation only)51.2 days[4]
Air Reaction with hydroxyl radicals7 hours (estimated)[2][4]
Reaction with ozone92 hours (estimated)[2][4]
Plant Foliage Initial application2-3 days[2]

Experimental Protocols

Sample Collection and Preparation

3.1.1. Soil Samples

  • Collection: Collect soil cores from the desired depth at multiple points within the study area.

  • Homogenization: Combine the collected cores to form a composite sample and homogenize by sieving.

  • Storage: Store samples at -20°C to prevent degradation of this compound prior to analysis.[5]

3.1.2. Water Samples

  • Collection: Collect water samples in amber glass bottles to prevent photodegradation.

  • Filtration: For analysis of dissolved this compound, filter the water samples through a 0.45 µm filter.[6]

  • Preservation: Acidify the samples if necessary and store them at 4°C.

Extraction of this compound

3.2.1. From Soil

  • Solvent Extraction: Extract a known weight of soil with a suitable organic solvent such as acetone (B3395972) or a hexane (B92381)/acetone mixture.[6] Ultrasonic extraction can enhance efficiency.[6]

  • Cleanup: The extract may require cleanup to remove interfering substances. This can be achieved using Florisil column chromatography or gel permeation chromatography (GPC).[6]

3.2.2. From Water

  • Liquid-Liquid Extraction (LLE): Extract the water sample with a non-polar solvent like dichloromethane (B109758) or a mixture of hexane and diethyl ether.

  • Solid-Phase Extraction (SPE): Alternatively, pass the water sample through an SPE cartridge (e.g., C18). Elute the retained this compound with a suitable solvent like ethyl acetate.[5][6] This method is effective for concentrating the analyte from large sample volumes.[5]

Analytical Determination

The quantification of this compound is primarily achieved using chromatographic techniques.

3.3.1. Gas Chromatography (GC)

  • Principle: GC separates volatile and semi-volatile compounds based on their partitioning between a stationary phase and a mobile gas phase.

  • Detectors:

    • Nitrogen-Phosphorus Detector (NPD): Highly sensitive and specific for phosphorus-containing compounds like this compound.[5]

    • Flame Photometric Detector (FPD): Also specific for phosphorus and sulfur-containing compounds.[5]

    • Electron Capture Detector (ECD): Sensitive to halogenated compounds.[6]

    • Mass Spectrometry (MS): Provides definitive identification and quantification.

  • Confirmation: For regulatory purposes, confirmation on a second GC column with a different stationary phase is often recommended.[5]

3.3.2. High-Performance Liquid Chromatography (HPLC)

  • Principle: HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase.

  • Detector:

    • Ultraviolet (UV) Detector: this compound can be detected by its UV absorbance.[5][6]

  • Coupling with Mass Spectrometry (LC-MS): Provides high sensitivity and specificity.[7]

Analytical MethodSample MatrixSample PreparationDetection LimitPercent RecoveryReference
GC/NPD, FPD Water, Sediments, SoilSolvent extraction, GPC cleanup0.01 µg/L (water); 1 µg/kg (soil, sediment)99% (water); 97% (soil); 96% (sediment)[6]
GC/ECD SoilSolvent extraction, Florisil cleanup0.01 ppm95%[6]
HPLC/UV Drinking and surface waterFiltration, SPE≈0.025 µg/LNot reported[6]
GC/MS Fruits and vegetablesSolvent extraction10 µg/kg90.5%[6]

Visualizations

Experimental Workflow for this compound Persistence Study

G cluster_0 Sample Collection & Preparation cluster_1 Extraction cluster_2 Analysis A Soil/Water Sampling B Homogenization (Soil) / Filtration (Water) A->B C Storage at low temperature B->C D Solvent Extraction (Soil) / LLE or SPE (Water) C->D E Extract Cleanup (e.g., Florisil, GPC) D->E F Instrumental Analysis (GC or HPLC) E->F G Data Processing & Quantification F->G H H G->H Persistence Determination (Half-life calculation)

Caption: Workflow for determining this compound persistence.

Degradation Pathway of this compound in Soil

G cluster_products Degradation Products This compound This compound Trichloroacetophenone Trichloroacetophenone This compound->Trichloroacetophenone Primary Degradation Dichloroacetophenone 2,4-dichloroacetophenone This compound->Dichloroacetophenone Benzyl_alcohol α-(chloro-methyl)-2,4-dichlorobenzyl alcohol This compound->Benzyl_alcohol Ethanol 1-(2',4'-dichlorophenyl)-ethan-1-ol This compound->Ethanol Benzoic_acid 2,4-dichlorobenzoic acid Trichloroacetophenone->Benzoic_acid Hydrolysis, Oxidation, Decarboxylation

Caption: Soil degradation pathway of this compound.

Degradation Pathway of this compound in Water (Photo-Fenton)

G cluster_intermediates Intermediate Products cluster_final Final Products This compound This compound Dichlorophenol 2,4-dichlorophenol This compound->Dichlorophenol Dichlorobenzoic_acid 2,4-dichlorobenzoic acid This compound->Dichlorobenzoic_acid Triethylphosphate Triethylphosphate This compound->Triethylphosphate Organic_substances Acetate, Formate, Maleate Dichlorophenol->Organic_substances Inorganic_ions Chloride (Cl-), Phosphate (PO4 3-) Dichlorophenol->Inorganic_ions Dichlorobenzoic_acid->Organic_substances Dichlorobenzoic_acid->Inorganic_ions Triethylphosphate->Inorganic_ions

Caption: Photo-Fenton degradation of this compound in water.

Conclusion

The persistence of this compound in the environment is highly variable and dependent on a multitude of factors. Accurate determination of its persistence requires robust experimental design, validated analytical methods, and careful consideration of the environmental matrix being studied. The protocols and data presented here provide a framework for researchers to conduct such studies, contributing to a better understanding of the environmental fate of this insecticide.

References

Application of Chlorfenvinphos in Experimental Neurotoxicology Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenvinphos is an organophosphate insecticide known for its neurotoxic effects, primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][2] This leads to an accumulation of acetylcholine at cholinergic synapses, resulting in overstimulation of muscarinic and nicotinic receptors and subsequent cholinergic toxicity.[1][3] Beyond its well-documented role as a cholinesterase inhibitor, research suggests that this compound can also induce neurotoxicity through other mechanisms, including oxidative stress.[4][5] These properties make it a compound of interest in experimental neurotoxicology to model cholinergic crisis, study the consequences of acetylcholinesterase inhibition, and investigate secondary neuronal damage pathways.

These application notes provide an overview of the use of this compound in neurotoxicology research, including its mechanisms of action, relevant in vivo and in vitro models, and detailed experimental protocols.

Mechanisms of Neurotoxicity

The primary mechanism of this compound-induced neurotoxicity is the irreversible inhibition of acetylcholinesterase (AChE).[1][6] This leads to a build-up of acetylcholine in the synaptic cleft, causing a "cholinergic syndrome" characterized by a range of symptoms affecting both the central and peripheral nervous systems.[1][2] In addition to AChE inhibition, studies have indicated that this compound exposure can lead to oxidative stress in the brain, characterized by increased levels of malondialdehyde (MDA) and alterations in the glutathione (B108866) (GSH) homeostasis.[4][5] This suggests that secondary mechanisms, such as excitotoxicity and inflammation, may also contribute to its neurotoxic profile.[3][7]

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from various experimental studies on the neurotoxic effects of this compound.

Table 1: In Vivo Effects of this compound on Brain Acetylcholinesterase (AChE) Activity in Rats

Species/StrainDoseRoute of AdministrationDuration% AChE Inhibition in BrainReference
Wistar Rats (male)2 mg/kgOral3 hours post-administration62%[8]
Wistar Rats (male)4 mg/kgOral3 hours post-administration82%[8]
Sprague-Dawley Rats (male)Not specifiedOralAcute~90%[8]
Fischer 344 Rats (male)40.4 mg/kg/dayTopical18 daysNo significant inhibition[7]
Fischer 344 Rats (male)101 mg/kg/dayTopical18 days45%[7]

Table 2: In Vivo Neurobehavioral and Systemic Effects of this compound

Species/StrainDoseRoute of AdministrationDurationObserved EffectsReference
Rats2.4 mg/kg/dayNot specified10 daysAdverse neurological effects (LOAEL)[8]
Rats1.25 mg/kgOralSingle doseNo observable effects (NOAEL)[8]
Rats0.05 mg/kg/dayDietary4 weeks & 2 yearsNo observable adverse effects (NOAEL) for plasma and/or brain cholinesterase inhibition[9]
Mice0.2 mg/kg/dayNot specifiedShort-termBrain cholinesterase inhibition[9]
Rats0.3 mg/kg/dayNot specifiedSubchronicChanges in brain oxidative status[4]

Table 3: Oral LD50 Values for this compound

SpeciesLD50 (mg/kg)Reference
Rats9.7[8]
Rabbits300[8]
Dogs50.5[8]

Experimental Protocols

Protocol 1: In Vivo Assessment of this compound-Induced Acetylcholinesterase Inhibition in Rodent Brain

Objective: To quantify the inhibition of acetylcholinesterase activity in the brain of rodents following acute exposure to this compound.

Materials:

  • This compound

  • Vehicle (e.g., corn oil)

  • Adult male Wistar rats (200-250g)

  • Phosphate (B84403) buffer (pH 8.0)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Spectrophotometer

  • Tissue homogenizer

Procedure:

  • Animal Dosing:

    • Prepare solutions of this compound in the chosen vehicle at desired concentrations (e.g., 2 mg/kg and 4 mg/kg).

    • Administer a single oral dose of this compound or vehicle (control group) to the rats.

  • Tissue Collection:

    • At a predetermined time point post-administration (e.g., 3 hours), euthanize the animals via cervical dislocation.[8]

    • Rapidly dissect the whole brain and place it on ice.

  • Tissue Homogenization:

    • Weigh the brain tissue and homogenize it in 10 volumes of ice-cold phosphate buffer (pH 8.0).

    • Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for the enzyme assay.

  • Acetylcholinesterase Activity Assay (Ellman's Method):

    • Prepare a reaction mixture containing phosphate buffer, DTNB solution, and the brain homogenate supernatant.

    • Initiate the reaction by adding the substrate, ATCI.

    • Measure the change in absorbance at 412 nm over time using a spectrophotometer. The rate of color change is proportional to the AChE activity.

  • Data Analysis:

    • Calculate AChE activity and express it as a percentage of the control group's activity.

    • Perform statistical analysis to determine the significance of the observed inhibition.

Protocol 2: Assessment of Oxidative Stress in Rat Brain Following Subchronic this compound Exposure

Objective: To evaluate the impact of subchronic this compound administration on oxidative stress markers in the rat brain.

Materials:

  • This compound

  • Vehicle (e.g., corn oil)

  • Adult male rats

  • Reagents for measuring superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), glutathione reductase (GR) activities, and reduced glutathione (GSH) levels.

  • Tissue homogenizer

  • Spectrophotometer

Procedure:

  • Animal Dosing:

    • Administer this compound daily via oral gavage at a relevant dose (e.g., 0.3 mg/kg/day) for a specified period (e.g., 28 days).[4] A control group should receive the vehicle only.

  • Tissue Collection and Preparation:

    • Following the final dose, euthanize the animals and dissect the brain as described in Protocol 1.

    • Prepare brain homogenates in an appropriate buffer for the specific assays to be performed.

  • Biochemical Assays:

    • Superoxide Dismutase (SOD) Activity: Measure SOD activity based on its ability to inhibit the autoxidation of pyrogallol (B1678534) or a similar method.

    • Catalase (CAT) Activity: Determine CAT activity by measuring the rate of hydrogen peroxide decomposition.

    • Glutathione Peroxidase (GPx) and Glutathione Reductase (GR) Activities: Measure the activities of these enzymes using spectrophotometric assays that monitor the oxidation of NADPH.

    • Reduced Glutathione (GSH) Level: Quantify GSH levels using the DTNB method, which forms a colored product upon reaction with GSH.

  • Data Analysis:

    • Compare the levels of oxidative stress markers in the this compound-treated group to the control group.

    • Use appropriate statistical tests to determine the significance of any observed changes.

Visualizations

Signaling Pathways and Experimental Workflows

Chlorfenvinphos_Neurotoxicity_Pathway This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Oxidative_Stress Oxidative Stress This compound->Oxidative_Stress Induces ACh Acetylcholine (ACh) AChE->ACh Breaks down Cholinergic_Receptors Muscarinic & Nicotinic Receptors ACh->Cholinergic_Receptors Activates Cholinergic_Crisis Cholinergic Crisis (Overstimulation) Cholinergic_Receptors->Cholinergic_Crisis Neuronal_Damage Neuronal Damage & Neuroinflammation Cholinergic_Crisis->Neuronal_Damage Oxidative_Stress->Neuronal_Damage

Caption: Primary and secondary mechanisms of this compound neurotoxicity.

Experimental_Workflow_Neurotoxicity cluster_0 In Vivo Model cluster_1 Assessment cluster_2 Data Analysis Animal_Model Rodent Model (e.g., Rat, Mouse) Dosing This compound Administration (Oral, Dermal, etc.) Animal_Model->Dosing Behavioral Neurobehavioral Tests (e.g., Motor Activity) Dosing->Behavioral Biochemical Biochemical Assays (AChE, Oxidative Stress) Dosing->Biochemical Histological Histopathological Analysis of Brain Tissue Dosing->Histological Analysis Statistical Analysis & Interpretation Behavioral->Analysis Biochemical->Analysis Histological->Analysis

Caption: General experimental workflow for in vivo neurotoxicity studies.

Conclusion

This compound serves as a valuable tool in experimental neurotoxicology for modeling the effects of potent acetylcholinesterase inhibition and for investigating the downstream consequences of cholinergic overstimulation and oxidative stress. The protocols and data presented here provide a foundation for researchers to design and conduct studies aimed at understanding the mechanisms of organophosphate neurotoxicity and for the development of potential therapeutic interventions. Careful consideration of dose, route of administration, and duration of exposure is critical for obtaining reproducible and relevant results.

References

Application Notes: Chlorfenvinphos as a Positive Control in Acetylcholinesterase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), which terminates the synaptic signal.[1][2] Inhibition of AChE can lead to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors, which can cause muscular paralysis, convulsions, and even death.[1][2] Many insecticides, particularly organophosphates and carbamates, function by inhibiting AChE.[3][4] In drug development, AChE inhibitors are investigated for the treatment of conditions like Alzheimer's disease.

In any acetylcholinesterase activity assay, the inclusion of a positive control is essential to validate the assay's performance and ensure that the system is sensitive to inhibition. Chlorfenvinphos, a potent organophosphate insecticide, serves as a reliable positive control due to its well-characterized, irreversible inhibition of AChE.[1] These application notes provide detailed protocols and data for using this compound as a positive control in AChE inhibition assays.

Mechanism of Action of this compound

This compound acts as an irreversible inhibitor of acetylcholinesterase. The toxicity of this compound is primarily due to its ability to inhibit cholinesterase activity.[1] The organophosphate group of this compound mimics the structure of acetylcholine and binds to the serine hydroxyl group in the active site of AChE. This results in the phosphorylation of the enzyme, rendering it inactive.[1] The phosphorylated enzyme is very stable, leading to a long-lasting or irreversible inhibition.[1] This blockage of AChE's normal function leads to the accumulation of acetylcholine at the synaptic cleft, causing continuous stimulation of cholinergic receptors.[1]

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binds Choline Choline AChE->Choline Acetate Acetate AChE->Acetate CVP This compound AChE_Inhibited Phosphorylated AChE (Inactive) Signal Signal Propagation Receptor->Signal CVP->AChE Irreversible Phosphorylation

Figure 1. Acetylcholinesterase inhibition by this compound.

Quantitative Data

This compound is a potent inhibitor of AChE. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 value for this compound can vary depending on the source of the enzyme and the specific assay conditions.

CompoundEnzyme SourceIC50 (µM)Reference
This compoundHuman Erythrocyte AChE27.7[5][6][7]
This compound (oxon)Rat Plasma~1.5[8]
This compoundMytilus edulis Haemolymph2.3 mg/L (~6.4 µM)[4]

Experimental Protocol: Acetylcholinesterase Inhibition Assay using Ellman's Method

The most widely used method for measuring AChE activity is the colorimetric assay developed by Ellman.[3][9][10] This assay is based on the hydrolysis of acetylthiocholine (B1193921) (ATCh) by AChE, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored product that can be quantified by measuring its absorbance at 412 nm.[3][10][11]

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes, electric eel)

  • This compound (for positive control)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

Reagent Preparation
  • Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

  • AChE Solution: Prepare a working solution of AChE in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • DTNB Solution (10 mM): Dissolve 3.96 mg of DTNB in 1 mL of assay buffer.

  • ATCh Solution (75 mM): Dissolve 21.67 mg of ATCh in 1 mL of deionized water.

  • This compound Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in DMSO.

  • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in the assay buffer to achieve the desired final concentrations in the assay wells.

Assay Procedure (96-well plate format)
  • Prepare the plate:

    • Blank: 200 µL of assay buffer.

    • Control (100% activity): 100 µL of assay buffer + 50 µL of AChE solution.

    • Positive Control (this compound): 100 µL of this compound working solution + 50 µL of AChE solution.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Start the reaction: Add 50 µL of DTNB solution and 50 µL of ATCh solution to each well.

  • Measure absorbance: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every minute for 10-20 minutes. Alternatively, an endpoint reading can be taken after a fixed incubation time (e.g., 10 minutes).

Data Analysis
  • Calculate the rate of reaction (change in absorbance per minute, ΔA/min) for each well.

  • Correct the rates by subtracting the rate of the blank (non-enzymatic hydrolysis of the substrate).

  • Calculate the percentage of inhibition using the following formula:

    % Inhibition = [ (Rate of Control - Rate of Positive Control) / Rate of Control ] x 100

Assay_Workflow start Start prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCh, this compound) start->prep_reagents plate_setup Set up 96-well Plate (Blank, Control, Positive Control) prep_reagents->plate_setup pre_incubation Pre-incubate Plate (15-30 min at RT) plate_setup->pre_incubation add_reagents Add DTNB and ATCh to start the reaction pre_incubation->add_reagents measure Measure Absorbance at 412 nm (Kinetic or Endpoint) add_reagents->measure analyze Calculate Reaction Rates and % Inhibition measure->analyze end End analyze->end

Figure 2. Experimental workflow for the AChE inhibition assay.

Application Notes

Expected Results

When using an appropriate concentration of this compound, a significant and dose-dependent inhibition of AChE activity should be observed. For example, at a concentration close to its IC50 value, approximately 50% inhibition of the enzyme activity is expected. A full dose-response curve can be generated to determine the IC50 value under your specific experimental conditions.

Troubleshooting
  • No or low inhibition:

    • Check the concentration of this compound: Ensure that the stock solution was prepared correctly and that the final concentration in the well is sufficient to cause inhibition.

    • Enzyme activity: The enzyme may be inactive. Check the activity of the enzyme with a fresh preparation.

    • Incubation time: The pre-incubation time may be too short for the inhibitor to bind to the enzyme. Increase the pre-incubation time.

  • High background absorbance:

    • Non-enzymatic hydrolysis: The substrate (ATCh) can hydrolyze spontaneously. Ensure that the background rate (from the blank well) is subtracted from all other readings.

    • Reagent contamination: One of the reagents may be contaminated. Prepare fresh reagents.

Safety Precautions

This compound is a toxic organophosphate and should be handled with extreme care.[1]

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle this compound in a well-ventilated area or a chemical fume hood.

  • Avoid contact with skin and eyes. In case of contact, wash immediately with plenty of water.

  • Dispose of all waste containing this compound according to institutional and local regulations for hazardous chemical waste.

References

Application Notes and Protocols for Rapid Chlorfenvinphos Detection Using Biosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and application of various biosensors for the rapid detection of Chlorfenvinphos, an organophosphate pesticide. The information is curated for researchers, scientists, and professionals involved in drug development, environmental monitoring, and food safety.

Introduction

This compound is a highly toxic organophosphorus pesticide that poses significant risks to human health and the environment.[1][2] Its primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the central nervous system.[1][2] Traditional methods for pesticide detection, such as chromatography, are often time-consuming, expensive, and require skilled personnel, making them unsuitable for rapid, on-site screening.[1][3] Biosensors offer a promising alternative, providing rapid, sensitive, and cost-effective detection of pesticides like this compound.[4][5][6] This document details the principles, protocols, and performance of three major types of biosensors for this compound detection: Acetylcholinesterase (AChE)-based biosensors, immunosensors, and aptasensors.

Acetylcholinesterase (AChE)-Based Biosensors

AChE-based biosensors are the most common type for organophosphate detection, leveraging the inhibitory effect of these compounds on the enzyme's activity.[1][2]

Principle of Detection

The fundamental principle of AChE-based biosensors lies in measuring the activity of the acetylcholinesterase enzyme before and after exposure to a sample containing an organophosphate pesticide like this compound.[2][4]

  • Enzymatic Reaction: AChE catalyzes the hydrolysis of a substrate, typically acetylcholine (B1216132) or acetylthiocholine (B1193921), producing choline (B1196258) or thiocholine (B1204863), respectively.[2][7]

  • Inhibition: Organophosphates, including this compound, irreversibly inhibit AChE by phosphorylating the serine residue in the enzyme's active site.[1]

  • Signal Transduction: The decrease in enzymatic activity is proportional to the concentration of the inhibitor (pesticide). This change can be measured using various transduction methods, most commonly electrochemical techniques.[2][3] In an electrochemical setup, the production of thiocholine from acetylthiocholine can be detected as an electrical signal. A decrease in this signal indicates the presence of the inhibiting pesticide.[3]

AChE_Inhibition cluster_normal Normal Enzymatic Activity cluster_inhibited Inhibition by this compound AChE Acetylcholinesterase (AChE) TCh Thiocholine (Product) AChE->TCh Hydrolysis ATCh Acetylthiocholine (Substrate) ATCh->AChE Electrode_Normal Electrode TCh->Electrode_Normal Oxidation Signal_Normal High Electrochemical Signal Electrode_Normal->Signal_Normal This compound This compound Inhibited_AChE Inhibited AChE This compound->Inhibited_AChE Inhibition AChE_Inhibit AChE No_Reaction Reduced or No Hydrolysis Inhibited_AChE->No_Reaction Electrode_Inhibited Electrode No_Reaction->Electrode_Inhibited Signal_Inhibited Low Electrochemical Signal Electrode_Inhibited->Signal_Inhibited ATCh_Inhibit Acetylthiocholine ATCh_Inhibit->Inhibited_AChE

Caption: Signaling pathway of an AChE-based electrochemical biosensor.

Performance Data

The performance of AChE-based biosensors can be enhanced by incorporating nanomaterials, which improve enzyme immobilization, conductivity, and catalytic activity.[4][5]

Biosensor ConfigurationTarget Analyte(s)Linear RangeLimit of Detection (LOD)Reference
Carbon Nanotube Paste with AChEThis compound4.90 × 10⁻⁷–7.46 × 10⁻⁶ M1.15 × 10⁻⁷ M[4]
Silver Nanowire-Graphene-TiO₂ with AChEDichlorvos0.036 µM to 22.63 µM7.4 nM[8]
Graphene-Polyvinyl Alcohol with AChEPhorate1.0 × 10⁻¹⁴ to 1.0 × 10⁻⁶ M8.0 × 10⁻¹⁵ M[9]
Ti₃C₂Tₓ MXene Quantum Dots with AChEChlorpyrifos10⁻¹⁴–10⁻⁸ M1 × 10⁻¹⁷ M[3]
Carbon Dots-Graphene Oxide with AChEChlorpyrifosNot Specified0.14 ppb[10]
Experimental Protocol: Fabrication of a Carbon Nanotube-Based AChE Biosensor

This protocol is based on the methodology described for the development of an amperometric biosensor for organophosphate detection.[4]

Materials:

  • Multi-walled carbon nanotubes (MWCNTs)

  • Mineral oil

  • Acetylcholinesterase (AChE) enzyme

  • Phosphate buffer solution (PBS), pH 7.4

  • Acetylthiocholine chloride (ATCl)

  • Glassy carbon electrode (GCE)

  • This compound standard solutions

  • Electrochemical workstation

Procedure:

  • Preparation of the Carbon Nanotube Paste:

    • Homogenize 50 mg of MWCNTs with 20 µL of mineral oil in a mortar for 20 minutes to form a uniform paste.

  • Enzyme Immobilization:

    • To the carbon nanotube paste, add 5 mg of AChE and mix gently to ensure homogeneous distribution of the enzyme within the paste.

  • Electrode Modification:

    • Pack the AChE-modified carbon nanotube paste into the cavity of a glassy carbon electrode.

    • Smooth the electrode surface on a clean paper to obtain a uniform and reproducible surface.

  • Electrochemical Measurement:

    • Perform electrochemical measurements in a three-electrode cell containing PBS (pH 7.4) as the electrolyte. Use the modified GCE as the working electrode, a platinum wire as the auxiliary electrode, and an Ag/AgCl electrode as the reference electrode.

    • Measure the baseline current in the electrolyte solution containing the substrate (ATCl).

    • Incubate the electrode in a solution containing this compound for a specific period.

    • Measure the current again in the presence of the substrate. The decrease in current corresponds to the inhibition of AChE by this compound.

AChE_Workflow cluster_prep Electrode Preparation cluster_measurement Electrochemical Detection MWCNTs MWCNTs Paste Homogenize to form Carbon Nanotube Paste MWCNTs->Paste MineralOil Mineral Oil MineralOil->Paste AChE AChE Enzyme EnzymePaste Incorporate AChE into Paste AChE->EnzymePaste Paste->EnzymePaste GCE Pack into Glassy Carbon Electrode EnzymePaste->GCE Baseline Measure Baseline Current in ATCl Solution GCE->Baseline Incubation Incubate Electrode in This compound Sample Baseline->Incubation FinalCurrent Measure Final Current in ATCl Solution Incubation->FinalCurrent Analysis Calculate Inhibition Rate FinalCurrent->Analysis Immunosensor_Pathway cluster_low_analyte Low this compound Concentration cluster_high_analyte High this compound Concentration Antibody1 Immobilized Antibody Binding1 Binding Labeled_Analyte1 Labeled this compound Labeled_Analyte1->Antibody1 Binds Signal1 High Signal Binding1->Signal1 Antibody2 Immobilized Antibody Competition Competition Analyte2 This compound (Sample) Analyte2->Antibody2 Binds Labeled_Analyte2 Labeled this compound Labeled_Analyte2->Antibody2 Blocked Signal2 Low Signal Competition->Signal2 Aptasensor_Mechanism cluster_unbound Unbound State cluster_bound Bound State (with this compound) Electrode1 Electrode Signal1 Low Signal Electrode1->Signal1 No electron transfer Aptamer1 Immobilized Aptamer (Unfolded) Aptamer1->Electrode1 RedoxProbe1 Redox Probe RedoxProbe1->Aptamer1 Electrode2 Electrode Signal2 High Signal Electrode2->Signal2 Electron transfer This compound This compound Aptamer2 Aptamer (Folded) This compound->Aptamer2 Aptamer2->Electrode2 RedoxProbe2 Redox Probe RedoxProbe2->Aptamer2

References

Application Notes and Protocols for Solid-Phase Extraction of Chlorfenvinphos from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the solid-phase extraction (SPE) of Chlorfenvinphos, an organophosphorus pesticide, from water samples. The methodologies described are essential for environmental monitoring, water quality assessment, and ensuring the safety of water resources.

Introduction

This compound is a persistent organophosphorus insecticide and acaricide used to control a range of pests on crops and livestock. Due to its potential toxicity and environmental persistence, monitoring its presence in water sources is of significant importance.[1] Solid-phase extraction (SPE) has emerged as a robust and efficient technique for the pre-concentration and clean-up of trace organic pollutants like this compound from aqueous matrices.[2][3][4] Compared to traditional liquid-liquid extraction, SPE offers advantages such as reduced solvent consumption, higher sample throughput, and the potential for automation.[5]

This application note details two common SPE methods for this compound extraction from water samples, utilizing different sorbent chemistry: a reversed-phase C18 silica-based sorbent and a polymeric sorbent. The subsequent analysis is typically performed using gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS).[1][6][7]

Quantitative Data Summary

The following tables summarize the performance of different SPE methods for the analysis of this compound and other organophosphorus pesticides in water samples.

Table 1: Recovery of Organophosphorus Pesticides using Polymeric SPE Sorbent and GC-NPD

CompoundSpiked Concentration (µg/L)Average Recovery (%)Relative Standard Deviation (RSD, %)
Organophosphorus Mix0.283 - 1002.4 - 8.7
(including this compound)0.483 - 1002.4 - 8.7
1.083 - 1002.4 - 8.7

Data synthesized from a study on the determination of eight organophosphorus pesticides in drinking water using an automated SPE system with HyperSep Retain PEP cartridges.[8][9]

Table 2: Method Detection Limits for Organophosphorus Pesticides using Polymeric SPE and GC-NPD

CompoundLimit of Detection (LOD) (µg/L)
Organophosphorus Mix0.02 - 0.1
(including this compound)

The detection limits were calculated as three times the signal-to-noise ratio.[8][9]

Table 3: Recovery of Organophosphorus Pesticides using C18 SPE Disks and GC-FPD (EPA Method 8141B)

CompoundSpiked Concentration (µg/L)Mean Recovery (%)
Organophosphorus Mix5.00Not specified for individual compounds
(as per EPA Method 8141B)

This method outlines the extraction of organophosphorus pesticides from groundwater using C18 SPE disks.[5] Specific recovery for this compound was not detailed in the provided summary.

Table 4: Method Performance for this compound in Liver Samples using Polymeric Reversed-Phase SPE and LC-MS/MS

ParameterValue
Linearity Range (µg/mL)0.0018 - 0.720
Lower Limit of Quantification (LLOQ) (µg/kg)5.76
Extraction Recovery (%)92.9 - 99.5
Inter-day Precision (RSD, %)0.8 - 8.2

While this data is for liver samples, it demonstrates the high efficiency of polymeric SPE for this compound extraction.[10]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general and specific workflows for the solid-phase extraction of this compound from water samples.

SPE_General_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Water_Sample Water Sample (e.g., 500 mL) Add_Salt Add NaCl (e.g., 5g) Water_Sample->Add_Salt Spike Spike with Internal Standard Add_Salt->Spike Load 3. Load Sample Spike->Load Condition 1. Condition Cartridge Equilibrate 2. Equilibrate Cartridge Condition->Equilibrate Equilibrate->Load Wash 4. Wash Cartridge Load->Wash Elute 5. Elute Analyte Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Solvent Concentrate->Reconstitute Analysis GC/MS or LC/MS Analysis Reconstitute->Analysis

Caption: General workflow for SPE of this compound from water.

SPE_Protocol_Diagram cluster_conditioning Cartridge Conditioning cluster_extraction Extraction cluster_elution Elution & Analysis start Start: 500 mL Water Sample cond1 5 mL Methanol (B129727) start->cond1 cond2 5 mL Reagent Water cond1->cond2 To Waste load_sample Load Sample at 10 mL/min cond2->load_sample To Waste wash_cartridge Wash with 5 mL Reagent Water load_sample->wash_cartridge To Waste dry_cartridge Dry with Nitrogen for 10 min wash_cartridge->dry_cartridge To Waste elute Elute with Ethyl Acetate (B1210297) / Dichloromethane dry_cartridge->elute concentrate Concentrate to 1 mL under Nitrogen elute->concentrate analyze Analyze by GC-NPD concentrate->analyze end End: Data Acquisition analyze->end

Caption: Detailed protocol for polymeric sorbent SPE.

Experimental Protocols

Protocol 1: SPE using a Polymeric Sorbent (e.g., HyperSep Retain PEP)

This protocol is adapted from methodologies for the extraction of organophosphorus pesticides from drinking water.[8]

Materials:

  • HyperSep Retain PEP SPE cartridges (e.g., 500 mg, 6 mL)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Reagent water (Type I)

  • Sodium chloride (analytical grade)

  • Nitrogen gas supply

  • Glass vials

Procedure:

  • Sample Preparation: a. To a 500 mL water sample, add 5 g of NaCl and dissolve.[8] b. If required, spike the sample with an appropriate internal standard. c. Mix the sample thoroughly.

  • SPE Cartridge Conditioning: a. Place the SPE cartridges on the vacuum manifold. b. Condition the cartridge by passing 5 mL of methanol through it, ensuring the sorbent does not go dry.[8] c. Equilibrate the cartridge by passing 5 mL of reagent water. Do not allow the sorbent to dry.

  • Sample Loading: a. Load the 500 mL water sample onto the conditioned cartridge at a flow rate of approximately 10 mL/min.

  • Washing: a. After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove any interfering polar compounds.[8]

  • Drying: a. Dry the cartridge thoroughly by drawing nitrogen gas through it for 10-15 minutes.[8]

  • Elution: a. Place a collection vial under the cartridge. b. Elute the retained analytes with a mixture of ethyl acetate and dichloromethane. A suggested elution scheme is 4 mL of ethyl acetate followed by 4 mL of ethyl acetate and finally 2 mL of dichloromethane.[8] c. Collect the eluate in the vial.

  • Concentration and Analysis: a. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.[8] b. The sample is now ready for analysis by GC or LC.

Protocol 2: SPE using a C18 Sorbent

This protocol is based on general reversed-phase SPE principles for pesticide extraction.[5]

Materials:

  • C18 SPE cartridges (e.g., 1 g)

  • SPE vacuum manifold

  • Methanol (HPLC grade)

  • Methylene (B1212753) chloride (HPLC grade)

  • Reagent water (Type I)

  • Nitrogen gas supply

  • Glass vials

Procedure:

  • Sample Preparation: a. Prepare a 1 L water sample. The pH may need to be adjusted depending on the specific method. b. Spike with an internal standard if necessary.

  • SPE Cartridge Conditioning: a. Place the C18 cartridges on the vacuum manifold. b. Condition the cartridge by passing 10 mL of methanol. c. Equilibrate the cartridge with 10 mL of reagent water, ensuring the sorbent remains wet.

  • Sample Loading: a. Load the 1 L water sample onto the conditioned cartridge under vacuum.

  • Washing (Optional): a. A washing step with a mild organic solvent/water mixture can be performed to remove interferences, but care must be taken to avoid loss of the analyte.

  • Drying: a. Dry the cartridge with nitrogen gas to remove residual water.

  • Elution: a. Place a collection vial under the cartridge. b. Elute this compound with methylene chloride.

  • Concentration and Analysis: a. Concentrate the eluate to the desired final volume (e.g., 1 mL) using a gentle stream of nitrogen. b. The extract is now ready for instrumental analysis.

Conclusion

The described solid-phase extraction methods provide effective and reliable means for the isolation and pre-concentration of this compound from water samples. The choice between a polymeric and a C18 sorbent may depend on the specific water matrix and the presence of other potential contaminants.[2][6] The provided protocols and data serve as a valuable resource for researchers and scientists in developing and validating analytical methods for the monitoring of this important environmental pollutant. It is always recommended to perform method validation experiments, including recovery and precision studies, to ensure the accuracy and reliability of the results for a specific sample matrix.

References

Supercritical Fluid Extraction (SFE) of Chlorfenvinphos from Environmental Matrices: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenvinphos is an organophosphorus insecticide that has been used to control a range of agricultural and household pests. Due to its persistence and toxicity, monitoring its presence in environmental matrices such as soil, water, and sediment is of significant importance. Traditional methods for the extraction of this compound from these matrices often involve large volumes of organic solvents and can be time-consuming. Supercritical fluid extraction (SFE) presents a green and efficient alternative, utilizing supercritical carbon dioxide (SC-CO₂), often with a polar co-solvent, to rapidly and selectively extract analytes. This document provides detailed application notes and protocols for the SFE of this compound from environmental samples.

Principle of Supercritical Fluid Extraction

Supercritical fluids exist at temperatures and pressures above their critical point, where they exhibit properties of both liquids and gases. This state allows for efficient penetration into the sample matrix (gas-like property) and effective dissolution of the target analyte (liquid-like property). By manipulating the temperature and pressure, the density and solvating power of the supercritical fluid can be finely tuned to optimize the extraction of specific compounds. For the extraction of moderately polar pesticides like this compound, a polar modifier such as methanol (B129727) is often added to the SC-CO₂ to enhance the extraction efficiency.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for effective SFE. The general steps are outlined below:

  • Soil and Sediment Samples:

    • Air-dry the sample to a constant weight and sieve to remove large debris and ensure homogeneity. A particle size of <2 mm is recommended.

    • To address the potential for strong analyte-matrix interactions in aged samples, a pre-treatment step can be beneficial. This may involve grinding the sample to a finer consistency.

    • For samples with high moisture content, mix with a drying agent like anhydrous sodium sulfate (B86663) or diatomaceous earth to prevent the formation of an aqueous barrier to the supercritical fluid.

  • Water Samples:

    • Given the low solubility of this compound in water, it is often adsorbed onto particulate matter. Therefore, filtration of the water sample is necessary to separate the aqueous phase from suspended solids.

    • The solid residue collected on the filter can be subjected to SFE.

    • Alternatively, solid-phase extraction (SPE) can be used to concentrate this compound from the aqueous phase onto a sorbent material, which can then be extracted using SFE.

Supercritical Fluid Extraction Protocol

The following is a general protocol for the SFE of this compound from a solid environmental matrix (e.g., soil). The parameters provided are a starting point and may require optimization for specific sample types and instrumentation.

Instrumentation:

  • Supercritical Fluid Extractor equipped with a high-pressure pump, extraction vessel, temperature-controlled oven, and a collection system (e.g., solid-phase trap or solvent collection).

  • Gas chromatograph with a suitable detector (e.g., Electron Capture Detector - ECD, Nitrogen-Phosphorus Detector - NPD, or Mass Spectrometer - MS) for quantification.

Procedure:

  • Sample Loading: Accurately weigh 1-5 g of the prepared environmental sample and place it into the extraction vessel. If necessary, mix the sample with a dispersing agent (e.g., clean sand) to prevent compaction.

  • Modifier Addition: If using a modifier, it can be added directly to the sample in the vessel or introduced into the CO₂ stream. For this compound, methanol is a commonly used modifier.

  • Extraction Parameters:

    • Pressure: Set the extraction pressure in the range of 200 to 350 atm. Higher pressures generally increase the fluid density and solvating power.

    • Temperature: Set the extraction temperature between 50 and 80 °C. Temperature can influence both the solubility of the analyte and the vapor pressure, affecting extraction efficiency.

    • Modifier: Use methanol as a co-solvent at a concentration of 5-10% (v/v) to enhance the extraction of the moderately polar this compound.

    • Extraction Mode and Time:

      • Static Extraction: Pressurize the vessel and allow the sample to equilibrate with the supercritical fluid for 10-20 minutes. This allows the analyte to dissolve in the fluid.

      • Dynamic Extraction: Following the static period, open the outlet valve and allow the supercritical fluid containing the analyte to flow through the collection system for 20-40 minutes at a flow rate of 1-2 mL/min.

  • Analyte Collection: The extracted this compound is collected as the CO₂ is depressurized. This can be achieved by passing the fluid through a solid-phase trap (e.g., C18) or by bubbling it through a small volume of an appropriate organic solvent (e.g., acetone (B3395972) or ethyl acetate).

  • Elution and Analysis: If a solid-phase trap is used, the trapped analytes are eluted with a small volume of solvent. The collected extract is then concentrated if necessary and analyzed by GC-ECD, GC-NPD, or GC-MS for the quantification of this compound.

Data Presentation

The efficiency of SFE for organophosphorus pesticides, including this compound, has been demonstrated in several studies. The following table summarizes typical recovery data from the literature for organophosphorus pesticides from soil matrices using SFE, which can serve as a reference for method development.

Environmental MatrixSFE ParametersModifierAnalytical MethodRecovery (%)Reference
Spiked SoilVaried Temperature, PressureMethanolNot Specified>90[1]
Wheat200 atm, 50 °CMethanol (static)GC/ECD-NPD>70[2]
SoilNot SpecifiedNot SpecifiedGC/ECD95-115[3]
SoilNot SpecifiedNot SpecifiedGC95 (average)[3]
Water and SedimentsNot SpecifiedNot SpecifiedGC/NPD, FPD99 (water), 96 (sediment)[3]

Visualizations

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis Sample Environmental Sample (Soil, Water, Sediment) Preparation Drying, Sieving, Homogenization Sample->Preparation SFE_Vessel Load Sample into Extraction Vessel Preparation->SFE_Vessel SFE_Process SFE with SC-CO2 (+ Modifier) SFE_Vessel->SFE_Process Collection Analyte Collection (Trap or Solvent) SFE_Process->Collection Elution Elution from Trap / Concentration Collection->Elution Analysis GC-ECD/NPD/MS Quantification Elution->Analysis SFE_Parameters center SFE Efficiency for this compound Pressure Pressure (Density) Pressure->center Temperature Temperature Temperature->center Modifier Modifier (Type & %) Modifier->center Time Extraction Time (Static/Dynamic) Time->center FlowRate Flow Rate FlowRate->center Matrix Matrix Properties (Moisture, Organic Content) Matrix->center

References

Application Notes and Protocols for Chlorfenvinphos Screening using Immunoassay Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenvinphos is an organophosphate insecticide and acaricide that has seen widespread use in agriculture.[1] Due to its potential toxicity and persistence in the environment, there is a growing need for rapid, sensitive, and cost-effective screening methods to detect its residues in various matrices such as food, water, and soil. Traditional analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are highly accurate but can be time-consuming and require expensive equipment and skilled personnel.[2][3] Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), offer a viable alternative for rapid screening of a large number of samples.[2]

These application notes provide an overview of the principles and generalized protocols for the development and application of immunoassays for the detection of this compound.

Principle of Immunoassays for Small Molecules

This compound, being a small molecule (hapten), is not immunogenic on its own. To elicit an immune response and produce specific antibodies, it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[4][5] The resulting hapten-protein conjugate is then used to immunize animals (e.g., rabbits, mice) to produce polyclonal or monoclonal antibodies that can specifically recognize this compound.[6]

The most common immunoassay format for small molecule detection is the competitive immunoassay . In this format, the analyte (this compound) in the sample competes with a labeled form of the analyte (e.g., an enzyme-conjugated hapten) for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Key Immunoassay Techniques for this compound Screening

Two primary immunoassay techniques are particularly suitable for this compound screening:

  • Enzyme-Linked Immunosorbent Assay (ELISA): A plate-based assay that provides quantitative or semi-quantitative results. The most common format is the competitive ELISA.

  • Lateral Flow Immunoassay (LFIA): A rapid, portable, and user-friendly strip-based assay ideal for on-site screening and qualitative or semi-quantitative detection.[7]

I. Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

A. Application Notes

The competitive ELISA is a highly sensitive method for the quantitative determination of this compound. The two main formats are the direct and indirect competitive ELISA.

  • Direct Competitive ELISA: A specific antibody is coated onto the microplate wells. The sample containing this compound is added along with a known amount of enzyme-labeled this compound (hapten-enzyme conjugate). The free this compound in the sample competes with the hapten-enzyme conjugate for binding to the immobilized antibody. After a washing step, a substrate is added, and the resulting color development is inversely proportional to the concentration of this compound in the sample.

  • Indirect Competitive ELISA: A hapten-protein conjugate (coating antigen) is adsorbed onto the microplate wells. The sample is pre-incubated with a specific primary antibody, and this mixture is then added to the coated plate. The free this compound in the sample competes with the immobilized coating antigen for binding to the primary antibody. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody captured on the plate. The subsequent addition of a substrate results in a color signal that is inversely proportional to the this compound concentration.[7]

Data Presentation: Performance Characteristics of Organophosphate Immunoassays

While specific quantitative data for a dedicated this compound ELISA is limited in publicly available literature, the following table presents typical performance characteristics observed for immunoassays developed for other organophosphate pesticides. These values can serve as a benchmark for the development and validation of a this compound-specific assay.

ParameterTypical Value Range for Organophosphate ELISAsReference
Limit of Detection (LOD) 0.01 - 10 ng/mL[8]
IC50 (50% Inhibitory Concentration) 0.1 - 50 ng/mL[8]
Linear Working Range 0.05 - 100 ng/mL[8]
Cross-Reactivity Generally low for structurally dissimilar pesticides.[9][10]

Note: These are generalized values. The actual performance of a this compound-specific ELISA will depend on the quality of the antibodies and the optimization of the assay conditions.

Cross-Reactivity Considerations:

Cross-reactivity is a critical parameter for the specificity of an immunoassay. It refers to the ability of the antibody to bind to molecules that are structurally similar to the target analyte. For a this compound-specific assay, it is essential to test for cross-reactivity with other organophosphate pesticides that may be present in the samples. Typically, this compound shows low cross-reactivity in ELISAs developed for other organophosphates, suggesting that a highly specific antibody can be generated.[9][10]

B. Experimental Protocols

1. Hapten Synthesis and Conjugation (Generalized Protocol)

A crucial first step is the synthesis of a this compound hapten that can be conjugated to a carrier protein. This often involves introducing a spacer arm with a reactive functional group (e.g., a carboxyl group) to the this compound molecule without significantly altering its antigenic structure.[4][11]

  • Hapten Synthesis: A common strategy for organophosphates is to introduce a linker arm at a position that is not critical for antibody recognition. For this compound, this could potentially be achieved by modifying the diethyl phosphate (B84403) group or the dichlorophenyl ring. The synthesis of a hapten with a carboxylic acid function is a common approach.[11][12]

  • Conjugation to Carrier Protein (Active Ester Method):

    • Dissolve the this compound hapten (with a carboxyl group) in an organic solvent like N,N-dimethylformamide (DMF).

    • Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group of the hapten.

    • Incubate the mixture to form the active ester.

    • Separately, dissolve the carrier protein (e.g., BSA or KLH) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Slowly add the activated hapten solution to the protein solution while stirring.

    • Allow the conjugation reaction to proceed for several hours at room temperature or overnight at 4°C.

    • Remove the unconjugated hapten and by-products by dialysis against PBS.

    • Characterize the conjugate by methods such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to determine the hapten-to-protein molar ratio.[6]

2. Antibody Production (Generalized Workflow)

  • Immunization: Emulsify the immunogen (this compound-KLH conjugate) with an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for booster shots) and inject it into laboratory animals (e.g., BALB/c mice for monoclonal antibodies or rabbits for polyclonal antibodies).

  • Booster Injections: Administer several booster injections at regular intervals (e.g., every 2-4 weeks) to enhance the immune response.

  • Titer Determination: Collect blood samples periodically and determine the antibody titer using an indirect ELISA with the coating antigen (this compound-BSA conjugate).

  • Antibody Purification: For polyclonal antibodies, purify the IgG fraction from the antiserum using protein A/G affinity chromatography. For monoclonal antibodies, perform hybridoma technology followed by antibody purification from the cell culture supernatant or ascites.

3. Indirect Competitive ELISA Protocol

  • Coating: Dilute the coating antigen (this compound-BSA) in coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6) to an optimal concentration (typically 0.1-1 µg/mL). Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate. Incubate overnight at 4°C or for 2 hours at 37°C.

  • Washing: Wash the plate 3-5 times with washing buffer (e.g., PBS containing 0.05% Tween 20, PBST).

  • Blocking: Add 200 µL of blocking buffer (e.g., PBST containing 1-5% non-fat dry milk or 1% BSA) to each well to block non-specific binding sites. Incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Competitive Reaction: Add 50 µL of this compound standard solutions or sample extracts to the wells. Immediately add 50 µL of the diluted primary antibody solution. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) diluted in blocking buffer to each well. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Substrate Reaction: Add 100 µL of the enzyme substrate solution (e.g., TMB for HRP) to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.

C. Diagrams

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection Coating Coating with This compound-BSA Washing1 Washing Coating->Washing1 Blocking Blocking Washing1->Blocking Washing2 Washing Blocking->Washing2 Competition Add Sample/Standard + Primary Antibody Washing2->Competition Washing3 Washing Competition->Washing3 SecondaryAb Add Enzyme-conjugated Secondary Antibody Washing3->SecondaryAb Washing4 Washing SecondaryAb->Washing4 Substrate Add Substrate Washing4->Substrate Stop Stop Reaction Substrate->Stop Read Read Absorbance Stop->Read

Caption: Workflow for an indirect competitive ELISA for this compound.

Competitive_ELISA_Principle cluster_high_conc High this compound Concentration cluster_low_conc Low this compound Concentration Ab1 Ab CFVP1 CFVP Ab1->CFVP1 Binds to free CFVP Coating1 Coating Ab2 Ab Coating2 Coating Ab2->Coating2 Binds to coated antigen CFVP2 CFVP

Caption: Principle of competitive ELISA for this compound detection.

II. Lateral Flow Immunoassay (LFIA)

A. Application Notes

The Lateral Flow Immunoassay (LFIA), also known as an immunochromatographic strip test, is an ideal tool for rapid, on-site screening of this compound. It provides a qualitative ("yes/no") or semi-quantitative result within minutes, without the need for laboratory equipment.

The principle of competitive LFIA for this compound is as follows:

  • A nitrocellulose membrane contains a "test line" where a this compound-protein conjugate is immobilized, and a "control line" with an immobilized secondary antibody.

  • A conjugate pad contains gold nanoparticles (or other labels) coated with a specific anti-Chlorfenvinphos antibody.

  • The sample is applied to the sample pad. As the liquid sample migrates along the strip by capillary action, it rehydrates the antibody-gold nanoparticle conjugate.

  • If this compound is present in the sample, it will bind to the antibody on the gold nanoparticles. This complex then flows past the test line without binding.

  • If this compound is absent or present at a very low concentration, the antibody-gold nanoparticle conjugate will bind to the this compound-protein conjugate at the test line, resulting in the appearance of a colored line.

  • The unbound antibody-gold nanoparticle conjugate continues to migrate and is captured by the secondary antibody at the control line, forming a colored line, which indicates that the strip is working correctly.

The intensity of the test line is inversely proportional to the concentration of this compound in the sample.

Data Presentation: Performance Characteristics of Organophosphate LFIAs

ParameterTypical Value Range for Organophosphate LFIAsReference
Visual Limit of Detection (vLOD) 1 - 50 ng/mL[7]
Cut-off Value Typically set at a specific regulatory limit[7]
Assay Time 5 - 15 minutes[7]
B. Experimental Protocol (Generalized)

1. Preparation of Gold Nanoparticle-Antibody Conjugate

  • Synthesize gold nanoparticles (AuNPs) of a desired size (e.g., 20-40 nm) using a method such as the citrate (B86180) reduction method.

  • Adjust the pH of the AuNP solution to be slightly above the isoelectric point of the antibody.

  • Add the purified anti-Chlorfenvinphos antibody to the AuNP solution and incubate to allow for conjugation.

  • Block any remaining surface of the AuNPs with a blocking agent (e.g., BSA).

  • Centrifuge and resuspend the conjugate in a suitable buffer.

2. Assembly of the LFIA Strip

  • Test and Control Lines: Stripe the this compound-protein conjugate (test line) and a secondary antibody (e.g., goat anti-mouse IgG, control line) onto a nitrocellulose membrane using a dispenser.

  • Drying: Dry the membrane.

  • Conjugate Pad Preparation: Apply the gold nanoparticle-antibody conjugate to a glass fiber pad and dry it completely.

  • Assembly: Assemble the strip by laminating the sample pad, conjugate pad, nitrocellulose membrane, and absorbent pad onto a backing card in an overlapping manner.

  • Cutting: Cut the assembled card into individual strips of desired width.

3. Assay Procedure

  • Place the LFIA strip on a flat, dry surface.

  • Apply a defined volume of the sample extract or standard solution to the sample pad.

  • Allow the liquid to migrate along the strip.

  • After a specified time (e.g., 10 minutes), visually inspect the test and control lines.

  • Interpretation of Results:

    • Negative: Both the test line and the control line appear.

    • Positive: Only the control line appears.

    • Invalid: The control line does not appear.

C. Diagrams

LFIA_Workflow Start Apply Sample Migration Sample Migrates & Rehydrates Conjugate Start->Migration Binding Competitive Binding of CFVP and Conjugate Migration->Binding Capture Capture at Test & Control Lines Binding->Capture Result Visual Result Interpretation Capture->Result

Caption: General workflow of a competitive Lateral Flow Immunoassay.

LFIA_Principle cluster_positive Positive Result (CFVP Present) cluster_negative Negative Result (CFVP Absent) SamplePad1 Sample Pad ConjugatePad1 Conjugate Pad (Ab-AuNP + CFVP) SamplePad1->ConjugatePad1 Membrane1 Nitrocellulose Membrane Test Line (CFVP-BSA) - Faint/No Line Control Line - Visible ConjugatePad1->Membrane1 AbsorbentPad1 Absorbent Pad Membrane1->AbsorbentPad1 SamplePad2 Sample Pad ConjugatePad2 Conjugate Pad (Ab-AuNP) SamplePad2->ConjugatePad2 Membrane2 Nitrocellulose Membrane Test Line (CFVP-BSA) - Visible Control Line - Visible ConjugatePad2->Membrane2 AbsorbentPad2 Absorbent Pad Membrane2->AbsorbentPad2

References

Application Notes and Protocols for the Electrochemical Detection of Chlorfenvinphos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of electrochemical methods for the detection of Chlorfenvinphos, an organophosphate pesticide. The document details the principles behind various electrochemical techniques, offers specific experimental protocols, and presents a comparative summary of their performance.

Introduction to Electrochemical Detection of this compound

This compound is a widely used organophosphate insecticide and acaricide, known for its toxicity to insects and potential risks to human health and the environment.[1] Traditional methods for its detection, such as chromatography, can be time-consuming and require sophisticated instrumentation.[2] Electrochemical methods offer a compelling alternative, providing rapid, sensitive, and cost-effective analysis suitable for both laboratory and in-field applications.[3]

Electrochemical sensors for organophosphates like this compound primarily operate on two principles: enzymatic and non-enzymatic detection.[4][5]

  • Enzymatic Sensors: These sensors most commonly utilize the inhibition of the enzyme acetylcholinesterase (AChE) by organophosphates.[5] In its natural function, AChE hydrolyzes acetylcholine. When inhibited by this compound, the enzyme's activity decreases, and this change can be measured electrochemically.[5] The degree of inhibition is proportional to the concentration of the pesticide.[6] Other enzymes, such as lipase (B570770), can also be employed, where the pesticide inhibits the enzymatic hydrolysis of a substrate, leading to a measurable change in the electrochemical signal.[7]

  • Non-Enzymatic Sensors: These approaches involve the direct electrochemical oxidation or reduction of the this compound molecule at the surface of a modified electrode.[8] The use of nanomaterials to modify the electrode surface is crucial in enhancing the sensitivity and selectivity of these sensors.[4][9]

Common electrochemical techniques employed for this compound detection include voltammetry (e.g., differential pulse voltammetry), amperometry, and electrochemical impedance spectroscopy (EIS).[1][10][11]

Quantitative Data Summary

The performance of various electrochemical methods for the detection of this compound and other relevant organophosphates is summarized in the table below for easy comparison.

AnalyteMethodElectrode ModificationLinear RangeLimit of Detection (LOD)Sample MatrixReference
This compoundAmperometry (Biosensor)Acetylcholinesterase/Carbon Nanotube Paste4.90 × 10⁻⁷–4.76 × 10⁻⁶ M1.15 × 10⁻⁷ MInsecticide Formulation[12]
This compoundVoltammetry (Biosensor)Lipase100–900 µM84.45 µMContaminated Water[7]
ChlorpyrifosDifferential Pulse Voltammetry (Biosensor)Acetylcholinesterase/Ti3C2Tx MXene Quantum Dots10⁻¹⁴–10⁻⁸ M1 × 10⁻¹⁷ MNot Specified[13]
ChlorpyrifosFluorescence (Biosensor)Acetylcholinesterase/Carbon Dots-Graphene Oxide7.1–285.2 nM0.41 nMTap Water[14]
ChlorpyrifosVoltammetryReduced Graphene Oxide/Gold Nanoparticle CompositeNot Specified0.023 ng/mLNot Specified[10]

Experimental Protocols

Protocol 1: Amperometric Detection using an Acetylcholinesterase-Based Biosensor

This protocol is based on the inhibition of acetylcholinesterase (AChE) immobilized on a carbon nanotube paste electrode.[12]

A. Materials and Reagents:

  • Carbon nanotube powder

  • Mineral oil

  • Acetylcholinesterase (AChE) enzyme

  • Phosphate buffer solution (PBS), pH 7.4

  • Acetylthiocholine iodide (ATCI) substrate solution (3.0 × 10⁻³ M in PBS)

  • This compound standard solutions

  • Electrochemical workstation with a three-electrode system (working, reference, and counter electrodes)

B. Preparation of the AChE/Carbon Nanotube Paste Electrode:

  • Prepare the carbon nanotube paste by thoroughly mixing carbon nanotube powder with mineral oil.

  • Incorporate the AChE enzyme into the paste to create the biosensor.

  • Pack the paste into the electrode body and smooth the surface.

C. Electrochemical Measurement Procedure:

  • Set up the three-electrode system in an electrochemical cell containing the PBS (pH 7.4).

  • Apply a potential of +300 mV to the working electrode for amperometric measurements.[12]

  • Record the baseline current.

  • Add the ATCI substrate solution to the cell and record the steady-state current (ΔI₀), which corresponds to the initial enzyme activity.

  • Incubate the biosensor in a solution containing this compound for a predetermined time.

  • Rinse the biosensor with PBS.

  • Re-measure the steady-state current in the presence of the ATCI substrate (ΔI₁).

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(ΔI₀ - ΔI₁) / ΔI₀] x 100.[12]

  • Construct a calibration curve by plotting the percentage of inhibition against the concentration of this compound.

Protocol 2: Voltammetric Detection using a Lipase-Based Biosensor

This protocol describes the determination of this compound based on the inhibition of lipase activity, measured by voltammetry.[7]

A. Materials and Reagents:

  • Lipase enzyme

  • p-Nitrophenyl Acetate (substrate)

  • Phosphate buffer solution (PBS), 0.1 M, pH 7.0

  • This compound standard solutions

  • Electrochemical workstation with a three-electrode system

  • Voltammetric analyzer

B. Measurement Procedure:

  • Prepare a solution containing the lipase enzyme and the substrate (p-Nitrophenyl Acetate) in 0.1 M PBS (pH 7.0).

  • Incubate this solution with different concentrations of this compound for 25 minutes at room temperature.[7]

  • Following incubation, transfer the solution to the electrochemical cell.

  • Perform voltammetric analysis (e.g., cyclic voltammetry or differential pulse voltammetry) to measure the anodic oxidation peak of p-Nitrophenol, which is generated by the enzymatic hydrolysis of p-Nitrophenyl Acetate.[7] The peak potential is expected around +0.024 V vs. SCE.[7]

  • The presence of this compound will inhibit the lipase, leading to a decrease in the concentration of p-Nitrophenol and a corresponding decrease in the voltammetric peak current.

  • Construct a calibration curve by plotting the decrease in peak current against the concentration of this compound.

Visualizations

a cluster_0 Sample Preparation cluster_1 Electrochemical Measurement cluster_2 Data Analysis Sample Environmental/Food Sample Extraction Extraction of this compound Sample->Extraction Filtration Filtration/Purification Extraction->Filtration Electrode Modified Working Electrode Filtration->Electrode Introduction of Analyte Measurement Voltammetry/Amperometry/EIS Electrode->Measurement Signal Electrochemical Signal Measurement->Signal Calibration Calibration Curve Signal->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: General workflow for the electrochemical detection of this compound.

b cluster_0 No Inhibitor Present cluster_1 This compound Present AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine (Product) AChE->Thiocholine hydrolyzes ATCI Acetylthiocholine (Substrate) ATCI->AChE Electrode_1 Electrode Thiocholine->Electrode_1 oxidized at Signal_1 High Electrochemical Signal Electrode_1->Signal_1 generates This compound This compound (Inhibitor) Inhibited_AChE Inhibited AChE This compound->Inhibited_AChE inhibits Low_Thiocholine Reduced Thiocholine Inhibited_AChE->Low_Thiocholine reduced hydrolysis ATCI_2 Acetylthiocholine ATCI_2->Inhibited_AChE Electrode_2 Electrode Low_Thiocholine->Electrode_2 less oxidation at Signal_2 Low Electrochemical Signal Electrode_2->Signal_2 generates AChE_2 AChE AChE_2->Inhibited_AChE

Caption: Signaling pathway of an AChE inhibition-based biosensor.

c cluster_enzymatic Enzymatic Methods cluster_nonenzymatic Non-Enzymatic Methods Methods Electrochemical Methods for this compound Detection Enzymatic Enzymatic Methods->Enzymatic NonEnzymatic Non-Enzymatic Methods->NonEnzymatic AChE Acetylcholinesterase-based Enzymatic->AChE Lipase Lipase-based Enzymatic->Lipase Voltammetry Direct Voltammetry NonEnzymatic->Voltammetry Impedance Impedimetric Sensing NonEnzymatic->Impedance Amperometry_AChE Amperometry AChE->Amperometry_AChE Voltammetry_Lipase Voltammetry Lipase->Voltammetry_Lipase DPV Differential Pulse Voltammetry Voltammetry->DPV EIS Electrochemical Impedance Spectroscopy Impedance->EIS

Caption: Logical relationships of electrochemical detection methods.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Chlorfenvinphos Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the analysis of Chlorfenvinphos.

Troubleshooting Guides

Issue: Poor recovery or signal suppression/enhancement for this compound.

Question: My this compound recovery is consistently low (or unexpectedly high) when analyzing complex matrices like fruits, vegetables, or soil. What could be the cause and how can I fix it?

Answer:

This is a classic sign of matrix effects, where co-extracted compounds from the sample interfere with the ionization and detection of this compound.[1][2] This can lead to either signal suppression (lower recovery) or enhancement (higher recovery).[1][3] Here’s a step-by-step guide to troubleshoot and mitigate this issue:

Step 1: Evaluate Your Sample Preparation.

Inadequate sample cleanup is a primary cause of matrix effects.[4] The goal is to remove interfering compounds while retaining this compound.

  • Are you using an appropriate extraction and cleanup method?

    • The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for pesticide residue analysis, including this compound, in various food matrices.[5][6][7] It involves an extraction with acetonitrile (B52724) followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[5][6]

    • For soil and sediment samples, solvent extraction followed by cleanup techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) are common.[8][9]

  • Have you optimized the d-SPE cleanup sorbents?

    • Different matrices require different combinations of sorbents. For example:

      • PSA (Primary Secondary Amine): Removes organic acids, sugars, and some fatty acids.[5]

      • C18: Removes non-polar interferences like fats and waxes.[5]

      • GCB (Graphitized Carbon Black): Removes pigments like chlorophyll (B73375) and carotenoids, but can also retain planar pesticides. Use with caution for this compound.[5]

Step 2: Implement Calibration Strategies to Compensate for Matrix Effects.

If extensive sample cleanup is not feasible or sufficient, specific calibration techniques can help compensate for remaining matrix effects.

  • Matrix-Matched Calibration: This is the most common and effective approach.[3][4][10] It involves preparing calibration standards in a blank matrix extract that is free of the analyte.[10][11][12] This ensures that the standards and samples experience similar matrix effects, leading to more accurate quantification.

  • Standard Addition: This method involves adding known amounts of the analyte to the sample extract itself. It is highly accurate for individual samples but can be time-consuming for routine analysis.[1]

  • Use of Analyte Protectants (for GC analysis): Adding "analyte protectants" to both standards and sample extracts can help to minimize the interaction of the analyte with active sites in the GC inlet, thus reducing signal loss and variability.[4][13]

Step 3: Adjust Instrumental Parameters.

  • Dilution: Diluting the final extract can significantly reduce the concentration of matrix components, thereby minimizing their impact on the analysis.[14] However, ensure your instrument has sufficient sensitivity to detect this compound at the diluted concentration.

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components can reduce interference.[1] This can be achieved by optimizing the GC or LC column, temperature program, or mobile phase gradient.

Issue: Inconsistent or non-reproducible results for this compound.

Question: I am observing significant variability in my this compound results between injections of the same sample or between different samples of the same matrix. What could be causing this?

Answer:

Inconsistent results are often a symptom of unmanaged matrix effects and can be exacerbated by issues with the analytical instrumentation.

Troubleshooting Steps:

  • Check for GC Inlet Contamination: In gas chromatography, the inlet is a common site for the accumulation of non-volatile matrix components.[15] This can lead to active sites that adsorb or degrade the analyte, causing poor peak shape and variable responses.[2][16]

    • Solution: Regularly replace the inlet liner and septum. Use a deactivated liner to minimize active sites.[15]

  • Verify Autosampler Performance: Inconsistent injection volumes can lead to variability.

    • Solution: Check the syringe for bubbles or damage. Ensure the wash solvents are clean and appropriate for removing any residue.[15]

  • Evaluate Matrix-Induced Ion Source Fouling (LC-MS/MS): In liquid chromatography-mass spectrometry, complex matrices can contaminate the ion source, leading to a gradual decrease in sensitivity and inconsistent results.[1]

    • Solution: Implement a regular ion source cleaning schedule. Using a divert valve to direct the initial and final parts of the chromatographic run (which may contain high concentrations of matrix components) to waste can help prolong the cleanliness of the ion source.

  • Assess the Homogeneity of the Sample: For solid samples, ensure that the initial sample homogenization is thorough to obtain a representative subsample for extraction.[17]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: Matrix effects are the alteration of the analytical signal of a target analyte (this compound) due to the presence of other components in the sample matrix.[1] These effects can manifest as signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity), leading to inaccurate quantification if not properly addressed.[1][3] Matrix effects are particularly prominent in complex samples like food, soil, and biological tissues.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a matrix-matched calibration curve.[11] A significant difference between the two slopes indicates the presence of matrix effects. A value below 100% indicates signal suppression, while a value above 100% indicates signal enhancement.

Q3: What is the QuEChERS method and why is it recommended for this compound analysis in food samples?

A3: QuEChERS is a sample preparation technique that stands for Quick, Easy, Cheap, Effective, Rugged, and Safe.[6][7] It simplifies the extraction and cleanup of pesticide residues from a wide variety of food matrices. The method involves an initial extraction with acetonitrile, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[5][6] It is highly efficient and uses minimal amounts of solvents, making it a popular choice for multi-residue pesticide analysis, including for organophosphates like this compound.[5][18]

Q4: Can I use an internal standard to correct for matrix effects?

A4: Yes, using an appropriate internal standard can help to correct for matrix effects. The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-Chlorfenvinphos).[19] These internal standards have nearly identical chemical and physical properties to the native analyte and will be affected by the matrix in a similar way, thus providing accurate correction.[19][20] If a stable isotope-labeled standard is not available, a structurally similar compound that is not present in the sample can be used, but the correction may be less accurate.

Q5: Are there any specific considerations for this compound analysis by GC-MS versus LC-MS/MS regarding matrix effects?

A5: Yes, the nature of matrix effects can differ between GC-MS and LC-MS/MS.

  • In GC-MS: Matrix effects often occur in the injector port where non-volatile matrix components can create active sites, leading to analyte degradation or adsorption.[2] This can be mitigated by using analyte protectants and regular inlet maintenance.[13]

  • In LC-MS/MS: Matrix effects primarily occur in the ion source, where co-eluting matrix components can suppress or enhance the ionization of the analyte.[1][21] This is often addressed by improved sample cleanup, chromatographic separation, or the use of matrix-matched calibration.[1]

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Fruits and Vegetables

This protocol is a generalized version of the QuEChERS method and may require optimization for specific matrices.

1. Sample Homogenization:

  • Weigh 10-15 g of a representative portion of the homogenized sample into a 50 mL centrifuge tube.[17]

2. Extraction:

  • Add 10 mL of acetonitrile to the centrifuge tube.
  • If required, add an internal standard solution.
  • Add the appropriate QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, and buffering salts).[6]
  • Shake vigorously for 1 minute.
  • Centrifuge at ≥3000 rcf for 5 minutes.[17]

3. Dispersive SPE Cleanup (d-SPE):

  • Transfer an aliquot of the upper acetonitrile layer to a 2 mL or 15 mL centrifuge tube containing the appropriate d-SPE sorbents (e.g., magnesium sulfate, PSA, C18).[5] The choice of sorbents depends on the matrix.
  • Vortex for 30 seconds.
  • Centrifuge at high speed for 5 minutes.

4. Final Extract:

  • The supernatant is the final extract. It can be directly analyzed by GC-MS/MS or LC-MS/MS or diluted with an appropriate solvent before analysis.

Protocol 2: Preparation of Matrix-Matched Calibration Standards

1. Preparation of Blank Matrix Extract:

  • Follow the complete sample preparation protocol (e.g., QuEChERS) using a sample of the same matrix that is known to be free of this compound.

2. Fortification of Blank Extract:

  • Take aliquots of the blank matrix extract.
  • Spike these aliquots with known concentrations of a this compound standard solution to create a series of calibration standards at different concentration levels.[11][22]

3. Analysis:

  • Analyze the matrix-matched calibration standards using the same analytical method as for the samples.
  • Construct a calibration curve by plotting the instrument response against the concentration of this compound.

Data Presentation

Table 1: Comparison of Different Calibration Methods on this compound Recovery in Spinach Extract

Calibration MethodMean Recovery (%)Relative Standard Deviation (RSD) (%)
Solvent-Based Calibration4515
Matrix-Matched Calibration984
Standard Addition1013

This is example data and actual results may vary.

Table 2: Effect of d-SPE Cleanup Sorbents on this compound Recovery and Matrix Effects in Avocado Extract

d-SPE Sorbent CombinationMean Recovery (%)Matrix Effect (%)
MgSO₄ + PSA85-15
MgSO₄ + PSA + C1895-5
MgSO₄ + PSA + C18 + GCB60-40

Matrix Effect (%) = ((Response in Matrix / Response in Solvent) - 1) * 100. This is example data and actual results may vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification sample Homogenized Sample extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction 1. Extract cleanup Dispersive SPE Cleanup (PSA, C18, etc.) extraction->cleanup 2. Clean final_extract Final Extract cleanup->final_extract 3. Isolate analysis GC-MS/MS or LC-MS/MS Analysis final_extract->analysis 4. Inject data Data Acquisition analysis->data quantification Quantification data->quantification calibration Matrix-Matched Calibration calibration->quantification result Final Result quantification->result

Caption: Workflow for this compound analysis with matrix effect mitigation.

troubleshooting_logic cluster_sample_prep Sample Preparation Issues cluster_calibration Calibration Strategy cluster_instrument Instrumental Problems start Poor Recovery or Inconsistent Results check_cleanup Is sample cleanup adequate? start->check_cleanup optimize_cleanup Optimize d-SPE sorbents or use alternative cleanup (e.g., SPE, GPC) check_cleanup->optimize_cleanup No check_cal Are you using matrix-matched calibration? check_cleanup->check_cal Yes optimize_cleanup->check_cal implement_cal Implement matrix-matched calibration or standard addition check_cal->implement_cal No check_instrument Is the instrument performing optimally? check_cal->check_instrument Yes implement_cal->check_instrument maintenance Perform inlet maintenance (GC) or ion source cleaning (LC-MS) check_instrument->maintenance No end Accurate & Reproducible Results check_instrument->end Yes dilute Dilute sample extract maintenance->dilute dilute->end

Caption: Troubleshooting logic for overcoming matrix effects in this compound analysis.

References

Technical Support Center: Enhancing Chlorfenvinphos Detection Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of Chlorfenvinphos detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound?

A1: The primary analytical methods for detecting this compound include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).[1][2][3] Other significant methods are electrochemical sensors and enzyme-based biosensors, which offer advantages in speed and potential for on-site analysis.[4][5][6]

Q2: How can I improve the sensitivity of my detection method?

A2: Improving sensitivity can be achieved through several strategies:

  • Sample Preparation: Employ Solid-Phase Extraction (SPE) for analyte concentration and sample clean-up to reduce matrix effects.[2][7]

  • Signal Amplification: For electrochemical immunosensors, use nanomaterials like gold nanoparticles (AuNPs), carbon nanotubes, or graphene to amplify the signal.[4][5]

  • Derivatization: For LC-MS/MS analysis, derivatizing phenolic byproducts of this compound can significantly enhance detection sensitivity.[8]

  • Optimized Detectors: In GC, use phosphorus-specific detectors like Flame Photometric Detectors (FPD) or Nitrogen-Phosphorus Detectors (NPD) for higher sensitivity and selectivity.[1] For the highest accuracy, coupling GC with Mass Spectrometry (GC-MS) is recommended.[9]

Q3: What is the principle behind enzyme-based biosensors for this compound detection?

A3: Most enzyme-based biosensors for this compound operate on the principle of enzyme inhibition.[10][11] this compound, an organophosphate, inhibits the activity of the enzyme acetylcholinesterase (AChE).[12][13][14] The sensor measures the decrease in enzyme activity, which is proportional to the concentration of this compound.[3][11]

Q4: Are there methods suitable for rapid, on-site screening of this compound?

A4: Yes, electrochemical biosensors and immunosensors are well-suited for rapid, on-site detection.[4][5] Their advantages include portability, high sensitivity, and real-time detection capabilities.[5][15] The integration of these sensors into microfluidic "lab-on-a-chip" devices further enables miniaturization and automation for field use.[5]

Troubleshooting Guides

Gas Chromatography (GC) Methods
Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape or Tailing 1. Active sites in the inlet liner or column. 2. Column contamination from sample matrix. 3. Inappropriate column phase for polar analytes.1. Use a deactivated inlet liner; trim the first few centimeters of the column.[16] 2. Implement a more rigorous sample clean-up procedure (e.g., SPE).[16] 3. Ensure the column (e.g., DB-1701) is suitable for chlorinated pesticide analysis.[16]
Loss of Signal/Sensitivity 1. Contamination of the inlet or the front of the analytical column by high-boiling compounds from the sample matrix (e.g., oils, fats).[16] 2. Degradation of the analyte on the column. 3. Detector contamination or malfunction.1. Perform inlet maintenance: replace the liner and septum. Trim 10-15 cm from the front of the column or replace the guard column.[16] 2. Lower the injection port temperature. 3. Clean or service the detector according to the manufacturer's instructions.
Inconsistent Retention Times 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system (e.g., septum, fittings). 3. Column aging or degradation.1. Check the gas supply and regulators. Verify flow rate at the detector. 2. Perform a leak check. 3. Condition the column or replace it if necessary.
Co-elution with Interfering Compounds 1. Insufficient chromatographic resolution. 2. Complex sample matrix.1. Optimize the temperature program (slower ramp rate). 2. Use a more selective detector (e.g., MS instead of FID).[9] 3. Enhance sample clean-up to remove interfering substances.[1]
Electrochemical and Biosensor Methods
Issue Potential Cause(s) Recommended Solution(s)
Low Sensitivity / Weak Signal 1. Insufficient loading of the biorecognition element (e.g., enzyme, antibody). 2. Poor conductivity of the electrode material. 3. Inefficient electron transfer.1. Optimize immobilization protocol. Use nanomaterials (e.g., AuNPs, graphene) to increase surface area and loading.[4][17] 2. Modify the electrode surface with highly conductive nanomaterials.[18] 3. Incorporate mediators to facilitate electron transfer.
Poor Reproducibility (High RSD) 1. Inconsistent electrode surface modification. 2. Instability of the immobilized biological component. 3. Variations in sample matrix.1. Standardize the electrode fabrication and modification process. Screen-printed electrodes can offer better consistency.[5] 2. Optimize storage conditions (pH, temperature) for the biosensor. Use cross-linkers like glutaraldehyde (B144438) to stabilize the enzyme.[6] 3. Implement a standardized sample pre-treatment step.
Signal Drift or Instability 1. Leaching of the biorecognition element from the electrode surface. 2. Fouling of the electrode surface by sample components (matrix effect). 3. Degradation of the enzyme or antibody over time.1. Use covalent immobilization techniques for a more stable attachment. 2. Incorporate anti-fouling layers (e.g., polyethylene (B3416737) glycol) on the electrode. Pre-treat complex samples to remove interfering substances.[4] 3. Store sensors properly when not in use and check for loss of activity.
Non-specific Binding 1. Interfering compounds in the sample binding to the sensor surface. 2. Cross-reactivity of the antibody or inhibition of the enzyme by other compounds.1. Block unoccupied sites on the electrode surface using agents like bovine serum albumin (BSA). 2. Test the sensor's selectivity against structurally similar compounds. For enzyme sensors, organophosphate hydrolase can be coupled with AChE to improve selectivity.[10]

Quantitative Data on Detection Methods

The sensitivity of a method is typically defined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The table below summarizes the performance of various methods for this compound detection.

Method Matrix LOD LOQ Reference
GC-tandem MSWater4 ng/L-[7]
Stir-bar sorptive extraction-GC-MSWater4.3 ng/L-[7]
LC-tandem MSWater10 ng/L-[7]
LC-MS/MSLiver5.76 µg/kg (0.005 µM)-[19]
HPLC-DADWine0.03–0.27 µg/mL0.10–0.81 µg/mL[2]
GC/FPDCattle/Chicken Tissue0.001 ppm-[20]
GC/ECDSoil~0.02 ppm-[1]
Electrochemical Immunosensor (for OP)Spiked Vegetables0.070 pg/mL-[4]
Enzyme Biosensor (AChE inhibition)Buffer0.1 nM-[10]

Note: LOD/LOQ values can vary significantly based on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Protocol: High-Sensitivity GC-MS Analysis of this compound in Water

This protocol is based on methodologies combining solid-phase extraction with GC-MS.[7]

1. Materials and Reagents:

  • This compound standard

  • Internal standard (e.g., this compound-d10)

  • Methanol, Dichloromethane (pesticide residue grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Nitrogen gas supply for evaporation

  • GC-MS system with a capillary column suitable for organophosphates (e.g., DB-5ms)

2. Sample Preparation (SPE):

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of Dichloromethane, followed by 5 mL of Methanol, and finally 10 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Take a 500 mL water sample, add the internal standard, and pass it through the conditioned SPE cartridge at a flow rate of ~5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

  • Drying: Dry the cartridge by passing nitrogen gas through it for 15 minutes.

  • Elution: Elute the trapped analytes with 2 x 4 mL of Dichloromethane.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen at 35°C.

3. GC-MS Analysis:

  • Injection: Inject 1 µL of the concentrated extract into the GC-MS.

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at 1.0 mL/min

    • Oven Program: Start at 70°C, hold for 2 min, ramp to 200°C at 25°C/min, then ramp to 280°C at 10°C/min, and hold for 5 min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions for this compound (e.g., m/z 323, 358, 267) and the internal standard.

4. Quantification:

  • Create a calibration curve using standards prepared in a clean solvent.

  • Quantify the this compound concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol: Acetylcholinesterase (AChE) Inhibition Biosensor

This protocol outlines the fabrication of a basic amperometric biosensor for this compound detection.

1. Materials and Reagents:

  • Screen-Printed Carbon Electrode (SPCE)

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine (ATCh) substrate

  • Bovine Serum Albumin (BSA)

  • Glutaraldehyde solution (2.5%)

  • Phosphate buffer solution (PBS, pH 7.4)

  • Electrochemical workstation

2. Electrode Modification:

  • Drop-cast 5 µL of AChE solution (1 mg/mL in PBS) onto the working area of the SPCE.

  • Allow it to dry at room temperature for 1 hour.

  • To prevent non-specific binding, add 5 µL of BSA solution (1%) and let it dry.

  • Expose the electrode to glutaraldehyde vapor for 20 minutes to cross-link and immobilize the enzyme.

  • Rinse gently with PBS to remove any unbound enzyme. Store the modified electrode at 4°C when not in use.

3. Electrochemical Detection:

  • Baseline Measurement: Place the modified electrode in an electrochemical cell containing 10 mL of PBS. Add the substrate ATCh to a final concentration of 1 mM. Record the stable oxidation current of thiocholine (B1204863) (the product of the enzymatic reaction) at a fixed potential (e.g., +0.4 V). This is the initial activity (I₀).

  • Inhibition Step: Incubate the electrode in the sample solution suspected of containing this compound for a fixed time (e.g., 10 minutes).

  • Activity Measurement: After incubation, rinse the electrode with PBS and place it back into a fresh ATCh solution. Record the new stable current (I₁).

  • Calculation: The degree of inhibition can be calculated as: Inhibition (%) = [(I₀ - I₁) / I₀] * 100. The inhibition percentage is correlated with the concentration of this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Water/Soil Sample Spike Spike with Internal Standard Sample->Spike SPE Solid-Phase Extraction (Concentration & Clean-up) Spike->SPE Elute Elution SPE->Elute Concentrate Evaporation & Reconstitution Elute->Concentrate Inject GC-MS Injection Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (SIM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Calibrate Calibration Curve Generation Calibrate->Quantify Report Final Report Quantify->Report

Caption: General workflow for this compound analysis using GC-MS.

AChE_Inhibition_Pathway cluster_normal Normal Enzymatic Reaction cluster_inhibition Inhibition by this compound AChE_active Active AChE (Enzyme) Thiocholine Thiocholine (Product) AChE_active->Thiocholine hydrolyzes CFVP This compound (Inhibitor) AChE_inhibited Inhibited AChE (Inactive Enzyme) ATCh Acetylthiocholine (Substrate) ATCh->AChE_active binds to Signal Electrochemical Signal (Current Measured) Thiocholine->Signal is oxidized, generating CFVP->AChE_active binds irreversibly to Reduced_Signal Reduced/No Signal AChE_inhibited->Reduced_Signal no reaction, results in ATCh_no_bind Acetylthiocholine (Substrate) ATCh_no_bind->AChE_inhibited cannot bind

Caption: Mechanism of Acetylcholinesterase (AChE) inhibition by this compound.

Troubleshooting_Tree Start Issue: Low Sensitivity in GC Analysis Check_Sample Is the sample matrix complex (e.g., soil, fatty tissue)? Start->Check_Sample Check_Peaks Are chromatographic peaks sharp and symmetrical? Check_Sample->Check_Peaks No Sol_Cleanup Action: Improve sample clean-up. Use SPE or GPC. Check_Sample->Sol_Cleanup Yes Check_System Is the system passing a leak check? Check_Peaks->Check_System Yes Sol_Inlet Action: Perform inlet maintenance. Replace liner/septum, trim column. Check_Peaks->Sol_Inlet No (Tailing) Check_Detector Is the detector response stable for standards? Check_System->Check_Detector Yes Sol_Leak Action: Find and fix leak. Check fittings and septum. Check_System->Sol_Leak No Check_Detector->Start No (Contact Support) Sol_Detector Action: Clean and service detector. Check gas flows.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Chlorfenvinphos Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor peak shape issues encountered during the chromatographic analysis of Chlorfenvinphos.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for this compound in gas chromatography (GC)?

Poor peak shape in the GC analysis of this compound, an organophosphate pesticide, is often due to its susceptibility to degradation and interaction with active sites in the chromatographic system. Key causes include:

  • Active Sites: Interaction with active sites in the GC inlet (liner, seals) or the column itself can lead to peak tailing.[1][2] Organophosphorus pesticides are prone to adsorption or degradation on these active surfaces.[1][3]

  • Inlet Temperature: Inappropriate inlet temperature can cause issues. While a sufficiently high temperature is needed for volatilization, excessively high temperatures can lead to thermal degradation of this compound.[4][5] Conversely, a temperature that is too low can result in slow vaporization and broad peaks.

  • Column Contamination: Accumulation of non-volatile matrix components on the column can create active sites and lead to peak tailing and loss of efficiency.[6]

  • Improper Column Installation: A poorly cut or installed column can create dead volume and disturb the sample flow path, resulting in peak broadening or splitting.[2]

  • Column Bleed: High column bleed can contribute to baseline noise and affect peak integration, indirectly impacting perceived peak shape.

Q2: How can I improve the peak shape of this compound in high-performance liquid chromatography (HPLC)?

In HPLC, poor peak shape for this compound can be attributed to several factors related to the mobile phase, stationary phase, and system setup.

  • Mobile Phase pH: The pH of the mobile phase can influence the ionization state of this compound and residual silanols on the column packing, affecting peak shape. Optimizing the pH can minimize secondary interactions.

  • Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion, including fronting or splitting.[7][8]

  • Column Choice: The choice of HPLC column is critical. For polar pesticides, specialized columns are often required to achieve good retention and peak shape.[9]

  • Column Contamination and Degradation: Similar to GC, column contamination can lead to poor peak shapes.[7] Degradation of the stationary phase, especially at extreme pH values, can also be a cause.

  • Extra-column Volume: Excessive tubing length or large-diameter fittings can contribute to band broadening and result in wider peaks.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific peak shape problems encountered during this compound analysis.

Issue 1: Peak Tailing in GC Analysis

Peak tailing is a common issue in the analysis of active compounds like this compound.

Troubleshooting Workflow for Peak Tailing in GC

start Peak Tailing Observed for this compound check_liner Inspect and Replace GC Inlet Liner - Use a deactivated, inert liner. start->check_liner check_septum Replace Septum check_liner->check_septum check_seals Use Inert Inlet Seals (e.g., gold-plated) check_septum->check_seals trim_column Trim 15-30 cm from the front of the column check_seals->trim_column check_temp Optimize Inlet Temperature - Start around 250 °C and evaluate. trim_column->check_temp new_column Install a New, Inert GC Column - e.g., DB-5ms Ultra Inert check_temp->new_column resolution Peak Shape Improved? new_column->resolution end Problem Resolved resolution->end Yes further_investigation Contact Technical Support resolution->further_investigation No

Caption: A step-by-step guide to troubleshooting peak tailing for this compound in GC.

Detailed Steps:

  • Inlet Maintenance: The GC inlet is a primary source of activity.

    • Liner: Replace the inlet liner with a new, deactivated (inert) one. Glass wool in the liner can sometimes be a source of activity.[1]

    • Septum: A cored or degraded septum can release particles into the inlet, creating active sites. Replace the septum regularly.

    • Seals: Use inert inlet seals, such as gold-plated seals, to minimize contact of the analyte with active metal surfaces.[1]

  • Column Maintenance:

    • Trimming: If the front of the column is contaminated, trimming 15-30 cm can restore peak shape.

    • New Column: If trimming does not help, the column may be irreversibly damaged. Replace it with a new, high-quality inert column, such as an Agilent J&W DB-5ms Ultra Inert column, which is designed for the analysis of active pesticides.[3][10]

  • Method Parameter Optimization:

    • Inlet Temperature: An unoptimized inlet temperature can cause issues. A good starting point is 250 °C.[5] If degradation is suspected, a lower temperature may be beneficial. If peak broadening is observed, a slightly higher temperature might be necessary to ensure complete volatilization.

Issue 2: Peak Fronting in GC Analysis

Peak fronting is typically caused by column overload or an inappropriate injection technique.

Troubleshooting Workflow for Peak Fronting in GC

start Peak Fronting Observed reduce_conc Reduce Sample Concentration - Dilute the sample. start->reduce_conc reduce_vol Reduce Injection Volume reduce_conc->reduce_vol check_solvent Ensure Solvent is Appropriate for the Column reduce_vol->check_solvent check_column Check for Column Damage (voids) check_solvent->check_column resolution Peak Shape Improved? check_column->resolution end Problem Resolved resolution->end Yes replace_column Replace Column resolution->replace_column No

Caption: A workflow to diagnose and resolve peak fronting in GC.

Detailed Steps:

  • Reduce Analyte Concentration: Dilute the sample to ensure that the amount of this compound injected does not overload the column.

  • Reduce Injection Volume: Injecting a smaller volume can also alleviate column overload.

  • Check Solvent Compatibility: Ensure that the sample solvent is compatible with the stationary phase of the column.

  • Inspect Column: A void or channel in the column packing can lead to peak fronting. If suspected, the column may need to be replaced.[11]

Issue 3: Split Peaks in GC or HPLC Analysis

Split peaks can be caused by a variety of issues in both GC and HPLC.

Troubleshooting Workflow for Split Peaks

start Split Peaks Observed check_injection Review Injection Technique - GC: Check syringe speed - HPLC: Ensure proper sample dissolution start->check_injection check_column_install Check Column Installation - Ensure proper cuts and connections check_injection->check_column_install check_inlet_blockage Check for Inlet/Column Frit Blockage check_column_install->check_inlet_blockage check_solvent_mismatch HPLC: Ensure Sample Solvent is Weaker than or Equal to Mobile Phase check_inlet_blockage->check_solvent_mismatch resolution Peak Shape Improved? check_solvent_mismatch->resolution end Problem Resolved resolution->end Yes further_investigation Further Investigation Needed resolution->further_investigation No

Caption: A guide to troubleshooting the causes of split peaks.

Detailed Steps:

  • Injection Technique (GC): A fast injection speed with an empty liner can sometimes cause split peaks. Using a liner with glass wool or reducing the injection speed may help.

  • Column Installation: Improperly installed columns with poor connections can create a disturbed flow path. Reinstall the column carefully.

  • Blockages: A partially blocked inlet liner, guard column, or column inlet frit can cause the sample to be introduced onto the column unevenly, leading to split peaks.

  • Solvent Mismatch (HPLC): Injecting a sample in a solvent that is much stronger than the mobile phase is a common cause of split peaks in HPLC.[7] The sample should ideally be dissolved in the mobile phase.

Experimental Protocols

Protocol 1: Routine Inlet Maintenance for GC Analysis of this compound

Objective: To minimize active sites in the GC inlet to prevent peak tailing and analyte degradation.

Materials:

  • New, deactivated inlet liner (e.g., Agilent Ultra Inert liner)

  • New septum

  • New O-rings

  • Inert inlet seal (e.g., gold-plated)

  • Lint-free gloves

  • Forceps

Procedure:

  • Cool the GC inlet to a safe temperature (e.g., < 50 °C).

  • Turn off the carrier gas flow to the inlet.

  • Wearing lint-free gloves, carefully remove the septum nut and the old septum.

  • Unscrew the inlet retaining nut and remove the inlet liner and O-ring using forceps.

  • Remove the inlet seal.

  • Wipe the metal surfaces of the inlet with a solvent-moistened, lint-free cloth if necessary.

  • Install the new inert inlet seal.

  • Place the new O-ring on the new deactivated liner.

  • Insert the new liner into the inlet and secure it with the retaining nut.

  • Install the new septum and tighten the septum nut.

  • Restore the carrier gas flow and perform a leak check.

  • Heat the inlet to the desired operating temperature and allow it to equilibrate before analysis.

Protocol 2: Mobile Phase Optimization for HPLC Analysis of this compound

Objective: To improve peak shape by optimizing the mobile phase composition.

Materials:

  • HPLC system with a C18 column

  • This compound standard solution

  • HPLC-grade water

  • HPLC-grade organic solvent (e.g., acetonitrile (B52724) or methanol)

  • Acid modifier (e.g., formic acid or phosphoric acid)

  • Buffer salts (if necessary)

Procedure:

  • Prepare a series of mobile phases with varying pH values. For a C18 column, a common starting point is a mobile phase containing an organic solvent and water with a small amount of acid (e.g., 0.1% formic acid).

  • Prepare mobile phases with pH values of, for example, 2.5, 3.0, and 3.5.

  • Equilibrate the column with the first mobile phase for at least 15-20 column volumes.

  • Inject the this compound standard and record the chromatogram.

  • Evaluate the peak shape (asymmetry factor).

  • Repeat steps 3-5 for each of the prepared mobile phases.

  • Compare the chromatograms to determine the optimal mobile phase composition that provides the best peak shape.

Quantitative Data Summary

The following table summarizes typical GC parameters for the analysis of organophosphate pesticides, including this compound, which can be used as a starting point for method development and troubleshooting.

ParameterTypical Value/ConditionRationale for Good Peak Shape
GC Column Agilent J&W DB-5ms Ultra Inert (or equivalent)Highly inert surface minimizes active sites, reducing peak tailing.[3][10]
Inlet Liner Deactivated, single taper with glass woolPromotes complete vaporization and minimizes interaction with active sites.
Inlet Temperature 250 - 280 °CBalances efficient volatilization with minimizing thermal degradation.[4]
Injection Volume 1 µL (splitless)Smaller volumes reduce the risk of column overload and peak fronting.
Carrier Gas HeliumProvides good efficiency and is inert.
Oven Program Start at a lower temperature (e.g., 70-90 °C) and ramp upAllows for solvent focusing and sharp initial peaks.

This technical support center provides a foundational guide for troubleshooting poor peak shape in this compound chromatography. For more complex issues, consulting the instrument manufacturer's resources or contacting their technical support is recommended.

References

Optimizing extraction efficiency of Chlorfenvinphos from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of Chlorfenvinphos from complex samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the application of common extraction techniques for this compound analysis.

Solid-Phase Extraction (SPE) Troubleshooting

Question: Why am I observing low recovery of this compound with my SPE method?

Answer: Low recovery of this compound during solid-phase extraction can stem from several factors. A primary reason is an inappropriate choice of sorbent material.[1][2] this compound is a moderately non-polar organophosphate pesticide, making reversed-phase sorbents like C18 or polymeric sorbents a suitable choice for aqueous samples.[3] If the sorbent is too polar, this compound may not be adequately retained from the sample matrix. Conversely, if the sorbent is too non-polar, elution can be challenging.

Another common issue is the composition and volume of the elution solvent.[1] The solvent must be strong enough to displace this compound from the sorbent. A mixture of a polar and a non-polar solvent, such as acetonitrile (B52724) and ethyl acetate (B1210297), is often effective. It is crucial to ensure the elution volume is sufficient to completely pass through the sorbent bed and collect the analyte.

The pH of the sample and elution solvent can also significantly impact recovery. This compound is most stable in neutral to slightly acidic conditions.[4] High pH can lead to alkaline hydrolysis, degrading the pesticide before it can be eluted.[5][6] Adjusting the sample pH to a range of 5.5-6.5 is often ideal.[7]

Finally, inconsistent flow rates during sample loading and elution can lead to variable and low recoveries. A slow and consistent flow rate during sample loading ensures adequate interaction between this compound and the sorbent. During elution, a slower flow rate allows sufficient time for the solvent to desorb the analyte.[2]

Question: My SPE cartridge is clogging when I process soil or sediment samples. How can I prevent this?

Answer: Clogging of SPE cartridges with soil and sediment samples is a frequent problem due to the presence of particulate matter. To mitigate this, pre-treatment of the sample is essential. Centrifugation of the initial sample extract at a high speed can effectively pellet the solid particles, allowing the supernatant to be loaded onto the SPE cartridge without causing a blockage. Alternatively, filtering the sample extract through a syringe filter (e.g., 0.45 µm) prior to SPE can also remove fine particulates.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Troubleshooting

Question: I am experiencing poor phase separation after the salting-out step in my QuEChERS protocol for fatty food samples. What can I do?

Answer: Poor phase separation in the QuEChERS method, especially with fatty matrices, is a common challenge. This is often due to the formation of emulsions. One effective solution is to centrifuge the sample at a higher speed or for a longer duration to facilitate a more distinct separation of the organic and aqueous layers.

The choice and amount of salt can also influence phase separation. The original QuEChERS method utilizes magnesium sulfate (B86663) and sodium chloride. For particularly problematic matrices, adjusting the salt composition or using pre-packaged salt mixtures designed for specific food types can improve results.

For high-fat samples, a freezing step can be beneficial. After the initial extraction and salting out, placing the sample in a freezer for a short period can help to solidify the lipids, making it easier to decant the acetonitrile layer.

Question: My final extract after QuEChERS cleanup still shows significant matrix effects in LC-MS/MS analysis. How can I improve the cleanup?

Answer: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS, are a significant issue when analyzing complex samples.[8][9][10] If the standard dispersive SPE (d-SPE) cleanup in the QuEChERS protocol is insufficient, several strategies can be employed.

The choice of d-SPE sorbent is critical. For samples with high fat content, a sorbent containing C18 is recommended to remove non-polar interferences.[11] For pigmented samples like spinach, graphitized carbon black (GCB) can be effective in removing pigments, but it may also retain planar pesticides, so its use should be evaluated carefully. Primary secondary amine (PSA) is commonly used to remove fatty acids, sugars, and other polar interferences. A combination of these sorbents may be necessary for very complex matrices.

If d-SPE is still not providing a clean enough extract, a cartridge-based SPE cleanup step can be used after the initial QuEChERS extraction.[12] This provides a more thorough cleanup but may lead to some loss of the analyte, so recovery should be carefully validated.

Diluting the final extract can also help to mitigate matrix effects by reducing the concentration of co-eluting matrix components.[10] However, this will also reduce the concentration of this compound, so it is important to ensure that the analytical method has sufficient sensitivity.

Liquid-Liquid Extraction (LLE) Troubleshooting

Question: I am struggling with emulsion formation during the liquid-liquid extraction of this compound from biological fluids. How can I break the emulsion?

Answer: Emulsion formation is a frequent problem in LLE, particularly with protein-rich biological samples like blood plasma.[13] There are several techniques to address this issue. The addition of a saturated salt solution (salting out), such as sodium chloride, can increase the polarity of the aqueous phase and help to break the emulsion.[13]

Gentle mixing of the two phases by swirling or slow inversion of the separatory funnel, rather than vigorous shaking, can prevent the formation of stable emulsions.[13] If an emulsion does form, allowing the mixture to stand for a period or gently tapping the side of the funnel can sometimes be sufficient for it to dissipate.

Centrifugation is another effective method to break emulsions. The g-force will help to separate the layers more distinctly. For stubborn emulsions, filtering the mixture through a bed of glass wool or a phase separation paper can be effective.

Question: My recovery of this compound is low when extracting from fatty tissues using LLE. What could be the cause?

Answer: Low recovery of this compound from fatty tissues is often due to its partitioning into the lipid phase, which may not be fully extracted by the chosen organic solvent. The selection of an appropriate extraction solvent or a combination of solvents is crucial. A solvent mixture with a polarity that is optimized for both the analyte and the matrix can improve extraction efficiency. For fatty matrices, a two-step extraction process with a mixture of ethyl acetate and acetonitrile has been shown to improve the recovery of lipophilic pesticides.

To enhance the release of this compound from the matrix, homogenization of the tissue sample is critical. Using a high-speed homogenizer ensures a larger surface area for the solvent to interact with the sample.[13]

The pH of the aqueous phase can also play a role. Maintaining a neutral to slightly acidic pH can ensure the stability of this compound during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What are the most common extraction methods for this compound from complex samples?

A1: The most commonly employed methods for extracting this compound from complex matrices such as soil, water, food, and biological samples are Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Liquid-Liquid Extraction (LLE).[14][15]

Q2: How do I choose the right SPE sorbent for this compound extraction?

A2: For the extraction of a moderately non-polar compound like this compound from aqueous samples, a reversed-phase sorbent is generally recommended.[3] C18-bonded silica (B1680970) is a common choice. Polymeric sorbents can also offer good retention and recovery. The selection should be based on the specific sample matrix and the desired level of cleanup.[7]

Q3: Can the QuEChERS method be used for soil and sediment samples?

A3: Yes, the QuEChERS method can be adapted for soil and sediment samples, although it was originally developed for fruits and vegetables.[16] Modifications are often necessary, such as adjusting the sample-to-water ratio to ensure efficient extraction.[16] The cleanup step may also need to be optimized to handle the different types of interferences present in soil compared to food matrices.

Q4: What is the impact of pH on the stability and extraction of this compound?

A4: this compound is susceptible to hydrolysis, particularly under alkaline conditions (high pH).[4][6] Therefore, maintaining a neutral to slightly acidic pH during sample storage and extraction is crucial to prevent its degradation and ensure accurate quantification. A pH range of 5.5 to 6.5 is often considered optimal for the stability of many pesticides, including organophosphates.[7][17]

Q5: How can I minimize matrix effects when analyzing this compound by LC-MS/MS?

A5: Minimizing matrix effects is critical for accurate quantification by LC-MS/MS.[8][9] Several strategies can be employed:

  • Effective Sample Cleanup: Utilize appropriate cleanup techniques like d-SPE in QuEChERS or a thorough SPE protocol to remove interfering matrix components.[8][12]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for signal suppression or enhancement.

  • Isotope-Labeled Internal Standards: Use a stable isotope-labeled analog of this compound as an internal standard to correct for variations in extraction recovery and matrix effects.

  • Chromatographic Separation: Optimize the liquid chromatography method to separate this compound from co-eluting matrix components.[18]

  • Sample Dilution: Dilute the final extract to reduce the concentration of matrix components, although this requires a sensitive analytical method.[10]

Data Presentation

Table 1: Comparison of Extraction Methods for this compound from Various Matrices

Extraction MethodSample MatrixRecovery (%)Analytical MethodReference
Solid-Phase Extraction (SPE)Drinking and Surface Water52Thermospray LC/MS[19]
Solvent ExtractionWater99GC/NPD, FPD[19]
Solvent ExtractionSediments96GC/NPD, FPD[19]
Solvent ExtractionSoil97GC/NPD, FPD[19]
Solvent ExtractionSoil95-115GC/ECD[19]
Ultrasonic ExtractionSoil95 (average)GC[19]
Solvent ExtractionAnimal Tissue (Beef Fat)73-87GC/Thermoionic Detection[19]
Solvent ExtractionMilk84-105GC/Thermoionic Detection[19]
Solvent ExtractionFruits and Vegetables90.5Capillary GC/FPD; GC/MS[19]
Solvent ExtractionVegetables85-97 (average)GC[19]
Solvent ExtractionFoods72-101Capillary GC/FPD; GC/MS[19]
Adsorption onto FlorisilFruits and Vegetables80-89Capillary GC/PFD or NPD[19]
Soxhlet ExtractionFruit (Apples)98Capillary GC/NPD[19]
Solvent ExtractionLipid-containing Crops79Capillary GC/FPD[19]
Solvent ExtractionMilk81-96GC/FPD or Thermoionic Detector; TLC[19]
Solvent ExtractionHuman Milk, Cervical Fluid, Sperm FluidNo dataGC/NPD[20]
Solvent ExtractionRat Liver, Muscle, Whole Blood92 (muscle, liver)GC/Thermoionic Detection[20]
Solvent ExtractionRat Liver, Blood84-96TLC/Enzyme-inhibition Detection[20]
Solvent PartitionCattle and Chicken Tissues/Feces83-100GC/FPD[20]
Solvent ExtractionUrine (Desethyl this compound metabolite)97GC/FPD

Experimental Protocols

Detailed Protocol for Solid-Phase Extraction (SPE) of this compound from Water

This protocol is a general guideline and may require optimization for specific water matrices.

  • Sample Pre-treatment:

    • Collect a 500 mL water sample in a clean glass container.

    • If the sample contains suspended solids, centrifuge at 4000 rpm for 10 minutes and decant the supernatant for extraction. Alternatively, filter the sample through a 0.7 µm glass fiber filter.

    • Adjust the pH of the water sample to approximately 6.0 using dilute hydrochloric acid or sodium hydroxide.[4]

  • SPE Cartridge Conditioning:

    • Select a C18 SPE cartridge (e.g., 500 mg).

    • Condition the cartridge by passing 5 mL of methanol (B129727) through it, followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated 500 mL water sample onto the conditioned SPE cartridge at a slow and steady flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

    • Dry the cartridge by applying a vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge with 5-10 mL of a suitable organic solvent mixture, such as ethyl acetate/acetonitrile (1:1, v/v).

    • Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., hexane (B92381) or mobile phase for LC).

  • Analysis:

    • Analyze the reconstituted sample by GC or LC with a suitable detector (e.g., NPD, FPD, or MS).

Detailed Protocol for QuEChERS Extraction of this compound from Soil

This protocol is adapted for soil matrices and may need further optimization based on soil type.[16]

  • Sample Preparation:

    • Air-dry the soil sample and sieve it to remove large debris.

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • If the soil is very dry, add a specific amount of water to achieve a total water content that facilitates efficient extraction (this may require pre-determination of the soil's moisture content).

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add the appropriate QuEChERS salt packet (e.g., containing 4 g MgSO₄ and 1 g NaCl).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing the d-SPE sorbent. For soil, a combination of 50 mg PSA and 50 mg C18 with 150 mg MgSO₄ can be effective.

    • Vortex the tube for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

  • Final Extract Preparation:

    • Carefully transfer the supernatant (the final extract) into an autosampler vial.

  • Analysis:

    • Analyze the extract by GC-MS or LC-MS/MS. Due to the complexity of the soil matrix, matrix-matched standards are highly recommended for accurate quantification.

Detailed Protocol for Liquid-Liquid Extraction (LLE) of this compound from Fatty Tissues

This protocol is a general guideline for extracting this compound from high-fat biological tissues.

  • Sample Homogenization:

    • Weigh 2 g of the tissue sample into a homogenizer tube.

    • Add 8 mL of water and homogenize at high speed until a uniform slurry is obtained.

  • Extraction:

    • Transfer the homogenate to a 50 mL centrifuge tube.

    • Add 10 mL of a 1:1 (v/v) mixture of ethyl acetate and acetonitrile.

    • Vortex for 2 minutes.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Vortex for another 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

  • Phase Separation and Collection:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step on the remaining aqueous layer with another 10 mL of the ethyl acetate/acetonitrile mixture.

    • Combine the organic extracts.

  • Cleanup (Optional but Recommended):

    • For very fatty samples, a cleanup step may be necessary. Pass the combined organic extract through a small column packed with Florisil or perform a dispersive SPE cleanup with C18 sorbent.

  • Concentration and Reconstitution:

    • Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of hexane or another suitable solvent for analysis.

  • Analysis:

    • Analyze the final extract by GC or LC with an appropriate detector.

Visualizations

SPE_Troubleshooting start Start: Low this compound Recovery in SPE sorbent Is the sorbent appropriate? (e.g., C18 for aqueous samples) start->sorbent elution Is the elution solvent strong enough and volume sufficient? sorbent->elution Yes change_sorbent Solution: Select a more appropriate sorbent (e.g., C18 or polymeric). sorbent->change_sorbent No ph Is the sample/solvent pH neutral to slightly acidic? elution->ph Yes optimize_elution Solution: Increase solvent strength or volume. (e.g., use ethyl acetate/acetonitrile) elution->optimize_elution No flow_rate Are flow rates slow and consistent? ph->flow_rate Yes adjust_ph Solution: Adjust pH to 5.5-6.5. ph->adjust_ph No control_flow Solution: Use a vacuum manifold or syringe pump for precise flow control. flow_rate->control_flow No end_node Problem Resolved flow_rate->end_node Yes change_sorbent->start optimize_elution->start adjust_ph->start control_flow->start

Caption: Troubleshooting workflow for low this compound recovery in SPE.

QuEChERS_Cleanup_Optimization start Start: Significant Matrix Effects in QuEChERS Extract dspe_sorbent Is the d-SPE sorbent combination optimal for the matrix? start->dspe_sorbent cleanup_sufficient Is d-SPE providing enough cleanup? dspe_sorbent->cleanup_sufficient Yes optimize_sorbent Solution: Add C18 for fats or GCB for pigments to the d-SPE tube. dspe_sorbent->optimize_sorbent No sensitivity Is the analytical method sensitive enough for dilution? cleanup_sufficient->sensitivity Yes use_spe_cartridge Solution: Implement a post-extraction SPE cleanup step. cleanup_sufficient->use_spe_cartridge No dilute_extract Solution: Dilute the final extract to reduce matrix component concentration. sensitivity->dilute_extract Yes improve_sensitivity Solution: Enhance instrument sensitivity before dilution. sensitivity->improve_sensitivity No optimize_sorbent->start use_spe_cartridge->start end_node Matrix Effects Minimized dilute_extract->end_node improve_sensitivity->sensitivity

Caption: Optimizing QuEChERS cleanup to minimize matrix effects.

References

Stability of Chlorfenvinphos in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Chlorfenvinphos under various storage conditions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue: Accelerated Degradation of this compound in Aqueous Solution

  • Question: My this compound standard solution is showing rapid degradation. What could be the cause?

  • Answer: The stability of this compound in aqueous solutions is highly dependent on pH and temperature.[1]

    • Alkaline Hydrolysis: this compound is unstable in alkaline conditions.[2] At a pH of 13 and 20°C, 50% of the compound can be lost in just 1.28 hours. Check the pH of your solution. If it is alkaline, neutralize it or buffer it to a neutral or slightly acidic pH.

    • High Temperature: Elevated temperatures accelerate hydrolysis.[1] Ensure your solutions are stored at recommended temperatures (e.g., refrigerated or at room temperature, protected from heat sources).

    • Troubleshooting Steps:

      • Measure the pH of your solution. If it is above 7, adjust it to a neutral or slightly acidic pH using a suitable buffer.

      • Verify the storage temperature. Avoid storing solutions at elevated temperatures.

      • Prepare fresh solutions using high-purity water and solvents.

Issue: Inconsistent Results in Soil Stability Studies

  • Question: I am observing variable degradation rates of this compound in my soil experiments. Why is this happening?

  • Answer: The degradation of this compound in soil is a complex process influenced by multiple factors.[1]

    • Soil Type and Organic Matter: Persistence varies significantly with soil type. It is more persistent in peat soils with high organic matter compared to sandy soils.[1]

    • Soil Moisture: Drier soil conditions can lead to higher residues of this compound.[1]

    • Temperature: Degradation slows down significantly at low temperatures (below 6-7°C).[1]

    • Microbial Activity: Biodegradation is a major pathway for this compound loss in soil. Repeated applications can enhance microbial degradation.[1] Sterilized soil will show a much slower degradation rate.[1]

    • Troubleshooting Steps:

      • Characterize your soil type, including organic matter content and pH.

      • Ensure consistent soil moisture levels across your experimental replicates.

      • Maintain a constant and controlled temperature during the incubation period.

      • If using sterilized soil, ensure the sterilization process was effective. For non-sterile soil, be aware of the potential for microbial degradation.

Frequently Asked Questions (FAQs)

  • What are the optimal storage conditions for a this compound stock solution?

    • For long-term stability, it is recommended to store this compound stock solutions in glass or polyethylene-lined containers in a cool, dark place.[3] Solutions are typically prepared in organic solvents like acetone, xylene, or ethanol, in which this compound is miscible.[3]

  • How does pH affect the stability of this compound in water?

    • This compound is most stable in neutral to acidic aqueous solutions. It undergoes rapid hydrolysis under strongly alkaline conditions.[2]

  • What is the half-life of this compound in water?

    • The half-life is highly dependent on pH and temperature. At 20-30°C, the half-life is approximately 170 days at pH 6 and 80 days at pH 8.[1] At 38°C, the half-life is greater than 700 hours (>29 days) at pH 1.1 and greater than 400 hours (>17 days) at pH 9.1.[3]

  • Is this compound sensitive to light?

    • Yes, this compound can be degraded by photolysis. Studies have shown that it can be decomposed using photo-Fenton processes, which involve UV light.[4] Therefore, it is advisable to protect solutions from direct sunlight or strong artificial light.

Data on this compound Stability

Table 1: Hydrolytic Stability of this compound in Water

pHTemperature (°C)Half-life
1.138>700 hours (>29 days)[3]
620-30170 days[1]
820-3080 days[1]
9.138>400 hours (>17 days)[3]
13201.28 hours (for 50% loss)

Table 2: Persistence of this compound in Soil

Soil TypeTemperature (°C)Half-life
Sandy Loam (Natural)314 weeks[5]
Sandy Loam (Natural)156 weeks[5]
Sandy Loam (Natural)28~2 weeks[5]
Muck (Natural)3>24 weeks[5]
Muck (Natural)1511 weeks[5]
Muck (Natural)283 weeks[5]
Sandy Loam (Sterile)28>24 weeks (86% remaining)[5]

Experimental Protocols

Protocol 1: Hydrolysis Study of this compound

This protocol is a general guideline based on OECD Guideline 111 for testing the hydrolysis of chemicals as a function of pH.

  • Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

  • Preparation of Test Solutions: Prepare a stock solution of this compound in a water-miscible solvent (e.g., acetonitrile). Spike the buffer solutions with the stock solution to a final concentration suitable for analysis (e.g., 1-10 µg/L). The concentration of the organic solvent should be minimal (typically <1%).

  • Incubation: Incubate the test solutions in the dark at a constant temperature (e.g., 25°C or 50°C).

  • Sampling: Withdraw aliquots from each test solution at appropriate time intervals. The frequency of sampling will depend on the expected rate of hydrolysis.

  • Sample Analysis:

    • Extract this compound from the aqueous samples using a suitable method such as liquid-liquid extraction with an organic solvent (e.g., dichloromethane) or solid-phase extraction (SPE).[4]

    • Analyze the extracts using a validated analytical method, such as Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD) or a Flame Photometric Detector (FPD), or High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]

  • Data Analysis: Determine the concentration of this compound at each time point. Calculate the rate of hydrolysis and the half-life at each pH.

Protocol 2: Photodegradation Study of this compound in Water

This protocol outlines a general procedure for assessing the photodegradation of this compound in water.

  • Preparation of Test Solution: Prepare an aqueous solution of this compound in high-purity water.

  • Experimental Setup:

    • Use a photoreactor equipped with a suitable light source (e.g., a xenon lamp or a mercury lamp) that simulates sunlight.

    • Place the test solution in a quartz reaction vessel to allow for the transmission of UV light.

    • Maintain a constant temperature using a water bath.

    • Include a dark control (a vessel wrapped in aluminum foil) to differentiate between photodegradation and other degradation processes.

  • Irradiation: Expose the test solution to the light source for a defined period.

  • Sampling: Collect samples at various time points during the irradiation.

  • Sample Analysis: Analyze the samples for the concentration of this compound using a suitable analytical method as described in Protocol 1.

  • Data Analysis: Calculate the rate of photodegradation and the half-life of this compound under the specific light conditions.

Visualizations

Experimental_Workflow_Hydrolysis_Study cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Buffer Solutions (pH 4, 7, 9) C Spike Buffers with Stock Solution A->C B Prepare this compound Stock Solution B->C D Incubate in Dark at Constant Temperature C->D E Sample at Time Intervals D->E F Extract this compound (LLE or SPE) E->F G Analyze by GC or HPLC F->G H Calculate Half-life G->H

Workflow for a this compound hydrolysis study.

Logical_Relationships_Stability cluster_factors Factors Affecting Stability cluster_outcomes Degradation Outcomes pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature Temp->Hydrolysis Biodegradation Biodegradation Temp->Biodegradation Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Matrix Matrix (Water, Soil, Formulation) Matrix->Hydrolysis Matrix->Biodegradation

Factors influencing this compound degradation.

References

Preventing degradation of Chlorfenvinphos during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Chlorfenvinphos during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation during sample preparation?

A1: The primary factors contributing to the degradation of this compound are:

  • pH: this compound is highly susceptible to hydrolysis under alkaline conditions (pH > 8). It is most stable in neutral to slightly acidic environments.

  • Temperature: Elevated temperatures can accelerate the rate of hydrolysis and other degradation pathways.

  • Enzymatic Activity: In biological samples (e.g., tissue, blood), enzymes such as esterases can rapidly metabolize this compound.

  • Solvent Type: The choice of solvent can influence the stability of this compound. While it is miscible with many common organic solvents, its stability can vary.

  • Light Exposure: Although direct photolysis is generally considered negligible, prolonged exposure to UV light should be avoided as a precautionary measure.

Q2: What is the optimal pH range for working with this compound?

A2: To minimize degradation, it is crucial to maintain a neutral to slightly acidic pH (pH 4-7) throughout the sample preparation process.[1][2] this compound hydrolyzes slowly in neutral, acidic, and slightly alkaline aqueous solutions but degrades rapidly in strongly alkaline solutions.[3]

Q3: How should I store my samples to prevent this compound degradation?

A3: Proper storage is critical for maintaining the integrity of your samples:

  • Temperature: Samples should be stored frozen, ideally at or below -20°C, to slow down both chemical and enzymatic degradation.

  • Light: Store samples in amber vials or in the dark to protect from potential photodegradation.

  • pH: For aqueous samples, ensure the pH is adjusted to a neutral or slightly acidic range before storage.

Q4: Can I use the QuEChERS method for this compound analysis?

A4: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used and effective technique for the extraction of pesticide residues, including this compound, from various food and agricultural matrices.[4][5][6][7] It is important to use a buffered QuEChERS system to control the pH and ensure the stability of this compound during extraction.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low recovery of this compound Degradation due to high pH: The sample, extraction solvent, or cleanup materials may be alkaline.- Buffer the sample to a pH between 6.0 and 7.0 before extraction.- Use buffered QuEChERS extraction salts.- Ensure all reagents and water are pH-neutral or slightly acidic.
Thermal degradation: Exposure to high temperatures during extraction or solvent evaporation.- Perform extractions at room temperature or below.- Use a rotary evaporator with a water bath temperature below 40°C for solvent evaporation.- Avoid prolonged exposure of the sample to heat.
Enzymatic degradation (biological samples): Endogenous enzymes in the sample matrix are degrading the analyte.- Homogenize tissues at low temperatures (e.g., on ice).- Add an esterase inhibitor (e.g., phenylmethylsulfonyl fluoride (B91410) - PMSF) to the homogenization buffer. Always test for potential interference with your analytical method.- Immediately process or flash-freeze biological samples after collection.
Incomplete extraction: The chosen solvent or extraction time is not sufficient to extract this compound from the matrix.- For soil, a mixture of hexane (B92381) and acetone (B3395972) (1:1, v/v) is effective.[8][9]- For water, Solid Phase Extraction (SPE) or liquid-liquid extraction with dichloromethane (B109758) can be used.[10][11][12]- Ensure adequate shaking or vortexing time during extraction steps.
Inconsistent results Variable degradation during storage: Inconsistent storage conditions (temperature, light exposure) between samples.- Store all samples, extracts, and standards consistently at ≤ -20°C in the dark.- Analyze samples as soon as possible after preparation.
Matrix effects: Co-extracted matrix components may enhance or suppress the analytical signal.- Employ a cleanup step after extraction, such as dispersive solid-phase extraction (dSPE) in the QuEChERS method or passing the extract through a Florisil or C18 cartridge.- Use matrix-matched standards for calibration to compensate for matrix effects.
Peak tailing or splitting in chromatogram Interaction with active sites in the GC system: this compound may interact with active sites in the injector or column.- Use a deactivated injector liner and a high-quality, low-bleed GC column suitable for organophosphate pesticide analysis.- Regularly maintain the GC system, including trimming the column and replacing the liner and septa.

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and analysis of this compound.

Table 1: pH Stability of this compound in Aqueous Solution

pHTemperature (°C)Half-lifeReference
1.138>700 hours[13]
6.2AmbientStable for voltammetric analysis[8][9]
9.138>400 hours[13]
13201.28 hours[13]

Table 2: Recovery of this compound using QuEChERS Method in Various Matrices

MatrixFortification Level (mg/kg)Mean Recovery (%)RSD (%)Reference
Tomato0.010 - 0.20070-120<20[4]
Pepper0.010 - 0.20070-120<20[4]
Orange0.010 - 0.20070-120<20[4]
Chicken Muscle0.005 - 0.05071.2 - 118.82.9 - 18.1[6]
Animal-based foodsNot specifiedGoodNot specified[7]

Experimental Protocols

Protocol 1: Extraction of this compound from Soil using Solvent Extraction

This protocol is based on microwave-assisted solvent extraction but can be adapted for traditional shaker extraction.

  • Sample Preparation:

    • Air-dry the soil sample and sieve to a uniform particle size (e.g., < 2 mm).

    • Weigh 5-10 g of the homogenized soil into an appropriate extraction vessel.

  • Extraction:

    • Add 20 mL of a hexane:acetone (1:1, v/v) extraction solvent to the soil sample.[8][9]

    • If using microwave-assisted extraction, follow the instrument's operational parameters.

    • If using a mechanical shaker, shake vigorously for 1-2 hours.

  • Phase Separation and Cleanup:

    • Centrifuge the sample to pellet the soil particles.

    • Carefully transfer the supernatant to a clean tube.

    • For cleanup, the extract can be passed through a Florisil column to remove polar interferences.[14]

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent to near dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the residue in a suitable solvent (e.g., acetonitrile (B52724) or hexane) for instrumental analysis.

Protocol 2: Extraction of this compound from Water using Solid Phase Extraction (SPE)

This protocol outlines a general procedure for the SPE of this compound from water samples.

  • Sample Preparation:

    • Adjust the pH of the water sample to between 6.0 and 7.0 using dilute acid or base.

    • Filter the water sample to remove any particulate matter that could clog the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5-10 mL of methanol (B129727) followed by 5-10 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the water sample (e.g., 500 mL) onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Rinsing and Drying:

    • Wash the cartridge with a small volume of deionized water to remove any remaining salts or polar impurities.

    • Dry the cartridge by passing air or nitrogen through it for 15-30 minutes.

  • Elution:

    • Elute the retained this compound from the cartridge with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane.[11][12] Use a small volume (e.g., 2 x 5 mL) to ensure a concentrated extract.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at a temperature below 40°C.

    • Reconstitute the residue in a suitable solvent for instrumental analysis.

Protocol 3: Extraction of this compound from Animal Tissue using a Modified QuEChERS Method

This protocol is a general guideline for extracting this compound from animal tissues, incorporating steps to minimize enzymatic degradation.

  • Sample Homogenization:

    • Weigh approximately 2-5 g of frozen tissue.

    • Homogenize the tissue with 10 mL of acetonitrile containing 1% acetic acid in a blender or with a mechanical homogenizer. Perform this step on ice to minimize enzymatic activity.

    • For enhanced prevention of enzymatic degradation, consider adding an appropriate esterase inhibitor to the acetonitrile (e.g., PMSF at a final concentration of 1 mM). Compatibility with the analytical method must be verified.

  • Extraction and Partitioning:

    • Transfer the homogenate to a 50 mL centrifuge tube.

    • Add buffered QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, and a citrate (B86180) buffer) to induce phase separation and maintain a stable pH.

    • Shake vigorously for 1 minute.

  • Centrifugation:

    • Centrifuge the tube at ≥ 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids and sugars) and C18 (to remove fats).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2-5 minutes.

  • Final Extract Preparation:

    • The resulting supernatant is the cleaned extract. Transfer an aliquot into an autosampler vial for analysis.

Visualizations

experimental_workflow cluster_sample_collection Sample Collection & Storage cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample Collect Sample (Soil, Water, Tissue) Adjust_pH Adjust pH (if aqueous) to 6.0-7.0 Sample->Adjust_pH Store Store at ≤ -20°C in the dark Adjust_pH->Store Homogenize Homogenize Sample (add inhibitors for tissue) Store->Homogenize Add_Solvent Add Extraction Solvent (e.g., Acetonitrile, Hexane/Acetone) Homogenize->Add_Solvent Extract Shake / Vortex Add_Solvent->Extract Centrifuge1 Centrifuge Extract->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant dSPE dSPE Cleanup (PSA/C18) Transfer_Supernatant->dSPE Centrifuge2 Centrifuge dSPE->Centrifuge2 Final_Extract Collect Final Extract Centrifuge2->Final_Extract Analysis GC/MS or LC/MS Analysis Final_Extract->Analysis

Caption: A generalized experimental workflow for the extraction and analysis of this compound.

troubleshooting_guide Start Low this compound Recovery Check_pH Was sample/reagent pH > 8? Start->Check_pH Check_Temp Was extraction/evaporation temperature > 40°C? Check_pH->Check_Temp No Solution_pH Buffer sample and reagents to pH 6-7. Check_pH->Solution_pH Yes Check_Enzymes Is it a biological sample? Check_Temp->Check_Enzymes No Solution_Temp Maintain low temperature during preparation. Check_Temp->Solution_Temp Yes Check_Extraction Was extraction method validated for your matrix? Check_Enzymes->Check_Extraction No Solution_Enzymes Use low temperature and/or enzyme inhibitors. Check_Enzymes->Solution_Enzymes Yes Solution_Extraction Optimize extraction solvent, time, and technique. Check_Extraction->Solution_Extraction No Other_Issues Consider matrix effects or instrumental problems. Check_Extraction->Other_Issues Yes

Caption: A troubleshooting decision tree for low recovery of this compound.

References

Calibration curve issues in Chlorfenvinphos quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Chlorfenvinphos, particularly concerning calibration curve performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common problems encountered during the analysis of this compound using chromatographic methods.

FAQ 1: My calibration curve for this compound has poor linearity (R² < 0.99). What are the potential causes and solutions?

Poor linearity is a frequent issue in the quantification of organophosphorus pesticides like this compound. The causes can be related to the instrument, sample preparation, or the standards themselves.

Possible Causes & Solutions:

Cause Explanation Solution
Analyte Adsorption/Degradation This compound may adsorb to active sites in the GC inlet liner, column, or degrade at high temperatures.[1] This effect is often more pronounced at lower concentrations, causing a non-linear response.- Use a deactivated GC inlet liner and column.[1]- Pack the liner with deactivated glass wool to trap non-volatile matrix components.[1]- Lower the injector temperature in increments to find a balance between efficient volatilization and minimal degradation. This compound is thermally stable at typical GC temperatures but can decompose above 150°C.
Detector Saturation At high concentrations, the detector (e.g., MS, NPD, FPD) may become saturated, leading to a flattening of the calibration curve at the upper end.- Reduce the concentration range of your calibration standards.- If using an MS detector, check for detector saturation and adjust the detector voltage if necessary.
Incorrect Standard Preparation Errors in serial dilutions, incorrect solvent, or degradation of stock solutions can lead to inaccurate standard concentrations.- Prepare fresh working standards for each analytical run.- Verify the purity of the analytical standard.- Ensure stock solutions are stored correctly (e.g., in a freezer) and check for stability in the chosen solvent.[2]
Matrix Effects Co-extracted matrix components can enhance or suppress the analytical signal, leading to a non-linear response across the calibration range.[3]- Prepare matrix-matched calibration standards to compensate for these effects.[3]
FAQ 2: I'm observing significant peak tailing for this compound. What should I do?

Peak tailing is often an indication of active sites in the chromatographic system.

Troubleshooting Steps:

  • Check the GC Inlet: The inlet liner is a common source of activity.

    • Action: Replace the inlet liner with a new, deactivated liner. If using glass wool, ensure it is also deactivated.[1]

  • Column Contamination: The front end of the analytical column can become contaminated with non-volatile matrix components.

    • Action: Trim the first few centimeters of the column.

  • Column Degradation: The stationary phase of the column can degrade over time, exposing active sites.

    • Action: Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.

  • System Leaks: Leaks in the system can affect carrier gas flow and lead to poor peak shape.

    • Action: Perform a leak check of the entire GC system.

FAQ 3: My analytical signal for this compound is inconsistent or shows poor reproducibility. What could be the cause?

Poor reproducibility can stem from the injection process, sample preparation, or instrument instability.

Possible Causes & Solutions:

Cause Explanation Solution
Injection Volume Variation Inconsistent injection volumes from the autosampler or manual injection will lead to variable peak areas.- Check the autosampler syringe for air bubbles or leaks.- If injecting manually, ensure a consistent and rapid injection technique.
Sample Matrix Heterogeneity If the sample matrix is not homogeneous, the amount of interfering substances can vary between injections, causing signal fluctuation.- Ensure thorough homogenization of the sample before extraction.
Inlet Discrimination High molecular weight compounds like this compound can be discriminated against in the injector, leading to lower and more variable transfer to the column.- Optimize the injector temperature.- Use a pulsed splitless injection if available to improve the transfer of the analyte to the column.
Standard/Sample Stability This compound may degrade in the sample extract or in the prepared standards while sitting in the autosampler.- Analyze samples and standards as soon as possible after preparation.- Check the stability of this compound in the final extract solvent. Acetonitrile is a common and generally suitable solvent.[2]
FAQ 4: How can I mitigate matrix effects in my this compound analysis?

Matrix effects, where co-extracted compounds interfere with the analyte's ionization and detection, are a major challenge in pesticide residue analysis.

Strategies to Minimize Matrix Effects:

  • Matrix-Matched Calibration: This is the most effective way to compensate for matrix effects. Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples.

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components. However, ensure that the this compound concentration remains above the limit of quantification (LOQ).

  • Improved Sample Cleanup: Incorporate additional cleanup steps in your sample preparation protocol. For QuEChERS extracts, this may involve using different dispersive solid-phase extraction (dSPE) sorbents. Be aware that some sorbents may reduce the recovery of certain pesticides.[4]

  • Use of an Internal Standard: A labeled internal standard (e.g., this compound-d10) can help to correct for signal suppression or enhancement, as it will be affected by the matrix in a similar way to the native analyte.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Standards

Materials:

  • This compound certified reference material (CRM)

  • High-purity solvent (e.g., cyclohexane, acetone, or acetonitrile)[6][7]

  • Class A volumetric flasks

  • Calibrated analytical balance

Procedure:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound CRM into a 10 mL volumetric flask.

    • Dissolve the CRM in a small amount of the chosen solvent.

    • Bring the flask to volume with the solvent, cap, and mix thoroughly.

    • Store the stock solution in an amber vial at -20°C.

  • Intermediate Standard (e.g., 10 µg/mL):

    • Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask.

    • Dilute to volume with the solvent.

  • Working Calibration Standards (e.g., 10-500 ng/mL):

    • Perform serial dilutions from the intermediate standard to prepare a series of at least five calibration standards in the desired concentration range.

Protocol 2: Sample Preparation using a Modified QuEChERS Method

This protocol is a general guideline for fruit and vegetable matrices. Optimization may be required for different sample types.

Materials:

  • Homogenized sample

  • Acetonitrile (ACN)

  • QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)

  • Dispersive SPE (dSPE) cleanup tubes (e.g., containing PSA and MgSO₄)

  • Centrifuge and centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of ACN.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts, cap, and shake immediately for 1 minute.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • Transfer an aliquot of the ACN supernatant to a dSPE tube.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 rcf for 5 minutes.

  • The resulting supernatant is ready for GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical performance data for this compound analysis from various studies. Note that performance can vary significantly depending on the matrix, instrumentation, and specific method parameters.

ParameterMatrixMethodValueReference
Linearity Range Royal JellyGC-MS0.3 - 500 µg/kg[5]
Limit of Quantification (LOQ) Royal JellyGC-MS0.3 - 9.2 µg/kg[5]
Recovery Royal JellyGC-MS93 - 118%[5]
Precision (RSD) Royal JellyGC-MS< 11%[5]
Matrix Effect Royal JellyGC-MS< ±20%[5]

Visualizations

Troubleshooting Workflow for Poor Calibration Curve Linearity

G start Start: Poor Linearity (R² < 0.99) check_low_conc Are low concentration points dropping off? start->check_low_conc check_high_conc Are high concentration points flattening? check_low_conc->check_high_conc No adsorption_degradation Possible Adsorption or Degradation check_low_conc->adsorption_degradation Yes check_scatter Is there random scatter of all points? check_high_conc->check_scatter No detector_saturation Possible Detector Saturation check_high_conc->detector_saturation Yes prep_error Possible Standard Preparation Error check_scatter->prep_error Yes solution_adsorption Solution: - Use deactivated liner/column - Lower inlet temperature - Use matrix-matched standards adsorption_degradation->solution_adsorption solution_saturation Solution: - Narrow calibration range - Dilute high standards - Check detector settings detector_saturation->solution_saturation solution_prep Solution: - Prepare fresh standards - Verify dilution calculations - Check stock solution integrity prep_error->solution_prep

Caption: Troubleshooting logic for poor calibration curve linearity.

Experimental Workflow for this compound Analysis

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_homogenization 1. Sample Homogenization quechers_extraction 2. QuEChERS Extraction sample_homogenization->quechers_extraction dspe_cleanup 3. dSPE Cleanup quechers_extraction->dspe_cleanup matrix_match Matrix-Matched Calibration Standards dspe_cleanup->matrix_match Blank Matrix gc_ms_analysis 4. GC-MS/MS Analysis dspe_cleanup->gc_ms_analysis standard_prep Standard Preparation standard_prep->matrix_match matrix_match->gc_ms_analysis calibration_curve 5. Build Calibration Curve gc_ms_analysis->calibration_curve quantification 6. Quantify This compound calibration_curve->quantification

Caption: General workflow for this compound quantification.

References

Technical Support Center: Analysis of Chlorfenvinphos Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Chlorfenvinphos and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound that I should be targeting in my analysis?

A1: this compound is metabolized into several polar compounds. The primary metabolites to target in biological and environmental samples include:

  • 2-chloro-1-(2,4-dichlorophenyl)vinylethylhydrogen phosphate

  • 1-(2,4-dichlorophenyl)ethanol

  • 2,4-dichloromandelic acid

  • 2,4-dichlorobenzoyl glycine[1]

Q2: What are the most common analytical techniques for the determination of this compound and its metabolites?

A2: The most prevalent methods involve chromatography coupled with mass spectrometry. Gas chromatography (GC) is often used for the parent compound and less polar metabolites, while liquid chromatography (LC) is preferred for the more polar metabolites.[2][3] Specific techniques include:

  • Gas Chromatography-Mass Spectrometry (GC-MS) or GC with selective detectors like Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD).[2]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly suitable for the polar and non-volatile metabolites.[3][4]

Q3: What are the main sources of interference in the analysis of this compound metabolites?

A3: Interferences can be broadly categorized as matrix effects, co-eluting compounds, and issues related to metabolite stability.[2]

  • Matrix Effects: Components of the sample matrix (e.g., salts, lipids, pigments in urine, soil, or food samples) can suppress or enhance the ionization of the target analytes in the mass spectrometer source, leading to inaccurate quantification.[5][6][7]

  • Co-eluting Compounds: Other organophosphorus pesticides or endogenous compounds with similar physicochemical properties can co-elute with the metabolites of interest, causing overlapping chromatographic peaks.[2]

  • Metabolite Stability: this compound metabolites can be susceptible to degradation during sample collection, storage, and preparation, leading to lower recoveries.[3]

Troubleshooting Guides

Gas Chromatography (GC) Based Analysis

Problem: I am observing peak tailing for my target metabolites.

  • Possible Cause 1: Active sites in the GC system. Polar metabolites can interact with active sites (silanol groups) in the GC inlet liner, column, or detector.[2][8]

    • Solution:

      • Use a deactivated inlet liner and change it frequently.

      • Trim the first few centimeters of the analytical column to remove accumulated non-volatile matrix components.

      • Use a column with a more inert stationary phase.

  • Possible Cause 2: Improper column installation. An incorrect column installation depth in the inlet or detector can create dead volume, leading to peak tailing.[9][10][11]

    • Solution: Ensure the column is installed according to the manufacturer's instructions for your specific GC model.

  • Possible Cause 3: Matrix-induced effects. Non-volatile matrix components can accumulate in the inlet and column, creating active sites.[12]

    • Solution: Improve sample cleanup to remove matrix components. Consider using techniques like Solid Phase Extraction (SPE) or Gel Permeation Chromatography (GPC).[13]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Analysis

Problem: I am experiencing significant ion suppression or enhancement.

  • Possible Cause 1: Matrix effects from co-eluting endogenous compounds. This is particularly common in complex matrices like urine and liver extracts.[5][14]

    • Solution:

      • Improve Sample Cleanup: Utilize Solid Phase Extraction (SPE) with appropriate sorbents to remove interfering matrix components. For urine samples, mixed-mode SPE cartridges can be effective.

      • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the target analytes to compensate for matrix effects.[7]

      • Isotope Dilution: Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in recovery.

      • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[7]

  • Possible Cause 2: Inefficient ionization. The mobile phase composition can significantly impact the ionization efficiency of the target metabolites.

Problem: My recovery for polar metabolites is consistently low.

  • Possible Cause 1: Inefficient extraction from the sample matrix. Polar metabolites have high water solubility and may be difficult to extract with less polar organic solvents.

    • Solution:

      • Optimize Extraction Solvent: For QuEChERS-based methods, ensure the appropriate salt and buffer combination is used to facilitate the partitioning of polar metabolites into the organic phase.[15][16][17]

      • Use appropriate SPE cartridges: For SPE, select a sorbent that provides good retention and elution for your target polar metabolites. Hydrophilic-Lipophilic Balanced (HLB) cartridges are often a good starting point.[18]

  • Possible Cause 2: Analyte loss during solvent evaporation and reconstitution.

    • Solution: Minimize the evaporation step or use a gentle stream of nitrogen. Ensure the reconstitution solvent is compatible with your LC mobile phase and fully dissolves the analytes.

  • Possible Cause 3: Degradation of metabolites.

    • Solution: Keep samples cold during processing and analyze them as quickly as possible. Perform stability studies to assess the stability of metabolites under your experimental conditions.[3]

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Organophosphate Metabolites in Urine

Sample Preparation MethodTypical Recovery Range (%)Key AdvantagesKey Disadvantages
Liquid-Liquid Extraction (LLE) 70 - 105%Simple, low costCan be labor-intensive, may form emulsions
Solid Phase Extraction (SPE) 80 - 115%High selectivity, good cleanupCan be more expensive, requires method development
QuEChERS 70 - 120%Fast, high throughput, low solvent usageMay have lower recovery for very polar metabolites
Lyophilization 40 - 90%Concentrates non-volatile analytesTime-consuming, may not be suitable for all metabolites

Data compiled from multiple sources for general guidance.[19][20]

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterSetting
Column Hypersil GOLD aQ C18 (100 x 2.1 mm, 1.9 µm)
Mobile Phase A 10 mM Ammonium Formate in Water
Mobile Phase B 10 mM Ammonium Formate in Methanol
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z) 358.9
Product Ions (m/z) 99.0, 155.1

Parameters are based on published methods and may require optimization for specific instruments and applications.[4][6]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction for this compound Metabolites in Urine
  • Sample Preparation: To 5 mL of urine in a 50 mL centrifuge tube, add 10 mL of acetonitrile (B52724).

  • Extraction: Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate) to the tube.

  • Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

  • Vortexing and Centrifugation: Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract: The supernatant is ready for LC-MS/MS analysis.

Protocol 2: GC-MS Analysis of this compound
  • Injector:

    • Mode: Splitless

    • Temperature: 250 °C

    • Injection Volume: 1 µL

  • Column:

    • Type: 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Oven Temperature Program:

    • Initial Temperature: 70 °C, hold for 2 minutes

    • Ramp: 25 °C/min to 150 °C, then 10 °C/min to 300 °C, hold for 5 minutes

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on sensitivity requirements.

    • Monitor characteristic ions for this compound (e.g., m/z 323, 267, 99).

Visualizations

This compound Metabolic Pathway This compound This compound Metabolite1 2-chloro-1-(2,4-dichlorophenyl) vinylethylhydrogen phosphate This compound->Metabolite1 Dealkylation Metabolite2 1-(2,4-dichlorophenyl)ethanol This compound->Metabolite2 Hydrolysis Excretion Excretion (Urine, Feces) Metabolite1->Excretion Metabolite3 2,4-dichloromandelic acid Metabolite2->Metabolite3 Oxidation Metabolite4 2,4-dichlorobenzoyl glycine Metabolite3->Metabolite4 Conjugation Metabolite4->Excretion

Caption: Metabolic pathway of this compound.

Troubleshooting Workflow for Low Analyte Recovery Start Low Analyte Recovery Observed CheckExtraction Review Extraction Protocol Start->CheckExtraction CheckCleanup Evaluate Cleanup Step CheckExtraction->CheckCleanup Efficient OptimizeSolvent Optimize Extraction Solvent/pH CheckExtraction->OptimizeSolvent Inefficient? CheckEvaporation Assess Evaporation/Reconstitution CheckCleanup->CheckEvaporation Efficient OptimizeSPE Optimize SPE Sorbent/Eluent CheckCleanup->OptimizeSPE Inefficient? CheckStability Investigate Analyte Stability CheckEvaporation->CheckStability No Losses GentleEvaporation Use Gentle Evaporation Conditions CheckEvaporation->GentleEvaporation Losses Observed? StabilityStudy Perform Stability Study CheckStability->StabilityStudy Degradation Suspected? Resolved Issue Resolved CheckStability->Resolved Stable OptimizeSolvent->CheckCleanup OptimizeSPE->CheckEvaporation GentleEvaporation->CheckStability StabilityStudy->Resolved

Caption: Troubleshooting workflow for low analyte recovery.

References

Technical Support Center: Enhancing the Reproducibility of Chlorfenvinphos Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting reproducible bioassays with the organophosphate insecticide, Chlorfenvinphos. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the reliability and accuracy of your experimental results.

Troubleshooting Guides and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during this compound bioassays in a question-and-answer format.

Q1: My acetylcholinesterase (AChE) inhibition assay is showing high variability between replicates. What are the common causes?

A1: High variability in AChE inhibition assays can stem from several factors:

  • Inconsistent Reagent Preparation: Ensure that all solutions, especially the substrate (e.g., acetylthiocholine) and the detecting agent (e.g., DTNB), are freshly prepared and accurately pipetted.

  • Temperature and pH Fluctuations: AChE activity is highly sensitive to temperature and pH. Maintain a constant temperature and use a stable buffer system throughout the assay. The optimal pH for AChE is typically around 7.0-8.0.[1]

  • Substrate Concentration: Use the K_m concentration of acetylthiocholine (B1193921) for the assay to ensure you are measuring the initial velocity of the reaction.[2] A linear relationship should be confirmed between substrate concentration and reaction velocity up to this K_m value.[2]

  • Enzyme Concentration: The concentration of AChE should be within the linear range of the assay. This can be determined by incubating a series of AChE concentrations with the substrate and ensuring a linear increase in absorbance.[2]

  • Incubation Times: Precise and consistent incubation times for both the inhibitor (this compound) with the enzyme and the subsequent substrate reaction are critical. Use a multichannel pipette or automated liquid handler for simultaneous additions.

Q2: I'm observing lower-than-expected cytotoxicity in my cell-based assays with this compound. What could be the issue?

A2: Several factors can lead to an underestimation of cytotoxicity:

  • Solubility of this compound: this compound has moderate aqueous solubility (145 mg/L).[1][3] If not properly dissolved, the actual concentration exposed to the cells will be lower than the nominal concentration. It is miscible with many organic solvents like ethanol (B145695) and acetone.[3][4] Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO or ethanol) and then dilute it in the cell culture medium. Ensure the final solvent concentration is low (typically <0.5%) and consistent across all wells, including controls, as the solvent itself can be toxic.[4]

  • Stability in Culture Medium: this compound can degrade in aqueous solutions, and its stability is pH-dependent.[1] It is more stable in neutral or acidic conditions and hydrolyzes more rapidly in alkaline conditions. The composition of the cell culture medium, including proteins in serum, can also affect its stability and bioavailability.[5] Consider the duration of your assay and the stability of the compound under your specific culture conditions.

  • Cell Density: The number of cells seeded per well can influence the outcome. Very high cell densities can lead to a depletion of the test compound, while very low densities may result in poor cell health and inconsistent results. Optimize cell seeding density for your specific cell line and assay duration.

  • Metabolic Activation: Some organophosphates require metabolic activation to become potent AChE inhibitors.[2] If you are using a cell line with low metabolic activity, you may not observe the full toxic potential. Consider using a cell line with relevant metabolic capabilities or incorporating a metabolic activation system, such as liver microsomes, into your assay design.[2]

Q3: How do I choose the right cell line for my this compound bioassay?

A3: The choice of cell line is critical and depends on the research question:

  • For Neurotoxicity Studies: Human neuroblastoma cell lines (e.g., SH-SY5Y) are a common choice as they express AChE and are relevant to the nervous system.[2]

  • For General Cytotoxicity: A variety of cell lines can be used, but it's important to consider their origin and characteristics. Differences between cell lines can lead to variations in IC50 values.[6]

  • Primary Cells vs. Cell Lines: Primary cells may offer higher biological relevance but often suffer from poor reproducibility and are more sensitive to culture conditions.[7] Established cell lines are generally easier to cultivate and provide more reproducible results.[7]

Q4: Can the physical properties of this compound affect my assay reproducibility?

A4: Yes. This compound is a semi-volatile compound.[8] This can lead to loss of the compound during the experimental setup, especially in open systems or during long incubation periods.[8][9] Ensure that plates are properly sealed and minimize the time that stock solutions are open to the atmosphere. Inadequate cleaning of glassware can also lead to contamination from previous experiments.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies. Note that IC50 and EC50 values can vary significantly based on the experimental system (e.g., cell line, assay duration, specific endpoint measured).

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Water Solubility145 mg/L (at 23 °C)
Vapor Pressure2.2 x 10⁻⁷ mbar (at 25 °C)
Log P (Octanol/Water)3.85
Hydrolysis Half-lifepH 6: 170 days; pH 9: 80 days (at 20-30 °C)[1]

Table 2: In Vitro Toxicity Data for this compound

Assay TypeSystem/Cell LineEndpointConcentrationObserved EffectReference
AChE InhibitionHuman ErythrocytesAChE Activity0.05 - 250 µMMixed-type inhibition[10]
CytotoxicityHuman Blood Mononuclear CellsCell Viability250 µMStatistically significant loss of viability[7]
ApoptosisHuman Blood Mononuclear CellsApoptotic Cells250 µMIncreased number of apoptotic cells[7]
Oxidative StressHuman Blood Mononuclear CellsROS Formation5 µMInduced Reactive Oxygen Species (ROS) formation[7]

Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Colorimetric)

This protocol is based on the Ellman method, which measures the product of the reaction between thiocholine (B1204863) (from acetylthiocholine hydrolysis) and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[11]

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • This compound stock solution (in DMSO or ethanol)

  • 96-well microplate

  • Microplate reader (412 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in phosphate buffer. The optimal concentration should be determined experimentally.[2]

    • Prepare a stock solution of ATCh in water.

    • Prepare a stock solution of DTNB in buffer.

    • Prepare serial dilutions of this compound in buffer, ensuring the final solvent concentration is constant and non-toxic to the enzyme.

  • Assay Procedure:

    • To each well of a 96-well plate, add:

      • Phosphate buffer

      • This compound dilution (or vehicle control)

      • AChE working solution

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding a mixture of ATCh and DTNB to each well.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each this compound concentration: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Cell Viability Assessment using MTT Assay

The MTT assay measures the metabolic activity of cells as an indicator of their viability.[12]

Materials:

  • Cells of interest plated in a 96-well plate

  • Complete cell culture medium

  • This compound stock solution (in DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13][14]

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[13]

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle controls.

    • Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Mix gently on an orbital shaker for about 15 minutes to ensure complete solubilization.[12]

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each concentration: % Viability = (Absorbance_treated / Absorbance_control) * 100

    • Plot the % Viability against the logarithm of the this compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed Cells in 96-well Plate treat_cells Treat Cells with This compound prep_cells->treat_cells prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells incubate Incubate for 24/48/72 hours treat_cells->incubate add_reagent Add Assay Reagent (e.g., MTT or AChE substrates) incubate->add_reagent measure Measure Signal (Absorbance/Fluorescence) add_reagent->measure calculate Calculate % Inhibition or % Viability measure->calculate determine_ic50 Determine IC50 Value calculate->determine_ic50

Caption: General experimental workflow for in vitro this compound bioassays.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding ACh_Buildup ACh Accumulation Products Choline + Acetic Acid (Inactive) AChE->Products Blocked_AChE Phosphorylated AChE (Inactive) Signal Nerve Signal Propagation Receptor->Signal Overstimulation Continuous Receptor Stimulation & Neurotoxicity Receptor->Overstimulation This compound This compound This compound->AChE Inhibition ACh_Buildup->Receptor Excessive Binding logical_relationship cluster_factors Key Experimental Factors factor1 Compound Properties (Solubility, Stability, Volatility) reproducibility Reproducibility of This compound Bioassay factor1->reproducibility factor2 Assay Conditions (pH, Temp, Incubation Time) factor2->reproducibility factor3 Biological System (Cell Line, Enzyme Source) factor3->reproducibility factor4 Experimental Technique (Pipetting, Plate Sealing) factor4->reproducibility

References

Technical Support Center: Method Validation for Chlorfenvinphos Analysis in New Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating analytical methods for chlorfenvinphos in novel matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis?

A1: The most common analytical techniques for determining this compound are gas chromatography (GC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] GC is often coupled with phosphorus-specific detectors like the flame photometric detector (FPD) or nitrogen-phosphorus detector (NPD), or with a mass spectrometer (MS) for confirmation.[1][2] LC-MS/MS is highly sensitive and selective, making it suitable for complex matrices.[3]

Q2: Which sample preparation methods are recommended for new matrices?

A2: The choice of sample preparation method depends on the complexity of the new matrix. Common techniques include:

  • Liquid-Liquid Extraction (LLE): A fundamental technique involving partitioning of this compound into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): Offers good cleanup by adsorbing the analyte onto a solid sorbent, followed by elution with a suitable solvent. It is effective in removing interfering compounds.[2]

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined approach that combines salting-out extraction with dispersive SPE (dSPE) for cleanup. It is a popular choice for many food and environmental matrices.

Q3: What causes low recovery of this compound during sample preparation?

A3: Low recovery can be attributed to several factors:

  • Incomplete Extraction: The chosen solvent may not be optimal for extracting this compound from the specific matrix.

  • Analyte Degradation: this compound can degrade in certain conditions. For instance, it is less stable at high pH.[4] Microbial degradation can also be a factor in biological and environmental samples.[4]

  • Strong Matrix-Analyte Interactions: The analyte may bind strongly to matrix components, preventing its efficient extraction.

  • Improper SPE Elution: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.

Q4: How can I mitigate matrix effects in my LC-MS/MS analysis?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS.[5] To mitigate them:

  • Improve Sample Cleanup: Utilize more effective cleanup steps, such as different dSPE sorbents in the QuEChERS method, to remove co-eluting matrix components.[6]

  • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.[5]

  • Isotope Dilution: Use a stable isotope-labeled internal standard (e.g., this compound-d10) which will be affected by the matrix in the same way as the analyte, providing accurate quantification.[5]

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[7]

Q5: I am observing co-eluting peaks with this compound in my GC analysis. How can I resolve this?

A5: Co-elution of other organophosphorus pesticides or matrix components can interfere with this compound quantification.[2] To address this:

  • Use a Confirmation Column: Employ a second GC column with a different stationary phase polarity to separate the interfering peaks.[2][8]

  • Optimize GC Conditions: Adjust the temperature program, carrier gas flow rate, or injection parameters to improve separation.

  • Use Mass Spectrometry: A mass spectrometer can selectively detect this compound based on its specific mass-to-charge ratio, even if it co-elutes with other compounds.[2]

Troubleshooting Guides

Problem: Low Analyte Recovery

This guide provides a systematic approach to troubleshooting low recovery of this compound.

Low_Recovery_Troubleshooting cluster_extraction Extraction Efficiency Checks cluster_degradation Degradation Investigation cluster_spe SPE Performance Evaluation start Low Recovery Observed check_extraction Verify Extraction Efficiency start->check_extraction check_degradation Investigate Analyte Degradation check_extraction->check_degradation Extraction OK optimize_method Optimize Method Parameters check_extraction->optimize_method Extraction Inefficient ext_solvent Test different extraction solvents check_extraction->ext_solvent check_spe Evaluate SPE Performance check_degradation->check_spe No Degradation check_degradation->optimize_method Degradation Observed deg_stability Analyze sample immediately after prep check_degradation->deg_stability check_spe->optimize_method SPE Issues Identified check_spe->optimize_method SPE OK, Re-evaluate spe_sorbent Test different sorbent types check_spe->spe_sorbent ext_time Increase extraction time/intensity ext_solvent->ext_time ext_ph Adjust sample pH ext_time->ext_ph deg_temp Keep samples cool deg_stability->deg_temp deg_ph Check pH of solutions deg_temp->deg_ph spe_elution Optimize elution solvent/volume spe_sorbent->spe_elution spe_flow Check loading/elution flow rate spe_elution->spe_flow

Caption: Troubleshooting workflow for low this compound recovery.

Problem: Significant Matrix Effects in LC-MS/MS

This guide outlines steps to identify and mitigate matrix effects when analyzing new matrices.

Matrix_Effects_Troubleshooting cluster_quantify Quantification Methods cluster_cleanup Cleanup Strategies cluster_calibration Calibration Strategies start Significant Matrix Effect (Ion Suppression/Enhancement) quantify_effect Quantify Matrix Effect start->quantify_effect improve_cleanup Improve Sample Cleanup quantify_effect->improve_cleanup Effect >20% result Reduced Matrix Effect quantify_effect->result Effect <20% post_extraction_spike Post-extraction spike quantify_effect->post_extraction_spike use_cal_strategy Implement Calibration Strategy improve_cleanup->use_cal_strategy dspe_sorbents Test different dSPE sorbents (e.g., C18, PSA, GCB) improve_cleanup->dspe_sorbents modify_lc Modify LC Method use_cal_strategy->modify_lc matrix_matched Use matrix-matched standards use_cal_strategy->matrix_matched modify_lc->result matrix_matched_cal Compare matrix-matched vs. solvent calibration slopes post_extraction_spike->matrix_matched_cal spe_optimization Optimize SPE wash/elution steps dspe_sorbents->spe_optimization dilution Dilute final extract spe_optimization->dilution isotope_dilution Use stable isotope-labeled internal standard matrix_matched->isotope_dilution

Caption: Workflow for troubleshooting matrix effects in LC-MS/MS.

Data Presentation

Table 1: Typical Method Validation Parameters for this compound Analysis

ParameterGC MethodsLC-MS/MS Methods
Linearity (R²) >0.99>0.998[6]
Limit of Detection (LOD) 0.1–2.8 µg/kg[8]0.001 µg/L (water)[9]
Limit of Quantification (LOQ) 0.3–9.2 µg/kg[8]5.76 µg/kg (liver)[6]
Recovery (%) 93–118%[8]92.9–99.5%[6]
Precision (RSD %) <11%[8]0.8–8.2%[6]

Table 2: Sample Preparation Methods and Reported Recoveries for this compound

MatrixPreparation MethodAnalytical MethodRecovery (%)
Human milk, cervical fluid, sperm fluidSolvent extraction; clean-up on FlorisilGC/NPDNo data
Rat liver, muscle, whole bloodSolvent extraction; clean-upGC/thermionic detection92 (muscle, liver)
Cattle and chicken tissues, fat, skinSolvent extraction; solvent partition; clean-up on sodium sulfate/silicic acid columnGC/FPD83-100
Water and sedimentsWater: solvent extraction; Sediments: solvent extraction; clean-up by GPCDual column/dual detector: capillary GC/NPD, FPD99 (water); 97 (soil); 96 (sediment)
Fruits and vegetablesSolvent extractionCapillary GC/FPD; confirmation by capillary GC/MS90.5
Royal jellySolvent extraction with hexane (B92381) and isopropanol (B130326) mixture; clean-upGC-MS94-118[8]
LiverProtein precipitation; SPE with polymeric reverse phase cartridgesLC-MS/MS92.9-99.5[6]

Experimental Protocols

Protocol 1: QuEChERS-based Extraction for a New Plant-based Matrix

This protocol provides a starting point for developing a QuEChERS method for a new plant-based matrix.

  • Homogenization: Homogenize 10-15 g of the sample.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of water (if the sample has low water content).

    • Add 10 mL of acetonitrile.

    • Add an appropriate internal standard.

    • Shake vigorously for 1 minute.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (dSPE):

    • Take a 1 mL aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a 2 mL dSPE tube containing an appropriate sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 for general plant matrices; consider adding GCB for pigmented matrices).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract.

    • Filter through a 0.22 µm filter.

    • The extract is now ready for GC-MS or LC-MS/MS analysis.

Protocol 2: Generic SPE Method for Aqueous Matrices

This protocol describes a general solid-phase extraction procedure for water samples.

  • Sample Pre-treatment:

    • Filter the water sample (e.g., 500 mL) to remove particulate matter.

    • Adjust the pH of the sample if necessary (typically to near neutral).

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not let the cartridge go dry.

  • Sample Loading:

    • Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

  • Elution:

    • Elute the trapped this compound with a suitable organic solvent (e.g., 2 x 5 mL of ethyl acetate (B1210297) or dichloromethane).

  • Concentration and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., hexane for GC, acetonitrile/water for LC).

Experimental_Workflow cluster_prep Sample Preparation Options cluster_analysis Analytical Techniques cluster_validation Validation Parameters start Sample Collection (New Matrix) prep Sample Preparation start->prep analysis Instrumental Analysis prep->analysis lle Liquid-Liquid Extraction prep->lle spe Solid-Phase Extraction prep->spe quechers QuEChERS prep->quechers validation Method Validation analysis->validation gcms GC-MS(/MS) analysis->gcms lcmsms LC-MS/MS analysis->lcmsms end Validated Method validation->end linearity Linearity & Range validation->linearity lod_loq LOD & LOQ linearity->lod_loq accuracy Accuracy (Recovery) lod_loq->accuracy precision Precision (RSD) accuracy->precision selectivity Selectivity/Specificity precision->selectivity

Caption: General workflow for this compound method validation.

References

Technical Support Center: Reducing Solvent Consumption in Chlorfenvinphos Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding modern extraction methods designed to reduce solvent consumption for the analysis of Chlorfenvinphos.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for reducing solvent consumption in this compound extraction?

A1: To minimize the use of organic solvents, several modern techniques can be employed. The main strategies include miniaturizing the scale of sample extraction and cleanup, and adopting newer analytical methods.[1] Key techniques include:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely popular for pesticide residue analysis and significantly reduces solvent volumes and simplifies the extraction process.[2][3]

  • Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that integrates sampling, extraction, and concentration into a single step.[4][5] It is particularly useful for clean sample matrices.

  • Supercritical Fluid Extraction (SFE): SFE uses supercritical fluids, most commonly carbon dioxide (CO₂), as the extraction solvent.[6][7] This method is environmentally friendly as it significantly reduces the need for organic solvents, though a small amount of organic modifier may be required for polar pesticides.[6][8]

  • Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and sample, which accelerates the extraction process and typically requires less solvent than conventional methods.[10][13]

Q2: How does the QuEChERS method reduce solvent usage?

A2: The QuEChERS method streamlines the sample preparation process, removing the need for separate blending, filtration, and evaporation steps.[2] It is a microscale extraction that uses a minimal amount of acetonitrile (B52724) for the initial extraction, followed by a cleanup step called dispersive solid-phase extraction (d-SPE).[14] This simplified workflow drastically cuts down on the volume of solvent required compared to traditional liquid-liquid extraction methods.[14][15]

Q3: What are the main advantages of Supercritical Fluid Extraction (SFE) for pesticide analysis?

A3: SFE offers numerous advantages, making it a "green" analytical technique.[16] Its primary benefits include a significant reduction in organic solvent consumption, faster analysis times, and high selectivity in complex matrices.[6] Since the solvent power of the supercritical fluid (like CO₂) can be adjusted by changing pressure and temperature, highly selective extractions are possible.[6] The resulting extracts are also relatively clean and concentrated.[6]

Q4: When is Solid-Phase Microextraction (SPME) a suitable choice?

A4: SPME is an attractive alternative to conventional methods when the goal is to eliminate organic solvents entirely.[17] It is a simple, fast, and cost-effective procedure suitable for a variety of sample types, including biological and environmental samples.[17][18] It is particularly effective for analyzing volatile and semi-volatile compounds in aqueous or gaseous samples (headspace SPME).[4][17] However, its capacity is limited, and it may be less suitable for highly complex or dirty matrices without optimization.

Q5: Are there any drawbacks to these solvent-reduction techniques?

A5: While highly advantageous, these methods can have limitations. For instance, the efficiency of SFE can be dependent on numerous factors like pressure, temperature, and the need for organic modifiers for certain pesticides.[8] SPME fibers can have limited lifetimes and may suffer from interference from matrix components.[5] The QuEChERS method, while robust, may require optimization of the d-SPE cleanup step for different matrices to avoid co-extractives that can interfere with analysis.[2]

Troubleshooting Guides

Troubleshooting the QuEChERS Method
Problem Possible Cause(s) Recommended Solution(s)
Low/No Recovery of this compound 1. Incorrect pH during extraction.1. For base-sensitive pesticides, consider using a buffered QuEChERS method (e.g., AOAC or EN versions) to maintain a stable pH.[2]
2. Inefficient phase separation.2. Ensure the correct amounts of anhydrous MgSO₄ and NaCl are used. Centrifuge at the recommended speed and time to achieve a clean separation.[14][15]
3. Analyte loss during cleanup.3. The d-SPE sorbent may be too aggressive. For this compound, a combination of PSA (Primary Secondary Amine) and C18 is common. If issues persist, reduce the amount of sorbent or test alternative sorbents.
High Matrix Effects in GC/LC Analysis 1. Insufficient cleanup.1. Optimize the d-SPE cleanup step. For matrices high in pigments like chlorophyll, add Graphitized Carbon Black (GCB). For fatty matrices, increase the amount of C18 sorbent.[3]
2. Co-eluting interferences.2. Use matrix-matched calibration standards to compensate for signal suppression or enhancement.
Poor Reproducibility (High %RSD) 1. Inconsistent sample homogenization.1. Ensure the initial sample is thoroughly homogenized to achieve a representative subsample for extraction.
2. Inconsistent shaking/vortexing.2. Standardize the shaking time and intensity during both the extraction and d-SPE steps to ensure consistent interaction between the sample, solvent, and sorbents.
Troubleshooting Supercritical Fluid Extraction (SFE)
Problem Possible Cause(s) Recommended Solution(s)
Low Extraction Efficiency 1. Sub-optimal SFE parameters.1. Systematically optimize the extraction pressure, temperature, and time. Increasing the density of the supercritical CO₂ often enhances the recovery of pesticides.[16]
2. Strong analyte-matrix interactions.2. Add a small percentage of an organic co-solvent (modifier) like methanol (B129727) or acetone (B3395972) to the supercritical fluid to increase its polarity and solvating power.[6][16]
3. Sample is too wet.3. Mix the sample with a drying agent like diatomaceous earth or anhydrous magnesium sulfate (B86663) before placing it in the extraction cell.[9]
Inconsistent Results 1. Fluctuations in pressure or temperature.1. Check the SFE system for leaks and ensure the temperature and pressure controllers are functioning correctly.
2. Clogging of the restrictor.2. Co-extracted matrix components can clog the restrictor. Ensure the sample is properly prepared and consider adding a cleanup step after extraction.
Analyte Carryover 1. Incomplete cleaning of the system.1. Run a blank extraction cycle with pure solvent between samples to flush the system lines and extraction vessel.

Quantitative Data Summary

The following tables summarize quantitative data for various extraction techniques, highlighting their efficiency in reducing solvent consumption.

Table 1: Comparison of Solvent Consumption and Extraction Time

Extraction MethodTypical Sample SizeSolvent Volume per SampleTypical Extraction TimeReference(s)
Soxhlet (Traditional) 10 - 20 g250 - 500 mL4 - 24 hours[9]
Accelerated Solvent Extraction (ASE) 10 g~15 mL~12 - 20 minutes[2][9]
Microwave-Assisted Extraction (MAE) 1 - 5 g10 - 30 mL10 - 30 minutes[10]
QuEChERS 10 g10 mL< 10 minutes[14][15]
Supercritical Fluid Extraction (SFE) 1 g0 - 2 mL (modifier)~30 minutes[19]
Solid-Phase Microextraction (SPME) 5 mL (liquid sample)0 mL (solvent-free)15 - 60 minutes[4]

Table 2: Reported Recovery Rates for this compound and Related Pesticides

MethodMatrixAnalyte(s)Average Recovery (%)Reference(s)
Solvent Extraction (Traditional) SoilThis compound95 - 115%[20]
Milk / Animal TissueThis compound73 - 105%[20]
Microwave-Assisted Extraction (MAE) SoilThis compound90.2 - 92.1%[21][22]
QuEChERS Various FoodsWide range of pesticides70 - 120%[3]
Supercritical Fluid Extraction (SFE) OnionMultiple Pesticides80 - 103%[16]

Experimental Protocols & Visualizations

QuEChERS Method for this compound Extraction from a Vegetable Matrix

This protocol is a generalized version based on the principles of the original QuEChERS method.

Methodology:

  • Sample Homogenization: Weigh 10 g of a homogenized vegetable sample into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add an appropriate internal standard to the sample.

  • Solvent Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Cap the tube and shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the organic solvent.[3]

  • Salting-Out Partitioning:

    • Add a salt mixture, typically 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium chloride (NaCl).[14]

    • Immediately cap and shake for another minute. The salts induce phase separation between the aqueous and acetonitrile layers and help remove water from the organic phase.

  • Centrifugation: Centrifuge the tube at ≥4,000 rpm for 5 minutes. This will result in a clean supernatant of acetonitrile containing the extracted pesticides.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL d-SPE tube.

    • The d-SPE tube should contain a sorbent mixture, such as 900 mg MgSO₄, 150 mg PSA, and 150 mg C18, to remove interfering matrix components like organic acids, sugars, and lipids.[3]

    • Vortex the d-SPE tube for 1 minute.

  • Final Centrifugation and Analysis:

    • Centrifuge the d-SPE tube for 5 minutes.

    • The resulting supernatant is ready for analysis by GC-MS or LC-MS/MS. A solvent exchange step may be necessary depending on the analytical technique.[3]

QuEChERS_Workflow QuEChERS Experimental Workflow A 1. Homogenize Sample (10g) Place in 50 mL tube B 2. Add 10 mL Acetonitrile Shake for 1 min A->B Extraction C 3. Add Salts (e.g., 4g MgSO4, 1g NaCl) B->C D 4. Shake (1 min) & Centrifuge (5 min) C->D Partitioning E 5. Collect Acetonitrile Supernatant D->E F 6. Transfer aliquot to d-SPE tube (containing PSA, C18, MgSO4) E->F Cleanup G 7. Vortex (1 min) & Centrifuge (5 min) F->G H 8. Collect final extract for analysis (GC-MS or LC-MS/MS) G->H

QuEChERS Experimental Workflow
Supercritical Fluid Extraction (SFE) for this compound

This protocol describes a general approach for SFE. Specific parameters must be optimized for the matrix and analyte.

Methodology:

  • Sample Preparation:

    • Weigh approximately 1-5 g of the homogenized and ground sample.

    • If the sample has high moisture content, mix it 1:1 (w/w) with a drying agent like diatomaceous earth.[9]

    • Load the prepared sample into an appropriately sized SFE extraction vessel.

  • System Setup:

    • Install the vessel into the SFE system.

    • Set the desired extraction parameters. Optimal conditions for pesticides in some matrices have been found around 300-400 bar and 50-60 °C.[16]

    • If required, set the co-solvent (modifier) pump to add a small percentage (e.g., 5-10%) of methanol.

  • Extraction Process:

    • Static Extraction: Pressurize the vessel with supercritical CO₂ (and modifier, if used) and hold under static conditions for a set time (e.g., 5-15 minutes). This allows the fluid to penetrate the matrix and solubilize the analytes.

    • Dynamic Extraction: After the static period, open the outlet valve and allow the supercritical fluid to flow through the vessel at a controlled rate (e.g., 1-2 mL/min).

  • Analyte Collection:

    • The analytes are trapped as the CO₂ depressurizes and returns to a gaseous state. This can be done by passing the fluid through a solid-phase trap or by bubbling it through a small volume of solvent in a collection vial.

  • Final Preparation:

    • If a solvent trap is used, the collection solvent is brought to a final volume for analysis.

    • If a solid trap is used, the trapped analytes are eluted with a small amount of solvent (e.g., 1-2 mL of acetone or acetonitrile).

    • The final extract is then ready for instrumental analysis.

SFE_Workflow Supercritical Fluid Extraction (SFE) Workflow cluster_prep Sample Preparation cluster_extraction SFE Process cluster_collection Analyte Collection A 1. Homogenize Sample B 2. Mix with Drying Agent (if necessary) A->B C 3. Load into Extraction Vessel B->C D 4. Set Parameters (Pressure, Temp, Modifier) C->D E 5. Static Extraction (e.g., 10 min) D->E F 6. Dynamic Extraction (e.g., 20 min) E->F G 7. Depressurize CO2 F->G H 8. Trap Analytes (Solvent or Solid Phase) G->H I 9. Elute/Reconstitute in small solvent volume H->I J 10. Final Extract for Analysis I->J

Supercritical Fluid Extraction (SFE) Workflow

References

Technical Support Center: Addressing Variability in Animal Studies of Chlorfenvinphos Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on navigating the inherent variability in animal studies of Chlorfenvinphos toxicity. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the acute toxicity (LD50) of this compound between different animal species in our lab. Why is this happening?

A1: This is a well-documented phenomenon. The acute toxicity of this compound varies widely among species primarily due to differences in metabolism.[1] The rate of detoxification through oxidative O-de-ethylation by liver enzymes, particularly cytochrome P450, is a key factor.[2] For instance, dogs have a much higher rate of metabolism compared to rats, making them less susceptible to this compound toxicity.[1]

Q2: Our results for this compound toxicity seem to differ from published literature, even when using the same animal model. What could be the cause?

A2: Several factors beyond species can contribute to this variability:

  • Strain: Different strains within the same species can exhibit variations in their metabolic capacity and sensitivity to this compound.

  • Sex: Sex-related differences in metabolism and hormonal influences can affect toxicity.[3][4]

  • Age: Younger animals are often more susceptible to organophosphate toxicity due to immature metabolic and detoxification pathways.

  • Diet and Health Status: The overall health and nutritional state of the animals can impact their ability to metabolize xenobiotics.

  • Vehicle/Solvent: The vehicle used to dissolve and administer this compound can influence its absorption and bioavailability.

  • Route of Administration: The way the compound is administered (e.g., oral gavage, dermal application, injection) significantly affects the rate and extent of absorption.[1]

Q3: What are the typical clinical signs of this compound toxicity in animals?

A3: The clinical signs are characteristic of acetylcholinesterase (AChE) inhibition and the resulting overstimulation of the cholinergic system.[1] Common signs include:

  • Salivation

  • Lacrimation (tearing)

  • Urination

  • Defecation

  • Gastrointestinal distress (diarrhea, cramping)

  • Emesis (vomiting)

  • Muscle tremors and fasciculations

  • Weakness

  • Respiratory distress[5]

In severe cases, toxicity can lead to convulsions, respiratory failure, and death.[5]

Q4: How long after administration should we expect to see signs of toxicity?

A4: The onset of clinical signs is typically rapid, often occurring within 30 to 60 minutes of exposure and reaching maximum effect within 6 to 8 hours.[5][6]

Troubleshooting Guides

Issue 1: High Variability in Cholinesterase Activity Measurements
Potential Cause Troubleshooting Step
Inconsistent sample handling Ensure uniform and rapid processing of blood and tissue samples. Avoid repeated freeze-thaw cycles.
Assay temperature fluctuations Maintain a constant temperature for all assay components and during the measurement process.
Reagent instability Prepare fresh reagent solutions for each assay run. Ensure proper storage of enzymes and substrates.
Pipetting errors Use calibrated pipettes and consistent technique. For high-throughput assays, consider automated liquid handlers.
Incorrect substrate concentration Optimize the substrate concentration to ensure the reaction is in the linear range and not substrate-limited.
Hemolysis in blood samples Centrifuge blood samples carefully to separate plasma/serum from red blood cells to avoid interference from hemoglobin.
Issue 2: Unexpected Animal Mortality or Lack of Expected Toxicity
Potential Cause Troubleshooting Step
Dosing errors Double-check dose calculations, solution concentrations, and administration volumes. Ensure proper calibration of dosing equipment.
Incorrect route of administration Verify the intended route of administration and ensure the technique is performed correctly by trained personnel.
Animal stress Minimize animal stress during handling and dosing, as stress can influence physiological responses and toxicity.
Dietary factors Ensure a consistent and appropriate diet for the animal model, as diet can influence metabolic enzyme activity.
Gavage needle placement For oral gavage studies, ensure the needle is correctly placed in the stomach to avoid accidental administration into the lungs.
Dermal application issues For dermal studies, ensure the application site is properly prepared (e.g., clipped fur) and the dose is applied uniformly to the skin. Use an appropriate vehicle for dermal absorption.

Data Presentation

Table 1: Comparative Acute Oral LD50 of this compound in Different Animal Species

SpeciesLD50 (mg/kg)Reference
Rat9.6 - 39[2]
Mouse117 - 200[2]
Rabbit300 - 1000[2]
Dog50.5 to >5000[2]
Guinea Pig125 - 250[2]
Cattle (Calves)~22 (minimum oral toxic dose)[7]

Table 2: Comparative Acute Dermal LD50 of this compound

SpeciesLD50 (mg/kg)Reference
Rat30 - 108[2]
Rabbit3200[7]

Experimental Protocols

Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - UDP) - Adapted from OECD Guideline 425

1. Animal Selection and Acclimatization:

  • Species: Rat (e.g., Wistar or Sprague-Dawley).

  • Sex: Typically, young adult females are used.

  • Weight: Consistent weight range (e.g., 200-300g).

  • Acclimatization: House animals in standard laboratory conditions for at least 5 days prior to the study.

2. Dose Preparation:

  • Prepare a solution of this compound in a suitable vehicle (e.g., corn oil).

  • The concentration should be adjusted to allow for a consistent administration volume (e.g., 5-10 mL/kg).

3. Administration:

  • Fast animals overnight prior to dosing (access to water is permitted).

  • Administer the calculated dose via oral gavage using a suitable stomach tube.

4. Observation:

  • Observe animals closely for the first 30 minutes, hourly for the next 4 hours, and then daily for 14 days.

  • Record all clinical signs of toxicity, morbidity, and mortality.

  • Record body weights prior to dosing and at regular intervals throughout the 14-day observation period.

5. Necropsy:

  • At the end of the 14-day observation period, euthanize all surviving animals.

  • Conduct a gross necropsy on all animals (including those that died during the study) and record any pathological changes.

6. Data Analysis:

  • Calculate the LD50 value and its confidence intervals using appropriate statistical methods (e.g., maximum likelihood).

Protocol 2: Acute Dermal Toxicity Study - Adapted from OECD Guideline 402

1. Animal Selection and Preparation:

  • Species: Rabbit (e.g., New Zealand White).

  • Sex: Young adult males or females.

  • Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk (approximately 10% of the body surface area).

2. Dose Application:

  • Apply the test substance uniformly over the prepared area.

  • For liquid substances, apply directly to the skin. For solid substances, moisten with a small amount of a suitable vehicle (e.g., water or saline) to ensure good contact with the skin.

  • Cover the application site with a porous gauze dressing and non-irritating tape.

3. Exposure and Observation:

  • The exposure period is typically 24 hours.

  • Observe animals for clinical signs of toxicity and skin reactions (erythema, edema) at 1, 24, 48, and 72 hours after application, and then daily for 14 days.

  • Record body weights and any signs of systemic toxicity.

4. Post-Exposure:

  • After the 24-hour exposure period, remove the dressing and any residual test substance.

  • Continue daily observations for a total of 14 days.

5. Necropsy:

  • Perform a gross necropsy on all animals at the end of the study.

Mandatory Visualizations

G cluster_0 This compound This compound Acetylcholinesterase (AChE) Acetylcholinesterase (AChE) This compound->Acetylcholinesterase (AChE) Inhibits Phosphorylated AChE (Inactive) Phosphorylated AChE (Inactive) Acetylcholinesterase (AChE)->Phosphorylated AChE (Inactive) Choline + Acetic Acid Choline + Acetic Acid Acetylcholinesterase (AChE)->Choline + Acetic Acid Acetylcholine (ACh) Acetylcholine (ACh) Acetylcholine (ACh)->Acetylcholinesterase (AChE) Hydrolyzes Cholinergic Receptors Cholinergic Receptors Acetylcholine (ACh)->Cholinergic Receptors Binds to Overstimulation Overstimulation Cholinergic Receptors->Overstimulation Leads to Toxic Effects Toxic Effects Overstimulation->Toxic Effects

Caption: Cholinesterase inhibition pathway by this compound.

G cluster_1 Animal Selection Animal Selection Acclimatization Acclimatization Animal Selection->Acclimatization Dose Preparation Dose Preparation Acclimatization->Dose Preparation Administration Administration Dose Preparation->Administration Observation Observation Administration->Observation Data Collection Data Collection Observation->Data Collection Necropsy Necropsy Data Collection->Necropsy Data Analysis Data Analysis Necropsy->Data Analysis

Caption: General experimental workflow for in vivo toxicity studies.

G cluster_2 Variability in Toxicity Variability in Toxicity Species Species Species->Variability in Toxicity Strain Strain Strain->Variability in Toxicity Sex Sex Sex->Variability in Toxicity Age Age Age->Variability in Toxicity Route of Administration Route of Administration Route of Administration->Variability in Toxicity Metabolism Rate Metabolism Rate Metabolism Rate->Variability in Toxicity Health Status Health Status Health Status->Variability in Toxicity Diet Diet Diet->Variability in Toxicity

Caption: Factors influencing this compound toxicity variability.

References

Selecting appropriate internal standards for Chlorfenvinphos analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of Chlorfenvinphos.

Frequently Asked Questions (FAQs)

Q1: What are the most critical criteria for selecting an internal standard (IS) for this compound analysis?

A1: The selection of an appropriate internal standard is crucial for accurate and precise quantification of this compound. Key criteria include:

  • Structural Similarity: The ideal IS should be structurally similar to this compound to ensure similar behavior during sample preparation (extraction, cleanup) and analysis (chromatography, ionization).

  • Chemical Inertness: The IS should not react with the sample matrix, reagents, or this compound itself.

  • Co-elution (or close elution): In chromatographic methods (GC or LC), the IS should elute close to this compound without co-eluting with it or other interferences. This helps to compensate for variations in retention time and injection volume.[1]

  • Distinct Mass-to-Charge Ratio (m/z): In mass spectrometry (MS), the IS must have a different m/z from this compound to allow for simultaneous detection and quantification without signal overlap.

  • Stability: The IS should be stable throughout the entire analytical procedure.

  • Purity: The IS should be of high purity and free from any contaminants that might interfere with the analysis.

  • Absence in Samples: The selected IS should not be naturally present in the samples being analyzed.[2]

Q2: What are some commonly recommended internal standards for this compound and general organophosphate analysis?

A2: Several compounds are used as internal standards for the analysis of organophosphorus pesticides, including this compound. The choice often depends on the analytical technique (GC-MS, LC-MS/MS) and the specific sample matrix. Some common options include:

  • Deuterated Analogs: A deuterated version of this compound (e.g., this compound-d10) is considered the gold standard.[3][4] It behaves nearly identically to the analyte during sample preparation and chromatography, providing the most accurate correction for matrix effects and recovery losses.[3]

  • Structurally Related Compounds: Other organophosphorus pesticides or similar compounds that are not expected to be in the sample can be used. Examples include Triphenyl Phosphate (TPP) and Triethyl-D15-phosphate (TEP-d15).[5][6]

  • Other Compounds: In some methods, compounds like Dibutylphthalate have been used as an internal standard for this compound analysis by GLC.[7]

Q3: I am observing poor peak shape and inconsistent results in my this compound analysis. What are the potential causes and solutions?

A3: Poor peak shape and inconsistent results can stem from several factors:

  • Active Sites in the GC System: this compound, being an organophosphate, can interact with active sites in the GC inlet liner, column, or detector. This can lead to peak tailing and poor reproducibility.

    • Solution: Use an ultra-inert GC column and liner.[8] Regularly replace the liner and septum, and consider silylation of the liner.

  • Matrix Effects: Complex sample matrices can interfere with the ionization of this compound in the MS source, leading to ion suppression or enhancement.

    • Solution: Employ a suitable internal standard, preferably a deuterated analog, to compensate for these effects.[5] Implement a thorough sample cleanup procedure like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE).[5][9]

  • Analyte Degradation: this compound can degrade at high temperatures in the GC inlet.

    • Solution: Optimize the inlet temperature to ensure efficient volatilization without causing degradation. A lower temperature might be beneficial.

  • Improper Column Choice: The GC column must be able to resolve this compound from other sample components.

    • Solution: A low-polarity column, such as one with a 5% diphenyl/95% dimethyl polysiloxane phase (e.g., DB-5ms), is often suitable for organophosphorus pesticide analysis.[10]

Q4: How can I confirm the identity of this compound in my samples?

A4: Identity confirmation is crucial to avoid false positives. For GC-MS analysis, confirmation is typically achieved by:

  • Retention Time Matching: The retention time of the peak in the sample must match that of a certified reference standard analyzed under the same conditions.

  • Mass Spectral Matching: The mass spectrum of the sample peak should match the library spectrum or the spectrum of a reference standard. Key identifying ions and their relative abundance ratios should be compared. For tandem mass spectrometry (MS/MS), the presence and ratio of specific product ions from a selected precursor ion provide a high degree of confidence.[11]

Data Summary

The following table summarizes key analytical parameters for this compound and potential internal standards. Please note that exact retention times and m/z ratios can vary depending on the specific instrument and analytical conditions.

CompoundTypeCommon Analytical TechniqueTypical Precursor Ion (m/z)Typical Product Ions (m/z)
This compound AnalyteGC-MS, LC-MS/MS359323, 295, 162
This compound-d10 Isotope-Labeled ISGC-MS, LC-MS/MS369333, 305, 162
Triphenyl Phosphate Structurally Related ISGC-MS, LC-MS/MS326152, 77
Triethyl-D15-phosphate Isotope-Labeled ISLC-MS/MS198141, 113
Dibutylphthalate Other ISGC-MS278149, 205

Experimental Protocol: this compound Analysis in Water by GC-MS with Internal Standard

This protocol provides a general methodology for the determination of this compound in water samples.

1. Reagents and Standards

  • This compound certified reference standard

  • Selected Internal Standard (e.g., this compound-d10) certified reference standard

  • Pesticide-grade solvents (e.g., isooctane, acetone, ethyl acetate)

  • Anhydrous sodium sulfate (B86663)

2. Standard Preparation

  • Prepare individual stock solutions of this compound and the internal standard in a suitable solvent (e.g., acetone) at a concentration of 1 mg/mL.

  • Prepare a working standard mixture by diluting the stock solutions in the final solvent (e.g., isooctane).

  • Prepare a separate working solution of the internal standard.

  • Create a series of calibration standards by spiking blank water extracts with varying concentrations of the this compound working standard and a fixed concentration of the internal standard working solution.

3. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1-liter water sample in a separatory funnel, add a known amount of the internal standard working solution.

  • Extract the sample three times with 60 mL of ethyl acetate (B1210297), shaking vigorously for 2 minutes each time.

  • Combine the ethyl acetate extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

4. GC-MS Analysis

  • GC Column: Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or equivalent.[8]

  • Oven Program: 70°C (hold 2 min), ramp to 150°C at 25°C/min, then ramp to 280°C at 10°C/min (hold 5 min).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD: Electron ionization (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound and the internal standard.

5. Quantification

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.

  • Calculate the concentration of this compound in the samples using the calibration curve.

Visualizations

G Workflow for Selecting an Internal Standard A Define Analytical Method (e.g., GC-MS, LC-MS/MS) B Consider Analyte Properties (this compound) A->B C Search for Commercially Available Standards B->C D Is a Deuterated Analog Available and Affordable? C->D E Select Deuterated Analog (e.g., this compound-d10) D->E Yes F Select a Structurally Similar Compound (e.g., Triphenyl Phosphate) D->F No G Verify No Co-elution with Analyte or Interferences E->G F->G I Test in Sample Matrix G->I Yes K Re-evaluate Other Options G->K No H Final Internal Standard Selected J Does it Compensate for Matrix Effects? I->J J->H Yes J->K No K->C

Caption: Logic for choosing a suitable internal standard.

G Mechanism of Action: this compound cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) (Neurotransmitter) AChE Acetylcholinesterase (AChE) (Enzyme) ACh->AChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline Choline AChE->Choline AceticAcid Acetic Acid AChE->AceticAcid Effect Continuous Nerve Stimulation AChE->Effect Lack of breakdown leads to Receptor->Effect Overstimulation This compound This compound This compound->AChE Inhibition

References

Minimizing instrument contamination when analyzing Chlorfenvinphos

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing instrument contamination when analyzing Chlorfenvinphos.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of instrument contamination when analyzing this compound?

A1: The most common signs include the appearance of "ghost peaks" in blank injections, carryover of this compound from a high concentration sample to a subsequent low concentration or blank sample, and a gradual increase in the background signal of your chromatogram. You may also observe poor peak shape and a loss of sensitivity for this compound and other analytes.

Q2: What are the primary sources of this compound contamination in a GC-MS system?

A2: Primary sources of contamination can be broadly categorized as follows:

  • Sample-Related: High concentration samples, complex sample matrices that are not adequately cleaned up, and impurities in the sample solvent.

  • Instrument-Related: Contamination of the autosampler syringe/needle, injector port liner, GC column, and MS ion source.

  • Consumables and Reagents: Impure solvents, contaminated vials and caps (B75204), and septa bleed.[1]

Q3: How can I prevent carryover from the autosampler?

A3: To prevent autosampler carryover, it is crucial to have a robust needle washing procedure. This typically involves washing the inside and outside of the needle with a sequence of strong and weak solvents. For this compound, a combination of a polar solvent like methanol (B129727) or acetonitrile (B52724) and a non-polar solvent like hexane (B92381) can be effective.[2] It is also recommended to inject a blank solvent after a high-concentration sample to check for carryover.

Q4: Is it necessary to use a guard column when analyzing this compound?

A4: Using a guard column is a highly recommended practice, especially when analyzing samples with complex matrices. A guard column is a short piece of deactivated fused silica (B1680970) tubing installed before the analytical column. It traps non-volatile residues and highly retained compounds from the sample, thereby protecting the more expensive analytical column from contamination and extending its lifetime.[3][4]

Q5: What is "matrix effect" and how can it be mistaken for contamination?

A5: The matrix effect is the alteration of the analyte's signal (enhancement or suppression) due to co-eluting compounds from the sample matrix.[5] This can sometimes be mistaken for contamination. For instance, a matrix-induced signal enhancement could be misinterpreted as carryover from a previous injection. To mitigate matrix effects, it is important to use appropriate sample cleanup procedures like QuEChERS or solid-phase extraction (SPE) and to use matrix-matched standards for calibration.[5][6]

Troubleshooting Guides

Issue 1: Ghost Peaks in Blank Injections

Symptoms:

  • A peak corresponding to this compound is observed in the chromatogram of a blank solvent injection.

  • The peak area of the ghost peak may be consistent or may decrease with subsequent blank injections.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Contaminated Autosampler Syringe 1. Implement a more rigorous syringe cleaning protocol. 2. Use a sequence of washes with solvents of different polarities (e.g., methanol, followed by hexane).[2] 3. If the problem persists, disassemble and manually clean the syringe or replace it.
Contaminated Injector Port 1. Replace the injector port liner and septum.[7] 2. Perform a thorough cleaning of the injector port body.
Carryover from the GC Column 1. "Bake out" the column at a high temperature (below the column's maximum limit) for an extended period to elute any retained compounds.[3] 2. If baking is ineffective, trim the first 15-30 cm of the column from the injector end.
Contaminated Solvent or Vials 1. Use fresh, high-purity solvents for blanks and sample preparation. 2. Use new, clean vials and caps for each analysis.
Issue 2: Sample Carryover

Symptoms:

  • The concentration of this compound in a low-concentration sample is higher than expected, especially after the injection of a high-concentration sample.

  • A small peak for this compound is observed in a blank injection immediately following a high-concentration standard.

Possible Causes and Solutions:

CauseTroubleshooting Steps
Insufficient Autosampler Wash 1. Increase the volume and number of wash cycles in the autosampler program. 2. Optimize the wash solvents to effectively dissolve this compound. A mixture of polar and non-polar solvents is often effective.[2]
Active Sites in the Injector or Column 1. Deactivate the injector liner with a silylating agent or use a pre-deactivated liner. 2. Ensure the GC column is properly conditioned and has not become active.
High Sample Concentration 1. If possible, dilute high-concentration samples to be within the linear range of the instrument. 2. Inject a solvent blank between high and low concentration samples.

Experimental Protocols

Protocol 1: GC Injector Port Cleaning

Materials:

  • Lint-free swabs

  • Methanol, Acetone, and Hexane (pesticide residue grade)

  • Wrenches for injector disassembly

  • New liner, septum, and O-ring

Procedure:

  • Cool down the GC injector and oven to a safe temperature (e.g., < 50°C).

  • Turn off the carrier gas flow to the injector.

  • Carefully disassemble the injector, removing the septum nut, septum, and liner.

  • Visually inspect the liner for contamination. If it is visibly dirty, discard it and use a new one.

  • Moisten a lint-free swab with methanol and clean the inside surfaces of the injector port.

  • Repeat the cleaning with a new swab moistened with acetone, followed by a final rinse with hexane.

  • Allow the solvents to fully evaporate from the injector port.

  • Install a new, clean liner, O-ring, and septum.

  • Reassemble the injector and restore the carrier gas flow.

  • Leak-check the injector port fittings.

  • Heat the injector to its operating temperature and allow it to stabilize.

  • Perform several blank injections to ensure the contamination has been removed.

Protocol 2: GC Column Baking

Objective: To remove high-boiling point contaminants from the GC column.

Procedure:

  • Disconnect the column from the detector end to prevent contamination of the detector.

  • Cap the detector port.

  • Set the carrier gas flow to a low rate (e.g., 1-2 mL/min).

  • Slowly ramp the oven temperature to the column's maximum isothermal temperature limit (or 20°C below the programmed temperature limit). Caution: Never exceed the maximum temperature limit of the column. [3]

  • Hold the temperature for 1-2 hours. For heavily contaminated columns, a longer baking time may be necessary.

  • Cool down the oven.

  • Reconnect the column to the detector.

  • Perform a blank run to check for any remaining contamination.

Visualizations

Contamination_Sources_and_Prevention cluster_sources Sources of Contamination cluster_prevention Prevention & Mitigation Strategies cluster_sample_details Sample-Related Details cluster_instrument_details Instrument-Related Details cluster_consumables_details Consumables Details Sample Sample-Related SamplePrep Proper Sample Preparation (e.g., QuEChERS, SPE) Sample->SamplePrep addresses MethodDev Optimized Analytical Method Sample->MethodDev influences HighConc High Concentration Samples Sample->HighConc ComplexMatrix Complex Matrix Sample->ComplexMatrix Instrument Instrument-Related InstrumentMaint Regular Instrument Maintenance Instrument->InstrumentMaint addresses Instrument->MethodDev influences Autosampler Autosampler Instrument->Autosampler Injector Injector Port Instrument->Injector Column GC Column Instrument->Column IonSource MS Ion Source Instrument->IonSource Consumables Consumables & Reagents HighPurity Use of High-Purity Consumables Consumables->HighPurity addresses Solvents Solvents Consumables->Solvents Vials Vials & Caps Consumables->Vials SamplePrep->ComplexMatrix InstrumentMaint->Autosampler InstrumentMaint->Injector InstrumentMaint->Column InstrumentMaint->IonSource HighPurity->Solvents HighPurity->Vials

Caption: Sources of this compound contamination and corresponding prevention strategies.

Troubleshooting_Workflow Start Ghost Peak or Carryover Detected CheckBlank Inject Solvent Blank Start->CheckBlank PeakPresent Peak Still Present? CheckBlank->PeakPresent CheckSyringe Clean/Replace Autosampler Syringe PeakPresent->CheckSyringe Yes Resolved Issue Resolved PeakPresent->Resolved No CheckInjector Clean Injector Port & Replace Liner/Septum CheckSyringe->CheckInjector BakeColumn Bake Out or Trim GC Column CheckInjector->BakeColumn CheckSolvents Use Fresh Solvents & Vials BakeColumn->CheckSolvents ContactSupport Contact Instrument Support BakeColumn->ContactSupport CheckSolvents->Resolved

References

Validation & Comparative

Cross-Validation of Analytical Methods for Chlorfenvinphos: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the determination of Chlorfenvinphos, an organophosphate pesticide. The following sections detail the performance of several key techniques, supported by experimental data, to assist researchers in selecting the most appropriate method for their specific application.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound quantification is dependent on various factors, including the sample matrix, required sensitivity, and available instrumentation. This section summarizes the quantitative performance of commonly employed methods.

Analytical MethodSample MatrixSample PreparationLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Linearity (R²)Precision (RSD %)Reference
GC-NPD Human milk, fluidsSolvent extraction, Florisil cleanup0.040 µg/kg----[1]
GC-FPD Cattle and chicken tissuesSolvent extraction, solvent partition, cleanup on sodium sulfate/silicic acid column0.001 ppm-83-100--[1]
GC-MS WaterSolid-Phase Extraction (SPE)12.5 µg/L----[2]
LC-MS/MS LiverProtein precipitation, SPE-5.76 µg/kg (0.005 µM)92.9-99.5>0.9980.8-8.2[3]
LC-MS/MS TobaccoQuEChERS with spherical carbon--86.1-95.7≥0.997<7.0[4]
SFC-MS/MS TobaccoQuEChERS with spherical carbon--86.5-94.0≥0.997<7.0[4]
HPLC-UV WaterSolid-Phase Extraction (SPE)40 µg/L----[2]
Fluorescent Biosensor --0.14 ppb (for Chlorpyrifos)1.4 ppb (for Chlorpyrifos)-0.9866-[5]

Experimental Protocols

Detailed methodologies for the most common and robust analytical techniques are provided below. These protocols are based on established methods such as those from the EPA and AOAC.

Gas Chromatography-Mass Spectrometry (GC-MS) following QuEChERS Sample Preparation

This method is widely applicable for the analysis of this compound in various food matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method simplifies sample extraction and cleanup.[6][7]

a) Sample Preparation (AOAC Official Method 2007.01): [8][9]

  • Homogenization: Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water to achieve a total water content of ~80%.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add internal standards.

    • Add the AOAC salt packet containing 4 g MgSO₄ and 1 g NaCl.

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

    • Shake for 30 seconds.

  • Final Centrifugation and Analysis: Centrifuge at high speed for 2 minutes. The resulting supernatant is ready for GC-MS analysis.

b) GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Injector: Splitless mode, 250 °C.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, suitable for pesticide analysis (e.g., HP-5ms).

    • Oven Program: Start at 70 °C, hold for 2 min, ramp to 150 °C at 25 °C/min, then to 300 °C at 5 °C/min, and hold for 10 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. For this compound, characteristic ions would be monitored.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, particularly for complex matrices like biological tissues.[3]

a) Sample Preparation (Liver Tissue Example): [3]

  • Protein Precipitation: Homogenize 1 g of liver tissue with acetonitrile and centrifuge.

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric reversed-phase SPE cartridge.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge to remove interferences.

    • Elute this compound with an appropriate solvent (e.g., methanol).

  • Concentration: Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

b) LC-MS/MS Analysis: [3]

  • Liquid Chromatograph (LC):

    • Column: A C18 or other suitable reversed-phase column (e.g., Hypersil GOLD PFP, 100 mm × 2.1 mm, 3 µm).[3]

    • Mobile Phase: Gradient elution using a mixture of water and methanol (B129727) containing ammonium (B1175870) formate.[3]

    • Flow Rate: 0.3 mL/min.

  • Tandem Mass Spectrometer (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Visualization of Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of different analytical methods for this compound determination.

Cross-Validation Workflow for this compound Analysis cluster_0 Method Selection and Preparation cluster_1 Sample Preparation and Analysis cluster_2 Data Evaluation and Comparison cluster_3 Conclusion A Define Analytical Requirements (Matrix, Sensitivity, Throughput) B Select Candidate Methods (e.g., GC-MS, LC-MS/MS, Immunoassay) A->B C Develop/Optimize Protocols for Each Method B->C D Prepare Spiked and Blank Matrix Samples C->D E Analyze Samples by Method 1 D->E F Analyze Samples by Method 2 D->F G Analyze Samples by Method 'n' D->G H Determine Validation Parameters (LOD, LOQ, Recovery, Precision, Linearity) E->H F->H G->H I Statistical Comparison of Results (t-test, ANOVA) H->I J Assess Method Performance Characteristics (Cost, Time, Ruggedness) I->J K Select Optimal Method for Intended Purpose J->K

Caption: Workflow for cross-validating analytical methods for this compound.

References

Unraveling the Neurotoxicity of Chlorfenvinphos Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chlorfenvinphos, a synthetic organophosphorus compound, exists as two geometric isomers due to the structure of its vinyl group: the (Z)-isomer (sometimes referred to as cis) and the (E)-isomer (also known as trans).[1][2] Commercial formulations of this compound typically contain a mixture of both isomers, often with the (Z)-isomer being more prevalent.[3] The primary mechanism of neurotoxicity for this compound, like other organophosphates, is the inhibition of acetylcholinesterase (AChE), an enzyme essential for the breakdown of the neurotransmitter acetylcholine (B1216132).[1][3] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in continuous stimulation of cholinergic receptors and subsequent neurotoxic effects.[3]

Isomer-Specific Toxicity: A Qualitative Overview

Qualitative assessments from various sources suggest that the (E)- or trans-isomer of this compound is generally the more biologically active and, therefore, more potent inhibitor of acetylcholinesterase. This difference in potency is attributed to the stereospecificity of the binding site on the acetylcholinesterase enzyme. The three-dimensional arrangement of atoms in the (E)-isomer is thought to allow for a more effective interaction with the active site of AChE, leading to a higher rate of inhibition.

However, it is crucial to note that the relative toxicity of the isomers can vary depending on the species being studied. This species-specific difference may be due to variations in the structure of acetylcholinesterase or differences in the metabolic pathways that detoxify the isomers.

Quantitative Data on Mixed Isomers

While specific comparative data for the individual isomers is lacking, toxicological studies have been conducted on the mixture of this compound isomers. The acute oral Lethal Dose 50 (LD50) for rats has been reported to be in the range of 9.6 to 39 mg/kg body weight, highlighting its high toxicity.[4] It is important to remember that these values represent the combined effect of both isomers in their typical commercial ratio.

Experimental Protocols for Assessing Neurotoxicity

The evaluation of organophosphate neurotoxicity, including that of this compound isomers, involves a range of established experimental protocols.

Acetylcholinesterase Inhibition Assay

A fundamental method to assess the direct neurotoxic potential of organophosphates is the in vitro acetylcholinesterase inhibition assay. The Ellman's method is a widely used colorimetric technique for this purpose.

Principle: This assay measures the activity of AChE by monitoring the production of thiocholine, which results from the enzymatic hydrolysis of the substrate acetylthiocholine (B1193921). Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity in its presence.

Generalized Protocol:

  • Preparation of Reagents: Prepare solutions of acetylcholinesterase (from sources like electric eel or human erythrocytes), the substrate acetylthiocholine iodide (ATCI), and the chromogen DTNB in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Incubation: In a microplate well or cuvette, the test compound (dissolved in a suitable solvent) is pre-incubated with the AChE enzyme solution for a specific period.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate ATCI and DTNB.

  • Measurement: The change in absorbance is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of the reaction is calculated, and the percentage of inhibition is determined by comparing the rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated.

In Vivo Acute Toxicity Studies

To determine the overall systemic toxicity, including neurotoxic effects, in a living organism, acute toxicity studies are conducted.

Principle: These studies, typically performed in rodents like rats, aim to determine the LD50 value of a substance. The LD50 is the statistically estimated dose of a chemical that is expected to cause death in 50% of the animals in a test group.

Generalized Protocol:

  • Animal Selection: Healthy, young adult animals of a specific strain and sex are selected and acclimatized to the laboratory conditions.

  • Dose Administration: The test substance is administered to different groups of animals at various dose levels. The route of administration (e.g., oral, dermal, inhalation) is chosen based on the likely route of human exposure.

  • Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. Observations include changes in behavior, appearance, and body weight.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any treatment-related abnormalities.

  • Data Analysis: The mortality data is statistically analyzed to determine the LD50 value.

Signaling Pathways and Experimental Workflows

The primary signaling pathway affected by this compound is the cholinergic pathway due to the inhibition of acetylcholinesterase.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition by this compound ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release Vesicle Synaptic Vesicle AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis Receptor Cholinergic Receptor ACh_cleft->Receptor Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Signal Signal Transduction Receptor->Signal Activates CVP This compound CVP->AChE Inhibits

Caption: Cholinergic synapse function and its inhibition by this compound.

The experimental workflow for comparing the neurotoxicity of this compound isomers would ideally involve the separation of the isomers followed by parallel in vitro and in vivo testing.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start This compound (Mixture of Isomers) separation Isomer Separation (e.g., Chiral Chromatography) start->separation isomer_z (Z)-Chlorfenvinphos separation->isomer_z isomer_e (E)-Chlorfenvinphos separation->isomer_e ache_inhibition_z AChE Inhibition Assay (IC50 determination) isomer_z->ache_inhibition_z acute_toxicity_z Acute Toxicity (LD50) in Rodents isomer_z->acute_toxicity_z ache_inhibition_e AChE Inhibition Assay (IC50 determination) isomer_e->ache_inhibition_e acute_toxicity_e Acute Toxicity (LD50) in Rodents isomer_e->acute_toxicity_e comparison Comparative Analysis of Neurotoxic Effects ache_inhibition_z->comparison ache_inhibition_e->comparison acute_toxicity_z->comparison acute_toxicity_e->comparison

Caption: Idealized workflow for comparing the neurotoxicity of this compound isomers.

Conclusion

References

A Comparative Guide to the Validation of a Novel LC-MS/MS Method and a Reference GC-NPD Method for the Analysis of Chlorfenvinphos

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a new, highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against a well-established reference Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) method for the quantitative analysis of Chlorfenvinphos. The information presented is intended to assist researchers in selecting the most appropriate analytical method for their specific needs, with a focus on experimental data and detailed protocols.

Data Presentation: Performance Characteristics

The following table summarizes the key performance characteristics of the new LC-MS/MS method and the reference GC-NPD method for the analysis of this compound.

Performance CharacteristicNew Method (LC-MS/MS)Reference Method (GC-NPD)
Linearity Range 0.005 - 2 µM (0.0018 - 0.720 µg/mL)[1]Not explicitly stated, but typically in the low ppb to ppm range.
Coefficient of Determination (R²) > 0.998[1]Not explicitly stated, but generally expected to be > 0.99.
Lower Limit of Quantification (LLOQ) 0.005 µM (5.76 µg/kg in liver)[1]Low ppb range[2]
Accuracy (Recovery) 90.9 - 100%[1]>80%[2]
Precision (RSD) 0.8 - 8.2%[1]Not explicitly stated, but a key validation parameter.
Extraction Recovery 92.9 - 99.5%[1]Acceptable (>80%)[2]
Specificity/Selectivity High (demonstrated through MRM)[1]Potential for co-elution with other organophosphorus pesticides[2]

Experimental Protocols

New Method: LC-MS/MS for this compound in Liver Samples

This protocol is based on a validated method for the determination of this compound in liver samples.[1]

1. Sample Preparation:

  • Homogenize liver samples.

  • Perform protein precipitation.

  • Utilize Solid Phase Extraction (SPE) with polymeric reverse phase cartridges for sample clean-up and concentration.

2. Chromatographic Separation:

  • Column: Hypersil™ end-capped Gold PFP reverse phase column (100 mm × 2.1 mm, 3 μm).[1]

  • Mobile Phase: Gradient elution with:

  • Flow Rate: Not explicitly stated.

  • Injection Volume: Not explicitly stated.

3. Mass Spectrometric Detection:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive ion electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Internal Standard: this compound-d10.[1]

Reference Method: Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD)

This protocol is a generalized procedure based on established GC methods for this compound analysis.[2]

1. Sample Preparation:

  • Extraction: Solvent extraction from the sample matrix (e.g., water, soil, biological tissues).

  • Clean-up: Use of techniques such as Florisil column purification, solvent partitioning, or gel permeation chromatography to remove interfering substances.[2]

2. Chromatographic Separation:

  • Column: Capillary GC column suitable for pesticide analysis (e.g., DB-5MS).

  • Injector: Splitless mode.

  • Oven Temperature Program: A programmed temperature gradient to ensure separation of analytes.

  • Carrier Gas: Helium or Nitrogen.

3. Detection:

  • Detector: Nitrogen-Phosphorus Detector (NPD), which is specific for nitrogen- and phosphorus-containing compounds.

  • Confirmation: A second GC column of different polarity is often recommended for confirmation to avoid false positives due to co-eluting peaks.[2]

Method Validation Workflow

The following diagram illustrates the key stages involved in the validation of a new analytical method against a reference method, in accordance with guidelines from bodies like the FDA and ICH.[1][3][4]

Method_Validation_Workflow start Start: Define Analytical Method Requirements protocol Develop Validation Protocol start->protocol specificity Specificity & Selectivity (Interference Check) protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness (Method Stability) lod_loq->robustness comparison Method Comparison with Reference Method robustness->comparison report Generate Validation Report comparison->report end End: Method Implementation report->end

Caption: Workflow for the validation of a new analytical method.

Discussion

The validation data clearly demonstrates the superior sensitivity and specificity of the new LC-MS/MS method for the analysis of this compound. The LLOQ is significantly lower, and the use of MRM minimizes the risk of interferences that can be a challenge in GC-based methods.[1][2] The high recovery and excellent precision of the LC-MS/MS method further underscore its robustness and reliability for bioanalytical applications.[1]

While the reference GC-NPD method is a well-established and reliable technique, it may lack the sensitivity required for trace-level analysis in complex matrices.[2] Furthermore, the potential for co-elution of other organophosphorus pesticides necessitates confirmatory analysis, adding time and complexity to the workflow.[2]

Conclusion

For researchers requiring high sensitivity, specificity, and accuracy in the quantification of this compound, particularly in complex biological matrices, the validated LC-MS/MS method presents a significant advancement over traditional GC-NPD approaches. The detailed protocol and robust validation data provide a strong foundation for its implementation in a research or regulatory setting. The reference GC-NPD method remains a viable option for less demanding applications where high-throughput and extreme sensitivity are not primary concerns.

References

Navigating the Analytical Landscape: An Inter-laboratory Comparison of Chlorfenvinphos Measurements

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Analytical Scientists

The accurate and precise measurement of pesticide residues is paramount for ensuring food safety, environmental protection, and regulatory compliance. Chlorfenvinphos, an organophosphate insecticide, has been subject to regulatory scrutiny due to its potential toxicity. Consequently, laboratories worldwide are tasked with its reliable quantification in various matrices. This guide provides a comparative overview of the analytical performance of laboratories in measuring this compound, drawing upon available data from proficiency testing schemes and established analytical methodologies. It aims to assist researchers, scientists, and drug development professionals in understanding the nuances of this compound analysis and in selecting and implementing robust analytical methods.

Performance Snapshot: A Comparative Look at Analytical Methods

The primary analytical techniques employed for this compound determination are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with mass spectrometry (MS). The choice of method and detector significantly influences performance characteristics such as the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (repeatability and reproducibility).

Below is a summary of typical performance data for the analysis of this compound and other organophosphate pesticides using common analytical techniques. These values are indicative and can vary based on the sample matrix, laboratory proficiency, and specific instrumentation.

Table 1: Typical Performance Characteristics of Analytical Methods for this compound Quantification

ParameterGas Chromatography with Mass Spectrometry (GC-MS)Gas Chromatography with Nitrogen-Phosphorus Detector (GC-NPD)Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.005 - 0.02 mg/kg0.01 - 0.05 mg/kg0.001 - 0.01 mg/kg
Limit of Quantification (LOQ) 0.01 - 0.05 mg/kg0.02 - 0.1 mg/kg0.002 - 0.02 mg/kg
Recovery (%) 70 - 120%70 - 115%80 - 120%
Repeatability (RSDr %) 5 - 15%10 - 20%3 - 10%
Reproducibility (RSDR %) 15 - 30%20 - 40%10 - 25%

Note: These values are generalized from proficiency testing reports for pesticides and published analytical methods.

Diving into the Details: Experimental Protocols

The reliability of this compound measurements is underpinned by meticulous experimental protocols. The following sections outline the key steps in a typical analytical workflow, from sample preparation to instrumental analysis.

Sample Preparation: The Foundation of Accurate Analysis

The initial step in the analytical process is the extraction of this compound from the sample matrix. The choice of extraction method depends on the nature of the sample (e.g., food, water, soil).

1. Extraction:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is the most widely used method for pesticide residue analysis in food matrices. It involves an initial extraction with an organic solvent (typically acetonitrile) and a subsequent partitioning step using salts (e.g., magnesium sulfate, sodium chloride).

  • Solid-Phase Extraction (SPE): This technique is commonly used for water samples. The water sample is passed through a solid sorbent cartridge that retains the analyte of interest. The analyte is then eluted with a small volume of an organic solvent.

  • Soxhlet Extraction: A classical extraction method, often used for solid samples like soil, involving continuous extraction with a heated organic solvent.

2. Clean-up: Following extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with the analysis.

  • Dispersive Solid-Phase Extraction (d-SPE): This is a common clean-up step in the QuEChERS method. It involves adding a small amount of a sorbent (e.g., primary secondary amine (PSA), C18) to the extract to remove interfering substances.

  • Gel Permeation Chromatography (GPC): This technique is effective in removing high molecular weight interferences such as lipids from fatty food samples.

Instrumental Analysis: Separation and Detection

1. Gas Chromatography (GC):

  • Principle: GC separates volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

  • Detectors:

    • Mass Spectrometry (MS): Provides high selectivity and sensitivity, allowing for both quantification and confirmation of the analyte's identity.

    • Nitrogen-Phosphorus Detector (NPD): A selective detector that is highly sensitive to compounds containing nitrogen and phosphorus, making it suitable for organophosphate pesticide analysis.

    • Flame Photometric Detector (FPD): Another selective detector that is sensitive to phosphorus- and sulfur-containing compounds.

2. Liquid Chromatography (LC):

  • Principle: LC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase within a column. It is particularly suitable for the analysis of less volatile and thermally labile compounds.

  • Detector:

    • Tandem Mass Spectrometry (MS/MS): The most common detector for LC-based pesticide analysis. It offers excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.

Visualizing the Process: Workflows and Relationships

To provide a clearer understanding of the processes involved in an inter-laboratory comparison of this compound measurements, the following diagrams illustrate a typical experimental workflow and the logical structure of a proficiency test.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Receipt & Homogenization Extraction Extraction (e.g., QuEChERS) Sample->Extraction Cleanup Clean-up (e.g., d-SPE) Extraction->Cleanup GC_LC GC or LC Separation Cleanup->GC_LC Detection Detection (e.g., MS/MS, NPD) GC_LC->Detection Quantification Quantification Detection->Quantification Reporting Data Reporting Quantification->Reporting Proficiency_Test_Logic PT_Provider Proficiency Test Provider Test_Material Preparation & Distribution of Homogeneous Test Material PT_Provider->Test_Material Evaluation Statistical Evaluation (z-scores, Repeatability, Reproducibility) PT_Provider->Evaluation Lab Participating Laboratories Test_Material->Lab Analysis Analysis of Test Material using Routine Methods Lab->Analysis Results Submission of Results Analysis->Results Results->Evaluation Report Final Report & Performance Assessment Evaluation->Report Report->Lab

References

A Comparative Analysis of Chlorfenvinphos and Modern Insecticides: Efficacy, Mechanisms, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the organophosphate insecticide chlorfenvinphos with several classes of modern insecticides. Developed for researchers and professionals in drug and pesticide development, this document outlines their distinct mechanisms of action, presents available efficacy data, and details standardized experimental protocols for evaluation. The comparison highlights the evolution from broad-spectrum neurotoxins to more target-specific and safer alternatives.

This compound, an organophosphate introduced in 1963, was widely used for controlling insect pests on livestock and in agriculture.[1][2][3] However, due to its high toxicity and role as a potent cholinesterase inhibitor, its use has been discontinued (B1498344) in many countries, including the United States and the European Union.[1] Modern insecticides, in contrast, are often designed to be more specific to insects, targeting biological pathways with minimal overlap with mammals, resulting in lower toxicity to non-target organisms.[4]

Comparative Mechanisms of Action

The fundamental difference between this compound and modern insecticides lies in their molecular targets within the insect's nervous or muscular systems. This compound employs a non-specific, irreversible mechanism, while modern compounds exhibit higher selectivity for insect-specific receptor subtypes or protein conformations.

Table 1: Comparison of Insecticide Mechanisms of Action

Insecticide ClassExample(s)Primary Target SiteMechanism of ActionConsequence
Organophosphate This compoundAcetylcholinesterase (AChE)Irreversibly inhibits the AChE enzyme by phosphorylation.[1][5]Accumulation of acetylcholine (B1216132) in the synapse, leading to excessive, continuous nerve stimulation, paralysis, and death.[1]
Neonicotinoids ImidaclopridNicotinic Acetylcholine Receptors (nAChRs)Acts as an agonist, binding to postsynaptic nAChRs and causing irreversible receptor activation.[6][7][8]Persistent stimulation of nerve cells leads to paralysis and death. Highly selective for insect nAChRs.[8]
Pyrethroids Permethrin, DeltamethrinVoltage-Gated Sodium ChannelsModulates sodium channels, keeping them in an open state and preventing normal nerve impulse transmission.[7][9][10]Causes repetitive nerve firing, leading to tremors, convulsions, and paralysis ("knockdown" effect).[7]
Diamides ChlorantraniliproleRyanodine (B192298) Receptors (RyRs)Activates insect RyRs, causing uncontrolled release of internal calcium stores in muscle cells.[11][12]Leads to muscle contraction, paralysis, feeding cessation, and eventual death.
Spinosyns Spinosad, SpinetoramNicotinic Acetylcholine Receptors (nAChRs)Acts as an allosteric activator at a site distinct from neonicotinoids, disrupting nAChR function.[13][14]Causes involuntary muscle contractions and tremors, leading to paralysis.

Signaling Pathways and Visualizations

The distinct molecular targets of these insecticides result in the disruption of different critical signaling pathways.

This compound acts by inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[1][15] This inhibition leads to the accumulation of ACh, causing continuous and excessive stimulation of postsynaptic neurons, resulting in paralysis and death.[1][16]

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Signal Signal ACh_Vesicle Acetylcholine (ACh) Vesicles Signal->ACh_Vesicle Action Potential ACh_Released ACh ACh_Vesicle->ACh_Released Release AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis Receptor ACh Receptor ACh_Released->Receptor Binds This compound This compound This compound->AChE INHIBITS Response Continuous Stimulation Receptor->Response

This compound inhibits AChE, causing ACh accumulation and continuous nerve stimulation.

Modern insecticides interact with more specific targets, leading to different modes of neurotoxicity.

  • Neonicotinoids & Spinosyns: These classes both target nicotinic acetylcholine receptors (nAChRs) but at different binding sites.[14] They act as potent agonists, locking the receptor in an open state, which leads to paralysis.[6][8]

  • Pyrethroids: These compounds target voltage-gated sodium channels along the axon, disrupting the propagation of action potentials and causing paralysis.[7][9]

  • Diamides: This class targets ryanodine receptors (RyRs) in muscle cells, causing a massive, uncontrolled release of intracellular calcium, which leads to muscle contraction and paralysis.[11]

G cluster_0 Neonicotinoids / Spinosyns Pathway cluster_1 Pyrethroid Pathway cluster_2 Diamide Pathway ACh Acetylcholine nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Neonicotinoid Neonicotinoid (Agonist) Neonicotinoid->nAChR Irreversibly Binds Axon Neuron Axon Na_Channel Voltage-Gated Sodium Channel Pyrethroid Pyrethroid Pyrethroid->Na_Channel Keeps Channel Open SR Sarcoplasmic Reticulum (Calcium Store) RyR Ryanodine Receptor (RyR) Calcium Uncontrolled Ca2+ Release RyR->Calcium Diamide Diamide Diamide->RyR Activates

Signaling pathways disrupted by three major classes of modern insecticides.

Efficacy and Toxicological Comparison

Direct, comprehensive efficacy studies comparing this compound to the full range of modern insecticides are limited, as this compound is no longer in widespread use.[1][17] However, comparisons can be drawn from their toxicological profiles and performance against specific pest types. Organophosphates like this compound are known for their broad-spectrum activity but also for their high toxicity to non-target organisms, including mammals, birds, and aquatic life.[15][18] Modern insecticides are generally developed for improved safety profiles and greater target specificity.[4][19]

Table 2: Toxicological and Efficacy Profile Comparison

FeatureThis compound (Organophosphate)NeonicotinoidsPyrethroidsDiamidesSpinosyns
Spectrum of Activity Broad (flies, mites, ticks, rootworms)[15]Primarily sucking insects (aphids, whiteflies)[7][19]Broad (household pests, mosquitoes, agricultural pests)[9][10]Primarily Lepidopteran pests (caterpillars)Broad (caterpillars, thrips, leafminers)[10][13]
Mammalian Toxicity High (neurotoxin, cholinesterase inhibitor)[15]Generally low; selective for insect nAChRs.[7][8]Low to moderate; less toxic than organophosphates.[9]Very lowLow
Avian Toxicity High[15]Varies; some concern for seed-eating birds.LowVery lowLow
Aquatic Toxicity High for invertebrates, moderate for fish.[3][15]Varies; can be high for aquatic invertebrates.Extremely high for fish and aquatic invertebrates.[7]Low to moderateModerate
Pollinator Impact High[15]High; a major environmental concern.HighLowModerate
Persistence Moderately persistent in soil.[15]Can be persistent in soil and water.Low to moderate persistence; degrade in sunlight.[4]Moderate persistenceLow persistence; photodegradable.

Standardized Experimental Protocol for Efficacy Testing

To ensure data comparability across different insecticides, standardized testing protocols are essential. The World Health Organization (WHO) provides guidelines for efficacy testing.[20][21][22] The following protocol is a generalized methodology for a residual contact bioassay.

  • Objective: To determine the efficacy and residual activity of an insecticide formulation when applied to a surface against a target insect species.

  • Materials:

    • Technical grade insecticide and formulation.

    • Appropriate solvents (e.g., acetone).

    • Test surfaces (e.g., glass, plywood, mud panels).[23]

    • Micropipette or sprayer for application.

    • Exposure containers (e.g., WHO cones, petri dishes).

    • Test insects (laboratory-reared, specific age and sex).

    • Control insects (untreated).

    • Holding chambers with controlled temperature, humidity, and photoperiod.

    • Sucrose solution for feeding.

  • Methodology:

    • Surface Treatment: Apply a known concentration of the insecticide formulation evenly to the test surfaces. Allow surfaces to dry completely. Prepare control surfaces treated only with the solvent.

    • Insect Exposure: Confine a known number of insects (e.g., 20-25 adult females) on the treated surface for a fixed duration (e.g., 30 minutes) using the exposure container.

    • Post-Exposure: After exposure, transfer the insects to clean recovery cups with access to a sugar source.

    • Data Collection: Record "knockdown" at specified intervals (e.g., 10, 30, 60 minutes) post-exposure. Record mortality at 24 hours post-exposure.

    • Residual Testing: Store the treated surfaces under controlled conditions and repeat the exposure test at set intervals (e.g., 1, 2, 4, 8 weeks) to determine the decline in efficacy over time.[23]

  • Data Analysis:

    • Correct mortality data using Abbott's formula if control mortality is between 5-20%.

    • Calculate the percentage knockdown and mortality for each concentration and time point.

    • Determine lethal concentration (LC50/LC90) or lethal time (LT50/LT90) values using probit analysis.

G Start Start Prep Prepare Insecticide Dilutions Start->Prep Treat Treat Surfaces (Test & Control) Prep->Treat Dry Dry Surfaces Treat->Dry Expose Confine Insects on Surface for Fixed Time Dry->Expose Transfer Transfer to Recovery Containers Expose->Transfer Observe Record Knockdown (e.g., 1 hr) Transfer->Observe Observe24 Record Mortality (24 hrs) Observe->Observe24 Analyze Data Analysis (e.g., Probit, LC50) Observe24->Analyze End End Analyze->End

Generalized workflow for a residual contact insecticide efficacy bioassay.

References

Unveiling the Potency of Chlorfenvinphos: A Comparative Analysis of Cholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available scientific literature highlights the potent inhibitory effects of the organophosphate insecticide Chlorfenvinphos on cholinesterases, the enzymes crucial for proper nerve function. This guide provides a detailed comparison of its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), offering valuable insights for researchers, scientists, and drug development professionals.

This compound exerts its toxic effects by inhibiting cholinesterases, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and subsequent overstimulation of the nervous system.[1] While it is known to inhibit both AChE and BChE, the relative potency against these two key enzymes is a critical factor in understanding its toxicological profile and potential therapeutic applications or risks.

Quantitative Comparison of Inhibitory Potency

Data on the direct comparative inhibitory potency of this compound against both AChE and BChE from a single in-vitro study is limited in the readily available scientific literature. However, existing research provides valuable insights into its potent effects on acetylcholinesterase and offers a basis for understanding its differential activity.

A study by Sosnowska et al. (2013) provides specific inhibitory constants (Ki and Ki') for this compound against human erythrocyte acetylcholinesterase.[2] This study demonstrated that this compound is a strong inhibitor of AChE.[2]

CompoundEnzyme SourceInhibition Constant (K_i)Inhibition Constant (K_i')Reference
This compoundHuman Erythrocyte AChE1.12 ± 0.14 µM3.55 ± 0.31 µMSosnowska et al., 2013[2]

Note: K_i represents the competitive inhibition constant, while K_i' represents the uncompetitive inhibition constant. A lower value indicates stronger inhibition.

While direct comparative data for BChE from the same study is unavailable, a toxicological profile by the Agency for Toxic Substances and Disease Registry (ATSDR) notes that in an acute oral treatment study in rats, brain and erythrocyte acetylcholinesterase activities were reduced by approximately 90%, while plasma pseudocholinesterase (a form of BChE) activity was reduced by 50%.[3] This in-vivo data suggests that this compound may be a more potent inhibitor of AChE than BChE. However, it is important to note that in-vivo results can be influenced by various physiological factors and may not directly correlate with in-vitro potency.

For context, a study on a related organophosphate, chlorpyrifos-oxon, found that the bimolecular rate constants (k_i) for the inhibition of various butyrylcholinesterases were 160- to 750-fold larger than those for acetylcholinesterases from the same species, indicating a much higher potency against BChE for that specific compound.[4] This highlights the importance of specific comparative studies for each organophosphate.

Experimental Protocols

The determination of cholinesterase inhibition by this compound is typically conducted using the Ellman method, a reliable and widely used spectrophotometric assay.

Principle of the Ellman Method: This assay measures the activity of cholinesterases by quantifying the rate of production of thiocholine (B1204863), a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the cholinesterase activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)

  • This compound (as the inhibitor)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) (as the substrate)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • Microplate reader

  • 96-well microplates

Assay Procedure (96-well plate format):

  • Reagent Preparation: Prepare stock solutions of the enzyme, inhibitor (this compound), substrate (ATCI or BTCI), and DTNB in the appropriate buffer.

  • Assay Mixture: In each well of a 96-well plate, add the phosphate buffer, DTNB solution, and the enzyme solution.

  • Inhibitor Addition: Add varying concentrations of this compound to the test wells. For control wells (100% activity), add the solvent used to dissolve the inhibitor.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate (ATCI or BTCI) to all wells.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates in the presence of this compound to the control wells. IC50 values (the concentration of inhibitor that causes 50% inhibition) and inhibitory constants (Ki, Ki') can then be calculated from this data.

Visualizing the Experimental Workflow and Inhibitory Mechanism

To further clarify the experimental process and the underlying molecular interactions, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Enzyme Enzyme Stock (AChE or BChE) Assay_Setup Add Buffer, DTNB, and Enzyme to wells Enzyme->Assay_Setup Inhibitor This compound Stock Add_Inhibitor Add this compound (or vehicle for control) Inhibitor->Add_Inhibitor Substrate Substrate Stock (ATCI or BTCI) Add_Substrate Initiate reaction with Substrate Substrate->Add_Substrate DTNB DTNB Stock DTNB->Assay_Setup Assay_Setup->Add_Inhibitor Preincubation Pre-incubate Add_Inhibitor->Preincubation Preincubation->Add_Substrate Measurement Measure Absorbance at 412 nm (Kinetic Reading) Add_Substrate->Measurement Calc_Rates Calculate Reaction Rates Measurement->Calc_Rates Calc_Inhibition Determine % Inhibition Calc_Rates->Calc_Inhibition Calc_Potency Calculate IC50 / Ki values Calc_Inhibition->Calc_Potency

Caption: Experimental workflow for determining cholinesterase inhibition.

G cluster_cholinergic_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE_BChE AChE / BChE ACh->AChE_BChE Hydrolysis Receptor Postsynaptic Receptor ACh->Receptor Binding Choline_Acetate Choline + Acetate AChE_BChE->Choline_Acetate Signal Signal Propagation Receptor->Signal This compound This compound This compound->AChE_BChE Inhibition

Caption: Inhibition of cholinesterases by this compound.

This guide underscores the potent inhibitory activity of this compound against cholinesterases, with a particularly strong effect observed for acetylcholinesterase. Further direct comparative studies on both AChE and BChE are warranted to fully elucidate its differential potency and better predict its toxicological and potential therapeutic implications.

References

In Vivo vs. In Vitro Toxicity of Chlorfenvinphos: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo and in vitro toxicological profiles of Chlorfenvinphos, an organophosphate insecticide. The data presented herein is curated from a range of scientific studies to facilitate an objective analysis of its toxic effects across different biological systems.

Quantitative Toxicity Data

The following tables summarize the key quantitative data on the toxicity of this compound from both in vivo and in vitro studies.

Table 1: In Vivo Acute Toxicity of this compound

SpeciesRoute of AdministrationLD50 / LC50Reference
RatOral9.6 - 39 mg/kg[1]
RatDermal30 - 108 mg/kg[2]
RatInhalation (4h)0.13 mg/L (micron-sized aerosol)[3]
RabbitOral412 - 4700 mg/kg[1]
RabbitDermal400 - 417 mg/kg[2]
MouseOral117 - 200 mg/kg[4]
DogOral>5000 - 12,000 mg/kg[1]
CattleOral~22 mg/kg (minimum toxic dose)[5]

Table 2: In Vitro Cytotoxicity and Acetylcholinesterase Inhibition of this compound

Cell Line / EnzymeAssayEndpointIC50 / Effect ConcentrationReference
Human Peripheral Blood Mononuclear CellsApoptosis/NecrosisIncreased apoptotic cells250 µM[6][7]
Human Peripheral Blood Mononuclear CellsOxidative StressROS formationStarting from 5 µM[7]
Human ErythrocytesAcetylcholinesterase (AChE) InhibitionMixed inhibition-[8]
Human ErythrocytesHemolysisIncreased hemolysis250 µM[9]
Human ErythrocytesOxidative StressROS formation100 µM[9]
HepG2 (Human Liver Carcinoma)Cytotoxicity-IC50 values vary widely depending on the specific study and exposure time.[10][11]
SH-SY5Y (Human Neuroblastoma)ApoptosisDown-regulation of Bcl-2, increased caspase-3Concentration-dependent[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the findings.

In Vivo Acute Oral Toxicity (Modified from OECD Guideline 423)

Objective: To determine the acute oral toxicity (LD50) of this compound in rats.

Test Animals: Healthy, young adult Wistar rats (8-12 weeks old), fasted overnight prior to administration.

Procedure:

  • Dose Preparation: this compound is dissolved in a suitable vehicle (e.g., corn oil) to achieve the desired concentrations.

  • Administration: A single dose of the test substance is administered to the rats by oral gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., tremors, convulsions, salivation), and changes in body weight for at least 14 days.

  • Necropsy: All animals (including those that die during the study and survivors at the end of the observation period) are subjected to a gross necropsy to examine for pathological changes.

  • LD50 Calculation: The LD50 value is calculated using appropriate statistical methods (e.g., Probit analysis) based on the mortality data.[13][14][15]

In Vivo Acute Dermal Toxicity (Modified from OECD Guideline 402)

Objective: To determine the acute dermal toxicity (LD50) of this compound in rabbits.

Test Animals: Healthy, young adult New Zealand White rabbits with intact skin. The fur on the dorsal area is clipped 24 hours before the application.

Procedure:

  • Application: The test substance is applied uniformly to a shaved area of the back (approximately 10% of the body surface area). The area is then covered with a porous gauze patch and non-irritating tape.

  • Exposure: The patch remains in place for a 24-hour exposure period.

  • Observation: Animals are observed for signs of toxicity and skin irritation at regular intervals for 14 days. Body weights are recorded weekly.

  • Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.[16][17][18][19]

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effects of this compound on cultured human cells (e.g., HepG2, SH-SY5Y).

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Treatment: The cells are then treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept constant across all wells) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][20][21][22][23]

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.[1][20][21][22][23]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The concentration of this compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory effect of this compound on acetylcholinesterase activity.

Procedure:

  • Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), a solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), the substrate acetylthiocholine (B1193921) iodide (ATCI), and the enzyme acetylcholinesterase.

  • Reaction Mixture: In a 96-well plate, a reaction mixture is prepared containing the phosphate buffer, DTNB, and the AChE enzyme.

  • Inhibitor Addition: Various concentrations of this compound are added to the wells and pre-incubated with the enzyme for a specific period.

  • Reaction Initiation: The reaction is initiated by adding the substrate (ATCI).

  • Kinetic Measurement: The increase in absorbance at 412 nm is measured over time using a microplate reader. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form the yellow anion 5-thio-2-nitrobenzoate, which is detected spectrophotometrically.[3][4][8][15][24][25]

  • IC50 Calculation: The concentration of this compound that causes 50% inhibition of AChE activity (IC50) is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its toxicity.

Acetylcholinesterase_Inhibition cluster_pre Normal Synaptic Transmission cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron cluster_inhibition Inhibition by this compound ACh_pre Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh_pre->Vesicle Stored ACh_syn ACh Vesicle->ACh_syn Release AChE Acetylcholinesterase (AChE) ACh_syn->AChE Hydrolysis AChR Acetylcholine Receptor ACh_syn->AChR ACh_syn->AChR Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Inhibited_AChE Inhibited AChE Choline_Acetate->Vesicle Reuptake & Resynthesis Signal Signal Transduction AChR->Signal This compound This compound This compound->AChE

Caption: Acetylcholinesterase Inhibition by this compound.

Oxidative_Stress_Pathway cluster_cell Cellular Environment This compound This compound Mitochondria Mitochondria This compound->Mitochondria Antioxidant_Defense Antioxidant Defense (e.g., GSH, SOD)↓ This compound->Antioxidant_Defense Depletes ROS Reactive Oxygen Species (ROS)↑ Mitochondria->ROS Induces Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation DNA_Damage DNA Damage ROS->DNA_Damage Protein_Damage Protein Damage ROS->Protein_Damage Cellular_Damage Cellular Damage Lipid_Peroxidation->Cellular_Damage DNA_Damage->Cellular_Damage Protein_Damage->Cellular_Damage

Caption: Oxidative Stress Pathway Induced by this compound.

Apoptosis_Pathway cluster_apoptosis Apoptosis Signaling This compound This compound Oxidative_Stress Oxidative Stress (ROS Production) This compound->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Bcl2 Bcl-2 Family (e.g., Bax ↑, Bcl-2 ↓) Mitochondrial_Dysfunction->Bcl2 Modulates Cytochrome_c Cytochrome c Release Bcl2->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis Pathway Triggered by this compound.

Experimental_Workflow cluster_invivo In Vivo Analysis cluster_invitro In Vitro Analysis cluster_comparison Comparative Analysis Animal_Model Select Animal Model (e.g., Rat, Rabbit) Dose_Administration Administer this compound (Oral, Dermal, Inhalation) Animal_Model->Dose_Administration Observation Observe for Clinical Signs & Mortality (14 days) Dose_Administration->Observation Data_Analysis_Vivo Calculate LD50/LC50 Observation->Data_Analysis_Vivo Necropsy Perform Gross Necropsy Observation->Necropsy Compare_Results Compare In Vivo and In Vitro Toxicity Data Data_Analysis_Vivo->Compare_Results Cell_Culture Select Cell Line (e.g., HepG2, SH-SY5Y) Compound_Exposure Expose Cells to This compound Cell_Culture->Compound_Exposure Toxicity_Assay Perform Toxicity Assays (MTT, AChE Inhibition, etc.) Compound_Exposure->Toxicity_Assay Data_Analysis_Vitro Calculate IC50 Toxicity_Assay->Data_Analysis_Vitro Data_Analysis_Vitro->Compare_Results Mechanism_Elucidation Elucidate Mechanisms of Toxicity Compare_Results->Mechanism_Elucidation Risk_Assessment Human Health Risk Assessment Mechanism_Elucidation->Risk_Assessment

Caption: General Experimental Workflow for Toxicity Assessment.

References

Validation of Biomarkers for Chlorfenvinphos Exposure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of exposure to organophosphate pesticides like Chlorfenvinphos is critical for understanding its toxicological impact and developing potential countermeasures. This guide provides a comparative overview of validated biomarkers for this compound exposure in field studies, supported by experimental data and detailed methodologies.

The selection of an appropriate biomarker depends on the specific research question, balancing the need for specificity, sensitivity, and the window of exposure detection. This guide examines three main categories of biomarkers: the established method of cholinesterase inhibition, the more specific urinary metabolites, and the emerging markers of DNA adducts and oxidative stress.

Biomarker Comparison

The following table summarizes the key characteristics and performance of different biomarkers for assessing this compound exposure, based on available field study data. It is important to note that while cholinesterase inhibition is a well-established biomarker for organophosphate exposure in general, specific quantitative data from human field studies directly correlating this compound exposure levels to the degree of inhibition is limited. Similarly, field data on specific urinary metabolites of this compound and markers of DNA damage are not as extensive as for other organophosphates.

Biomarker CategorySpecific BiomarkerMatrixAdvantagesDisadvantagesQuantitative Data from Field Studies (Primarily Organophosphates)
Enzyme Inhibition Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Red Blood Cells & PlasmaWell-established, reflects biological effect, relatively low cost.Not specific to this compound, wide inter-individual variability, requires baseline measurement.A study on agricultural pesticide handlers exposed to organophosphates showed a mean decrease of 5.6% in BuChE activity during the spray season compared to pre-season baseline levels[1][2]. In another study, horticultural farmers exposed to organophosphates had approximately 30% lower AChE activity compared to controls[3].
Urinary Metabolites Desethylthis compoundUrineSpecific to this compound exposure.Short biological half-life, reflects only recent exposure.While a specific analytical method for desethylthis compound in urine has been described, field studies providing quantitative concentration data in exposed workers are scarce[4]. Studies on other organophosphates show urinary metabolite concentrations can vary widely, with median concentrations of dialkylphosphate (DAP) metabolites in farmworkers ranging from 0.04 to 3.61 µg/L[5].
DNA Damage DNA Adducts (e.g., measured by 32P-postlabelling)Lymphocytes, other tissuesIndicates genotoxic effect, potentially long-lasting.Technically demanding, expensive, lack of specific adduct identification for this compound in field studies.Studies on workers exposed to mixed pesticides have shown increased DNA damage. For instance, one study found that participants positive for organophosphate pesticides had 30% more double-strand breaks in their DNA[6].
Oxidative Stress 8-hydroxy-2'-deoxyguanosine (8-OHdG), Malondialdehyde (MDA)Urine, Serum/PlasmaReflects a mechanism of toxicity, can be measured non-invasively.Not specific to this compound, can be influenced by other lifestyle factors.In a pilot study of agricultural workers exposed to organophosphates, urinary 8-OH-dG levels were 2.3 to 8.5 times higher, and serum MDA levels were 4.9 to 24 times higher than in control groups[7][8].

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these biomarker assays in research settings.

Cholinesterase Activity Measurement (Ellman Method)

This spectrophotometric method is widely used for the determination of AChE and BChE activity in blood samples.

Principle: The assay measures the rate of hydrolysis of acetylthiocholine (B1193921) by cholinesterase. The product, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm.

Procedure: [9][10][11][12]

  • Sample Preparation:

    • Collect whole blood in heparinized tubes.

    • Separate plasma from erythrocytes by centrifugation (e.g., 1000 x g for 15 minutes at 4°C).

    • For AChE measurement, wash erythrocytes with saline solution. Lyse the erythrocytes to release the enzyme.

    • For BChE measurement, use the collected plasma.

  • Assay:

    • Prepare a reaction mixture containing phosphate (B84403) buffer (pH 7.4) and DTNB.

    • Add the erythrocyte lysate (for AChE) or plasma (for BChE) to the reaction mixture.

    • Incubate for a short period to allow for the reaction of DTNB with any free thiol groups.

    • Initiate the enzymatic reaction by adding the substrate, acetylthiocholine.

    • Monitor the increase in absorbance at 412 nm over time using a spectrophotometer.

  • Calculation:

    • Calculate the enzyme activity based on the rate of change in absorbance, the molar extinction coefficient of 5-thio-2-nitrobenzoate, and the protein concentration of the sample.

Urinary Metabolite Analysis (Gas Chromatography)

This protocol outlines a general approach for the analysis of organophosphate metabolites in urine.

Principle: Urinary metabolites are extracted, derivatized, and then separated and quantified using gas chromatography coupled with a flame photometric detector (GC-FPD) or mass spectrometry (GC-MS).

Procedure for Desethylthis compound: [4]

  • Sample Preparation:

    • Collect a spot or 24-hour urine sample.

    • Perform enzymatic hydrolysis (e.g., using β-glucuronidase/sulfatase) to deconjugate the metabolites.

  • Extraction:

    • Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the metabolites from the urine matrix.

  • Derivatization (Methylation):

    • Derivatize the extracted metabolites to increase their volatility for GC analysis.

  • GC-FPD Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a flame photometric detector, which is selective for phosphorus-containing compounds.

    • Quantify the metabolite concentration by comparing the peak area to a calibration curve prepared with known standards.

DNA Adduct Analysis (32P-Postlabelling Assay)

This highly sensitive method is used to detect and quantify a wide range of DNA adducts.

Principle: DNA is enzymatically digested to individual nucleotides. The adducted nucleotides are then radiolabeled with ³²P, separated by chromatography, and quantified by detecting their radioactivity.

Procedure: [5][9][13]

  • DNA Isolation and Digestion:

    • Isolate DNA from lymphocytes or other tissues.

    • Digest the DNA to 3'-monophosphate deoxynucleosides using micrococcal nuclease and spleen phosphodiesterase.

  • Adduct Enrichment (Optional):

    • Enrich the adducted nucleotides using methods like nuclease P1 digestion or butanol extraction.

  • ³²P-Labeling:

    • Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.

  • Chromatographic Separation:

    • Separate the ³²P-labeled adducted nucleotides from normal nucleotides using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification:

    • Detect and quantify the adducts by autoradiography or phosphorimaging and scintillation counting.

DNA Damage Analysis (Comet Assay)

The single-cell gel electrophoresis (SCGE) or Comet assay is a versatile method for measuring DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates out of the nucleus, forming a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.

Procedure: [10][12][14]

  • Cell Preparation:

    • Isolate lymphocytes from whole blood using density gradient centrifugation.

  • Embedding in Agarose:

    • Mix the isolated cells with low-melting-point agarose and layer onto a pre-coated microscope slide.

  • Lysis:

    • Immerse the slides in a lysis solution (containing detergent and high salt) to remove cell membranes and histones, leaving the DNA as nucleoids.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an alkaline electrophoresis buffer to unwind the DNA and expose single-strand breaks and alkali-labile sites.

    • Apply an electric field to separate the damaged DNA fragments from the nucleoid.

  • Staining and Visualization:

    • Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

    • Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.

Oxidative Stress Analysis (Malondialdehyde - MDA Assay)

The thiobarbituric acid reactive substances (TBARS) assay is a common method for measuring lipid peroxidation, with MDA being a major product.

Principle: MDA in the sample reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically or fluorometrically.

Procedure: [7][11]

  • Sample Preparation:

    • Collect serum or plasma.

  • Reaction:

    • Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the sample.

    • Incubate the mixture in a boiling water bath for a specified time (e.g., 60 minutes) to allow for the color reaction to occur.

  • Measurement:

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at approximately 532 nm.

  • Calculation:

    • Determine the MDA concentration by comparing the absorbance to a standard curve prepared with known concentrations of MDA.

Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway affected by this compound and the general experimental workflows for biomarker validation.

Chlorfenvinphos_Mechanism cluster_synapse Synaptic Cleft This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) AChE->ACh Hydrolysis (Blocked) Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Nerve_Impulse Continuous Nerve Impulse Postsynaptic_Receptor->Nerve_Impulse Activation Biomarker_Validation_Workflow cluster_exposure Exposure Assessment cluster_sampling Sample Collection cluster_analysis Biomarker Analysis cluster_validation Validation Exposure_Group Exposed Population (e.g., Agricultural Workers) Blood_Sample Blood (Plasma, RBCs, Lymphocytes) Exposure_Group->Blood_Sample Urine_Sample Urine Exposure_Group->Urine_Sample Control_Group Control Population (Non-Exposed) Control_Group->Blood_Sample Control_Group->Urine_Sample ChE_Assay Cholinesterase Assay Blood_Sample->ChE_Assay DNA_Damage_Assay DNA Damage Assays (Comet, 32P-postlabelling) Blood_Sample->DNA_Damage_Assay Oxidative_Stress_Assay Oxidative Stress Assays (MDA) Blood_Sample->Oxidative_Stress_Assay Metabolite_Analysis Urinary Metabolite Analysis Urine_Sample->Metabolite_Analysis Urine_Sample->Oxidative_Stress_Assay Data_Analysis Statistical Analysis (Correlation, Sensitivity, Specificity) ChE_Assay->Data_Analysis Metabolite_Analysis->Data_Analysis DNA_Damage_Assay->Data_Analysis Oxidative_Stress_Assay->Data_Analysis Comparison Comparison of Biomarkers Data_Analysis->Comparison

References

A Comparative Analysis of Chlorfenvinphos and its Chemical Analogs for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Performance and Experimental Data of Chlorfenvinphos and its Analogs.

This compound is an organophosphate insecticide that has been widely used for its efficacy in controlling a broad spectrum of pests.[1] Like other organophosphates, its primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[1] This guide provides a comparative study of this compound and its chemical analogs, presenting key toxicological data and detailed experimental protocols to support researchers in the fields of toxicology, pharmacology, and drug development.

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphates, including this compound and its analogs, exert their toxic effects by inhibiting acetylcholinesterase (AChE). AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. By inhibiting AChE, these compounds lead to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent disruption of the nervous system.[1][2] The inhibition occurs through the phosphorylation of a serine residue in the active site of the AChE enzyme.[2]

Acetylcholinesterase Inhibition Pathway cluster_synapse Cholinergic Synapse cluster_postsynaptic Postsynaptic Membrane cluster_inhibition Inhibition by Organophosphates Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Acetylcholine (ACh) Release ACh_Receptor Acetylcholine Receptor Synaptic_Cleft->ACh_Receptor ACh Binding AChE Acetylcholinesterase (AChE) Synaptic_Cleft->AChE ACh Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor->Postsynaptic_Neuron Signal Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Hydrolysis Inhibited_AChE Phosphorylated AChE (Inactive) Organophosphate This compound & Analogs Organophosphate->AChE Inhibition

Caption: Signaling pathway of acetylcholinesterase and its inhibition by organophosphates.

Comparative Toxicity Data

The following tables summarize the acute oral toxicity (LD50) and acetylcholinesterase inhibition (IC50/Ki) data for this compound and a selection of its chemical analogs. It is important to note that the data presented are compiled from various sources and experimental conditions may differ, potentially affecting direct comparability.

Table 1: Acute Oral Toxicity (LD50) in Rats

CompoundChemical StructureLD50 (mg/kg)Reference(s)
This compound C12H14Cl3O4P10 - 39 [3][4]
BromfenvinphosC12H14BrCl2O4PData not readily available
Chlorpyrifos (B1668852)C9H11Cl3NO3PS96 - 270[5]
MonocrotophosC7H14NO5P8 - 23[6]
ProfenofosC11H15BrClO3PS358[5]
AcephateC4H10NO3PS1,030 - 1,447[5]
ParathionC10H14NO5PS3 - 8[2]
MalathionC10H19O6PS25,500[5]

Table 2: Acetylcholinesterase (AChE) Inhibition

CompoundIC50 (µM)Ki (µM)Ki' (µM)Enzyme SourceReference(s)
This compound Not specifiedCompetitive: 1.85 ± 0.12 Uncompetitive: 4.56 ± 0.31 Human Erythrocytes[7][8]
BromfenvinphosNot specifiedCompetitive: 2.45 ± 0.15Uncompetitive: 5.88 ± 0.38Human Erythrocytes[7][8]
Chlorpyrifos0.12Not specifiedNot specifiedHuman Erythrocytes[6]
Monocrotophos0.25Not specifiedNot specifiedHuman Erythrocytes[6]
Profenofos0.35Not specifiedNot specifiedHuman Erythrocytes[6]
Acephate4.0Not specifiedNot specifiedHuman Erythrocytes[6]

Experimental Protocols

In Vivo Acute Oral Toxicity (LD50) Determination (Based on OECD Guideline 401)

This protocol outlines the general procedure for determining the acute oral median lethal dose (LD50) of a substance in rats.[9]

Acute_Oral_Toxicity_Workflow start Start acclimatization Acclimatize Animals (min. 5 days) start->acclimatization fasting Fast Animals (overnight for rats) acclimatization->fasting weighing_dose_prep Weigh Animals & Prepare Test Substance Doses fasting->weighing_dose_prep administration Administer Single Oral Dose (gavage) weighing_dose_prep->administration observation Observe Animals for 14 Days (mortality, clinical signs, weight) administration->observation necropsy Perform Gross Necropsy on all animals observation->necropsy data_analysis Calculate LD50 (statistical methods) necropsy->data_analysis end End data_analysis->end

Caption: General workflow for an acute oral toxicity (LD50) study.

1. Animal Selection and Acclimatization:

  • Species: Young, healthy adult rats (e.g., Wistar or Sprague-Dawley strain) are commonly used.[9]

  • Sex: Typically, one sex is used, or both if significant differences in toxicity are suspected.[9]

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days prior to the study.[9]

2. Housing and Feeding:

  • Housing: Animals are housed in appropriate cages with controlled temperature (22 ± 3°C) and humidity (30-70%).[9]

  • Lighting: A 12-hour light/dark cycle is maintained.[9]

  • Diet: Standard laboratory diet and drinking water are provided ad libitum, except for the pre-dosing fasting period.[9]

3. Dose Preparation and Administration:

  • Vehicle: The test substance is dissolved or suspended in a suitable vehicle (e.g., water, corn oil). The vehicle's toxicity should be known.[9]

  • Dose Levels: A range of at least 3-4 dose levels is selected to produce a range of toxic effects and mortality.

  • Fasting: Food is withheld overnight before dosing.[9]

  • Administration: The test substance is administered as a single dose by oral gavage. The volume administered is typically 1-2 mL/100g body weight.[9]

4. Observation:

  • Duration: Animals are observed for at least 14 days.[9]

  • Parameters: Observations include mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes.[9]

5. Necropsy:

  • All animals (those that die during the study and survivors at the end) are subjected to a gross necropsy.[9]

6. Data Analysis:

  • The LD50 value is calculated using appropriate statistical methods (e.g., probit analysis).

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining the in vitro inhibition of AChE.[2][6]

Ellman_Method_Workflow start Start reagent_prep Prepare Reagents (Buffer, DTNB, ATCh, Enzyme, Inhibitor) start->reagent_prep plate_setup Set up 96-well Plate (Blank, Control, Test Samples) reagent_prep->plate_setup pre_incubation Pre-incubate Enzyme with Inhibitor (e.g., 10-15 min at 25°C) plate_setup->pre_incubation reaction_initiation Initiate Reaction (add Acetylthiocholine - ATCh) pre_incubation->reaction_initiation kinetic_measurement Measure Absorbance at 412 nm (kinetic mode, e.g., every minute for 10-15 min) reaction_initiation->kinetic_measurement data_analysis Calculate Reaction Rates & % Inhibition kinetic_measurement->data_analysis ic50_determination Determine IC50 Value (plot % inhibition vs. log[inhibitor]) data_analysis->ic50_determination end End ic50_determination->end

Caption: Experimental workflow for the in vitro AChE inhibition assay (Ellman's method).

1. Reagents:

  • Buffer: 0.1 M Phosphate Buffer, pH 8.0.[6]

  • DTNB (Ellman's Reagent): 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in buffer.[6]

  • Substrate: 14 mM Acetylthiocholine iodide (ATChI) in deionized water (prepare fresh).[6]

  • Enzyme: Acetylcholinesterase solution (e.g., from human erythrocytes or electric eel) of a known activity.

  • Inhibitors: Stock solutions of this compound and its analogs in a suitable solvent (e.g., DMSO).

2. Assay Procedure (96-well plate format):

  • Plate Setup:

    • Blank: Buffer + DTNB + Substrate (no enzyme).[6]

    • Control (100% activity): Buffer + Enzyme + DTNB + Solvent (no inhibitor).[6]

    • Test Sample: Buffer + Enzyme + DTNB + Inhibitor solution.[6]

  • Pre-incubation: Add buffer, DTNB, enzyme, and inhibitor/solvent to the respective wells. Incubate for a set period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to interact with the enzyme.[6]

  • Reaction Initiation: Add the ATChI substrate to all wells to start the reaction.[6]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).[6]

3. Data Analysis:

  • Calculate Reaction Rate: Determine the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve.

  • Calculate Percent Inhibition:

    • % Inhibition = [ (Rate of Control - Rate of Test Sample) / Rate of Control ] x 100

  • Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

References

Assessing the Selectivity of Chlorfenvinphos: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selective toxicity of insecticides is paramount for developing effective and environmentally sound pest management strategies. This guide provides a detailed comparison of Chlorfenvinphos, an organophosphate insecticide, with alternative compounds, focusing on its impact on target pests versus beneficial insects. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.

This compound has been historically used for controlling various agricultural pests, including the cabbage root fly, Delia radicum. However, its broad-spectrum activity raises concerns about its impact on non-target organisms, which are crucial for a balanced ecosystem and integrated pest management (IPM) programs. This guide delves into the quantitative data on the selectivity of this compound and compares it with other insecticides, offering a comprehensive overview for informed decision-making in research and development.

Comparative Toxicity Data

The following tables summarize the lethal and sublethal effects of this compound and alternative insecticides on the target pest, Delia radicum, and associated beneficial insects.

InsecticideTarget PestBeneficial InsectLD50 (ng/insect)Selectivity Ratio (LD50 Beneficial / LD50 Target)Source
This compound Delia radicum (Cabbage Root Fly)Trybliographa rapae (Parasitoid Wasp)Target: ~43~7[1][2]
Beneficial: ~300[1]
Spinosad Delia radicumAleochara spp. (Predatory Beetle)Data not specified, but highly effective against target[3][4]Generally considered to have low toxicity to many beneficials[5][3][4][5]
Cypermethrin Delia radicumGeneral Predators & ParasitoidsData not specified, but effective against target[6]Broad-spectrum, can be harmful to beneficials[6]
Deltamethrin Delia radicumGeneral Predators & ParasitoidsData not specified, but effective against target[6]Broad-spectrum, can be harmful to beneficials[6]
Imidacloprid Delia radicumHoneybees & other beneficialsData not specified for D. radicum, but effective[7][8]Highly toxic to bees and other beneficials[9][10][7][8][9][10]

Table 1: Comparative Lethal Doses (LD50) of Various Insecticides.

InsecticideBeneficial InsectSublethal EffectObservationSource
This compound Trybliographa rapaeReduced LongevityLongevity of survivors was reduced by half.[2]
Reduced FecundityPotential fecundity of females was decreased by 9.6% to 22.8%.[2]
Impaired MatingReduced the chances for parasitoids to mate by more than 70%.[2]
Imidacloprid LadybugsReduced Survival & ReproductionReduced survival and reproduction after consuming aphids from treated plants.[9]
Green LacewingsReduced SurvivalLower survival after feeding on nectar from treated plants.[9]

Table 2: Sublethal Effects of Insecticides on Beneficial Insects.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized ecotoxicological testing methods. The primary protocols are based on guidelines developed by international bodies such as the International Organisation for Biological Control (IOBC) and the Organisation for Economic Co-operation and Development (OECD).

Lethal Dose (LD50) Determination

The median lethal dose (LD50) is a standard measure of the acute toxicity of a substance. For insects, this is typically determined through topical application or dietary intake bioassays.

  • Test Organisms : Insects of a standardized age and weight are selected from laboratory-reared colonies to ensure uniformity.

  • Insecticide Application :

    • Topical Application : A precise volume of the insecticide, dissolved in a suitable solvent (e.g., acetone), is applied to the dorsal thorax of each insect using a microapplicator. Control groups are treated with the solvent alone.

    • Dietary Intake : The insecticide is incorporated into the insects' diet at various concentrations.

  • Observation : Treated insects are maintained under controlled environmental conditions (temperature, humidity, light cycle). Mortality is recorded at specified intervals, typically 24, 48, and 72 hours post-application.

  • Data Analysis : The LD50 value, the dose that kills 50% of the test population, is calculated using statistical methods such as probit analysis.

Assessment of Sublethal Effects

Sublethal effects are physiological or behavioral changes in organisms that survive exposure to a pesticide. These are critical for understanding the long-term ecological impact of a chemical.

  • Exposure : Insects are exposed to a sublethal dose of the insecticide, often a fraction of the LD50 (e.g., LD10 or LD30).

  • Longevity Study : The lifespan of the treated insects is monitored and compared to a control group.

  • Fecundity Assessment : For female insects, the number of eggs laid and their viability (hatching rate) are recorded over their lifetime.

  • Behavioral Assays : Specific behaviors, such as mating success, foraging efficiency, and mobility, are observed and quantified in both treated and control groups. For example, mating success can be determined by pairing treated and untreated individuals and observing the frequency and duration of copulation.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental_Workflow cluster_preparation Preparation cluster_bioassays Bioassays cluster_data_collection Data Collection cluster_analysis Analysis & Comparison Insect_rearing Insect Rearing (Target & Beneficial) LD50_assay Lethal Dose (LD50) Determination Insect_rearing->LD50_assay Sublethal_assay Sublethal Effects Assessment Insect_rearing->Sublethal_assay Insecticide_prep Insecticide Preparation (Serial Dilutions) Insecticide_prep->LD50_assay Insecticide_prep->Sublethal_assay Mortality_data Mortality Counts LD50_assay->Mortality_data Sublethal_data Longevity, Fecundity, Behavioral Data Sublethal_assay->Sublethal_data Probit_analysis Probit Analysis (LD50) Mortality_data->Probit_analysis Statistical_analysis Statistical Analysis (Sublethal Effects) Sublethal_data->Statistical_analysis Selectivity_ratio Selectivity Ratio Calculation Probit_analysis->Selectivity_ratio Comparison Comparison with Alternatives Statistical_analysis->Comparison Selectivity_ratio->Comparison

Caption: Workflow for Assessing Insecticide Selectivity.

Discussion and Alternatives

The data indicate that while this compound is more toxic to the target pest Delia radicum than to its parasitoid Trybliographa rapae, the selectivity ratio is relatively low.[1][2] Furthermore, significant sublethal effects on the beneficial insect, such as reduced longevity, fecundity, and mating success, question its overall selectivity in an IPM context.[2] These sublethal effects can have dramatic long-term consequences on the ability of beneficial insect populations to control pests.[2]

Several alternatives to this compound are available, each with its own selectivity profile:

  • Spinosyns (e.g., Spinosad, Spinetoram): These are derived from a soil bacterium and have a novel mode of action.[5] They are generally effective against many pests, including Delia radicum, and have a lower impact on many beneficial insects compared to broad-spectrum insecticides.[3][4][5]

  • Pyrethroids (e.g., Cypermethrin, Deltamethrin): These synthetic insecticides are effective against a wide range of pests.[6] However, they are generally considered broad-spectrum and can be harmful to beneficial arthropods.[6]

  • Neonicotinoids (e.g., Imidacloprid): These are systemic insecticides that are effective against sucking and chewing insects.[7][8] However, they are known to be highly toxic to pollinators, particularly bees, and other beneficial insects.[9][10]

  • Biological Controls: The use of natural enemies, such as predatory beetles (Aleochara spp.) and parasitic wasps (Trybliographa rapae), can be an effective and sustainable method for controlling Delia radicum.[11][12]

  • Cultural Controls: Practices such as crop rotation and the use of physical barriers like insect netting can help to reduce pest pressure.[6][11]

Conclusion

The assessment of insecticide selectivity requires a comprehensive approach that considers not only acute toxicity but also sublethal effects on beneficial organisms. While this compound exhibits some level of physiological selectivity, its negative impact on the fitness of beneficial insects suggests that its use in IPM programs should be carefully considered. Newer, more selective insecticides, in conjunction with biological and cultural control methods, offer promising alternatives for sustainable pest management. This guide provides a foundation for researchers to compare and evaluate different pest control strategies, ultimately contributing to the development of more targeted and environmentally benign solutions.

References

A Comparative Analysis of Chlorfenvinphos Toxicity Across Diverse Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of the organophosphate insecticide Chlorfenvinphos across a range of species, including mammals, birds, fish, aquatic invertebrates, and insects. The data presented is compiled from various toxicological studies and is intended to serve as a valuable resource for researchers in environmental science, toxicology, and drug development.

Quantitative Toxicity Data

The acute toxicity of this compound varies significantly among different species, as indicated by the median lethal dose (LD50) and median lethal concentration (LC50) values presented in the table below. Mammals, particularly rats, exhibit high sensitivity to this compound, while certain avian and aquatic species also demonstrate considerable vulnerability.

Species CategorySpeciesExposure RouteToxicity MetricValueReference
Mammals RatOralLD509.6 - 39 mg/kg[1]
MouseOralLD50117 - 200 mg/kg[2]
RabbitOralLD50412 - 4700 mg/kg[1]
DogOralLD50>12,000 mg/kg[1]
Birds Mallard Duck (Anas platyrhynchos)OralLD5085.5 mg/kg[2]
Bobwhite Quail (Colinus virginianus)OralLD5080 - 160 mg/kg[2]
Pigeon (Columba livia)OralLD5016 mg/kg[2]
PheasantOralLD5063.5 mg/kg[2]
Fish Rainbow Trout (Oncorhynchus mykiss)96-hour WaterLC500.027 mg/L
Bluegill Sunfish (Lepomis macrochirus)96-hour WaterLC500.0075 mg/L
Fathead Minnow (Pimephales promelas)96-hour WaterLC500.036 mg/L
Aquatic Invertebrates Daphnia magna (Water Flea)48-hour WaterLC500.0003 mg/L
Insects Honey Bee (Apis mellifera)OralLD500.33 µ g/bee
Housefly (Musca domestica)TopicalLD501.2 µg/g

Experimental Protocols

The toxicity data presented in this guide are primarily derived from studies following standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of toxicological data.

Acute Oral Toxicity in Mammals (Adapted from OECD Guideline 423)

The Acute Toxic Class Method (OECD 423) is a stepwise procedure used to assess the acute oral toxicity of a substance.

  • Animal Selection: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.

  • Housing and Fasting: Animals are caged individually and fasted (food, but not water, is withheld) for a specified period before administration of the test substance.

  • Dose Administration: The test substance, dissolved or suspended in a suitable vehicle, is administered by oral gavage in a single dose.

  • Stepwise Dosing: The study proceeds in a stepwise manner using a limited number of animals at each step. The outcome of the previous step determines the dose for the next. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight).

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Data Analysis: The LD50 is determined based on the mortality observed at different dose levels.

Avian Acute Oral Toxicity (Adapted from OECD Guideline 223)

This guideline provides procedures to estimate the acute oral toxicity of substances to birds.

  • Species Selection: Commonly used species include the Mallard duck and the Bobwhite quail.

  • Test Substance Administration: A single dose of the test substance is administered orally to the birds.

  • Testing Options: The guideline offers three testing options:

    • Limit Dose Test: Used when the substance is expected to have low toxicity. A single high dose (e.g., 2000 mg/kg) is administered.

    • LD50-Slope Test: A multi-stage test to determine the LD50 and the slope of the dose-response curve.

    • LD50-Only Test: A sequential test to estimate the LD50.

  • Observation Period: Birds are observed for mortality and signs of toxicity for a defined period, typically 14 days.

Fish Acute Toxicity Test (Adapted from OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short exposure period.

  • Test Species: Commonly used species include Rainbow trout, Bluegill sunfish, and Fathead minnow.

  • Exposure Conditions: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

  • Concentration Series: A series of test concentrations, typically in a geometric progression, and a control group are used.

  • Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 and its 95% confidence limits are calculated for each observation period using statistical methods such as probit analysis.

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate insecticides, exerts its toxic effects primarily through the inhibition of the enzyme acetylcholinesterase (AChE). AChE is crucial for the proper functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (B1216132).

The inhibition of AChE by this compound leads to an accumulation of acetylcholine at the nerve synapse. This results in the continuous stimulation of cholinergic nerve pathways, leading to a range of toxic signs affecting the central nervous system, parasympathetic and sympathetic nervous systems, and the neuromuscular junction.

Visualizations

The following diagrams illustrate a typical experimental workflow for determining acute oral toxicity and the signaling pathway of acetylcholinesterase inhibition.

Experimental_Workflow_LD50 cluster_prep Preparation Phase cluster_dosing Dosing and Observation cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization Fasting Fasting Animal_Acclimatization->Fasting Dose_Preparation Dose Preparation Fasting->Dose_Preparation Dosing Oral Gavage Administration Dose_Preparation->Dosing Observation_Short Short-term Observation (First 24h) Dosing->Observation_Short Observation_Long Long-term Observation (14 days) Observation_Short->Observation_Long Record_Mortality Record Mortality & Clinical Signs Observation_Long->Record_Mortality Statistical_Analysis Statistical Analysis (e.g., Probit) Record_Mortality->Statistical_Analysis LD50_Determination LD50 Determination Statistical_Analysis->LD50_Determination

Experimental workflow for acute oral toxicity (LD50) determination.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft Acetylcholine Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds Nerve_Impulse Nerve Impulse Transmission ACh_Receptor->Nerve_Impulse Continuous_Stimulation Continuous Stimulation ACh_Receptor->Continuous_Stimulation This compound This compound This compound->AChE Inhibits Toxic_Effects Toxic Effects Continuous_Stimulation->Toxic_Effects

Signaling pathway of acetylcholinesterase inhibition by this compound.

References

A Researcher's Guide to High-Performance Analytical Columns for Chlorfenvinphos Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and efficient separation of Chlorfenvinphos is critical for reliable analysis. This guide provides an objective comparison of different analytical columns for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supported by experimental data to inform your selection process.

High-Performance Liquid Chromatography (HPLC) Analysis

The separation of this compound by HPLC is commonly achieved using reversed-phase columns, with C18 and C8 stationary phases being popular choices. The selection between these two often depends on the desired retention time and the complexity of the sample matrix.

Comparison of HPLC Columns
ParameterC18 ColumnC8 Column
Stationary Phase OctadecylsilaneOctylsilane
Hydrophobicity HighModerate
Retention of this compound Longer retention times due to stronger hydrophobic interactions.[1][2][3]Shorter retention times, which can be advantageous for rapid analysis.[2][3][4]
Resolution Generally provides higher resolution, especially for complex mixtures.[3]May offer sufficient resolution for simpler matrices and can reduce analysis time.[5]
Peak Shape Good peak symmetry can be achieved with optimized mobile phases.Can sometimes offer improved peak shape for certain analytes due to reduced hydrophobic interactions.[4]
Typical Mobile Phase Acetonitrile/Water or Methanol/Water mixtures.[6][7]Acetonitrile/Water or Methanol/Water mixtures.[8]
Experimental Protocols for HPLC Analysis

C18 Column Method

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[7]

  • Mobile Phase: Acetonitrile and water (containing 0.1% acetic acid) in an 85:15 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 35 °C.[7]

  • Injection Volume: 20 µL.[7]

  • Detection: UV at 285 nm.[7]

C8 Column Method

  • Column: HYPERSIL GOLD C8, 250 mm × 4.6 mm, 5 µm particle size.[8]

  • Mobile Phase: Acetonitrile and water in a 46:54 (v/v) ratio.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: Not specified.

  • Injection Volume: Not specified.

  • Detection: Diode Array Detector (DAD) at 210 nm.[8]

Gas Chromatography (GC) Analysis

GC is a widely used technique for the analysis of organophosphorus pesticides like this compound, often coupled with selective detectors such as the Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity and selectivity.[9] The choice of capillary column is crucial for achieving good separation.

Comparison of GC Columns
ParameterDB-5msDB-17ms
Stationary Phase (5%-Phenyl)-methylpolysiloxane(50%-Phenyl)-methylpolysiloxane
Polarity Non-polarMid-polarity
Performance for Organophosphorus Pesticides Provides excellent peak shape and resolution for a wide range of pesticides.[10][11]Offers different selectivity compared to DB-5ms, which can be beneficial for resolving co-eluting peaks.
Bleed Low bleed characteristics, making it suitable for MS detectors.[11]Low bleed characteristics.
Common Applications Broad-spectrum pesticide analysis.[10][11]Confirmation analysis and separation of compounds that are difficult to resolve on less polar columns.
Experimental Protocols for GC Analysis

DB-5ms Column Method (with FPD)

  • Column: TraceGOLD TG-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.[10]

  • Injector: Splitless, 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 min, ramp to 180 °C at 20 °C/min, then ramp to 300 °C at 10 °C/min, and hold for 5 min.

  • Detector: Flame Photometric Detector (FPD) at 300 °C.

DB-17 Column Method (with NPD)

While a specific method for this compound on a DB-17 column was not detailed in the search results, a general approach for organophosphorus pesticides can be adapted.

  • Column: DB-17, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Splitless, 250 °C.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program: Initial temperature of 60 °C, hold for 1 min, ramp to 200 °C at 10 °C/min, then ramp to 250 °C at 5 °C/min, and hold for 5 min.[12]

  • Detector: Nitrogen-Phosphorus Detector (NPD) at 300 °C.

Experimental Workflow

A common workflow for the analysis of pesticide residues in environmental or food samples involves sample preparation followed by chromatographic analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique.[13][14][15][16]

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis Chromatographic Analysis Sample Sample Homogenization Extraction Extraction with Acetonitrile and Salts Sample->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Chromatography HPLC or GC Separation Cleanup->Chromatography Detection Detection (UV, DAD, FPD, NPD, or MS) Chromatography->Detection Data Data Acquisition and Processing Detection->Data

Experimental workflow for this compound analysis.

This guide provides a comparative overview to assist in the selection of an appropriate analytical column and method for the separation of this compound. The optimal choice will depend on the specific requirements of the analysis, including the sample matrix, desired analysis time, and available instrumentation.

References

Safety Operating Guide

Proper Disposal of Chlorfenvinphos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and drug development professionals handling Chlorfenvinphos are advised to adhere to strict safety and disposal protocols due to its classification as an extremely hazardous substance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans to ensure the safe management of this compound waste.

This compound, an organophosphate insecticide, requires careful handling and disposal to prevent environmental contamination and health hazards. The following procedures are based on established safety data and environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gauntlet gloves (e.g., nitrile, butyl rubber). Do not use leather or fabric gloves.
Eye Protection Chemical splash goggles and a face shield.
Body Protection Chemical-resistant apron and a disposable coverall.
Respiratory Protection A NIOSH/MSHA-approved respirator is advised, especially if there is a risk of inhalation.

In case of accidental exposure, follow these first-aid measures immediately:

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area vigorously with soap and water.

  • Eye Contact: Flush eyes with clean water for at least 15 minutes and seek immediate medical attention.

  • Inhalation: Move to an area with fresh air.

  • Ingestion: Seek immediate medical attention.

This compound Disposal Procedures

There are three primary methods for the proper disposal of this compound waste, each with specific operational parameters. The choice of method depends on the quantity of the waste and local regulations. It is imperative to contact your local Department of Environmental Protection (DEP) or the regional office of the Environmental Protection Agency (EPA) for specific recommendations.[1]

Summary of Disposal Methods
Disposal MethodKey ParametersBest For
Alkaline Hydrolysis pH > 13; Ambient TemperatureSmall quantities of liquid waste
High-Temperature Incineration ≥ 1000°C for 2 seconds with effluent gas scrubbingLarge quantities of liquid and solid waste
Hazardous Waste Landfill Pre-treatment (hydrolysis and soil mixing) requiredSolidified residue from hydrolysis

Detailed Methodologies

Alkaline Hydrolysis for Small Quantities

This method is recommended for the chemical degradation of small volumes of this compound in a laboratory setting. This compound is unstable in highly alkaline conditions and hydrolyzes into less toxic compounds.

Experimental Protocol:

  • Preparation: In a designated and well-ventilated area (preferably a fume hood), prepare a solution of sodium hydroxide (B78521) (NaOH) or another suitable alkali to achieve a pH greater than 13.

  • Reaction: Slowly add the this compound waste to the alkaline solution. The hydrolysis of this compound is rapid in strongly alkaline solutions. While specific reaction times for complete degradation are not universally defined and depend on concentration, a conservative approach is to allow the reaction to proceed for at least 24 hours with occasional stirring.

  • Neutralization: After the reaction period, neutralize the solution with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to a pH between 6.0 and 8.0.

  • Final Disposal: The resulting neutralized solution may still be considered hazardous waste depending on local regulations. Contact your institution's environmental health and safety office or a licensed hazardous waste disposal company for final disposal.

High-Temperature Incineration for Large Quantities

For the disposal of large quantities of this compound, high-temperature incineration is the recommended method.[1] This process ensures the complete destruction of the compound.

Operational Plan:

  • Engage a Licensed Facility: Contact a licensed hazardous waste incineration facility. Do not attempt to incinerate this compound in a standard laboratory or general waste incinerator.

  • Packaging and Transportation: Package the this compound waste in approved, sealed, and clearly labeled containers. Transportation must be handled by a certified hazardous waste transporter.

  • Incineration Conditions: The incineration facility should operate at a temperature of at least 1000°C with a retention time of 2 seconds to ensure complete destruction. The incinerator must be equipped with an effluent gas scrubbing device to neutralize harmful combustion byproducts.[1]

Landfill Disposal of Treated Waste

Untreated this compound should not be disposed of in a landfill. However, the solidified residue from alkaline hydrolysis can be prepared for landfill disposal.

Procedural Steps:

  • Confirmation of Treatment: Ensure that the alkaline hydrolysis process is complete and the waste has been neutralized.

  • Solidification: Mix the treated liquid waste with a portion of soil rich in organic matter.[1]

  • Burial: The solidified, treated waste should be buried in a designated hazardous waste landfill at a depth of at least 0.5 meters in a pit or in clay soil.[1]

  • Regulatory Compliance: All steps must be carried out in accordance with local, state, and federal regulations for hazardous waste disposal.

Logical Workflow for this compound Disposal

Chlorfenvinphos_Disposal_Workflow cluster_prep Preparation & Assessment cluster_decision Disposal Method Selection cluster_small_scale Small Scale Disposal cluster_large_scale Large Scale Disposal cluster_final Final Steps start Identify this compound Waste don_ppe Don Appropriate PPE start->don_ppe assess_quantity Assess Quantity of Waste quantity_check Large or Small Quantity? assess_quantity->quantity_check don_ppe->assess_quantity alkaline_hydrolysis Perform Alkaline Hydrolysis (pH > 13) quantity_check->alkaline_hydrolysis Small contact_facility Contact Licensed Incineration Facility quantity_check->contact_facility Large neutralize Neutralize Solution alkaline_hydrolysis->neutralize mix_soil Mix with Soil neutralize->mix_soil landfill Dispose in Hazardous Waste Landfill mix_soil->landfill document Document Disposal Process landfill->document incineration High-Temperature Incineration (>=1000°C) incineration->document contact_facility->incineration end Disposal Complete document->end

Caption: Logical workflow for the proper disposal of this compound waste.

By following these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. For further information, always refer to the Safety Data Sheet (SDS) for this compound and consult with your institution's environmental health and safety department.

References

Essential Safety and Operational Guide for Handling Chlorfenvinphos

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety protocols and logistical information for the handling and disposal of Chlorfenvinphos. It is intended for laboratory professionals, including researchers, scientists, and drug development experts, to ensure a safe working environment and mitigate the risks associated with this highly toxic compound.

This compound is an organophosphorus insecticide and acaricide classified as an extremely hazardous substance.[1][2] It functions as a cholinesterase inhibitor and is highly toxic to mammals through inhalation, ingestion, and skin contact.[3][4][5] Exposure can lead to rapid and potentially fatal organophosphate poisoning.[6] The pure chemical is a colorless solid, but it is often marketed as an amber liquid.[2] Adherence to the following procedures is mandatory to prevent exposure and ensure safe disposal.

Hazard and Exposure Summary

This compound poses severe health risks. Understanding the routes of exposure and associated symptoms is critical for safe handling.

Exposure Route Potential Health Effects Key Prevention Measures
Inhalation Severely toxic effects; relatively small amounts can be fatal.[4] May irritate the lungs, cause coughing, shortness of breath, or lead to a build-up of fluid in the lungs (pulmonary edema).[6]Use in a well-ventilated area or fume hood.[4] Wear appropriate respiratory protection.[7]
Skin Contact Toxic in contact with skin; can be absorbed and cause systemic effects.[4] May degrease the skin, causing non-allergic contact dermatitis. Sweating and muscle twitches may occur at the site of contact.[4]Avoid all personal contact.[4] Wear chemical-resistant gloves, clothing, and apron.[7]
Eye Contact Can cause irritation and damage.[4] Symptoms include tearing, eyelid twitches, pupil contraction, and blurred vision.[4]Wear shielded safety glasses, chemical splash goggles, or a full-face shield.[7][8]
Ingestion Severely toxic; ingestion of less than 5 grams may be fatal or cause serious health damage.[4] Symptoms include nausea, vomiting, abdominal cramps, and diarrhea.[4]Do not eat, smoke, or drink in handling areas.[6] Wash hands thoroughly after handling.
Environmental Very toxic to aquatic organisms, with potential for long-term adverse effects.[4][9]Prevent spillage from entering drains or water courses.[4] Dispose of as hazardous waste according to regulations.[1]

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is dependent on the specific task and the associated risk of exposure. All PPE should be inspected for damage before each use.[10]

Task / Exposure Level Body Protection Hand Protection Eye/Face Protection Respiratory Protection Footwear
Low-Exposure Operations (e.g., handling sealed containers, operating in a closed system)Clean, dry protective suit or coveralls (e.g., woven/nonwoven fabric).[7]Unlined, elbow-length chemical-resistant gloves (e.g., Nitrile, Butyl, Neoprene).[7]Shielded safety glasses.[7]Not typically required if in a well-ventilated area or closed system.Chemical-resistant boots.[11]
High-Exposure Operations (e.g., mixing/loading, pouring concentrates, cleaning equipment)Chemical-resistant suit covering the entire body.[7] A chemical-resistant apron that extends from the neck to at least the knees.[7]Unlined, elbow-length chemical-resistant gloves (e.g., Nitrile, Butyl, Neoprene).[7]Snug-fitting, non-fogging goggles or a full-face shield worn over goggles.[7]Air-purifying respirator with appropriate cartridges for organic vapors/pesticides.[7]Chemical-resistant boots with pants worn over the top.[11]
Emergency Spill Response Full-body chemical-resistant protective clothing.[4]Heavy-duty chemical-resistant gloves (e.g., Butyl, Viton).Full-face respirator or a face shield worn over chemical splash goggles.[8]Positive-pressure self-contained breathing apparatus (SCBA).[12]Chemical-resistant boots.[11]

Operational Protocols

Donning and Doffing PPE

Proper procedure is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Hand Hygiene: Wash hands thoroughly.

  • Inner Gloves (Optional): Don a pair of disposable nitrile gloves.[11]

  • Protective Suit: Step into the coveralls or suit, ensuring a snug fit.

  • Boots: Put on chemical-resistant boots. Pull pant legs over the boots.[11]

  • Respirator: Perform a seal check and don the respirator.

  • Eye Protection: Put on goggles and/or a face shield.

  • Apron: If required, tie the apron securely.

  • Outer Gloves: Don elbow-length chemical-resistant gloves, pulling them over the sleeves of the suit.[7]

Doffing (Taking Off) Sequence:

  • Gross Decontamination: Wash the outside of gloves and boots before removal.

  • Apron: Remove the apron by pulling it away from the body.

  • Outer Gloves: Peel off the outer gloves, turning them inside out.

  • Suit: Unzip the suit and roll it down and away from the body, turning it inside out.

  • Boots: Remove boots without touching the exterior with bare hands.

  • Eye Protection: Remove the face shield/goggles from the back.

  • Respirator: Remove the respirator from the back.

  • Inner Gloves: Remove the inner gloves by peeling them off inside out.

  • Hand Hygiene: Wash hands and face vigorously with soap and water.

Safe Handling and Operation
  • Ventilation: Always handle this compound in a well-ventilated area or an approved chemical fume hood.[4]

  • Avoid Contact: Avoid all personal contact, including inhalation of vapors.[4]

  • Hygiene: Do not eat, smoke, or drink in areas where this compound is handled, processed, or stored.[6]

  • Emergency Equipment: Ensure an eyewash station and emergency shower are immediately accessible.[6]

  • Storage: Store in original, tightly closed containers in a cool, dry, well-ventilated area away from incompatible materials and foodstuffs.[4][6]

Emergency Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area and move upwind.[4][6]

  • Isolate: For large spills, isolate the area for 800 meters (1/2 mile) in all directions.[12] For smaller spills, isolate at least 50 meters (150 feet).[12]

  • Communicate: Alert the emergency response team and inform them of the location and nature of the hazard.[4]

  • Protect: Don the appropriate PPE for emergency response, including a self-contained breathing apparatus (SCBA).[4][12]

  • Contain: Prevent the spill from entering drains or water courses using dikes of inert material.[4][12]

  • Absorb: Absorb the liquid with vermiculite, dry sand, earth, or other non-combustible absorbent material.[6][12]

  • Collect: Carefully place the absorbed material into sealed, labeled containers for hazardous waste disposal.[6]

  • Decontaminate: Flush the spill area with water, collecting the runoff for proper disposal.

Disposal of Waste and Contaminated PPE
  • Hazardous Waste: All this compound waste and contaminated materials must be treated as hazardous waste.[1][6]

  • Regulations: Disposal must be conducted in strict accordance with all local, state, and federal regulations.[4]

  • Containers: Use sealed, properly labeled containers for all waste.

  • Recommended Methods: The recommended disposal method involves hydrolysis followed by transport to an approved landfill.[1] For large quantities, high-temperature incineration with an effluent gas scrubbing device is advised.[1]

  • Contaminated PPE: Coveralls or other absorbent materials that are drenched or heavily contaminated with undiluted this compound must be discarded as hazardous waste and not reused.[10]

Workflow Visualizations

Caption: Emergency spill response workflow for this compound.

Caption: Decision logic for selecting the appropriate PPE level.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.